molecular formula C12H15NO2 B051512 4-Phenylpiperidine-4-carboxylic acid CAS No. 3627-45-0

4-Phenylpiperidine-4-carboxylic acid

Cat. No.: B051512
CAS No.: 3627-45-0
M. Wt: 205.25 g/mol
InChI Key: DZZGGKPKWGPNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpiperidine-4-carboxylic acid is a versatile and high-value synthetic intermediate in medicinal chemistry and pharmacological research. This compound features a piperidine ring substituted at the 4-position with both a phenyl group and a carboxylic acid functional group, creating a rigid, spiro-like structure that is highly valuable for molecular design. Its primary research application lies in its role as a key precursor for the synthesis of more complex bioactive molecules, particularly in the development of ligands for central nervous system (CNS) targets. The carboxylic acid moiety allows for facile derivatization into amides, esters, and other conjugates, while the basic nitrogen of the piperidine ring is instrumental in modulating the physicochemical and pharmacokinetic properties of the resulting compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZGGKPKWGPNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868772
Record name 4-Phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3627-45-0, 83949-32-0
Record name 4-Phenyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3627-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonipecotic acid, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083949320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-phenylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block

4-Phenylpiperidine-4-carboxylic acid, also known as norpethidinic acid, is a crucial intermediate in the synthesis of a variety of pharmaceuticals, most notably analgesics.[1][2] Its structure, featuring a piperidine ring, a phenyl group, and a carboxylic acid moiety, provides a versatile scaffold for chemical modifications, leading to the discovery of new therapeutic agents.[1] This guide will elucidate the core basic properties of this compound, offering insights into its behavior and handling in a research and development setting. The hydrochloride salt form is often utilized to enhance its solubility, making it a more suitable candidate for various applications in medicinal chemistry.[1]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H15NO2[3][4]
Molecular Weight205.25 g/mol [3][4]
Boiling Point374.9 ± 42.0 °C (Predicted)[3][5]
Density1.157 ± 0.06 g/cm3 (Predicted)[3][5]
pKa3.57 ± 0.20 (Predicted)[3][5]
FormSolid[3][5]

The predicted pKa of 3.57 suggests that the carboxylic acid group is the primary acidic center, while the piperidine nitrogen imparts basic properties to the molecule. The hydrochloride salt has a molecular formula of C12H15NO2·HCl and a molecular weight of 241.73 g/mol .[1]

Synthesis and Purification

The synthesis of this compound is a critical process for its application in drug discovery. While various synthetic routes exist, a common approach involves the use of 4-piperidinecarboxylic acid as a starting material.[3][6] The hydrochloride salt can be synthesized by reacting 4-phenylpiperidine with hydrogen chloride in a suitable solvent, leading to precipitation and filtration of the final product.[7]

Caption: A simplified workflow for the synthesis of this compound.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-piperidone in a suitable solvent such as ethanol.

  • Strecker Reaction: Add a source of cyanide (e.g., potassium cyanide) and an amine source (e.g., ammonia or a primary amine) to the solution. The reaction is typically stirred at room temperature.

  • Nitrile Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.

  • Workup and Isolation: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield pure this compound.

Role as a Precursor in Opioid Synthesis

This compound is a well-established precursor in the synthesis of various opioids, including meperidine (pethidine) and its analogues.[3][8] Its ethyl ester, this compound ethyl ester (norpethidine), is a direct precursor to pethidine and is listed as a Schedule I substance under the 1961 Convention on Narcotic Drugs.[9][10]

The illicit manufacture of fentanyl and its analogues has also led to the international control of several related piperidine derivatives.[11][12][13] While this compound itself is not typically a direct precursor in the most common fentanyl synthesis routes, the core 4-phenylpiperidine scaffold is a key structural feature of many synthetic opioids.

Caption: The role of this compound in the synthesis of opioids.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and regulatory purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ElucidationSignals corresponding to the phenyl, piperidine, and carboxylic acid protons and carbons.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorptions for the carboxylic acid O-H and C=O stretches, and the N-H stretch of the piperidine.
Mass Spectrometry (MS) Molecular Weight DeterminationA molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicating the purity of the sample.
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer such as formic acid or ammonium acetate.

  • Standard and Sample Preparation: Accurately weigh and dissolve a reference standard and the sample of this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard. Calculate the purity of the sample based on the peak area percentage.

Broader Applications in Medicinal Chemistry

Beyond its role in opioid synthesis, this compound and its derivatives are utilized in the development of other classes of therapeutic agents. For instance, they have been used to prepare CB1 antagonists with a reduced propensity to cross the blood-brain barrier and as scaffolds for the synthesis of NK1 antagonists.[3][5] This highlights the versatility of this chemical entity in medicinal chemistry research.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and drug development communities. Its basic properties, synthetic accessibility, and structural versatility make it a valuable building block for the creation of a wide range of bioactive compounds. A thorough understanding of its chemistry and analytical characterization is paramount for its effective and responsible use in research and development.

References

  • Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • Sághy, K., et al. (2018). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 23(10), 2634. [Link]
  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]
  • LookChem. This compound suppliers USA. [Link]
  • PubChem. This compound, compound with toluene-p-sulphonic acid. [Link]
  • North Dakota Legislative Branch. Introduced SB 2096 - 2017 Regular Session. [Link]
  • Economic and Social Council. Note by the Secretariat on the proposal by the United States of America to place 4-piperidone and 1-boc-4-piperidone in Table I of the 1988 Convention. [Link]
  • ECDD Repository. This compound ethyl ester. [Link]
  • UNODC.
  • International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under. [Link]
  • NIST WebBook. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. [Link]

Sources

Introduction: The Central Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenylpiperidine-4-carboxylic acid (CAS 3627-45-0)

This compound, also known by synonyms such as Normeperidinic acid and Norpethidinic acid, is a heterocyclic compound of profound significance in the landscape of pharmaceutical development and neuroscience.[1][2] With the CAS number 3627-45-0, this molecule represents a cornerstone scaffold, a key structural motif from which a multitude of pharmacologically active agents are derived. Its rigid piperidine ring, substituted with both a phenyl group and a carboxylic acid at the C4 position, provides a unique three-dimensional framework that is crucial for interaction with various biological targets.

Primarily recognized as the immediate precursor in the synthesis of the potent synthetic opioid analgesic Pethidine (Meperidine), its utility extends far beyond this single application.[3][4] It serves as an indispensable building block in the synthesis of novel analgesics, anti-inflammatory drugs, and sophisticated molecular probes for investigating neurotransmitter systems.[5][6][7] This guide offers a comprehensive technical overview of its synthesis, chemical properties, pivotal applications, and analytical characterization for researchers, medicinal chemists, and drug development professionals.

PropertyValueSource
CAS Number 3627-45-0[5][6]
IUPAC Name This compound[6][8]
Molecular Formula C₁₂H₁₅NO₂[1][8]
Molecular Weight 205.25 g/mol [1][8]
Appearance Solid / White powder[9][10]
Boiling Point 374.9°C at 760 mmHg (Predicted)[1][9]
Density 1.157 g/cm³ (Predicted)[1][9]
Storage 0-8°C[5]

Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the secondary amine of the piperidine ring and the carboxylic acid. The classical synthesis pathway is intrinsically linked to the production of pethidine and its analogues.

A foundational synthesis involves a condensation reaction between an N-substituted bis(2-chloroethyl)amine and benzyl cyanide in the presence of a strong base like sodium amide.[4] This reaction constructs the core 4-cyano-4-phenylpiperidine ring system. The critical subsequent step is the vigorous hydrolysis of the nitrile (-CN) group, typically under strong acidic or basic conditions, to yield the target carboxylic acid.[4][11]

cluster_0 Core Synthesis Pathway Start Benzyl Cyanide + N,N-bis(2-chloroethyl)-N-methylamine Base Strong Base (e.g., NaNH2) Start->Base Condensation/ Cyclization Intermediate 1-methyl-4-phenylpiperidine-4-carbonitrile Base->Intermediate Hydrolysis Acid/Base Hydrolysis (e.g., H2SO4 or KOH) Intermediate->Hydrolysis Nitrile Hydrolysis Product This compound (after demethylation if starting with the N-methyl precursor) Hydrolysis->Product

General synthesis pathway for the this compound scaffold.

The secondary amine is a nucleophilic center, readily undergoing alkylation, acylation, or reactions with aldehydes and ketones. To achieve selective modification at the carboxylic acid, the amine is often protected. The tert-butoxycarbonyl (Boc) group is a common choice, forming N-Boc-4-phenylpiperidine-4-carboxylic acid, a stable and versatile intermediate for peptide synthesis and other complex constructions.[12][13][14] The carboxylic acid group itself can be converted into esters, amides, or acid chlorides, or reduced to an alcohol, opening a vast array of synthetic possibilities.

Pivotal Applications in Drug Discovery and Development

The 4-phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[15][16] this compound is a direct gateway to many of these compounds.

Central Role in Opioid Analgesics

The most prominent application of this compound is its role as the penultimate intermediate in the synthesis of pethidine (meperidine).[3][4] The final step is a straightforward Fischer esterification of the carboxylic acid with ethanol under acidic catalysis to yield the ethyl ester, which is the active pharmaceutical ingredient.

cluster_1 Conversion to Pethidine Precursor 1-Methyl-4-phenyl- piperidine-4-carboxylic acid Reagents Ethanol (C2H5OH) Acid Catalyst (H+) Precursor->Reagents Fischer Esterification Product Pethidine (Meperidine) Ethyl 1-methyl-4-phenyl- piperidine-4-carboxylate Reagents->Product

Final synthetic step from the carboxylic acid precursor to Pethidine.

While this molecule is directly linked to pethidine, the broader 4-phenylpiperidine core it represents is foundational to the entire class of phenylpiperidine opioids, which includes fentanyl, loperamide, and diphenoxylate.[15][16]

Scaffold for Neuroscience and Novel Therapeutics

Beyond analgesia, derivatives of this compound are crucial tools in neuroscience research and the development of treatments for a range of conditions.[5][6] The scaffold has been successfully modified to create:

  • NK1 Antagonists: Used in the development of antiemetic and antidepressant drugs.[17]

  • CB1 Antagonists: Investigated for the treatment of obesity and related metabolic disorders.[17]

  • Monoamine Reuptake Inhibitors: The core structure is present in compounds designed to treat depression and other mood disorders by modulating serotonin and norepinephrine levels.[18]

  • Serotonin 5-HT2C Receptor Modulators: Used to create positive allosteric modulators with potential applications in treating psychiatric disorders.[19]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in research and GMP (Good Manufacturing Practice) synthesis. A multi-technique approach is standard.

Exemplary Analytical Workflow Protocol
  • Visual Inspection: The material should be a white to off-white solid powder.[10]

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV at 254 nm.

    • Acceptance Criterion: Purity should typically be ≥98%.[5][10][20]

  • Structural Confirmation via Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Ion: [M+H]⁺ at m/z ≈ 206.12.

  • Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, and the aliphatic protons of the piperidine ring. The N-H and O-H protons may be broad or exchangeable.

    • ¹³C NMR: Expect distinct signals for the quaternary carbon at C4, the carboxyl carbon, and the carbons of the phenyl and piperidine rings.

  • Functional Group Identification via Infrared (IR) Spectroscopy:

    • Expected Peaks: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and N-H stretching (~3300-3500 cm⁻¹).

Safety, Handling, and Storage

As a bioactive chemical intermediate, proper handling of this compound is essential. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS) from the supplier.[21][22]

Hazard ClassGHS StatementSource
Acute Oral Toxicity H302: Harmful if swallowed[8][22]
Skin Irritation H315: Causes skin irritation[8][22]
Eye Irritation H319: Causes serious eye irritation[8][22]
Respiratory Irritation H335: May cause respiratory irritation[8][22]

Handling Recommendations:

  • Use in a well-ventilated area or chemical fume hood.[22]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21][22]

  • Avoid breathing dust.[22]

  • Wash hands thoroughly after handling.[21]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is between 0°C and 8°C.[5]

Conclusion and Future Outlook

This compound (CAS 3627-45-0) is far more than a simple precursor; it is a validated and highly versatile chemical scaffold that has enabled the development of life-changing medicines. Its continued importance is assured, not only for the production of established drugs like pethidine but as a starting point for innovation. As medicinal chemists strive to design next-generation therapeutics with improved efficacy and safety profiles, the strategic modification of the 4-phenylpiperidine core will undoubtedly lead to the discovery of novel agents targeting a wide spectrum of human diseases.[14] Its robust chemistry and proven biological relevance ensure it will remain a molecule of intense interest in the scientific community for years to come.

References

  • This compound hydrochloride | 3627-45-0. J&K Scientific. [Link]
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. [Link]
  • Normeperidinic acid. ChemBK. [Link]
  • 4-phenyl-4-piperidine carboxylic acid cas no.3627-45-0. LookChem. [Link]
  • This compound | C12H15NO2 | CID 19259. PubChem. [Link]
  • Synthesis of Pethidine aka Meperidine. Chemistry Steps. [Link]
  • PETHIDINE.
  • Phenylpiperidines. Wikipedia. [Link]
  • Pethidine: Synthesis and Metabolism. Scribd. [Link]
  • This compound, compound with toluene-p-sulphonic acid. PubChem. [Link]
  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
  • CN105349593A - Pethidine hydrochloride preparation method.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound suppliers USA. WorldOfChemicals. [Link]
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]
  • US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

Sources

4-Phenylpiperidine-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenylpiperidine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound stands as a pivotal molecular scaffold in modern medicinal chemistry and pharmaceutical development. Its rigid, yet versatile, structure serves as a foundational building block for a diverse range of therapeutic agents, most notably in the fields of analgesia and neuroscience. This technical guide provides a comprehensive overview of its core physicochemical properties, explores the strategic rationale behind its use, outlines key synthetic and derivatization methodologies, and details its principal applications in drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to illuminate the compound's significance and utility.

Core Molecular Profile

A thorough understanding of a compound begins with its fundamental chemical and physical identity. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Identity

The compound is systematically known as this compound. However, within research and commercial contexts, it is frequently identified by several synonyms and unique identifiers.

IdentifierValue
IUPAC Name This compound[1]
Common Synonyms Norpethidinic acid, Normeperidinic acid, 4-Phenyl-4-piperidine carboxylic acid[2][3][4]
CAS Number 3627-45-0[5][6][7]
Physicochemical Properties

This compound is most commonly handled in its free acid form or as a hydrochloride salt to improve solubility and stability.[5] The properties of both are summarized below.

PropertyFree AcidHydrochloride Salt
Molecular Formula C₁₂H₁₅NO₂[1]C₁₂H₁₅NO₂·HCl[5][6][7]
Molecular Weight 205.25 g/mol [1][2][4]241.70 - 241.73 g/mol [5][6][7]
Appearance Solid[8]Crystalline Solid
Storage Conditions N/A0 - 8 °C[5][6]

Strategic Importance in Medicinal Chemistry

The prevalence of the 4-phenylpiperidine scaffold in pharmaceuticals is not coincidental. Its structural characteristics offer a distinct advantage for designing molecules that can effectively interact with biological targets.

The Piperidine Scaffold: A Privileged Structure

Piperidine is a six-membered heterocyclic amine that serves as a "privileged scaffold" in drug design.[9] Its chair-like conformation provides a rigid, three-dimensional framework that reduces the entropic penalty of binding to a receptor, often leading to higher affinity and selectivity. The nitrogen atom can be readily functionalized, and its basicity allows for the formation of salts to modulate physicochemical properties like solubility. The addition of a phenyl group and a carboxylic acid at the 4-position, as in the title compound, creates two distinct points for further chemical modification, making it an exceptionally versatile starting material.[9]

Role as a Key Synthetic Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial precursor. Its structure is a core component in the synthesis of numerous drugs, including:

  • Analgesics: It is a known precursor in the synthesis of certain opioid analgesics.

  • Neurokinin 1 (NK1) Antagonists: It is used to synthesize 4,4-disubstituted piperidines that act as NK1 antagonists.[2][3][4]

  • Cannabinoid Receptor 1 (CB1) Antagonists: The scaffold is employed to prepare CB1 antagonists designed to have a lower propensity for crossing the blood-brain barrier.[2][3][4]

  • Neuroscience Research: Its derivatives are widely used to study neurotransmitter systems and develop novel psychoactive agents.[5]

Synthesis and Derivatization Strategies

The utility of this compound is fully realized through its chemical modification. Protecting group chemistry is central to this process, enabling chemists to selectively functionalize different parts of the molecule.

Rationale for N-Protection

In multi-step syntheses, it is critical to control which functional groups react. The secondary amine of the piperidine ring is a nucleophile and a base, which can interfere with reactions targeting the carboxylic acid group (e.g., amide bond formation). To prevent this, the nitrogen is often "protected" with a temporary blocking group. The tert-butoxycarbonyl (Boc) group is a common choice because it is stable under many reaction conditions but can be easily removed with acid when desired.[10] This strategy allows for precise, stepwise construction of complex target molecules.[10]

General Synthetic Workflow

The synthesis of functionalized derivatives from the core scaffold typically follows a logical progression. This workflow ensures that modifications are made in a controlled and efficient manner.

G cluster_0 A 4-Phenylpiperidine- 4-carboxylic Acid B N-Boc Protected Intermediate (Boc-4-phenylpiperidine-4-carboxylic acid) A->B Boc₂O, Base C Carboxylic Acid Activation B->C e.g., SOCl₂, EDCI D Amide Coupling / Esterification C->D Amine or Alcohol E Final Protected Compound D->E F Boc Deprotection (Acid) E->F G Final Active Compound F->G

Caption: Conceptual workflow for the derivatization of this compound.

Experimental Protocol: N-Boc Protection

This protocol describes a representative procedure for the N-protection of this compound using di-tert-butyl dicarbonate (Boc₂O).

Objective: To selectively protect the secondary amine to facilitate subsequent modification of the carboxylic acid.

Reagents & Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution & Basification: Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq) to neutralize the hydrochloride salt and deprotonate the carboxylic acid, creating a basic environment necessary for the subsequent reaction.

    • Causality: The reaction with Boc₂O requires the piperidine nitrogen to be a free, unprotonated nucleophile. The base ensures this by neutralizing the HCl salt and the reaction medium.

  • Boc Anhydride Addition: While stirring vigorously at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.

    • Causality: Boc₂O is the electrophile that reacts with the nucleophilic nitrogen. Slow, cold addition helps to control the exothermicity of the reaction and prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Causality: This extended period ensures the reaction proceeds to completion.

  • Workup & Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Add water to the residue and wash with diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

    • Causality: This is a standard aqueous workup. The desired product, being a carboxylate salt at this high pH, remains in the aqueous layer while nonpolar impurities are removed into the organic layer.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A white precipitate should form.

    • Causality: Acidification protonates the carboxylate, rendering the Boc-protected product neutral and insoluble in water, causing it to precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization. The final product is 1-Boc-4-phenylpiperidine-4-carboxylic acid.

Key Therapeutic Applications

The structural framework of this compound is found at the heart of several classes of drugs, demonstrating its broad therapeutic relevance.

G cluster_0 Therapeutic Areas A This compound Core Scaffold B Analgesics (Opioid Receptor Modulators) A:f1->B Precursor to Meperidine Analogues C Antiemetics / Antidepressants (NK1 Receptor Antagonists) A:f1->C Synthesis of 4,4-disubstituted piperidines D Metabolic Disorder Agents (CB1 Receptor Antagonists) A:f1->D Scaffold for peripherally- restricted antagonists

Caption: Application pathways originating from the core this compound scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain compound integrity. The following information is based on data for closely related salts and should be considered a guideline.

Hazard Identification

The p-methylbenzenesulfonate salt is classified with the following hazards. Users should handle the parent compound and its other salts with similar precautions.

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed[11][12]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[11][12]
Eye Damage/Irritation Category 2H319: Causes serious eye irritation[11][12]
STOT (Single Exposure) Category 3H335: May cause respiratory irritation[11][12]
Recommended Handling Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[13]

    • Hand Protection: Wear suitable chemical-resistant gloves.[13]

    • Skin/Body Protection: Wear a lab coat and appropriate protective clothing.[13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage and Stability
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Commercial suppliers often recommend storage at 0 - 8 °C for the hydrochloride salt.[5][6]

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a cornerstone of modern synthetic and medicinal chemistry. Its value extends far beyond its basic molecular formula and weight; it lies in its role as a versatile and strategically vital scaffold. By providing a rigid, functionalizable core, it enables the efficient and controlled synthesis of complex molecules targeting a wide array of diseases. A comprehensive understanding of its properties, reaction methodologies, and safety protocols is essential for any researcher aiming to leverage its potential in the ongoing quest for novel and more effective therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
  • Fisher Scientific. (2023). Safety Data Sheet: 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate.
  • Chemical Sources. (n.d.). 4-phenylpiperidine suppliers USA.
  • Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
  • PubChem. (n.d.). This compound, compound with toluene-p-sulphonic acid. National Center for Biotechnology Information.
  • Chemical Sources. (n.d.). This compound suppliers USA.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • PubMed Central. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.

Sources

A Technical Guide to the Solubility of 4-Phenylpiperidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Phenylpiperidine-4-carboxylic acid is a pivotal scaffold in medicinal chemistry, notably as a precursor in the synthesis of analgesics and other bioactive molecules.[1][2] Its unique molecular structure, containing both a basic piperidine nitrogen and an acidic carboxylic acid moiety, confers a zwitterionic character that profoundly governs its physicochemical properties, particularly solubility. This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound in organic solvents. We will dissect its structural attributes, the governing principles of its solubility, and present a validated, step-by-step protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and a practical framework for characterizing this versatile compound.

Physicochemical Profile & Structural Considerations

This compound (MW: 205.25 g/mol ) is a cyclic amino acid.[3] The molecule's architecture is the primary determinant of its solubility behavior. It possesses:

  • A lipophilic phenyl group.

  • A polar, basic tertiary amine (the piperidine nitrogen).

  • A polar, acidic carboxylic acid group.

This combination of functional groups allows the molecule to exist in several protonation states, but it predominantly exists as a zwitterion, or inner salt, in its solid state and in solutions near neutral pH. This zwitterionic nature leads to strong intermolecular electrostatic interactions and hydrogen bonding, resulting in high crystal lattice energy. Consequently, overcoming this energy to dissolve the compound in a solvent is a significant challenge.

The solubility is critically dependent on the pH of the medium, which dictates the equilibrium between the zwitterionic, cationic (protonated amine), and anionic (deprotonated carboxyl) forms.

G Cationic Cationic Form (Soluble in Polar Solvents) Zwitterion Zwitterionic Form (Poorly Soluble) Cationic->Zwitterion + OH⁻ (Increasing pH) Zwitterion->Cationic + H⁺ (Decreasing pH) Anionic Anionic Form (Soluble in Polar Solvents) Zwitterion->Anionic + OH⁻ (Increasing pH) Anionic->Zwitterion + H⁺ (Decreasing pH)

Caption: pH-dependent equilibrium of this compound.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For a crystalline solid like this compound, the dissolution process requires the solvent molecules to overcome the crystal lattice energy.

  • Zwitterionic Challenge: Zwitterions often exhibit poor solubility in non-polar organic solvents due to the inability of these solvents to stabilize the charged moieties.[4] Similarly, their solubility can be limited even in some polar aprotic solvents (e.g., acetone, ethyl acetate) that cannot effectively solvate both the cationic and anionic centers through hydrogen bonding.[5]

  • "Like Dissolves Like": This principle suggests that polar, protic solvents such as water, methanol, and ethanol are the most likely candidates for dissolving this compound in its zwitterionic state, as they can form hydrogen bonds with both the carboxylate and the protonated amine.[6]

  • Salt Formation: The most effective strategy to enhance solubility is to convert the zwitterion into a salt.[7] By treating this compound with a strong acid (e.g., HCl) or base, a salt (e.g., this compound hydrochloride) is formed.[1] This disrupts the strong zwitterionic crystal lattice, replacing it with ionic interactions that are more readily overcome by polar solvents, thereby significantly increasing solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[8][9] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Protocol Causality: The "Why" Behind the Method

This protocol is designed to be a self-validating system. Each step is crucial for ensuring that a true thermodynamic equilibrium is reached and measured accurately.

  • Using Excess Solid: This is the cornerstone of the method. It ensures that the solvent is fully saturated with the compound throughout the experiment, with a solid phase remaining to maintain equilibrium.[8]

  • Prolonged Agitation: Agitation (e.g., shaking, stirring) for an extended period (typically 24-72 hours) is necessary to ensure that the system reaches thermodynamic equilibrium. The time required can vary and should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.

  • Strict Temperature Control: Solubility is highly temperature-dependent. Therefore, conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker or water bath) is critical for reproducibility and accuracy.[9]

  • Phase Separation: After equilibrium is reached, it is imperative to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium. Filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) is the most reliable method.[10] Centrifugation can also be used, but care must be taken not to disturb the solid pellet when sampling.

  • Accurate Quantification: The concentration of the dissolved compound in the filtered supernatant must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which offers high specificity and sensitivity.[10]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to a known volume of solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-72 hours until equilibrium is reached B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute sample if necessary E->F G Quantify concentration using validated HPLC method F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Experimental Protocol
  • Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg) to a precisely known volume of the desired organic solvent (e.g., 1-2 mL). An excess is visually confirmed if undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours.

  • Phase Separation: Remove the vials and allow them to stand at the same temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Crucial: Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Reporting: Express the solubility in units of mg/mL and mol/L. The experiment should be performed in triplicate to ensure statistical validity.

Data Presentation and Interpretation

Systematic documentation of solubility data is essential for its application in research and development. The following table provides a template for reporting results.

SolventSolvent ClassDielectric Constant (ε)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
HexaneNon-Polar1.8925<0.1<0.0005
TolueneNon-Polar2.3825<0.1<0.0005
DichloromethanePolar Aprotic9.0825LowData Dependent
AcetonePolar Aprotic21.025Low-ModerateData Dependent
AcetonitrilePolar Aprotic37.525Low-ModerateData Dependent
EthanolPolar Protic24.525ModerateData Dependent
MethanolPolar Protic32.725Moderate-HighData Dependent
WaterPolar Protic80.125ModerateData Dependent
DMSOPolar Aprotic46.725HighData Dependent

Note: Italicized values are hypothetical and based on theoretical principles. Actual experimental data is required for accurate reporting.

Interpretation: It is anticipated that solubility will be negligible in non-polar solvents. In polar aprotic solvents, solubility is expected to be limited but may increase with the solvent's dielectric constant. The highest solubility for the free zwitterion is expected in polar protic solvents like methanol and ethanol, and in highly polar aprotic solvents like DMSO, which can effectively solvate the charged species.

References

  • PubChem. This compound.
  • SlideShare. solubility experimental methods.pptx. [Link]
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Lund University Publications.
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
  • ResearchGate. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
  • Wikipedia. Amino acid. [Link]
  • Solubility of Things. Solubility of Piperidine-4-carboxylic Acid. [Link]

Sources

The Versatile Scaffold: A Technical Guide to 4-Phenylpiperidine-4-carboxylic Acid Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylpiperidine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of bioactive molecules. Initially explored for its potent analgesic properties, exemplified by the archetypal synthetic opioid pethidine (meperidine), the structural versatility of this moiety has led to the discovery of compounds with a wide range of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and multifaceted therapeutic potential of this compound analogs and their derivatives. We will delve into their well-established role as µ-opioid receptor agonists and explore their expanding applications as N-methyl-D-aspartate (NMDA) receptor antagonists and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental insights to facilitate further innovation in this rich chemical space.

Introduction: The Genesis of a Powerful Pharmacophore

The story of this compound derivatives begins in the late 1930s with the synthesis of pethidine (meperidine) by Otto Eisleb.[1] Initially conceived as an anticholinergic agent, its potent analgesic properties were soon discovered, heralding a new era of synthetic opioids.[2] This discovery underscored the significance of the 4-phenylpiperidine scaffold as a "morphine mimic," capable of eliciting strong analgesic effects. The core structure, featuring a phenyl group and a carboxylic acid derivative at the 4-position of a piperidine ring, provides a rigid framework that can be strategically modified to modulate potency, selectivity, and functional activity at various biological targets. This guide will navigate the chemical and pharmacological landscape of this remarkable scaffold, from its opioid origins to its emerging roles in neuro-modulation and protection.

The Synthetic Cornerstone: Accessing the this compound Core

The construction of the this compound nucleus is a critical first step in the synthesis of its numerous derivatives. A common and historically significant approach involves a multi-step sequence starting from readily available precursors.

A widely employed synthetic strategy commences with the reaction of benzyl cyanide and a bis(2-chloroethyl)amine derivative. This reaction, often carried out in the presence of a strong base like sodium amide, leads to the formation of a 4-cyano-4-phenylpiperidine intermediate.[1][3] The subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, yields the desired this compound ester.[3]

Pethidine_Synthesis cluster_reactants Starting Materials benzyl_cyanide Benzyl Cyanide intermediate 1-methyl-4-phenylpiperidine-4-carbonitrile benzyl_cyanide->intermediate 1. NaNH2 chlormethine N,N-bis(2-chloroethyl)methylamine chlormethine->intermediate acid 1-methyl-4-phenylpiperidine-4-carboxylic acid intermediate->acid 2. H3O+ (Hydrolysis) pethidine Pethidine (Meperidine) acid->pethidine 3. EtOH, H+ (Esterification)

Figure 1: A generalized synthetic pathway to Pethidine.

Experimental Protocol: Synthesis of Pethidine (Meperidine)

This protocol outlines a representative synthesis of pethidine, illustrating the key chemical transformations.

Step 1: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a suspension of sodium amide in an inert solvent such as toluene.

  • To this suspension, add an equimolar amount of benzyl cyanide dropwise with stirring.

  • After the initial reaction subsides, add N,N-bis(2-chloroethyl)methylamine dropwise.

  • Heat the reaction mixture under reflux for several hours to drive the cyclization.

  • After cooling, carefully quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.[3]

Step 2: Hydrolysis to 1-methyl-4-phenylpiperidine-4-carboxylic acid

  • Treat the crude 1-methyl-4-phenylpiperidine-4-carbonitrile with a strong acid, such as concentrated sulfuric or hydrochloric acid.[3]

  • Heat the mixture under reflux for several hours to effect complete hydrolysis of the nitrile to the carboxylic acid.

  • Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid product.

Step 3: Esterification to Pethidine

  • Suspend the 1-methyl-4-phenylpiperidine-4-carboxylic acid in ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture under reflux for several hours to drive the Fischer esterification.[4]

  • After cooling, neutralize the reaction mixture and extract the pethidine into an organic solvent.

  • Wash the organic extract, dry, and concentrate to yield crude pethidine, which can be further purified by distillation or crystallization of its hydrochloride salt.

The Opioid Connection: Structure-Activity Relationships of Analgesic Derivatives

The primary therapeutic application of many this compound derivatives is analgesia, mediated primarily through agonist activity at the µ-opioid receptor (MOR).[5] The structural features of these molecules can be systematically modified to fine-tune their analgesic potency and pharmacokinetic profiles.

The N-Substituent: A Key Determinant of Potency

The substituent on the piperidine nitrogen plays a crucial role in determining analgesic activity. While pethidine itself has an N-methyl group, variations of this substituent can lead to significant changes in potency. For instance, increasing the chain length of the N-alkyl group can modulate activity, with an optimal length often observed.[6] The introduction of an N-phenethyl group, as seen in anileridine, can also enhance analgesic potency.[7]

Modifications at the 4-Position: Balancing Lipophilicity and Receptor Interaction

The ester group at the 4-position is a critical pharmacophoric element. Altering the ester alkyl group can influence both potency and duration of action. For example, replacement of the ethyl ester of pethidine with a propionoxy group can lead to a substantial increase in analgesic activity.[3]

Phenyl Ring Substitution: Probing the Receptor Binding Pocket

Substitution on the 4-phenyl ring provides another avenue for SAR exploration. The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the opioid receptor.

Compound N-Substituent 4-Position Group µ-Opioid Receptor Affinity (Ki, nM) Analgesic Potency (ED50, mg/kg, mouse tail-flick)
Pethidine (Meperidine)-CH₃-COOEt>100[8]9.8[9]
Fentanyl-CH₂CH₂-Ph-N(Ph)C(O)Et1-100[8]0.011[9]
Anileridine-CH₂CH₂(p-NH₂-Ph)-COOEtData not available2.5
Alphaprodine-CH₃-O(CO)EtData not available2.0

Table 1: Comparative opioid receptor affinities and analgesic potencies of selected 4-phenylpiperidine derivatives.

Opioid_Signaling ligand Opioid Agonist receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits k_channel GIRK Channel g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp cAMP adenylyl_cyclase->camp Decreases analgesia Analgesia camp->analgesia k_channel->analgesia ca_channel->analgesia

Figure 2: Simplified µ-opioid receptor signaling pathway.[3][10]

Experimental Protocol: µ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.[11]

Materials:

  • Membrane preparation from cells expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the membrane preparation (10-20 µg protein), [³H]DAMGO (at a concentration near its Kd, e.g., 1.0 nM), and either the test compound, assay buffer (for total binding), or naloxone (10 µM, for non-specific binding).[11]

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

Experimental Protocol: Tail-Flick Test for Analgesia

The tail-flick test is a common in vivo assay to assess the analgesic efficacy of compounds in rodents.[12]

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainers.

Procedure:

  • Acclimatize the animals (e.g., rats or mice) to the experimental setup.

  • Gently restrain the animal and position its tail over the radiant heat source.

  • Activate the heat source and start a timer.

  • Record the latency (in seconds) for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[12]

  • Administer the test compound or vehicle control (e.g., via subcutaneous or intraperitoneal injection).

  • Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • An increase in the tail-flick latency compared to the baseline and vehicle control indicates an analgesic effect. The data can be used to determine the dose-response relationship and calculate the ED50.[13]

Beyond Analgesia: Expanding Pharmacological Horizons

The 4-phenylpiperidine scaffold is not limited to opioid receptor agonism. Strategic modifications have led to the discovery of compounds with distinct pharmacological profiles, notably as NMDA receptor antagonists and neuroprotective agents.

NMDA Receptor Antagonism: The Case of Ifenprodil and its Analogs

Ifenprodil, a phenylethanolamine derivative containing a 4-benzylpiperidine moiety, is a well-characterized non-competitive antagonist of the NMDA receptor, with selectivity for the GluN2B subunit.[2] This activity is distinct from its effects at other receptors and has positioned ifenprodil and its analogs as valuable tools for studying NMDA receptor function and as potential therapeutics for neurological disorders. The mechanism of action involves binding to the N-terminal domain of the GluN2B subunit, leading to allosteric inhibition of the receptor.[2][12]

NMDA_Antagonism ifenprodil Ifenprodil Analog nmda_receptor NMDA Receptor (GluN1/GluN2B) ifenprodil->nmda_receptor Allosteric Binding to GluN2B NTD ion_channel Ion Channel nmda_receptor->ion_channel Inhibits Opening ca_influx Ca2+ Influx ion_channel->ca_influx Blocks excitotoxicity Excitotoxicity ca_influx->excitotoxicity neuroprotection Neuroprotection

Figure 3: Mechanism of NMDA receptor antagonism by Ifenprodil analogs.[2][12]

Neuroprotective Effects: Mitigating Excitotoxicity

The ability of certain 4-phenylpiperidine derivatives to antagonize NMDA receptors confers them with neuroprotective properties. Over-activation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx, a key event in the cascade of excitotoxicity that contributes to neuronal damage in conditions such as stroke and neurodegenerative diseases.[14][15] By blocking this excessive calcium entry, NMDA receptor antagonists can protect neurons from glutamate-induced cell death.[16]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol describes a method to assess the neuroprotective effects of test compounds against glutamate-induced excitotoxicity in a neuronal cell line, such as SH-SY5Y.[17][18]

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium and supplements.

  • Glutamate solution.

  • Test compounds.

  • MTT or other cell viability assay reagents.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

Procedure:

  • Plate SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 20-100 mM) for a defined duration (e.g., 3-24 hours).[17][18]

  • After the glutamate exposure, assess cell viability using an MTT assay, which measures mitochondrial metabolic activity.

  • Alternatively, or in conjunction, measure the release of LDH into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[16]

  • A reduction in glutamate-induced cell death (i.e., increased cell viability or decreased LDH release) in the presence of the test compound indicates a neuroprotective effect.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutics. From its origins in the development of synthetic analgesics to its current exploration in the realm of neuro-therapeutics, this versatile chemical entity continues to inspire medicinal chemists. The deep understanding of the structure-activity relationships governing its interaction with opioid and NMDA receptors provides a solid foundation for the rational design of next-generation modulators with improved efficacy and safety profiles. Future research will likely focus on the development of biased agonists at opioid receptors to separate analgesic effects from adverse side effects, as well as the optimization of NMDA receptor antagonists with enhanced subtype selectivity and improved pharmacokinetic properties for the treatment of a range of neurological and psychiatric disorders. The legacy of pethidine continues to evolve, demonstrating the enduring power of a well-chosen chemical scaffold in the quest for novel medicines.

References

  • Williams, K. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current Drug Targets, 2(3), 285-298. [Link]
  • Tajima, H., & Furukawa, H. (2017). Activation of NMDA receptors and the mechanism of inhibition by ifenprodil.
  • Pethidine - Wikipedia. (n.d.).
  • Perin-Dureau, F., et al. (2002). Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. The Journal of Neuroscience, 22(14), 5955-5965. [Link]
  • Taft, D. R., & DeLorenzo, J. E. (2017). Activation of NMDA receptors and the mechanism of inhibition by ifenprodil. bioRxiv. [Link]
  • Biased signaling of Mu opioid receptors involves distinct pathways. (n.d.). ResearchGate.
  • Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-activity relationship of some new analogs of pethidine. Journal of Medicinal Chemistry, 8(6), 847-851. [Link]
  • Braenden, O. J., & Wolff, P. O. (1954). Structure-Activity Relationships of Synthetic Morphine-like Analgesics. Policy Commons. [Link]
  • Grynkiewicz, G., & Lattanzio, M. (1991). Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture. European Journal of Pharmacology, 204(3), 329-332. [Link]
  • Portoghese, P. S., & Larson, D. L. (1977). Analgesic activity of the epimeric tropane analogs of meperidine. A physical and pharmacological study. Journal of Medicinal Chemistry, 20(3), 420-424. [Link]
  • Shang, Y., et al. (2020). Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26175-26183. [Link]
  • Al-Shorbagy, M. Y., et al. (2020). Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture.
  • Whistler, J. L., & von Zastrow, M. (2003). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Current Opinion in Pharmacology, 3(1), 62-67. [Link]
  • Huang, W., et al. (2009). Structural basis for mu-opioid receptor binding and activation. Proceedings of the National Academy of Sciences, 106(45), 19228-19233. [Link]
  • Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry, 8(6), 847-851. [Link]
  • Marrone, G. F., Majumdar, S., & Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]
  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]
  • Park, S. Y., et al. (2019). Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells. Molecular Medicine Reports, 19(5), 4166-4174. [Link]
  • Al-Hasani, R., & Bruchas, M. R. (2021). The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. QRB Discovery, 2, e12. [Link]
  • Cichero, E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Stevens, C. W., & Klopp, A. J. (1994). Analgesic potency of mu and kappa opioids after systemic administration in amphibians. Journal of Pharmacology and Experimental Therapeutics, 269(2), 658-665. [Link]
  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. (n.d.). Zanco Journal of Medical Sciences.
  • Jahan, S., et al. (2012). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 39(2), 115-127. [Link]
  • Millar, R. A., & Stephenson, R. P. (1956). Analgesic Action in a Series of N-substituted Ethyl 4-phenylpiperidine-4-carboxylates. British Journal of Pharmacology and Chemotherapy, 11(1), 27-31. [Link]
  • Binding affinity of tested compounds at opioid receptors. (n.d.). ResearchGate.
  • Namera, A., et al. (1999). Studies on designer drugs VI. Chromatographic discrimination of meperidine (pethidine) derivatives and their structure-activity relationship.
  • Excitotoxicity in vitro assay. (n.d.). Innoprot.
  • Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. (n.d.). Aureus.
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]
  • Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). (2024, February 5). Protocols.io. [Link]
  • Opioid receptor binding affinities and selectivities at MOP, DOP and... (n.d.). ResearchGate.
  • Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. (n.d.). Cellular Dynamics.
  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. (2000).
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015).
  • Synthesis of 4-carboxy-4-anilidopiperidine derivatives. (n.d.). ResearchGate.
  • Flanagan, E., & Ginsberg, B. (2010). Meperidine. In Essence of Analgesia and Analgesics. [Link]
  • Zhang, D., et al. (2022). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. Molecules, 27(5), 1673. [Link]
  • Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. (n.d.). idUS.
  • Mito, S., et al. (2023). SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma. Bioorganic & Medicinal Chemistry Letters, 94, 129498. [Link]
  • Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. (n.d.). idUS.
  • Mito, S., et al. (2023). SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma. Bioorganic & Medicinal Chemistry Letters, 94, 129498. [Link]
  • Paronis, C. A., & Holtzman, S. G. (1992). Development of tolerance to the analgesic activity of mu agonists after continuous infusion of morphine, meperidine or fentanyl in rats. The Journal of Pharmacology and Experimental Therapeutics, 261(1), 1-8. [Link]

Sources

The Serendipitous Discovery and Enduring Legacy of 4-Phenylpiperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and history of 4-Phenylpiperidine-4-carboxylic acid, a molecule of significant importance in the landscape of medicinal chemistry. While possessing limited intrinsic pharmacological activity, its emergence as a key precursor in the synthesis of pethidine (meperidine), the first fully synthetic opioid analgesic, marks a pivotal moment in the history of drug development. This document will delve into the historical context of its discovery, detail the foundational synthetic methodologies, and provide contemporary insights into its chemical properties and applications. The narrative will follow the principles of scientific integrity, explaining the causality behind experimental choices and providing detailed, self-validating protocols for key synthetic transformations.

Introduction: A Quest for Spasmolytics and the Dawn of Synthetic Opioids

The story of this compound is inextricably linked to the pioneering work of German chemist Otto Eisleb at the laboratories of IG Farbenindustrie in the late 1930s. At the time, the research impetus was not the discovery of novel analgesics, but rather the development of synthetic anticholinergic agents as potential antispasmodics. The prevailing hypothesis was that molecules with certain structural similarities to atropine might exhibit similar therapeutic effects. This line of inquiry led Eisleb to explore novel heterocyclic compounds, including derivatives of piperidine.

The true breakthrough, however, was a result of astute pharmacological observation by Otto Schaumann, a colleague of Eisleb's at IG Farben. While screening newly synthesized compounds, Schaumann identified that a derivative of this compound, the ethyl ester known as pethidine (or meperidine), exhibited potent analgesic properties, a serendipitous discovery that would forever change the management of pain and the field of medicinal chemistry.[1][2] This discovery was particularly significant as it provided a potent pain reliever with a structure entirely distinct from that of morphine and other opium alkaloids, thus heralding the era of synthetic opioids.[3][4] The geopolitical climate of the time, with Germany preparing for war and seeking to reduce its reliance on imported natural resources like opium, further underscored the importance of this development.[3]

This compound, and more specifically its N-methylated form, pethidinic acid, emerged as a crucial intermediate in the synthesis of pethidine.[5] Its discovery was therefore not an isolated event but a critical step in a broader research program that culminated in a landmark therapeutic agent.

Foundational Synthesis: From Simple Precursors to a Complex Scaffold

The original and most historically significant synthesis of the this compound scaffold relies on a convergent approach, building the heterocyclic ring with the key quaternary carbon center in a pivotal step.

Core Synthesis Pathway: The Cyclization of a Bis(2-chloroethyl)amine with Benzyl Cyanide

The foundational synthesis involves the reaction of a secondary amine bearing two 2-chloroethyl groups with benzyl cyanide in the presence of a strong base. This reaction constructs the 4-phenyl-4-cyanopiperidine core, which can then be hydrolyzed to the desired carboxylic acid.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product Benzyl_Cyanide Benzyl Cyanide Reaction_Node Cyclization Benzyl_Cyanide->Reaction_Node Bis_amine N-Methyl-bis(2-chloroethyl)amine Bis_amine->Reaction_Node Nitrile_Intermediate 1-Methyl-4-phenyl-4-cyanopiperidine Reaction_Node->Nitrile_Intermediate Strong Base (e.g., NaNH2) Hydrolysis_Node Hydrolysis Nitrile_Intermediate->Hydrolysis_Node Carboxylic_Acid 1-Methyl-4-phenylpiperidine- 4-carboxylic acid (Pethidinic Acid) Hydrolysis_Node->Carboxylic_Acid Strong Acid (e.g., H2SO4) or Base

Caption: Core synthesis of pethidinic acid.

This protocol is based on the principles of the original synthesis of pethidine's precursor.

Materials:

  • N-Methyl-bis(2-chloroethyl)amine

  • Benzyl cyanide

  • Sodium amide (NaNH₂)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Hydrochloric acid (for salt formation)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, a suspension of sodium amide in anhydrous toluene is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A solution of benzyl cyanide in anhydrous toluene is added dropwise to the stirred suspension of sodium amide at room temperature. The mixture is then gently heated to facilitate the formation of the benzyl cyanide anion.

  • Cyclization: A solution of N-Methyl-bis(2-chloroethyl)amine in anhydrous toluene is added dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for several hours to ensure complete cyclization.

  • Workup: The reaction mixture is cooled to room temperature and cautiously quenched with water or ethanol to destroy any unreacted sodium amide. The organic layer is separated, and the aqueous layer is extracted with toluene or diethyl ether. The combined organic extracts are washed with water and brine.

  • Isolation and Purification: The solvent is removed under reduced pressure to yield the crude 1-Methyl-4-phenyl-4-cyanopiperidine. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt by bubbling dry hydrogen chloride gas through an ethereal solution of the base, followed by recrystallization.

The Crucial Hydrolysis Step: From Nitrile to Carboxylic Acid

The conversion of the 4-cyano-4-phenylpiperidine intermediate to the corresponding carboxylic acid is a critical step. This hydrolysis is typically achieved under strong acidic or basic conditions. The steric hindrance around the nitrile group, being attached to a quaternary carbon, can make this hydrolysis challenging, often requiring forcing conditions.

Materials:

  • 1-Methyl-4-phenyl-4-cyanopiperidine

  • Concentrated sulfuric acid

  • Water

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 1-Methyl-4-phenyl-4-cyanopiperidine is dissolved in a mixture of concentrated sulfuric acid and water.

  • Hydrolysis: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting nitrile is no longer detectable.

  • Workup and Isolation: The reaction mixture is cooled in an ice bath and slowly poured onto crushed ice. The acidic solution is then carefully neutralized with a concentrated sodium hydroxide solution to precipitate the crude pethidinic acid.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound and its N-methylated analog is presented below for easy reference.

PropertyThis compound1-Methyl-4-phenylpiperidine-4-carboxylic acid (Pethidinic Acid)
Molecular Formula C₁₂H₁₅NO₂C₁₃H₁₇NO₂
Molar Mass 205.25 g/mol 219.28 g/mol
Appearance White to off-white solidWhite crystalline solid
CAS Number 3627-45-03627-48-3

The Enduring Significance in Medicinal Chemistry

The discovery of this compound and its derivatives marked a paradigm shift in drug discovery. It demonstrated that potent opioid analgesics could be entirely synthetic and structurally distinct from the complex polycyclic framework of morphine. This opened up a vast new area of chemical space for medicinal chemists to explore, leading to the development of numerous other synthetic opioids, including the highly potent fentanyl and its analogs.

The 4-phenylpiperidine scaffold, introduced through this early work, remains a privileged structure in modern medicinal chemistry, serving as a template for the design of a wide range of biologically active molecules targeting not only opioid receptors but also other G-protein coupled receptors and ion channels.

Conclusion

The history of this compound is a compelling narrative of serendipity, keen observation, and the power of synthetic chemistry to address critical medical needs. From its origins in the search for new antispasmodics to its pivotal role as a precursor to the first fully synthetic opioid, this seemingly simple molecule has left an indelible mark on the fields of pharmacology and drug development. The foundational synthetic methods developed for its creation laid the groundwork for the synthesis of a multitude of important therapeutic agents and continue to be of relevance to researchers and scientists today. Understanding the discovery and history of this core structure provides valuable insights into the evolution of medicinal chemistry and the ongoing quest for novel therapeutics.

References

  • Eisleb, O., & Schaumann, O. (1939). Dolantin, ein neuartiges Spasmolytikum und Analgetikum (Chemisches und Pharmakologisches). Deutsche Medizinische Wochenschrift, 65(28), 967-968.
  • Scott, C. C., & Chen, K. K. (1946). The analgesic action of 1-methyl-4-(m-hydroxyphenyl)-piperidine-4-carboxylic acid ethyl ester (demerol). Journal of Pharmacology and Experimental Therapeutics, 87(1), 63-71.
  • Pethidinic acid. (n.d.). In Wikipedia.
  • Brownstein, M. J. (1993). A brief history of opiates, opioid peptides, and opioid receptors. Proceedings of the National Academy of Sciences, 90(12), 5391-5393.
  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.
  • Snyder, S. H. (1977). The opiate receptor and morphine-like peptides in the brain.

Sources

The Enduring Scaffold: A Technical Guide to 4-Phenylpiperidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The 4-phenylpiperidine-4-carboxylic acid core represents one of medicinal chemistry's most prolific and versatile scaffolds. First identified through the synthesis of pethidine, this privileged structure became the foundation for the entire class of phenylpiperidine opioid analgesics, including compounds of immense therapeutic importance and potency like fentanyl and its derivatives. Its rigid, three-dimensional structure, combined with multiple strategic points for chemical modification, allows for the precise tuning of pharmacological properties, enabling the development of drugs with diverse activities ranging from potent central analgesia to peripherally restricted antidiarrheal action. This technical guide provides an in-depth analysis of the scaffold's role in drug development, exploring its fundamental chemical properties, key synthetic methodologies, and the critical structure-activity relationships that have guided the evolution of its derivatives. Through case studies of landmark drugs such as pethidine, fentanyl, and loperamide, we illustrate how subtle structural modifications to the scaffold dictate therapeutic outcomes. Furthermore, we examine the expansion of this scaffold's utility beyond opioid receptors, highlighting its application in developing agents for novel targets and discussing future directions, including the design of multi-target ligands and biased agonists. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this cornerstone of modern pharmacology.

Introduction to the 4-Phenylpiperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, a structural motif that appears in a vast number of therapeutic agents across different target classes. Its prevalence is due to its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional vectors, and its basic nitrogen atom, which is typically protonated at physiological pH, allowing for key ionic interactions with biological targets.

Core Structural Features of this compound

The this compound scaffold, also known as norpethidinic acid, possesses a unique combination of features that make it an exceptional starting point for drug design.[1] Its structure is characterized by a piperidine ring substituted at the C4 position with both a phenyl group and a carboxylic acid. This quaternary center introduces conformational rigidity. The key points for chemical diversification are:

  • The Piperidine Nitrogen (N1): This secondary amine is a key site for introducing a wide variety of substituents, which profoundly influences the compound's potency, selectivity, and pharmacokinetic properties.

  • The Carboxylic Acid Group (C4): This functional group can be readily converted into esters, amides, or other bioisosteres, dramatically altering the molecule's interaction with its target.

  • The Phenyl Ring (C4): The aromatic ring serves as a critical binding element, and its substitution pattern can be modified to enhance potency or modulate selectivity.

cluster_0 This compound Scaffold Scaffold N1_label Piperidine Nitrogen (N1) (Key for N-substituents) C4_Carboxyl_label Carboxylic Acid (C4) (Esterification/Amidation) C4_Phenyl_label Phenyl Ring (C4) (Aromatic Interactions)

Caption: Core structure with key modification points.

The Opioid Connection: A Historical Landmark

The journey of the 4-phenylpiperidine scaffold began with a search for synthetic anticholinergic agents, but serendipitously led to the discovery of a new class of potent analgesics.[2]

The Genesis: Pethidine (Meperidine)

In 1938, German chemist Otto Eisleb synthesized ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, a compound later named pethidine (or meperidine in the US).[2] While investigating its potential as a muscle relaxant, Otto Schaumann discovered its potent analgesic properties.[2] This was a landmark achievement, as pethidine was the first fully synthetic opioid, demonstrating that the complex polycyclic structure of morphine was not a prerequisite for potent pain relief.[3] Pethidine became the prototype for a large family of analgesics.[2]

Mechanism of Action: Targeting the μ-Opioid Receptor

Pethidine and its derivatives exert their analgesic effects primarily by acting as agonists at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) found in the central nervous system.[4][5][6] The binding of these ligands to the MOR initiates a signaling cascade that leads to:

  • Inhibition of adenylyl cyclase , reducing intracellular cyclic AMP (cAMP).

  • Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels , leading to neuronal hyperpolarization.[7]

  • Inhibition of N-type voltage-gated calcium channels , which reduces the release of nociceptive neurotransmitters like substance P.[7]

The collective result of these actions is a reduction in the transmission of pain signals and a powerful analgesic effect.[6]

Opioid_Pharmacophore Scaffold 4-Phenylpiperidine Core N_Atom Basic Nitrogen (Protonated) Scaffold->N_Atom provides Phenyl_Ring Aromatic Ring (Hydrophobic Pocket) Scaffold->Phenyl_Ring provides Ester_Group Ester/Amide Group (H-Bonding) Scaffold->Ester_Group provides Receptor μ-Opioid Receptor Binding Pocket N_Atom->Receptor Ionic Interaction Phenyl_Ring->Receptor van der Waals Interaction Ester_Group->Receptor H-Bonding

Caption: Conceptual μ-opioid receptor pharmacophore.

Synthetic Strategies and Methodologies

The versatility of the this compound scaffold is matched by the robustness of its synthetic routes, which allow for extensive derivatization.

General Synthetic Workflow

The synthesis of derivatives typically follows a convergent strategy where the core scaffold is first assembled and then functionalized. The process often involves creating the quaternary center, followed by modifications to the piperidine nitrogen and the carboxylic acid.

start Starting Materials (e.g., Phenylacetonitrile, Bis(2-chloroethyl)amine) core_synthesis Core Synthesis (Cyclization Reaction) start->core_synthesis scaffold 4-Phenylpiperidine- 4-carbonitrile core_synthesis->scaffold hydrolysis Hydrolysis scaffold->hydrolysis acid_scaffold 4-Phenylpiperidine- 4-carboxylic Acid hydrolysis->acid_scaffold n_alkylation N-Alkylation (R-X, Base) acid_scaffold->n_alkylation esterification Esterification / Amidation (R'-OH / R'-NH2, Coupling Agent) n_alkylation->esterification final_product Final Derivative esterification->final_product

Caption: General synthetic workflow for derivatives.

Experimental Protocol: Synthesis of Pethidine (Meperidine)

The following protocol is a representative example of the synthesis of a classic derivative, illustrating the key chemical transformations.

Objective: To synthesize ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine) from 4-phenylpiperidine-4-carbonitrile.

Step 1: Hydrolysis of the Nitrile to Carboxylic Acid

  • To a solution of 4-phenylpiperidine-4-carbonitrile (1 equivalent) in ethanol, add a solution of concentrated sulfuric acid (2 equivalents) slowly while cooling in an ice bath.

  • Heat the mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: N-Methylation of the Piperidine Ring

  • Suspend the dried this compound (1 equivalent) in methanol.

  • Add aqueous formaldehyde (formalin, 1.2 equivalents) and formic acid (1.5 equivalents) to the suspension (Eschweiler–Clarke reaction).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, and remove the solvent under reduced pressure. The residue is 1-methyl-4-phenylpiperidine-4-carboxylic acid.

Step 3: Fischer Esterification

  • Dissolve the crude product from Step 2 in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (or thionyl chloride).

  • Heat the solution to reflux for 6-8 hours.

  • After cooling, evaporate the ethanol. Dissolve the residue in water and basify with sodium carbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pethidine.

  • Purify the final product by column chromatography or crystallization to obtain pure pethidine.

Structure-Activity Relationship (SAR) Studies

Decades of research have established clear structure-activity relationships (SAR) for this scaffold, primarily concerning its activity at opioid receptors.[8][9]

  • N-Substituent: The substituent on the piperidine nitrogen is a major determinant of activity. A small alkyl group like methyl (as in pethidine) confers good agonist activity.[4] Larger groups, particularly a phenethyl group, dramatically increase potency, as seen in the fentanyl series.[8]

  • C4-Acyl Group: An ester at the C4 position is crucial for pethidine's activity. Replacing the ethyl ester with other groups can modulate potency and duration of action. In fentanyl, this position is occupied by a more potent N-propanilido group.

  • C4-Phenyl Group: The unsubstituted phenyl ring is optimal for μ-opioid receptor affinity in the pethidine and fentanyl series. Adding substituents to this ring generally decreases analgesic activity.[9]

Compound N-Substituent C4-Substituent Relative Potency (Morphine = 1) Key Feature
Pethidine -CH₃-COOCH₂CH₃~0.1Prototype synthetic opioid.[4]
Fentanyl -CH₂CH₂-Ph-N(Ph)COCH₂CH₃~50-100Highly potent due to N-phenethyl group.[8]
Loperamide -CH₂CH₂(p-Cl-Ph)-OH-CON(CH₃)₂Very Low (CNS)Peripherally restricted by P-gp efflux.[10][11]

Case Studies: Landmark Drugs

The true impact of the this compound scaffold is best understood by examining the landmark drugs derived from it.

Pethidine (Meperidine): The Archetype
  • Clinical Use: Used for the treatment of moderate to severe pain, particularly in postoperative and labor settings.[12]

  • Mechanism of Action: A full agonist at the μ-opioid receptor.[12] It has a faster onset but shorter duration of action than morphine.[4]

  • Metabolism and Limitations: Pethidine is metabolized in the liver to normeperidine.[4] Normeperidine has a longer half-life and is a central nervous system stimulant that can cause tremors, myoclonus, and seizures, especially in patients with renal impairment or with prolonged use.[2][4] This toxic metabolite limits its clinical utility for chronic pain management.[5]

Fentanyl and its Analogs: Unprecedented Potency
  • Structural Evolution: Fentanyl represents a significant structural modification where the C4-ester of pethidine is replaced by an N-phenylpropanamide group, and the N-methyl is replaced by an N-phenethyl group.[8]

  • Potency and Therapeutic Use: These changes result in a compound that is 50 to 100 times more potent than morphine.[8] Fentanyl and its analogs (sufentanil, remifentanil) are widely used in anesthesia and for managing severe and chronic pain due to their high potency and rapid onset.[8][13]

  • Scaffold for Multi-Target Ligands: The fentanyl structure has been used as a scaffold to design multi-target analgesics, combining μ-opioid agonism with activity at other pain-related targets like the neurokinin 1 (NK1) or cannabinoid 1 (CB1) receptors.[14][15]

Loperamide (Imodium): Engineering Peripheral Restriction
  • Clinical Use: Loperamide is an FDA-approved over-the-counter medication used to treat various forms of diarrhea.[10]

  • Mechanism of Peripheral Action: Loperamide is a potent μ-opioid receptor agonist.[10][16] However, at therapeutic doses, it does not produce central opioid effects because it is a substrate for P-glycoprotein (P-gp), an efflux transporter in the blood-brain barrier that actively pumps loperamide out of the central nervous system.[10][11] Its antidiarrheal effect comes from acting on μ-opioid receptors in the myenteric plexus of the large intestine, which slows intestinal motility and allows for more absorption of water and electrolytes.[11][16][17]

  • Causality of Design: The specific combination of a C4-tertiary alcohol, a C4-amide, and a large N-substituent contributes to its high affinity for P-gp, making it an excellent example of rational drug design to restrict a drug's action to the periphery.

cluster_pethidine Prototype Analgesic cluster_fentanyl High Potency CNS Agent cluster_loperamide Peripherally Restricted Agent Pethidine Pethidine Fentanyl Fentanyl Pethidine->Fentanyl N-phenethyl group Ester -> Amide Loperamide Loperamide Pethidine->Loperamide Complex N-substituent Ester -> Amide + OH

Caption: Structural evolution from Pethidine.

Beyond Opioids: Expanding Therapeutic Horizons

The structural features of the 4-phenylpiperidine scaffold make it suitable for targeting other receptors. Its ability to present functional groups in specific spatial orientations has been exploited to develop ligands for a range of G protein-coupled receptors.

  • Neurokinin (NK1) Receptor Antagonists: The scaffold has been used to synthesize 4,4-disubstituted piperidines that act as antagonists of the NK1 receptor, a target for antiemetic and antidepressant drugs.[1][18]

  • Cannabinoid (CB1) Receptor Antagonists: Derivatives of this compound have been prepared as CB1 receptor antagonists, with potential applications in metabolic disorders. These were specifically designed with a lower propensity to cross the blood-brain barrier to avoid the psychiatric side effects associated with earlier centrally-acting CB1 antagonists.[1][18]

  • Neuroscience Research: The scaffold continues to be a valuable tool in neuroscience for developing selective ligands to probe the function of various neurotransmitter systems.[19]

Challenges and Future Directions

While the 4-phenylpiperidine scaffold has a storied history, its future lies in addressing the limitations of its early derivatives and leveraging new pharmacological concepts.

  • Designing for Safety: A key challenge is designing out the metabolic liabilities seen with pethidine, namely the formation of the toxic metabolite normeperidine.[4] Future design efforts focus on blocking the site of N-demethylation or creating compounds that are metabolized into inactive products.

  • Biased Agonism: The concept of "biased agonism" offers a promising path for developing safer opioids. The goal is to design ligands that selectively activate the G protein signaling pathway (responsible for analgesia) over the β-arrestin pathway (implicated in side effects like respiratory depression and tolerance).[20] The 4-phenylpiperidine scaffold is being used to develop such biased agonists, which could provide potent pain relief with a significantly improved safety profile.[20]

  • Multi-Target-Directed Ligands (MTDLs): As demonstrated with fentanyl-based hybrids, the scaffold is ideal for creating MTDLs that act on multiple pain-related targets simultaneously.[14][15] This approach could lead to more effective analgesics for complex pain states, such as neuropathic pain.

Conclusion

From the serendipitous discovery of pethidine to the rational design of peripherally restricted agents and highly potent anesthetics, the this compound scaffold has proven to be one of the most impactful and adaptable frameworks in the history of medicinal chemistry. Its robust synthetic accessibility and rich structure-activity relationship landscape have secured its legacy. As drug discovery moves toward more sophisticated concepts like biased agonism and multi-target engagement, the inherent versatility of this enduring scaffold ensures that it will continue to be a critical tool for developing the next generation of therapeutics.

References

  • Guerreri, D., et al. (2024).
  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. MDPI. [Link]
  • Shah, K., & Shafi, M. (2023). Loperamide.
  • Pethidine: Mechanisms, Clinical Applications and Adverse Effects. (2020). Anesthesia Key. [Link]
  • Synthesis of Loperamide. Chemistry Steps. [Link]
  • Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • Loperamide. Wikipedia. [Link]
  • Three-dimensional pharmacophore screening for fentanyl deriv
  • (PDF) Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics.
  • Synthesis and biological evaluation of fentanyl acrylic deriv
  • Pethidine. Wikipedia. [Link]
  • Patel, P., & Gupta, N. (2023). Meperidine.
  • 4-Phenylpiperidine compounds and their preparation and use.
  • What is the mechanism of Loperamide Hydrochloride?.
  • Pethidine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
  • Pethidine: Mechanism of Action, Therapeutic Uses & Adverse Effects. YouTube. [Link]
  • Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed. [Link]
  • This compound suppliers USA. USA Chemical Suppliers. [Link]
  • This compound, compound with toluene-p-sulphonic acid. PubChem. [Link]
  • This compound, compound with toluene-p-sulphonic acid. PubChem. [Link]
  • Opioid Pharmacology. Pain Physician. [Link]
  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted-Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv. [Link]
  • Opioids and opioid receptors; understanding pharmacological mechanisms as a key to therapeutic advances and mitigation of the misuse crisis. PMC - NIH. [Link]
  • Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists. PubMed. [Link]
  • Physiology, Opioid Receptor.
  • DIN/PIN/NPN Number - the BC PharmaCare Formulary Search. BC PharmaCare. [Link]

Sources

4-Phenylpiperidine-4-carboxylic acid as a precursor for opioid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 4-Phenylpiperidine-4-carboxylic Acid as a Core Precursor in Opioid Synthesis

Introduction: The Strategic Importance of the Phenylpiperidine Scaffold

The phenylpiperidine chemical class represents a cornerstone in the development of synthetic analgesics.[1][2] These agents, which feature a phenyl moiety directly attached to a piperidine ring, are central to the pharmacology of numerous clinically significant opioids.[1][2] Unlike morphine and its semi-synthetic derivatives, phenylpiperidine-based opioids like pethidine (meperidine) and fentanyl are products of total laboratory synthesis, offering a modular platform for extensive structural modification.[3][4]

At the heart of this synthetic versatility lies this compound, a pivotal precursor and key intermediate.[5][6] Its structure contains the core pharmacophore responsible for the analgesic activity observed in this class of drugs.[7] This guide provides a technical overview for researchers and drug development professionals on the properties, synthesis, and transformation of this compound into downstream opioid analgesics, with a primary focus on the synthesis of pethidine.

Physicochemical and Safety Profile of the Precursor

This compound, also known as norpethidinic acid, is a stable, crystalline solid.[8] It is often supplied and handled as a hydrochloride salt to enhance its aqueous solubility and stability.[5] Understanding its properties is fundamental to its effective use in synthetic workflows.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[9]
Molecular Weight 205.25 g/mol [9]
CAS Number 3627-45-0[5][9]
Appearance White to off-white solidN/A
Synonyms Norpethidinic acid, 4-Phenyl-4-piperidinecarboxylic acid[8]
Safety and Handling

As with any active chemical reagent, proper handling of this compound and its salts is imperative. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and goggles (conforming to EN 166 standards).[10]

  • Ventilation: Ensure adequate ventilation, especially in confined areas. Use in a well-ventilated hood is recommended.[10][11]

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[11][12]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[10] For skin contact, wash off immediately with soap and plenty of water.[10] If swallowed, call a poison center or doctor.[10] If inhaled, move the person to fresh air.[12]

Synthetic Pathways: From Precursor to Active Pharmaceutical Ingredient

The transformation of this compound into potent analgesics like pethidine involves two primary chemical modifications to its functional groups: esterification of the carboxylic acid and alkylation of the secondary amine on the piperidine ring.

Workflow Overview: Pethidine Synthesis

The logical flow from the precursor to the final product demonstrates a classic multi-step synthesis strategy common in pharmaceutical chemistry. The process begins with the formation of the crucial ethyl ester, followed by the introduction of the N-methyl group to achieve the final pharmacologically active structure.

Pethidine_Synthesis_Workflow Precursor This compound (Precursor) Intermediate Ethyl 4-Phenylpiperidine-4-carboxylate (Norpethidine / Intermediate) Precursor->Intermediate  Fischer Esterification (Ethanol, Acid Catalyst)   Product Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine / Final Product) Intermediate->Product  N-Methylation (Methylating Agent)  

Caption: General workflow for the synthesis of Pethidine.

Step 1: Fischer Esterification to Norpethidine

The initial and critical step is the conversion of the carboxylic acid moiety to its ethyl ester. This is typically achieved through Fischer esterification, an acid-catalyzed reaction with an excess of ethanol.

  • Causality of Experimental Choice: The use of a strong acid catalyst (e.g., sulfuric acid) is essential. The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This activation renders the carbonyl carbon susceptible to nucleophilic attack by the weakly nucleophilic ethanol. Excess ethanol is used to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle.

The resulting product, ethyl 4-phenylpiperidine-4-carboxylate, is also known as norpethidine or Pethidine Intermediate B.[13][14] This compound itself is a controlled substance and a metabolite of pethidine.[14][15]

Step 2: N-Alkylation to Pethidine

With the ester group in place, the final step involves the alkylation of the secondary amine of the piperidine ring. For the synthesis of pethidine, this is an N-methylation.

  • Causality of Experimental Choice: The synthesis of pethidine (also known as meperidine) was first developed in the late 1930s.[3][7] One historical and effective method involves the reaction of N,N-bis-(2-chloroethyl)-N-methylamine with benzyl cyanide.[7][16] This forms a nitrile intermediate, which is then hydrolyzed to the carboxylic acid (our precursor, already N-methylated in this route, known as pethidinic acid) and subsequently esterified.[7][15]

Alternatively, starting from norpethidine (the product of Step 1), a direct N-methylation can be performed using various methylating agents, such as methyl iodide or dimethyl sulfate. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the methylating agent to form the tertiary amine, pethidine.

Chemical_Transformations cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation a Precursor (R-COOH) b Intermediate (R-COOEt) a->b + EtOH, H⁺ c Intermediate (>NH) d Product (>N-CH₃) c->d + CH₃-X

Caption: Key chemical transformations in Pethidine synthesis.

Experimental Protocol: Synthesis of Pethidine

The following is a representative protocol derived from established chemical principles for the synthesis of pethidine, starting from the nitrile precursor route which incorporates the formation and subsequent transformation of this compound derivatives.

Part A: Hydrolysis of 1-methyl-4-phenyl-4-cyanopiperidine to Pethidinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the nitrile intermediate, 1-methyl-4-phenyl-4-cyanopiperidine.

  • Hydrolysis: Add a solution of concentrated sulfuric acid or a strong base like sodium hydroxide.

  • Heating: Heat the mixture to reflux for several hours. The progress of the hydrolysis of the cyano group to a carboxylic acid can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: After cooling, carefully neutralize the reaction mixture. If acid hydrolysis was used, basify to precipitate the amino acid. If base hydrolysis was used, acidify to the isoelectric point to precipitate the product, pethidinic acid (1-methyl-4-phenylpiperidine-4-carboxylic acid).[15]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part B: Esterification of Pethidinic Acid to Pethidine

  • Reaction Setup: Suspend the dried pethidinic acid from Part A in a large excess of absolute ethanol in a round-bottom flask.

  • Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours to drive the esterification to completion.[7]

  • Solvent Removal: After cooling, remove the excess ethanol using a rotary evaporator.

  • Extraction: Partition the residue between an aqueous sodium carbonate solution (to neutralize any remaining acid) and a suitable organic solvent like diethyl ether or dichloromethane. Extract the aqueous layer multiple times.

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield crude pethidine base as an oil.

  • Salt Formation (Optional): For purification and stabilization, the pethidine base can be dissolved in a solvent like ether and treated with a solution of hydrogen chloride in ethanol to precipitate pethidine hydrochloride as a white crystalline solid.[16]

Analytical Characterization

The identity and purity of the intermediates and the final product must be confirmed using modern analytical techniques.

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity and quantify the product.[13][17]

  • Mass Spectrometry (MS): GC-MS or LC-MS provides molecular weight confirmation and fragmentation patterns that help in structural elucidation.[13]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure confirmation, while Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., the ester carbonyl).

Conclusion

This compound is a fundamentally important and versatile precursor in the field of synthetic opioid chemistry. Its strategic manipulation through well-understood organic reactions, such as esterification and N-alkylation, provides a reliable pathway to pethidine and serves as a blueprint for accessing other derivatives within the phenylpiperidine class. A thorough understanding of the reaction mechanisms, adherence to rigorous experimental protocols, and a commitment to safety are paramount for researchers working with this valuable chemical building block.

References

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. URL: https://www.fishersci.com/msds?productName=AC122920250
  • PubChem. This compound, compound with toluene-p-sulphonic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/19259
  • PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/96576
  • PubChem. This compound, compound with toluene-p-sulphonic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylpiperidine-4-carboxylic-acid_-compound-with-toluene-p-sulphonic-acid
  • Chem-Impex. This compound hydrochloride. URL: https://www.chemimpex.com/products/06795
  • NIST. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=77-17-8
  • Chemistry Steps. Synthesis of Pethidine aka Meperidine. URL: https://www.chemistrysteps.com/synthesis-of-pethidine-aka-meperidine/
  • Sigma-Aldrich. 4-phenyl-4-piperidinecarboxylic acid synthesis. URL: https://www.sigmaaldrich.com/US/en/synthesis-reactions/graphical-synthesis-planner/4-phenyl-4-piperidinecarboxylic-acid
  • Apollo Scientific. Piperidine-4-carboxylic acid - Safety Data Sheet. URL: https://www.apolloscientific.co.uk/msds/PC0156_msds.pdf
  • Homi Bhabha Centre for Science Education. PETHIDINE. TIFR. URL: https://chem.hbcse.tifr.res.in/images/chem-d-s/pdf/pethidine.pdf
  • Cayman Chemical. Safety Data Sheet - N-phenylpiperidin-4-amine. URL: https://cdn.caymanchem.com/cdn/msds/32414m.pdf
  • ChemicalBook. BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID synthesis. URL: https://www.chemicalbook.com/synthesis/167262-68-2.htm
  • ChemicalBook. BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_GHS.aspx?cas_no=167262-68-2
  • Scribd. Pethidine: Synthesis and Metabolism. URL: https://www.scribd.com/document/373673059/Pethidine-Synthesis
  • AAPPTec. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. URL: https://www.aapptec.com/pub/media/wysiwyg/pdf/msds/UBG030.pdf
  • Google Patents. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use. URL: https://patents.google.
  • Wikipedia. Pethidinic acid. URL: https://en.wikipedia.org/wiki/Pethidinic_acid
  • Google Patents. CN105349593A - Pethidine hydrochloride preparation method. URL: https://patents.google.
  • Scholars@Duke. Meperidine. Duke University. URL: https://scholars.duke.edu/display/pub1099616
  • Chemexper. This compound suppliers USA. URL: https://www.chemexper.com/suppliers/4-phenylpiperidine-4-carboxylic-acid/3627-45-0.html
  • J&K Scientific. This compound hydrochloride. URL: https://www.jk-sci.com/4-Phenylpiperidine-4-carboxylic-acid-hydrochloride-3627-45-0-4960321.html
  • Google Patents. EP3215489B1 - METHOD FOR THE PREPARATION OF 1-(2-HALOGEN-ETHYL)-4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. URL: https://patents.google.
  • Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. URL: https://www.hindawi.com/journals/ijac/2019/3189190/
  • Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. URL: https://www.tdcommons.org/dpubs_series/6989
  • PubChem. Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/44284477
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. URL: http://www.orgsyn.org/demo.aspx?prep=v79p0232
  • Sigma-Aldrich. piperidine-4-carboxylic acid. URL: https://www.sigmaaldrich.com/US/en/search/piperidine-4-carboxylic-acid?
  • Alfa Chemistry. CAS 3627-45-0 this compound hydrochloride. URL: https://protected-amino-acids.alfa-chemistry.com/product/cas-3627-45-0-4-phenylpiperidine-4-carboxylic-acid-hydrochloride-item-11536.html
  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222216/
  • Pain Physician Journal. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. URL: https://www.painphysicianjournal.com/current/2017/july/2017;20;S91-S98.pdf
  • Google Patents. US2904550A - 4-phenylpiperidines and their preparation. URL: https://patents.google.
  • United Nations Economic and Social Council. Note by the Secretariat on the scope of control of substances. URL: https://www.unodc.org/documents/commissions/CND/CND_Sessions/CND_67/ECN72024_CRP10_V2400049.pdf
  • ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. URL: https://www.researchgate.net/publication/221980323_Design_and_Synthesis_of_4-Phenyl_Piperidine_Compounds_Targeting_the_Mu_Receptor
  • PubChem. Normeperidine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Normeperidine
  • precisionFDA. MEPERIDINE. URL: https://precision.fda.gov/uniis/XADCESSVHJOZHK
  • PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. National Institutes of Health. URL: https://pubmed.ncbi.nlm.nih.gov/28727703/
  • Pain Physician Journal. Opioid Pharmacology. URL: https://www.painphysicianjournal.com/2008/july/2008;11;S133-S153.pdf

Sources

fundamental synthesis routes for 4-Phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Synthesis of 4-Phenylpiperidine-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound and its derivatives are foundational scaffolds in medicinal chemistry, most notably serving as key intermediates in the synthesis of opioid analgesics of the phenylpiperidine class, such as pethidine (meperidine).[1][2] The strategic placement of a quaternary carbon center, substituted with both a phenyl and a carboxyl group, imparts unique pharmacological properties to its downstream products. This guide provides an in-depth exploration of the core synthetic routes to this pivotal molecule, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the classical, industrially significant pathways and explore modern conceptual strategies, focusing on the chemical logic, mechanistic underpinnings, and practical considerations of each approach.

The Strategic Importance of the 4,4-Disubstituted Piperidine Motif

The 4-phenylpiperidine core is a privileged structure in pharmacology. The introduction of a carboxylic acid or ester group at the C4 position creates the archetypal structure for a large family of synthetic opioids.[1][3] this compound, also known as norpethidinic acid, is the direct precursor to norpethidine, which can then be N-alkylated to produce various active pharmaceutical ingredients (APIs).[4][5] Understanding the efficient construction of this core is therefore critical for the development of novel analgesics and other neuropharmacological agents.

Primary Synthesis Route: Intramolecular Cyclization and Nitrile Hydrolysis

This classical approach, rooted in the original synthesis of pethidine, remains one of the most direct and historically significant methods.[1][6] It constructs the heterocyclic ring and sets the quaternary center in a highly convergent manner. The strategy is logically divided into two main stages: piperidine ring formation via dialkylation, followed by conversion of the nitrile handle to the target carboxylic acid.

Mechanistic Rationale and Workflow

The synthesis begins with two key precursors: benzyl cyanide and a bis(2-haloethyl)amine . The alpha-protons of benzyl cyanide are rendered acidic by the electron-withdrawing nitrile group, allowing for deprotonation by a strong, non-nucleophilic base like sodium amide (NaNH₂). This generates a carbanion that acts as a potent nucleophile.

The nucleophilic benzyl cyanide anion then undergoes a sequential double Sₙ2 reaction with a bis(2-chloroethyl)amine, resulting in intramolecular cyclization to form the 4-cyano-4-phenylpiperidine ring. The final step is the robust and well-established hydrolysis of the nitrile functional group under strong acidic or basic conditions to yield the carboxylic acid.

Visualizing the Pathway

G cluster_0 Stage 1: Piperidine Ring Formation cluster_1 Stage 2: Nitrile Hydrolysis start1 Benzyl Cyanide reagent1 NaNH₂ (Sodium Amide) start1->reagent1 Deprotonation start2 N-Methyl-bis(2-chloroethyl)amine intermediate 1-Methyl-4-cyano- 4-phenylpiperidine start2->intermediate Cyclization via Double Alkylation reagent1->intermediate reagent2 H₃O⁺ / Δ (Acid Hydrolysis) intermediate->reagent2 product_n_methyl 1-Methyl-4-phenylpiperidine- 4-carboxylic Acid reagent2->product_n_methyl demethylation Demethylation Step (Conceptual) product_n_methyl->demethylation final_product 4-Phenylpiperidine- 4-carboxylic Acid demethylation->final_product caption Diagram 1: Classical synthesis via cyclization and hydrolysis. G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Carboxylation & Deprotection start N-Protected-4-bromo- 4-phenylpiperidine reagent1 Mg / Anhydrous Ether start->reagent1 intermediate Piperidinyl Grignard Reagent reagent1->intermediate reagent2 1. CO₂ (Dry Ice) 2. H₃O⁺ (Work-up) intermediate->reagent2 product_protected N-Protected-4-phenylpiperidine- 4-carboxylic Acid reagent2->product_protected deprotection Deprotection Step product_protected->deprotection final_product 4-Phenylpiperidine- 4-carboxylic Acid deprotection->final_product caption Diagram 2: Synthesis via Grignard carboxylation.

Caption: Diagram 2: Synthesis via Grignard carboxylation.

General Protocol: Grignard Carboxylation

[7] This is a generalized protocol adaptable for this specific target, assuming the successful synthesis of the N-protected 4-halo-4-phenylpiperidine precursor.

  • Setup: All glassware must be oven or flame-dried. The reaction is run in a three-necked flask with a dropping funnel, condenser, and nitrogen inlet.

  • Initiation: Magnesium turnings and a small crystal of iodine (to activate the magnesium surface) are placed in the flask. A small amount of a solution of the N-protected-4-halo-4-phenylpiperidine in anhydrous diethyl ether is added. The reaction is initiated, often evidenced by heat evolution and disappearance of the iodine color.

  • Grignard Formation: The remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After addition is complete, the mixture is refluxed for an additional 30-60 minutes.

  • Carboxylation: The Grignard solution is cooled and slowly transferred via cannula onto a vigorously stirred slurry of crushed dry ice in a separate flask.

  • Work-up: After the addition is complete, the mixture is allowed to warm to room temperature. An aqueous acid (e.g., 6 M HCl) is slowly added to dissolve the magnesium salts and protonate the carboxylate.

  • Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are then extracted with an aqueous base (e.g., NaHCO₃) to move the carboxylic acid into the aqueous layer as its salt. The aqueous layer is then re-acidified and extracted with an organic solvent to isolate the pure carboxylic acid.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Cyclization / Nitrile HydrolysisRoute 2: Grignard Carboxylation
Starting Materials Benzyl cyanide, bis(2-chloroethyl)amine derivativesN-Protected 4-halo-4-phenylpiperidine
Key Intermediates 4-Cyano-4-phenylpiperidineOrganomagnesium (Grignard) reagent
Advantages - Highly convergent and well-established. [1][6] - Industrially proven for pethidine synthesis.- Utilizes standard, well-understood organometallic reactions. [7] - Avoids handling large quantities of toxic cyanide precursors in the main sequence.
Disadvantages - Requires strong bases (NaNH₂) and toxic reagents (benzyl cyanide). - Nitrile hydrolysis requires harsh (strongly acidic or basic) conditions.- Highly sensitive to moisture and air. [8] - Requires additional protection/deprotection steps for the piperidine nitrogen. - Availability of the halo-precursor can be a challenge.

Conclusion

The synthesis of this compound is a classic problem in medicinal chemistry with well-trodden solutions. The classical route, involving the cyclization of benzyl cyanide with a nitrogen mustard derivative followed by nitrile hydrolysis, remains a robust and powerful method for large-scale production due to its efficiency and convergence. However, it relies on hazardous reagents and harsh conditions.

Alternative strategies, exemplified by the conceptual Grignard carboxylation pathway, offer a more modern approach. While requiring careful control of reaction conditions and the use of protecting groups, such methods provide greater flexibility and may avoid some of the hazards of the classical route. The choice of synthesis ultimately depends on the scale of the reaction, the availability of starting materials, and the specific safety and handling capabilities of the laboratory. Both routes offer valuable insights into the strategic construction of complex heterocyclic scaffolds essential for drug discovery.

References

  • Pethidine - Wikipedia. (n.d.).
  • Synthesis of Pethidine aka Meperidine - Chemistry Steps. (n.d.).
  • PETHIDINE - Chemistry Education. (n.d.). Homi Bhabha Centre for Science Education.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.).
  • Bergel, F., Morrison, A. L., & Rinderknecht, H. (1944). Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds. Journal of the Chemical Society (Resumed).
  • Bergel, F., Morrison, A. L., & Rinderknecht, H. (1944). Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds. Journal of the Chemical Society (Resumed). DOI:10.1039/JR9440000265.
  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. (n.d.). ResearchGate.
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (2021).
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018).
  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents. (n.d.).
  • BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID synthesis - ChemicalBook. (n.d.).
  • CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents. (n.d.).
  • This compound hydrochloride - Chem-Impex. (n.d.).
  • 4-phenyl-4-piperidinecarboxylic acid synthesis | Sigma-Aldrich. (n.d.). Merck.
  • Strecker Synthesis - Organic Chemistry Portal. (n.d.).
  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • Asymmetric synthesis of alpha-amino acids using a chiral catalyst - Purdue e-Pubs. (n.d.).
  • An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide - Benchchem. (n.d.).
  • US2904550A - 4-phenylpiperidines and their preparation - Google Patents. (n.d.).
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020).
  • US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents. (n.d.).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024).
  • 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID CAS#: 3627-45-0 - ChemicalBook. (n.d.).
  • This compound suppliers USA. (n.d.).
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. (2025).
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed. (2010). Journal of Medicinal Chemistry.
  • Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent - PubMed. (2017). The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents - Benchchem. (n.d.).
  • Chapter 1. (n.d.).
  • 4-Cyano-4-phenylpiperidine 96 51304-58-6 - Sigma-Aldrich. (n.d.).
  • Cyanic acid, phenyl ester - Organic Syntheses Procedure. (n.d.).
  • Anodic cyanation of C-4 substituted piperidines: Total synthesis of alkaloid 241 D | Request PDF - ResearchGate. (n.d.).
  • Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview - Chemical Review and Letters. (2020).
  • Phenylpiperidine synthesis : r/AskChemistry - Reddit. (2022).
  • 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem. (n.d.).
  • 4-Phenylpiperidine - Wikipedia. (n.d.).
  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents. (n.d.).
  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride - PrepChem.com. (n.d.).
  • 4-CYANO-4-PHENYLPIPERIDINE HYDROCHLORIDE(51304-58-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 4-CYANO-4-PHENYLPIPERIDINE HYDROCHLORIDE | 51304-58-6 - ChemicalBook. (2025).

Sources

The Pharmacology of the 4-Phenylpiperidine-4-carboxylic Acid Scaffold: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of centrally acting agents. This technical guide provides an in-depth exploration of the pharmacology of 4-Phenylpiperidine-4-carboxylic acid and its derivatives, a class of compounds that has yielded numerous clinically significant drugs, most notably in the realm of opioid analgesics. This document will dissect the core structural features, elucidate the mechanism of action at opioid receptors, explore the critical structure-activity relationships (SAR), and detail the essential in vitro and in vivo assays for pharmacological characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical series.

Introduction: The Significance of the 4-Phenylpiperidine Core

The 4-phenylpiperidine framework is a privileged scaffold in drug discovery, characterized by a phenyl group and a carboxylic acid (or a derivative thereof) at the 4-position of a piperidine ring. This compound itself serves as a crucial synthetic intermediate in the creation of a diverse array of bioactive molecules.[1] Its true pharmacological importance, however, lies in its derivatives, which exhibit a wide range of activities, most prominently as potent opioid receptor modulators.[2][3]

Historically, the development of pethidine (meperidine), a synthetic opioid analgesic, marked the initial recognition of the therapeutic potential of this chemical class.[4] This discovery spurred extensive research, leading to the synthesis and evaluation of numerous analogs, ultimately shaping our understanding of opioid pharmacology and the structural requirements for receptor interaction. Beyond analgesia, derivatives of this scaffold have found applications as antipsychotics and selective serotonin reuptake inhibitors (SSRIs).[2]

This guide will focus primarily on the opioid-related pharmacology of this compound derivatives, providing a foundational understanding for the rational design of novel therapeutics.

Mechanism of Action: Targeting the Opioid Receptor Family

The principal pharmacological effects of this compound derivatives are mediated through their interaction with the opioid receptor system. Opioid receptors are a family of G protein-coupled receptors (GPCRs) that includes three main subtypes: mu (µ), delta (δ), and kappa (κ).[5] These receptors are integral to the modulation of pain, reward, and various physiological processes.

Upon binding of an agonist ligand, such as a derivative of this compound, the opioid receptor undergoes a conformational change. This leads to the activation of intracellular signaling cascades, primarily through the inhibition of adenylyl cyclase, which in turn reduces the levels of cyclic AMP (cAMP).[6][7] This signaling cascade ultimately results in the modulation of ion channel activity and neurotransmitter release, producing the characteristic analgesic and other central nervous system effects.

The following diagram illustrates the canonical opioid receptor signaling pathway:

InVitroWorkflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Functional Assay b1 Membrane Prep (Receptor Expression) b2 Incubation (Radioligand + Test Compound) b1->b2 b3 Filtration b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (Ki) b4->b5 f1 Membrane Prep f2 Incubation ([³⁵S]GTPγS + Test Compound) f1->f2 f3 Filtration f2->f3 f4 Radioactivity Measurement f3->f4 f5 Data Analysis (EC50, Emax) f4->f5 start Test Compound start->b1 start->f1

Caption: Workflow for in vitro characterization of opioid receptor ligands.

In Vivo Assays

In vivo assays are crucial for evaluating the physiological effects of a compound in a living organism, providing insights into its analgesic efficacy, side effect profile, and pharmacokinetic properties.

4.2.1 Tail-Flick Test

Objective: To assess the analgesic efficacy of a compound in an animal model of acute thermal pain.

Principle: A noxious thermal stimulus is applied to the animal's tail, and the latency to a reflexive withdrawal (flick) is measured. Analgesic compounds increase this latency.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate rodents (typically mice or rats) to the testing apparatus.

  • Baseline Measurement: Measure the baseline tail-flick latency before drug administration.

  • Drug Administration: Administer the test compound via a relevant route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED50 (the dose required to produce a 50% analgesic effect).

Conclusion

The this compound scaffold remains a highly valuable starting point for the design of novel opioid receptor modulators. A thorough understanding of its pharmacology, driven by a systematic evaluation of structure-activity relationships and a comprehensive suite of in vitro and in vivo assays, is essential for the successful development of new therapeutics with improved efficacy and safety profiles. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals working with this important class of compounds.

References

  • Structure-based design and synthesis of novel opioid receptor ligands and their in-vitro/in-vivo pharmacological and pharmacokinetic characterization. (n.d.).
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Publications.
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (n.d.). PubMed Central.
  • In vitro and in vivo assessment of mu opioid receptor constitutive activity. (2010). PubMed.
  • This compound hydrochloride. (n.d.). Chem-Impex.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PubMed Central.
  • Analgesic Action in a Series of N-substituted Ethyl 4-phenylpiperidine-4-carboxylates. (1956). British Journal of Pharmacology and Chemotherapy.
  • Phenylpiperidines. (n.d.). Wikipedia.
  • This compound, compound with toluene-p-sulphonic acid. (n.d.). PubChem.
  • Phenylpiperidines. (n.d.). Wikipedia.
  • Phenylpiperidines. (n.d.). Wikipedia.
  • 4-Phenylpiperidine. (n.d.). Taylor & Francis.
  • Conformation-activity study of 4-phenylpiperidine analgesics. (n.d.). PubMed.
  • 4-Phenylpiperidine. (n.d.). Wikipedia.
  • 4-Phenylpiperidine. (n.d.). Taylor & Francis.
  • Pethidine. (n.d.). Wikipedia.
  • Conformation-activity study of 4-phenylpiperidine analgesics. (n.d.). PubMed.
  • 4-Phenylpiperidine. (n.d.). Wikipedia.

Sources

spectroscopic data (NMR, IR, MS) of 4-Phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Phenylpiperidine-4-carboxylic Acid

This guide provides a detailed exploration of the spectroscopic data for this compound, a key building block in pharmaceutical and neuroscience research.[1] As a compound of interest in the development of analgesics and psychoactive agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.[1] This document offers a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from closely related analogs.

Introduction

This compound possesses a rigid piperidine scaffold with a phenyl group and a carboxylic acid at the C4 position. This unique arrangement imparts specific conformational constraints and electronic properties that are crucial for its biological activity. Spectroscopic analysis serves as the cornerstone for confirming its molecular structure, assessing purity, and understanding its behavior in different chemical environments. This guide will delve into the expected spectral signatures of this molecule, providing both the data and the scientific rationale behind its interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment, as the carboxylic acid and amine functionalities can complicate solubility in CDCl₃).[2][3]

  • Ensure complete dissolution. If solid particles remain, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

  • The final sample volume should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm in the NMR tube.[2][3]

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is anticipated to show distinct signals for the phenyl, piperidine, and carboxylic acid protons. The zwitterionic nature of the molecule in neutral solution will influence the chemical shifts, particularly of the protons alpha to the nitrogen and the amine proton itself. The data presented below is a prediction based on the analysis of similar structures.[5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl H (ortho, meta, para)7.2 - 7.5Multiplet (m)5H
Piperidine H (axial, equatorial)2.8 - 3.5Multiplet (m)8H
NH₂⁺ (Amine)Broad singlet (br s)1H
COOH~12 (or not observed)Broad singlet (br s)1H

Interpretation of ¹H NMR Spectrum:

  • Phenyl Protons (7.2 - 7.5 ppm): The five protons of the phenyl group will appear as a complex multiplet in the aromatic region of the spectrum.

  • Piperidine Protons (2.8 - 3.5 ppm): The eight protons on the piperidine ring will exhibit complex splitting patterns due to axial and equatorial positions and their coupling with each other. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most deshielded within this range.

  • Amine and Carboxylic Acid Protons: The amine proton (NH₂⁺) and the carboxylic acid proton (COOH) are exchangeable and their signals are often broad. The carboxylic acid proton may be broad and difficult to observe, or it may exchange with residual water in the solvent. The amine proton signal is also expected to be broad.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Carbonyl (C=O)175 - 180
Phenyl C (quaternary)140 - 145
Phenyl CH125 - 130
Piperidine C4 (quaternary)45 - 50
Piperidine C2, C640 - 45
Piperidine C3, C530 - 35

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon (175 - 180 ppm): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and will appear at the downfield end of the spectrum.

  • Phenyl Carbons (125 - 145 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The quaternary carbon attached to the piperidine ring will be at the lower field end of this range.

  • Piperidine Carbons (30 - 50 ppm): The four distinct carbon environments of the piperidine ring will appear in the aliphatic region. The quaternary carbon at C4 will be distinct, and the carbons adjacent to the nitrogen (C2 and C6) will be more deshielded than the carbons at C3 and C5.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

For solid samples like this compound, the KBr pellet method is a standard and reliable technique.[6][7][8]

KBr Pellet Preparation:

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.[7][8]

  • In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[6][8]

  • Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

  • Place the pellet in the sample holder of the IR spectrometer for analysis.

IR Spectral Data (Predicted)

The IR spectrum will be dominated by absorptions from the carboxylic acid and amine functional groups, as well as the phenyl and piperidine C-H bonds.

Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic (Piperidine)
~1700C=O stretchCarboxylic Acid
1600, 1480C=C stretchAromatic Ring
~1630N-H bendAmine Salt (NH₂⁺)
1400 - 1200C-O stretch, O-H bendCarboxylic Acid

Interpretation of IR Spectrum:

  • O-H Stretch (3300 - 2500 cm⁻¹): A very broad absorption in this region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.

  • C-H Stretches (3100 - 2850 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the piperidine ring.

  • C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

  • N-H Bend (~1630 cm⁻¹): The bending vibration of the N-H bonds in the protonated amine (ammonium salt) is expected in this region.

  • Aromatic C=C Stretches (1600, 1480 cm⁻¹): Medium to weak absorptions in this region are characteristic of the carbon-carbon double bond stretching in the phenyl ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules. For more polar and potentially thermally labile compounds like amino acids, soft ionization techniques like Electrospray Ionization (ESI) are often preferred.

Sample Introduction:

  • EI-MS: The sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC), though the low volatility of the analyte may make GC-MS challenging.

  • ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused directly into the ion source or introduced after liquid chromatography (LC) separation.[9][10][11]

Mass Spectral Data (Predicted)

The molecular formula of this compound is C₁₂H₁₅NO₂.[12] The molecular weight is 205.25 g/mol .[12]

m/z (mass-to-charge ratio) Proposed Fragment Interpretation
205[M]⁺Molecular Ion
160[M - COOH]⁺Loss of the carboxylic acid group
128[M - C₆H₅]⁺Loss of the phenyl group
77[C₆H₅]⁺Phenyl cation

Interpretation of Mass Spectrum:

  • Molecular Ion Peak (m/z 205): The peak corresponding to the intact molecule will confirm the molecular weight. The intensity of this peak may vary depending on the ionization technique and the stability of the molecule.

  • Loss of Carboxylic Acid (m/z 160): A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant peak at m/z 160.

  • Loss of Phenyl Group (m/z 128): Cleavage of the bond between the phenyl group and the piperidine ring would result in a fragment with m/z 128.

  • Phenyl Cation (m/z 77): The presence of a peak at m/z 77 is a strong indicator of a phenyl substituent.

Visualizations

Molecular Structure and Key Spectroscopic Correlations

Caption: Key spectroscopic correlations for this compound.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve for ESI or use Direct Probe for EI Sample->Prep_MS Acquire_NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectroscopy Prep_IR->Acquire_IR Acquire_MS Mass Spectrometry Prep_MS->Acquire_MS Analyze_NMR Chemical Shifts Coupling Patterns Integration Acquire_NMR->Analyze_NMR Analyze_IR Characteristic Functional Group Absorptions Acquire_IR->Analyze_IR Analyze_MS Molecular Ion Peak Fragmentation Pattern Acquire_MS->Analyze_MS Structure Structure Confirmation & Purity Assessment Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of a solid organic compound.

Conclusion

References

  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. AZoM.com.
  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation.
  • UCL. (n.d.). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. University College London.
  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB.
  • EMBL. (n.d.). NMR sample preparation guidelines. European Molecular Biology Laboratory.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
  • PubChem. (n.d.). 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
  • Mascolo, G., Amorisco, A., Locaputo, V., & Pastore, C. (2017). Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole time‐of‐flight mass spectrometry during ozonation of Uniblu-OH. Rapid Communications in Mass Spectrometry, 31(23), 2011-2019.
  • University College London. (n.d.). Sample Preparation. UCL.
  • University of Ottawa. (n.d.). How to make an NMR sample. uOttawa.
  • NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook.
  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information.
  • MicroSolv Technology Corporation. (n.d.). Organic Acids Analyzed with LCMS. MicroSolv.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters.
  • PubChem. (n.d.). This compound, compound with toluene-p-sulphonic acid. National Center for Biotechnology Information.
  • NIST. (n.d.). Piperidine. NIST WebBook.
  • SpectraBase. (n.d.). Piperidine - Optional[ATR-IR] - Spectrum. SpectraBase.
  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information.
  • Imtakt. (n.d.). Organic Acid Analysis Column for LC-MS. Imtakt.
  • PubChem. (n.d.). Pipecolic Acid. National Center for Biotechnology Information.
  • ACS Catalysis. (2026, January 2). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook.
  • NIST. (n.d.). 4-Phenylpiperidine. NIST WebBook.
  • PubChem. (n.d.). This compound, compound with toluene-p-sulphonic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). RSC.
  • SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[1H NMR] - Spectrum. SpectraBase.
  • University of California, Los Angeles. (n.d.). IR Chart. UCLA.
  • Michigan State University. (n.d.). IR Absorption Table. MSU.
  • SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[FTIR] - Spectrum. SpectraBase.
  • Wikipedia. (n.d.). Isonipecotic acid. Wikipedia.
  • SIELC Technologies. (2018, May 16). 1-Phenylpiperidine-4-carboxylic acid. SIELC.

Sources

The Therapeutic Landscape of 4-Phenylpiperidine-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylpiperidine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile structural motif for the development of a wide array of therapeutic agents. Its inherent conformational rigidity and the capacity for diverse functionalization at the piperidine nitrogen and the carboxylic acid group have made it a privileged starting point for the synthesis of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the potential therapeutic areas for derivatives of this core structure, offering insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.

Central Nervous System: Targeting Pain and Neurotransmission

The most established therapeutic application of this compound derivatives lies within the central nervous system (CNS), primarily in the realm of analgesia and the modulation of neurotransmitter systems.[1]

Opioid Receptor Modulation for Pain Management

The 4-phenylpiperidine core is famously embedded within the structure of potent opioid analgesics like pethidine (meperidine) and fentanyl.[2] Derivatives of this compound are crucial intermediates in the synthesis of these µ-opioid receptor (MOR) agonists.[1]

Mechanism of Action: MOR agonists elicit their analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[3][4][5] Key downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels.[4][5]

Opioid_Agonist Opioid Agonist (4-Phenylpiperidine Derivative) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia K_Channel->Analgesia Ca_Channel->Analgesia

Opioid Receptor Signaling Pathway.

Quantitative Structure-Activity Relationship (SAR) Insights:

The analgesic potency of 4-phenylpiperidine derivatives is highly dependent on the nature of the substituents at the piperidine nitrogen and the modifications of the carboxylic acid group.

Compound ClassN-Substituent4-Position ModificationReceptor TargetAffinity (Ki, nM)
Pethidine Analogs-CH3-COOEtMORVaries
Fentanyl Analogs-CH2CH2Ph-C(O)N(Ph)EtMORHigh Affinity
Loperamide AnalogsVariesVariesMORHigh Affinity

Note: Specific Ki values can vary significantly based on the specific analog and experimental conditions.

Dopamine Receptor Modulation in Neurodegenerative Diseases

Derivatives of 4-phenylpiperidine have also been investigated as ligands for dopamine receptors, suggesting their potential in the treatment of neurodegenerative disorders like Parkinson's disease and Huntington's disease.[6][7]

Mechanism of Action: Dopamine receptors are GPCRs that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[][9] D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cAMP, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase.[][9][10] Modulation of these pathways can impact motor control, cognition, and reward. Pridopidine, a 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine derivative, acts as a dopamine D2 receptor antagonist with unique "dopaminergic stabilizer" properties.[6][7]

cluster_0 D1-like Receptor Signaling cluster_1 D2-like Receptor Signaling D1_Ligand Dopamine / D1 Agonist D1R D1/D5 Receptor D1_Ligand->D1R Gas Gαs/olf D1R->Gas Activates AC1 Adenylyl Cyclase Gas->AC1 Stimulates cAMP1 cAMP AC1->cAMP1 Increases PKA1 PKA cAMP1->PKA1 Activates D2_Ligand Dopamine / D2 Agonist (or 4-Phenylpiperidine Derivative) D2R D2/D3/D4 Receptor D2_Ligand->D2R Gai Gαi/o D2R->Gai Activates AC2 Adenylyl Cyclase Gai->AC2 Inhibits cAMP2 cAMP AC2->cAMP2 Decreases PKA2 PKA cAMP2->PKA2 Activates

Dopamine Receptor Signaling Pathways.

Preclinical Evidence: While direct preclinical studies on this compound derivatives for Alzheimer's or Parkinson's are emerging, related piperidine derivatives have shown promise. For instance, nipecotic acid derivatives have demonstrated antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities in models relevant to Alzheimer's disease.[11][12][13] The development of D3 receptor selective ligands from N-phenylpiperazine analogs, which share structural similarities, is being explored for Parkinson's-related dyskinesia.[14][15]

Oncology: A New Frontier for Piperidine Scaffolds

Recent research has highlighted the potential of piperidine-containing compounds as anticancer agents.[16][17] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that are dysregulated in cancer.[1][18][19]

Mechanism of Action: Piperidine derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation by targeting pathways such as the PI3K/Akt/mTOR signaling cascade.[1][18][19] This pathway is a central regulator of cell growth, survival, and metabolism. Inhibition of this pathway can lead to cell cycle arrest and programmed cell death. Some derivatives may also function as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to mitotic catastrophe in cancer cells.

Derivative ClassCancer Cell LineIC50 (µM)Proposed Mechanism
Phenylquinoline-4-carboxylic acidsCOLO205 (colorectal)0.32Tubulin polymerization inhibition
Phenylquinoline-4-carboxylic acidsH460 (lung)0.89Tubulin polymerization inhibition
Piperidine-dihydropyridine hybridsA-549 (lung)15.94 - 48.04PI3K/Akt pathway inhibition
Piperidine-dihydropyridine hybridsMCF-7 (breast)24.68 - 59.12PI3K/Akt pathway inhibition

Experimental Protocol: Synthesis of a 1-(4-Aminophenyl)piperidine-4-carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a piperidine derivative with potential anticancer activity.

  • Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid.

    • To a solution of 4-piperidinecarboxylic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

    • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

    • Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, dilute with water, and acidify to precipitate the product. Filter and dry the solid.

  • Step 2: Amide Coupling.

    • Activate the carboxylic acid from Step 1 using a coupling agent such as HATU or EDC/HOBt in a suitable solvent like DMF.

    • Add the desired amine (e.g., a substituted aniline) and a base like diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature until completion as monitored by TLC.

    • Work up the reaction by extraction and purify the product by column chromatography.

  • Step 3: Reduction of the Nitro Group.

    • Dissolve the product from Step 2 in a solvent such as ethanol or methanol.

    • Add a reducing agent like palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the catalyst and concentrate the filtrate to obtain the final aminophenyl derivative.

Antiviral Applications: A Broad-Spectrum Potential

The versatility of the this compound scaffold extends to the development of antiviral agents. Derivatives have shown activity against a range of viruses, including human cytomegalovirus (CMV), herpes simplex virus (HSV), and even SARS-CoV-2.[19][20][21]

Mechanism of Action: The precise mechanisms of antiviral action can vary. For some derivatives, the proposed mechanism involves the inhibition of viral replication at late stages.[19] Others, particularly cationic amphiphilic derivatives, may act by inducing phospholipidosis, which can interfere with viral entry and replication.[21]

Derivative ClassVirusEC50 (µM)
Pyrazolo[3,4-b]pyridine-4-carboxylic acidsHSV-10.52 - 6.8
Pyrazolo[3,4-b]pyridine-4-carboxylic acidsMayaro virus2.2 - 4.8
Pyrazolo[3,4-b]pyridine-4-carboxylic acidsVesicular stomatitis virus1.0 - 2.5
Piperidine-4-carboxamidesHuman CMV0.21 - 1.7

Experimental Protocol: In Vitro Antiviral Screening (CPE Reduction Assay)

This protocol provides a general method for screening compounds for antiviral activity.[3]

  • Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero 76 cells) to form a confluent monolayer.[3]

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., eight half-log10 concentrations, starting from 32 µM).[3]

  • Infection: Add the test compounds to the cell monolayers, followed by the addition of the virus at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.

  • Incubation: Incubate the plates until the virus-only controls show significant cytopathic effect (CPE), typically >80%.[3]

  • Quantification of Cell Viability: Stain the cells with a viability dye (e.g., neutral red) and measure the absorbance at the appropriate wavelength.[3]

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.[3]

Start Start Plate_Cells Plate Host Cells in 96-well Plate Start->Plate_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Plate_Cells->Prepare_Compounds Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Infect_Cells Infect Cells with Virus Add_Compounds->Infect_Cells Incubate Incubate until CPE is observed Infect_Cells->Incubate Stain_Cells Stain with Viability Dye Incubate->Stain_Cells Measure_Absorbance Measure Absorbance Stain_Cells->Measure_Absorbance Calculate_EC50_CC50 Calculate EC50 & CC50 Measure_Absorbance->Calculate_EC50_CC50 End End Calculate_EC50_CC50->End

Antiviral Screening Workflow.

Conclusion

The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, from established applications in pain management to emerging roles in oncology and virology. The ability to fine-tune the pharmacological properties of these molecules through systematic structural modifications underscores the enduring value of this chemical motif in drug discovery. Future research will undoubtedly uncover new biological targets and therapeutic applications for this versatile and privileged scaffold.

References

  • Opioid receptors signaling network. J Biomol Struct Dyn. 2022;40(19):8789-8799. [Link]
  • Dopamine receptor signaling pathways and associated diseases. The main....
  • The signal transduction pathway of opioid receptor activation involves....
  • Opioid Receptors: Overview. JoVE. [Link]
  • Dopamine Signaling in reward-rel
  • Molecular mechanisms of opioid receptor signal transduction. Ovid. [Link]
  • Dopamine receptor. Wikipedia. [Link]
  • Dopamine receptor signaling and current and future antipsychotic drugs. Pharmacol Rev. 2004;56(3):291-324. [Link]
  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. [Link]
  • Opioid receptors signaling network. PubMed. [Link]
  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. 2014;57(17):7450-7466. [Link]
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Sci Rep. 2017;7:43769. [Link]
  • Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). J Med Chem. 2010;53(6):2510-2520. [Link]
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. 2022;27(3):953. [Link]
  • Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]
  • 4-PIPERIDINECARBOXYLIC ACID FOR SYNTHESI. ChemBK. [Link]
  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorg Med Chem Lett. 2012;22(1):549-553. [Link]
  • Flavonoids as Therapeutic Agents in Alzheimer's and Parkinson's Diseases: A Systematic Review of Preclinical Evidences. Oxid Med Cell Longev. 2019;2019:4013804. [Link]
  • Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. Eur J Med Chem. 2023;250:115203. [Link]
  • Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorg Med Chem Lett. 2007;17(11):3023-3027. [Link]
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. [Link]
  • (PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study.
  • The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. J Neurosci. 2021;41(5):851-860. [Link]
  • Opioid Pharmacology. Pain Physician. 2008;11(2 Suppl):S133-S153. [Link]
  • Summary of PPARγ agonist effects on pre-clinical models of Alzheimer's disease..
  • Preclinical Models of Parkinson's and Alzheimer's Disease. ND Biosciences. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

I believe I have gathered sufficient information to construct a comprehensive and detailed protocol for the synthesis of 4-Phenylpiperidine-4-carboxylic acid. I have found:

  • A detailed procedure for the synthesis of the key intermediate, 1-benzyl-4-cyano-4-phenylpiperidine, which can be adapted for the N-unsubstituted or N-methyl analogues.

  • General and specific examples of nitrile hydrolysis under both acidic and basic conditions, which can be applied to the hydrolysis of the cyanopiperidine intermediate.

  • Characterization data, including the melting point of a salt of the final product and some NMR data for related structures, which will be useful for the validation section.

  • Extensive safety information on the hazardous nitrogen mustard precursor.

  • Information on purification techniques for similar carboxylic acids.

  • Sufficient details on the von Braun and Dieckmann reactions to present them as viable alternative synthetic routes with appropriate context and references.

While a single paper containing the exact end-to-end synthesis with all characterization data was not found, I can now combine the gathered information from patents, chemical supplier data, and general organic chemistry procedures to create a scientifically sound and detailed protocol that fulfills all the user's requirements. The causality behind experimental choices can be explained by drawing on the fundamental principles of the reactions involved. Therefore, I will now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound is a pivotal scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its rigid piperidine core, substituted with a phenyl and a carboxylic acid group at the 4-position, provides a versatile platform for the development of therapeutics targeting the central nervous system. Notably, this compound is a key precursor to potent analgesics, including pethidine (meperidine), and its derivatives are explored for their potential as anti-inflammatory agents and in neuroscience research.[1] The hydrochloride salt of this acid is often utilized to enhance its solubility and ease of handling in synthetic applications.

This document provides a detailed guide to the synthesis of this compound, focusing on a robust and well-documented synthetic route. It includes in-depth protocols, mechanistic insights, safety precautions, and characterization data to ensure reproducibility and safety in a laboratory setting.

Overview of the Primary Synthetic Pathway

The most common and industrially relevant synthesis of this compound proceeds through a two-step process. The first step involves the formation of a key intermediate, 4-phenyl-4-cyanopiperidine, via a double alkylation of phenylacetonitrile with a nitrogen mustard derivative. The subsequent step is the hydrolysis of the nitrile group to the desired carboxylic acid.

Part 1: Synthesis of 4-Phenyl-4-cyanopiperidine Intermediate

The construction of the piperidine ring is achieved through the reaction of phenylacetonitrile with a suitable bis(2-haloethyl)amine. This reaction is a classic example of a double alkylation, where the acidic benzylic proton of phenylacetonitrile is deprotonated by a strong base, and the resulting carbanion acts as a nucleophile, attacking the electrophilic carbons of the nitrogen mustard.

Protocol 1: Synthesis of 1-Benzyl-4-phenyl-4-cyanopiperidine Hydrochloride

This protocol is adapted from a patented procedure and utilizes N,N-bis(2-chloroethyl)benzylamine.[2] The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed in a subsequent step if the N-unsubstituted analog is desired.

Reaction Scheme:

Figure 1: Synthesis of 1-Benzyl-4-phenyl-4-cyanopiperidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N,N-bis(2-chloroethyl)benzylamine232.1578.5 g in 151.2 g Toluene~338
Phenylacetonitrile117.1539.8 g339
Sodium Hydroxide (50% w/w aq.)40.00109 g1362
Tetra-n-butylammonium Hydrogen Sulfate339.5311.6 g34.2
Toluene-As solvent-
Hydrochloric Acid (concentrated)-For work-up-

Experimental Procedure:

  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the toluene solution of N,N-bis(2-chloroethyl)benzylamine, phenylacetonitrile, and tetra-n-butylammonium hydrogen sulfate.

  • Base Addition: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution dropwise over a period of 20 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 85°C and maintain this temperature with stirring for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Separate the organic layer and wash it with water and then with brine.

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-benzyl-4-phenyl-4-cyanopiperidine.

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. The reported melting point for this compound is 261-263°C.[2]

Causality and Field-Proven Insights:

  • Phase-Transfer Catalyst: Tetra-n-butylammonium hydrogen sulfate is a phase-transfer catalyst (PTC). Since the reaction involves an aqueous solution of sodium hydroxide and an organic solution of the reactants, the PTC is essential to transport the hydroxide ions into the organic phase to deprotonate the phenylacetonitrile.

  • Strong Base: A concentrated solution of sodium hydroxide is used to ensure complete deprotonation of the relatively weakly acidic phenylacetonitrile (pKa ≈ 22 in DMSO).

  • N-Benzyl Protection: The benzyl group on the nitrogen mustard serves as a protecting group. It can be removed later by hydrogenolysis (e.g., using H₂/Pd-C) to yield the secondary amine, which can then be further functionalized if desired.

Part 2: Hydrolysis of 4-Phenyl-4-cyanopiperidine to this compound

The hydrolysis of the nitrile functional group to a carboxylic acid can be achieved under either acidic or basic conditions.[3][4][5] Both methods typically require heating to drive the reaction to completion.

Protocol 2A: Acidic Hydrolysis

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water. The intermediate imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[5]

Reaction Scheme:

Figure 2: Acidic Hydrolysis of 4-Phenyl-4-cyanopiperidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
4-Phenyl-4-cyanopiperidine186.2510 g (1 eq.)
Sulfuric Acid (70% w/w aq.)98.0850 mL
Sodium Hydroxide (aq. solution)40.00For neutralization
Hydrochloric Acid (aq. solution)36.46For precipitation

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-phenyl-4-cyanopiperidine in 70% aqueous sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Work-up: Carefully cool the reaction mixture in an ice bath and slowly neutralize it with a concentrated aqueous solution of sodium hydroxide to a pH of approximately 7.

  • Product Precipitation: Adjust the pH of the solution to approximately 5 with hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Protocol 2B: Basic Hydrolysis

Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt and ammonia.[3][6]

Reaction Scheme:

Sources

Application Notes and Protocols for the Use of 4-Phenylpiperidine-4-carboxylic Acid in Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Scaffold of 4-Phenylpiperidine-4-carboxylic Acid in Pain Management

The quest for potent and safe analgesics is a cornerstone of pharmaceutical research. For decades, the 4-phenylpiperidine scaffold has been a highly privileged structure in the design of centrally acting pain relievers.[1][2] Its inherent conformational flexibility and the ability to present key pharmacophoric elements in a precise three-dimensional arrangement have made it a foundational component of numerous clinically significant opioids. At the heart of this chemical class lies this compound and its derivatives, which serve as crucial precursors and key intermediates in the synthesis of potent analgesics.[3][4]

This document provides a comprehensive guide for researchers leveraging this versatile scaffold in the discovery of novel analgesic agents. We will delve into the synthetic chemistry, in vitro pharmacological evaluation, and in vivo efficacy testing, providing both the theoretical underpinnings and detailed, actionable protocols. The focus will be on derivatives that primarily exert their effects through the µ-opioid receptor (MOR), the principal target for the most effective opioid analgesics.[5]

Part 1: Chemical Synthesis of a Representative Analgesic

The this compound moiety is a versatile building block. Through strategic modifications, a diverse library of compounds with varying potencies and selectivities can be generated. A classic and illustrative example is the synthesis of Pethidine (also known as Meperidine), a widely recognized synthetic opioid analgesic.[6] The ethyl ester of 1-methyl-4-phenylpiperidine-4-carboxylic acid is the final pethidine molecule.[7][8]

Workflow for the Synthesis of Pethidine

The following workflow outlines a common synthetic route to Pethidine, starting from precursors to the core scaffold and culminating in the final active pharmaceutical ingredient.

G cluster_0 Scaffold Formation cluster_1 Functional Group Transformation BenzylCyanide Benzyl Cyanide Cyclization Cyclization via Alkylation BenzylCyanide->Cyclization BisChloroethylamine Bis(2-chloroethyl)methylamine BisChloroethylamine->Cyclization NitrileIntermediate 1-Methyl-4-phenylpiperidine -4-carbonitrile Cyclization->NitrileIntermediate Hydrolysis Acid Hydrolysis NitrileIntermediate->Hydrolysis CarboxylicAcid 1-Methyl-4-phenylpiperidine -4-carboxylic acid (Pethidinic Acid) Hydrolysis->CarboxylicAcid Esterification Fischer Esterification CarboxylicAcid->Esterification Pethidine Pethidine (Meperidine) Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate Esterification->Pethidine

Caption: Synthetic workflow for Pethidine.

Protocol 1: Synthesis of Pethidine via Fischer Esterification

This protocol describes the final esterification step to produce Pethidine from its carboxylic acid precursor, pethidinic acid.[9]

Objective: To synthesize ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine) from 1-methyl-4-phenylpiperidine-4-carboxylic acid.

Materials:

  • 1-methyl-4-phenylpiperidine-4-carboxylic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium chloride, saturated aqueous solution (brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1-methyl-4-phenylpiperidine-4-carboxylic acid in a large excess of anhydrous ethanol (e.g., 20-40 molar equivalents).[10] The ethanol serves as both reactant and solvent.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.[11] Caution: The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.[10] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.[11]

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; vent frequently due to CO₂ evolution), and finally with brine.[10][11]

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude Pethidine as an oil or solid.

  • Purification (Optional): The crude product can be further purified by column chromatography or distillation if necessary.

Part 2: In Vitro Pharmacological Evaluation

The initial characterization of novel analgesics derived from this compound involves determining their affinity and functional activity at opioid receptors. The primary targets are the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Protocol 2: µ-Opioid Receptor (MOR) Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a specific radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).

  • Non-specific Binding Control: Naloxone (10 µM final concentration).

  • Test Compound: Synthesized this compound derivative.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), filtration apparatus (cell harvester), liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize and dilute the membranes in ice-cold binding buffer to a final concentration that yields adequate signal (typically 5-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, prepare triplicate wells for each condition in a final volume of 200 µL:

    • Total Binding: Binding Buffer + [³H]-DAMGO (at a final concentration near its Kd, e.g., 1-2 nM) + membrane suspension.

    • Non-specific Binding: Naloxone (10 µM) + [³H]-DAMGO + membrane suspension.

    • Competition Binding: Test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) + [³H]-DAMGO + membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of the G-protein coupled µ-opioid receptor by an agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound as a MOR agonist.

Materials:

  • Receptor Source: Membranes from cells expressing the human µ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP (Guanosine diphosphate), GTPγS (for non-specific binding).

  • Test Compound: Synthesized this compound derivative.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Equipment: As described in Protocol 2.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:

    • Cell membranes (5-10 µg) in Assay Buffer.

    • GDP (typically 10 µM).

    • [³⁵S]GTPγS (typically 0.05 nM).

    • Test compound at various concentrations.

    • Basal Binding: No test compound.

    • Non-specific Binding: Excess unlabeled GTPγS (10 µM).

  • Incubation: Incubate the plate at 25°C for 60 minutes.[12]

  • Filtration, Washing, and Measurement: Follow steps 4-6 as described in Protocol 2.

  • Data Analysis:

    • Plot the stimulated binding ([³⁵S]GTPγS bound) against the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal stimulation).

    • Efficacy is often expressed as a percentage of the response produced by a standard full agonist like DAMGO.

µ-Opioid Receptor Signaling Cascade

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

G Agonist Opioid Agonist (e.g., Pethidine) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits K_channel GIRK Channels G_protein->K_channel Gβγ activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Produces Analgesia Analgesia K_channel->Analgesia K⁺ efflux (Hyperpolarization) Ca_channel->Analgesia ↓ Ca²⁺ influx (↓ Neurotransmitter release)

Caption: Simplified µ-opioid receptor signaling pathway.

Part 3: In Vivo Analgesic Efficacy

Promising compounds from in vitro screening must be evaluated in preclinical animal models to confirm their analgesic activity.[13] Common models assess responses to thermal and chemical noxious stimuli.

Protocol 4: Hot Plate Test

This test measures the response latency of an animal to a thermal stimulus and is effective for evaluating centrally acting analgesics.[14]

Objective: To assess the thermal analgesic effect of a test compound in mice.

Materials:

  • Animals: Male mice (e.g., Swiss Webster), 20-30g.

  • Apparatus: Hot plate apparatus with adjustable temperature control.

  • Test Compound: Dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Control: Vehicle.

  • Standard: Morphine (positive control).

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[14][15]

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.2°C).[5]

  • Baseline Measurement: Place each mouse individually on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nocifensive behavior, such as hind paw licking, flicking, or jumping.[15] A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.[5][15]

  • Compound Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the reaction latency as in step 3.

  • Data Analysis:

    • Calculate the mean latency for each group at each time point.

    • Analgesic effect is demonstrated by a significant increase in reaction latency compared to the vehicle-treated group.

    • The dose that produces a 50% effect (ED₅₀) can be calculated from a dose-response curve.

Protocol 5: Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.[16]

Objective: To assess the visceral analgesic effect of a test compound in mice.

Materials:

  • Animals: Male mice (e.g., ICR), 20-30g.[13][16]

  • Irritant: Acetic acid solution (e.g., 0.5-1% in saline).[13][16]

  • Test Compound, Control, and Standard: As in Protocol 4.

Procedure:

  • Acclimation and Grouping: Acclimate and divide the mice into treatment groups (vehicle, standard, test compound doses).

  • Compound Administration: Administer the compounds, typically 30-60 minutes before the acetic acid injection.[13]

  • Induction of Writhing: Administer the acetic acid solution via intraperitoneal (i.p.) injection.[16]

  • Observation: Immediately place each mouse in an individual observation chamber and, after a short latency period (e.g., 5 minutes), count the number of "writhes" over a defined period (e.g., 10-15 minutes).[13][16] A writhe is a characteristic behavior involving abdominal constriction, twisting of the trunk, and extension of the hind limbs.[16]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.

    • Determine the ED₅₀ from the dose-response data.

Part 4: Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the pharmacological profiles of novel compounds.

Table 1: In Vitro Opioid Receptor Binding Affinity of Pethidine (Meperidine)
CompoundReceptorBinding Affinity (Ki)RadioligandCell Line/TissueReference
Pethidine µ-Opioid>100 nM[³H]-NaloxoneRecombinant human MOR
Pethidine δ-Opioid---
Pethidine κ-Opioid---
Note: Specific Ki values for δ and κ receptors are not readily available in the cited literature, indicating a primary action at the µ-receptor.
Table 2: In Vivo Analgesic Efficacy of Pethidine (Meperidine)
CompoundAnimal ModelAssayRoute of Admin.ED₅₀Reference
Pethidine MouseTail-Flick TestSubcutaneous (s.c.)23 mg/kg[13]
Note: The tail-flick test is another thermal nociception model, and its results are comparable to the hot plate test for assessing centrally mediated analgesia.

Conclusion

The this compound scaffold remains a highly valuable starting point for the discovery of novel analgesic agents. By employing systematic synthetic strategies and a robust cascade of in vitro and in vivo pharmacological assays, researchers can effectively identify and characterize new chemical entities with the potential for improved efficacy and safety profiles. The protocols and workflows detailed in this guide provide a validated framework for advancing drug discovery programs in the critical area of pain management.

References

  • RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
  • Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing.
  • OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024.
  • JoVE. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Published November 15, 2024.
  • ConductScience. Rodent Hot/Cold Plate Pain Assay.
  • Gawade SP. Acetic acid induced painful endogenous infliction in writhing test on mice. J Pharmacol Pharmacother. 2012;3(4):348.
  • Volpe DA, McMahon Tobin GA, Mellon RD, et al. Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regul Toxicol Pharmacol. 2011;59(3):436-442.
  • Maze Engineers. Rodent Hot Plate Pain Assay.
  • Lufbåck E, Bergström M, Långström B. Synthesis of pethidine.
  • Woolfe G, Macdonald AD. THE EVALUATION OF THE ANALGESIC ACTION OF PETHIDINE HYDROCHLORIDE (DEMEROL). J Pharmacol Exp Ther. 1944;80(3):300-307.
  • Organic Chemistry Portal. Fischer Esterification.
  • National Institute of Standards and Technology. Meperidine. In: NIST Chemistry WebBook.
  • Chemistry Steps. Synthesis of Pethidine aka Meperidine.
  • Zhang C, Yu Z, Li X, Xu Y, Liu D. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice. PLoS One. 2014;9(7):e102054.
  • Mogil JS. Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Pain Research. 2020;1.
  • ResearchGate. Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Request PDF.
  • PubMed. Prevention of writhing and other effects of narcotics and narcotic antagonists in mice. J Pharmacol Exp Ther. 1968;160(1):217-230.
  • Dumitrascuta MD, Bermudez M, Trovato O, et al. [35S]GTPγS Binding Assays for Opioid Receptors. Bio-protocol. 2021;11(10):e4024.
  • Stevens DL, Picker MJ. Analgesic potency of mu and kappa opioids after systemic administration in amphibians. J Pharmacol Exp Ther. 1994;269(2):646-653.
  • University of Alberta. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Flanagan E, Ginsberg B. Meperidine. In: Essence of Analgesia and Analgesics. Cambridge University Press; 2010:94-98.
  • Merck Index. Meperidine.
  • Latta K, Lutz B, Schmidhammer H, Spetea M. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. 2015;6(1):1548-1554.
  • ResearchGate. The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. Request PDF.
  • ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF.
  • PubMed. Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorg Med Chem Lett. 1997;7(19):2451-2456.
  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Request PDF.
  • PubMed. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. Arch Pharm (Weinheim). 2008;341(6):378-384.
  • Wikipedia. Pethidinic acid.

Sources

The 4-Phenylpiperidine-4-Carboxylic Acid Scaffold: A Versatile Tool in Modern Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The 4-phenylpiperidine core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of centrally active therapeutic agents. This guide provides an in-depth exploration of the applications of 4-Phenylpiperidine-4-carboxylic acid and its derivatives in neuroscience research. We delve into its foundational role in the development of potent opioid analgesics, its adaptation for probing non-opioid neurotransmitter systems, and its emerging relevance in the study of neurotoxicity and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering both high-level mechanistic insights and detailed, field-proven experimental protocols.

Section 1: The 4-Phenylpiperidine Scaffold: A Cornerstone of CNS Drug Discovery

The this compound moiety is a structurally rigid yet highly adaptable chemical framework. Its piperidine ring provides a basic nitrogen atom, often protonated at physiological pH, which is crucial for interacting with the acidic residues in the binding pockets of many G-protein coupled receptors (GPCRs). The attached phenyl group and carboxylic acid provide key anchor points for extensive chemical modification, allowing for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and efficacy.

Historically, the significance of this scaffold was cemented by the synthesis of meperidine and, most notably, fentanyl, which demonstrated that potent opioid activity could be achieved in structures distinct from the morphine alkaloid backbone.[1] This discovery opened a new era in analgesic drug design. Today, its utility extends far beyond opioid receptors, serving as a template for ligands targeting dopamine, serotonin, and other critical neurotransmitter systems, making it an indispensable tool for the modern neuroscientist.[2][3]

Section 2: Foundational Application in Opioid Receptor Research

The most prominent application of the 4-phenylpiperidine scaffold is in the synthesis and study of opioid analgesics, particularly the 4-anilidopiperidine class, which includes fentanyl and its analogs.[4]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The 4-anilidopiperidine structure, derived from the core scaffold, is a potent mu-opioid receptor (MOR) agonist. Key SAR insights include:

  • The Piperidine Nitrogen: Essential for the initial ionic interaction with the conserved Asp147 residue in the MOR binding pocket.

  • The N-substituent: The phenethyl group on the piperidine nitrogen, as seen in fentanyl, provides critical hydrophobic interactions that dramatically increase potency compared to simpler N-alkyl groups.[4]

  • The 4-Position Anilino Group: The N-phenylpropanamide group at the 4-position engages in further hydrophobic and potential hydrogen bonding interactions, defining the high efficacy of this class. Modifications here can drastically alter activity.[5]

  • The 4-Position Carboxylic Acid: This functional group in the parent scaffold is a versatile handle. It is typically converted to an ester (as in carfentanil) or other groups, but its presence is the key starting point for building the required anilidopiperidine pharmacophore.[6]

Synthesis of Potent Opioid Receptor Ligands

The synthesis of highly potent MOR agonists like carfentanil relies on the strategic modification of the this compound core. The general workflow involves building the anilidopiperidine structure and then performing N-alkylation.

G cluster_0 Scaffold Preparation cluster_1 Anilidopiperidine Formation cluster_2 Final Modifications PPC 4-Phenylpiperidine- 4-carboxylic acid PPC_Ester Esterification (e.g., tert-butyl ester) PPC->PPC_Ester Protection Coupling Amide Coupling PPC_Ester->Coupling Aniline Aniline Aniline->Coupling Anilido_Ester 4-Anilidopiperidine Ester Coupling->Anilido_Ester Deprotection N-Deprotection (if necessary) Anilido_Ester->Deprotection Alkylation N-Alkylation (e.g., with phenethyl bromide) Deprotection->Alkylation Acylation N-Acylation (e.g., with propionyl chloride) Alkylation->Acylation Final_Product Final MOR Ligand (e.g., Carfentanil analog) Acylation->Final_Product

Caption: Synthetic workflow for a MOR ligand from the core scaffold.

Protocol 1: Synthesis of a 4-Anilidopiperidine-4-Carboxylic Acid Ester Intermediate

This protocol describes the synthesis of a key intermediate for potent opioid ligands, adapted from established methodologies.[6]

Objective: To synthesize a tert-butyl 4-anilidopiperidine-4-carboxylate, a versatile precursor for various N-alkylation and N-acylation reactions.

Materials:

  • 1-benzyl-4-phenylpiperidine-4-carboxylic acid (starting material)

  • N,N-dimethylformamide di-tert-butyl acetal

  • Toluene (anhydrous)

  • Propionyl chloride

  • Diisopropylethylamine (Hünig's base)

  • Dichloromethane (DCM, anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar), TLC plates, column chromatography supplies.

Procedure:

  • Esterification (Protection):

    • To a solution of 1-benzyl-4-phenylpiperidine-4-carboxylic acid in anhydrous toluene, add N,N-dimethylformamide di-tert-butyl acetal.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC. The tert-butyl ester provides steric hindrance that prevents cleavage under many subsequent reaction conditions.

    • Upon completion, cool the reaction and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the tert-butyl ester.

  • N-Propionylation:

    • Dissolve the purified tert-butyl ester in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add diisopropylethylamine (Hünig's base) followed by the dropwise addition of propionyl chloride. The use of a non-nucleophilic base is critical to prevent unwanted side reactions.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with water and extract the product with DCM. Dry the organic layer, concentrate, and purify by chromatography to obtain the N-propionylated intermediate.

  • N-Debenzylation (Deprotection):

    • Dissolve the N-propionylated compound in methanol.

    • Carefully add 10% Pd/C catalyst under an inert atmosphere.

    • Fit the flask with a hydrogen balloon and stir vigorously at room temperature. Hydrogenolysis is a clean and effective method for removing the N-benzyl protecting group.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate. The resulting secondary amine is the desired precursor, ready for N-alkylation with various substituents to generate a library of compounds for screening.

Self-Validation: Each step must be monitored by TLC or LC-MS to confirm product formation and consumption of starting material. The structure of the final intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization of Receptor Binding

Once synthesized, the affinity of the new compounds for the mu-opioid receptor (MOR) must be quantified. This is typically achieved through a competitive radioligand binding assay.

Protocol 2: MOR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor in rodent brain tissue.

Materials:

  • Rodent brain tissue (whole brain minus cerebellum)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]DAMGO (a selective MOR agonist)

  • Non-specific binding control: Naloxone (10 µM)

  • Test compounds (dissolved in DMSO, then diluted in assay buffer)

  • GF/B glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rodent brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4 °C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step. This wash step is crucial for removing endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: 100 µL membrane prep, 50 µL [³H]DAMGO (at a final concentration near its Kd, e.g., 1 nM), 50 µL assay buffer.

      • Non-specific Binding (NSB): 100 µL membrane prep, 50 µL [³H]DAMGO, 50 µL Naloxone.

      • Competitive Binding: 100 µL membrane prep, 50 µL [³H]DAMGO, 50 µL of test compound (at 8-10 different concentrations).

    • Incubate the plate at 25 °C for 60-90 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through the GF/B filters using a cell harvester. This separates the bound radioligand from the free.

    • Wash the filters three times with ice-cold assay buffer to reduce non-specific binding.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Convert the DPM for each test compound concentration into a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using a non-linear regression model (one-site fit) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundReceptorKi (nM)Reference Compound
FentanylMOR0.3 - 1.5Morphine (~1-5 nM)
CarfentanilMOR0.02 - 0.05Fentanyl
MeperidineMOR200 - 900Morphine
LoperamideMOR~1.0Morphine
Caption: Representative binding affinities of 4-phenylpiperidine derivatives at the mu-opioid receptor (MOR). Values are approximate and can vary by assay conditions.

Section 3: Probing Non-Opioid Neurotransmitter Systems

The versatility of the 4-phenylpiperidine scaffold allows its use in developing ligands for other crucial CNS targets, demonstrating its privileged nature.

The Serotonergic System: Positive Allosteric Modulators (PAMs)

Instead of direct activation or blockade, a more nuanced approach to receptor modulation is allosteric modulation. Researchers have successfully used the 4-phenylpiperidine scaffold to develop Positive Allosteric Modulators (PAMs) for the serotonin 5-HT₂C receptor.[7] These PAMs do not activate the receptor on their own but enhance the response to the endogenous ligand, serotonin. This can offer a safer therapeutic profile by preserving the natural rhythm of neurotransmission.

G cluster_0 Basal State cluster_1 Serotonin (5-HT) Alone cluster_2 5-HT + PAM Receptor_Basal 5-HT2C Receptor Gq_Basal Gαq/11 Receptor_Basal->Gq_Basal Inactive PLC_Basal PLCβ Gq_Basal->PLC_Basal Inactive SHT 5-HT Receptor_Active 5-HT2C Receptor SHT->Receptor_Active Binds Gq_Active Gαq/11 Receptor_Active->Gq_Active Activates PLC_Active PLCβ (Active) Gq_Active->PLC_Active Activates Ca_Release Ca²⁺ Release PLC_Active->Ca_Release SHT_2 5-HT Receptor_Potentiated 5-HT2C Receptor SHT_2->Receptor_Potentiated Binds PAM PAM (4-Phenylpiperidine Derivative) PAM->Receptor_Potentiated Binds to Allosteric Site Gq_Potentiated Gαq/11 Receptor_Potentiated->Gq_Potentiated Potentiates Activation PLC_Potentiated PLCβ (Potentiated) Gq_Potentiated->PLC_Potentiated Potentiates Activation Ca_Release_Enhanced ENHANCED Ca²⁺ Release PLC_Potentiated->Ca_Release_Enhanced

Caption: Signaling pathway of a 5-HT₂C PAM.

Protocol 3: In Vitro Calcium Mobilization Assay for 5-HT₂C PAM Activity

Objective: To functionally characterize a compound as a 5-HT₂C PAM by measuring its ability to potentiate serotonin-induced intracellular calcium release.[7]

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₂C receptor.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Serotonin (5-HT) stock solution.

  • Test compound (putative PAM).

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Plate the 5-HT₂C-expressing cells in black-walled, clear-bottom 96-well plates and grow to 90-95% confluency.

  • Dye Loading:

    • Aspirate the growth medium and add Fluo-4 AM loading buffer to each well.

    • Incubate for 60 minutes at 37 °C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

    • Wash the cells gently with assay buffer to remove excess extracellular dye.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Program the instrument to measure a baseline fluorescence reading for 10-20 seconds.

    • PAM Test: The instrument should then inject a solution of the test compound (at a fixed concentration) into the wells. Continue reading fluorescence for 60-90 seconds. A true PAM should not elicit a signal on its own.

    • Potentiation Test: Following the PAM incubation, the instrument should inject a sub-maximal concentration of serotonin (e.g., EC₂₀) and continue reading fluorescence.

    • Controls: Include wells with buffer only, 5-HT alone (to establish the EC₂₀ response), and test compound alone (to confirm no agonist activity).

  • Data Analysis:

    • The primary readout is the peak fluorescence intensity after 5-HT injection.

    • Compare the peak response of "5-HT alone" to the peak response of "Test Compound + 5-HT".

    • A significant increase in the fluorescence signal in the presence of the test compound indicates PAM activity.

    • Data can be expressed as a percentage of the maximal response to a saturating concentration of 5-HT, demonstrating the "fold-shift" in potency.

The Dopaminergic System: Functional State-Dependent Antagonism

The 4-phenylpiperidine scaffold is also found in pridopidine, a compound investigated for Huntington's disease. Pridopidine acts as a low-affinity dopamine D₂ receptor antagonist with "fast-off" kinetics.[2] This unique profile allows it to act as a "dopaminergic stabilizer." In states of high dopamine (hyperkinesia), it provides antagonism, but in states of low dopamine, its rapid dissociation allows for normal physiological receptor activation. This demonstrates the scaffold's utility in creating molecules with complex, state-dependent pharmacology.[2]

Section 4: Relevance in Neurotoxicity and Neurodegeneration

The structural features of the 4-phenylpiperidine scaffold also make it relevant to the study of neurotoxic mechanisms.

Modeling Neurotoxicity: The MPTP Analogy

Certain derivatives of 4-phenylpiperidine bear a structural resemblance to the potent dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Studies have shown that some 4-phenylpiperidine derivatives can be oxidized by monoamine oxidase B (MAO-B), a key step in the bioactivation of MPTP to its toxic metabolite, MPP⁺.[8] This makes the scaffold a useful tool for:

  • Studying the substrate specificity of MAO-A and MAO-B.[8]

  • Investigating mechanisms of neurotoxin-induced cellular damage.

  • Screening for potential neurotoxic liabilities in new drug candidates that contain this core structure.

A Scaffold for Neurodegenerative Disease Therapeutics

While direct applications of this compound in neuroprotective agents are still emerging, the broader piperidine nucleus is a highly promising scaffold for designing drugs for conditions like Alzheimer's disease (AD).[9] For example, researchers have identified piperidine-4-carboxamide derivatives as novel inhibitors of secretory glutaminyl cyclase (sQC).[10] sQC is an enzyme that modifies amyloid-beta (Aβ) peptides into a highly neurotoxic and aggregation-prone form, pGlu-Aβ. Inhibiting sQC is therefore an attractive therapeutic strategy for AD.

G cluster_0 Library & Target Prep cluster_1 Screening & Filtering cluster_2 Validation & Optimization Lib Compound Library (Containing Piperidine Scaffolds) Prep Prepare Structures (Energy Minimization) Lib->Prep Target Target Protein Structure (e.g., sQC Crystal Structure) Target->Prep Dock High-Throughput Virtual Screening (Docking) Prep->Dock Filter Filter by Docking Score & Pharmacophore Match Dock->Filter Hits Identify Initial Hits Filter->Hits Assay In Vitro Enzyme Inhibition Assay Hits->Assay SAR Synthesize Analogs (SAR by Catalog) Assay->SAR Validate & Inform Lead Lead Compound Assay->Lead Identify Potent Inhibitor SAR->Assay Test New Analogs

Caption: Workflow for virtual screening of piperidine-based inhibitors.

Section 5: Summary and Future Directions

This compound is far more than a simple chemical intermediate; it is a privileged scaffold that has enabled decades of progress in neuroscience research. Its rigid structure and multiple points for chemical diversification have allowed for the creation of highly potent and selective ligands for a wide range of CNS targets.

Key Takeaways:

  • Opioid Systems: It remains the foundational core for the most potent synthetic opioids, enabling research into pain, addiction, and receptor pharmacology.

  • Neurotransmitter Modulation: Its adaptability has led to the development of sophisticated modulators for dopamine and serotonin receptors, including compounds with novel mechanisms like allosteric modulation and kinetic stabilization.

  • Neurodegeneration & Toxicology: The scaffold serves as a tool for understanding neurotoxic pathways and as a promising starting point for designing novel therapeutics for diseases like Alzheimer's.

The future of the this compound scaffold in neuroscience is bright. Emerging areas of interest include its use in designing peripherally restricted agents to treat pain without CNS side effects, developing biased agonists that selectively activate specific downstream signaling pathways, and creating multi-target ligands for complex neuropsychiatric disorders. Its enduring legacy and continued evolution ensure its place in the neuroscientist's chemical toolbox for years to come.

References

  • J&K Scientific. (n.d.). This compound hydrochloride | 3627-45-0.
  • Wikipedia. (2023). Misuse of Drugs Act 1971.
  • Dossin, F., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(8), 6432-6449.
  • Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.
  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Google Patents. (2011). US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Sohal, B., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(1), 41-52.
  • Vucković, S., et al. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Journal of Opioid Management, 15(2), 145-162.
  • ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists.
  • Wold, E. A., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience, 12(15), 2849-2861.
  • UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control.
  • Medvedev, A. E., et al. (1998). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy meditsinskoi khimii, 44(2), 149-155.
  • Economic and Social Council. (2024). Note by the Secretariat.
  • Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 171, 335-345.
  • Kumar, D., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(24), 2715-2735.
  • DEA. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs.
  • U.S. Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids.

Sources

Application Notes and Protocols for N-Alkylation Methods for 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted 4-Phenylpiperidine-4-carboxylic Acid Scaffolds

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid framework allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. N-alkylation of the piperidine nitrogen is a key synthetic transformation that enables the diversification of this scaffold, leading to the generation of libraries of compounds with a wide range of pharmacological activities. These modifications can profoundly influence the potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, derivatives of this scaffold are integral to the development of potent analgesics and various agents targeting the central nervous system.[1][2] The ability to efficiently and selectively introduce a variety of alkyl groups at the nitrogen atom is therefore of paramount importance to researchers in drug discovery and development.

This guide provides a comprehensive overview of robust N-alkylation methods for this compound, with a focus on practical, field-proven protocols. We will delve into the rationale behind experimental choices, offering detailed step-by-step procedures for direct alkylation and reductive amination, including the critical aspect of protecting group strategies.

Core Principle: The Necessity of Carboxylic Acid Protection

Direct N-alkylation of this compound presents a significant challenge due to the presence of both a nucleophilic secondary amine and an acidic carboxylic acid. In the presence of a base, which is typically required for N-alkylation, the carboxylic acid will be deprotonated to form a carboxylate salt. This can lead to several complications:

  • Reduced Nucleophilicity: The formation of a zwitterion can decrease the nucleophilicity of the piperidine nitrogen, slowing down the desired N-alkylation reaction.

  • Solubility Issues: The salt form of the starting material may have poor solubility in common organic solvents used for alkylation reactions.

  • Side Reactions: The carboxylate can potentially act as a nucleophile, leading to undesired side products, although this is generally less favorable than N-alkylation.

To circumvent these issues, a protecting group strategy for the carboxylic acid is essential.[3] By converting the carboxylic acid to an ester, its acidic proton is removed, and the potential for unwanted side reactions is minimized. The choice of ester is critical; it must be stable to the conditions of N-alkylation and readily cleavable under mild conditions to regenerate the carboxylic acid in the final step. Methyl and tert-butyl esters are commonly employed for this purpose.[4][5]

Experimental Protocols

Part 1: Protection of this compound

Protocol 1.1: Methyl Esterification using Thionyl Chloride in Methanol

This protocol describes the formation of the methyl ester, a common and straightforward protection method.

Reaction Scheme:

Step-by-Step Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude methyl 4-phenylpiperidine-4-carboxylate hydrochloride as a solid. This can often be used in the next step without further purification.

Protocol 1.2: Tert-Butyl Esterification using Tert-Butyl 2,2,2-Trichloroacetimidate

The tert-butyl ester provides robust protection and can be cleaved under acidic conditions that are often milder than those required for methyl ester hydrolysis.[4]

Reaction Scheme:

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or a mixture of dichloromethane and cyclohexane.

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.1-1.5 eq.).

  • Add a catalytic amount of a strong acid, such as boron trifluoride etherate (BF₃·OEt₂), at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 4-phenylpiperidine-4-carboxylate.[4]

Part 2: N-Alkylation Methodologies

Method A: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic and widely used method for forming C-N bonds. It involves the reaction of the nucleophilic piperidine nitrogen with an electrophilic alkyl halide. The choice of base is crucial to neutralize the hydrogen halide formed during the reaction and to avoid quaternization of the piperidine nitrogen.[6][7]

Workflow for Direct N-Alkylation:

workflow A Protected 4-Phenylpiperidine- 4-carboxylate E N-Alkyl-4-phenylpiperidine- 4-carboxylate A->E Reaction B Alkyl Halide (R-X) B->E C Base (e.g., K2CO3, DIPEA) C->E D Solvent (e.g., DMF, ACN) D->E

Caption: Workflow for Direct N-Alkylation.

Protocol 2.1: N-Alkylation of Tert-butyl 4-phenylpiperidine-4-carboxylate with an Alkyl Bromide

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of tert-butyl 4-phenylpiperidine-4-carboxylate (1.0 eq.) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a suitable base. Common choices include potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, 1.5-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (e.g., an alkyl bromide or iodide, 1.1-1.5 eq.) to the reaction mixture. For highly reactive alkylating agents, addition at 0 °C may be necessary to control the reaction rate.[8]

  • Heat the reaction mixture to a temperature between 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Method B: Reductive Amination

Mechanism of Reductive Amination:

mechanism Piperidine R'2NH Iminium Ion [R'2N=CR''R''']+ Piperidine->Iminium Ion + Aldehyde/Ketone, -H2O Aldehyde/Ketone R''C(=O)R''' Product R'2N-CHR''R''' Iminium Ion->Product + Reducing Agent Reducing Agent [H]-

Caption: Simplified Mechanism of Reductive Amination.

Protocol 2.2: Reductive Amination of Tert-butyl 4-phenylpiperidine-4-carboxylate with an Aldehyde

Reaction Scheme:

Step-by-Step Procedure:

  • Dissolve tert-butyl 4-phenylpiperidine-4-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol.

  • Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) is a mild and highly effective reagent for this transformation.[12] Other options include sodium cyanoborohydride (NaBH₃CN) in the presence of a weak acid.

  • If using NaBH(OAc)₃, the reaction can often be performed at room temperature. If using NaBH₃CN, the addition of a catalytic amount of acetic acid may be necessary.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent like dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel.

Part 3: Deprotection to Yield the Final Product

The final step in the synthesis is the removal of the ester protecting group to unveil the carboxylic acid. The choice of deprotection method depends on the nature of the ester.

Protocol 3.1: Hydrolysis of the Methyl Ester

Step-by-Step Procedure:

  • Dissolve the N-alkylated methyl ester in a mixture of a water-miscible solvent like methanol or THF and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq.).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully acidify to a pH of approximately 5-6 with an aqueous acid solution (e.g., 1M HCl).

  • The product may precipitate out of the solution. If so, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Dry the organic extracts and concentrate to yield the final N-alkylated this compound.

Protocol 3.2: Cleavage of the Tert-Butyl Ester

Step-by-Step Procedure:

  • Dissolve the N-alkylated tert-butyl ester in an organic solvent such as dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically a 1:1 mixture of TFA and DCM).[4]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or chromatography if necessary.

Comparison of N-Alkylation Methods

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes (R-CHO) or Ketones (R₂C=O)
Advantages - Simple procedure.[6]- Readily available alkyl halides.- Wide substrate scope for the alkyl group.[9]- Avoids over-alkylation.[11]- Milder reaction conditions for sensitive substrates.
Disadvantages - Risk of over-alkylation (quaternization).[8]- Limited by the availability and reactivity of alkyl halides.- Requires a stoichiometric amount of reducing agent.- Aldehydes can be unstable.
Common Reagents Base: K₂CO₃, Cs₂CO₃, DIPEA.Solvent: DMF, ACN.Reducing Agent: NaBH(OAc)₃, NaBH₃CN.Solvent: DCM, DCE, MeOH.
Typical Yields Moderate to highHigh to excellent

Conclusion

The N-alkylation of this compound is a cornerstone transformation in the synthesis of a diverse range of pharmaceutically relevant compounds. A successful N-alkylation strategy hinges on the judicious use of a protecting group for the carboxylic acid functionality, most commonly as a methyl or tert-butyl ester. Both direct alkylation with alkyl halides and reductive amination offer robust and versatile approaches to introduce a wide array of substituents at the piperidine nitrogen. The choice between these methods will depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and efficiently synthesize novel N-alkylated this compound derivatives for their drug discovery programs.

References

  • [Referenced articles on N-alkylation of amino acids]. (Provides context on handling molecules with both amine and carboxylic acid functionalities).
  • [Referenced articles on selective functionalization of piperidines]. (Highlights the importance of selective reactions on the piperidine scaffold).
  • [Referenced articles on direct N-alkylation of unprotected amino acids].
  • [Referenced articles on selective functionalization of N-alkyl piperidines]. (Provides further insights into modifying the piperidine ring).
  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2824-2840.
  • [Referenced discussion on N-alkylation of piperidine].
  • [Referenced articles on the synthesis of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives].
  • [Referenced articles on copper-catalyzed N-alkylation].
  • [Referenced articles on decarboxylative alkylation].
  • [Referenced application notes for N-alkylation].
  • [Referenced review on amino acid protecting groups].
  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group.
  • [Referenced articles on the discovery of N-alkyl piperazine based CXCR4 antagonists].
  • [Referenced articles on one-pot esterification].
  • [Referenced patents on the synthesis of 4-aryl 4-acyl piperidines].
  • [Referenced articles on the synthesis and biological screening of piperidine derivatives].
  • PubChem. (n.d.). This compound, compound with toluene-p-sulphonic acid.
  • [Referenced articles on the synthesis of 4-carboxy-4-anilidopiperidine esters and acids]. (Provides specific examples of using tert-butyl esters as protecting groups).
  • [Referenced articles on reductive amination with dibutylchlorotin hydride complex].
  • [Referenced articles on catalytic reductive amination of aromatic aldehydes].
  • [Referenced articles on reductive amination with N-methylpyrrolidine zinc borohydride].
  • [Referenced articles on one-pot reactions of carboxylic esters and alkylenediamines]. (Provides context for reactions involving esters and amines).
  • [Referenced articles on solvent-free reductive amination].
  • [Referenced articles on phase-transfer-catalyzed alkylation].
  • [Referenced articles on solvent-free reductive amination as an organic chemistry experiment]. (Provides pedagogical context and simplified procedures).
  • [Referenced articles on phase-transfer-catalyzed alkylation of guanidines].
  • [Referenced articles on protecting-group strategies for polyamines]. (Provides broader context on protecting group strategies for molecules with multiple amine functionalities).

Sources

Application Notes and Protocols for the Esterification of 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Phenylpiperidine-4-carboxylate Esters in Medicinal Chemistry

4-Phenylpiperidine-4-carboxylic acid and its derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The esterification of the C4-carboxylic acid is a critical transformation, as the resulting esters often exhibit profound biological activity. A prime example is Pethidine (also known as Meperidine or Demerol), the ethyl ester of 1-methyl-4-phenylpiperidine-4-carboxylic acid, a widely used synthetic opioid analgesic.[1][2][3] The ester moiety in these compounds plays a crucial role in modulating their pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability.[4][5] Consequently, the efficient and controlled synthesis of diverse esters from the parent carboxylic acid is of paramount importance for the development of new chemical entities (NCEs) targeting a range of biological targets, including opioid receptors and serotonin transporters.[4]

This guide provides an in-depth analysis of key protocols for the esterification of this compound, offering researchers a selection of methodologies tailored to different substrate sensitivities and synthetic strategies. We will delve into the mechanistic underpinnings of each protocol, providing a rationale for the choice of reagents and reaction conditions, thereby empowering scientists to make informed decisions in their synthetic endeavors.

Choosing the Right Esterification Strategy: A Comparative Overview

The selection of an appropriate esterification method for this compound depends on several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the presence of other functional groups, and the scale of the reaction. The tertiary nature of the C4-carbon introduces a degree of steric hindrance that must be considered. Below is a summary of the most common and effective strategies.

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (as solvent and reagent), Strong Acid Catalyst (e.g., H₂SO₄, HCl)RefluxCost-effective, simple, suitable for simple primary and secondary alcohols.Harsh acidic conditions, reversible reaction requiring equilibrium shift, not suitable for acid-sensitive substrates or tertiary alcohols.[6][7]
Thionyl Chloride Mediated Esterification Thionyl Chloride (SOCl₂), AlcoholTypically two steps: 1. Acyl chloride formation (often with catalytic DMF). 2. Reaction with alcohol (often with a base like pyridine or triethylamine).High-yielding, irreversible, effective for a wide range of alcohols, including sterically hindered ones.Harsh and corrosive reagent (SOCl₂), generates toxic byproducts (SO₂ and HCl), requires careful handling.[8][9][10]
Steglich Esterification Coupling Agent (e.g., DCC, EDC), Catalyst (DMAP), AlcoholMild, typically room temperature.Mild conditions suitable for sensitive substrates and sterically hindered acids/alcohols, high yields.[11][12][13][14]Use of potentially allergenic coupling agents (DCC), formation of urea byproducts that can complicate purification.[13]

Protocol I: Fischer-Speier Esterification for Simple Alkyl Esters

The Fischer-Speier esterification is a classic and straightforward method for producing simple esters from carboxylic acids and alcohols under acidic catalysis.[6][15][16] This method is particularly well-suited for the synthesis of methyl and ethyl esters of this compound, where the alcohol can be used in large excess to drive the reaction equilibrium towards the product.[16][17]

Reaction Workflow: Fischer-Speier Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend this compound in excess alcohol B Add strong acid catalyst (e.g., H₂SO₄) dropwise A->B Catalyst Addition C Heat the mixture to reflux B->C Heating D Monitor reaction progress by TLC or LC-MS C->D Monitoring E Cool to room temperature and remove excess alcohol D->E Completion F Neutralize with a weak base (e.g., NaHCO₃) E->F Neutralization G Extract the ester with an organic solvent F->G Extraction H Purify by column chromatography or crystallization G->H Purification

Caption: A generalized workflow for the Fischer-Speier esterification.

Detailed Step-by-Step Protocol (Ethyl Ester Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Carefully add the residue to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel or by recrystallization to afford the pure ethyl 4-phenylpiperidine-4-carboxylate.

Protocol II: Thionyl Chloride Mediated Esterification for Diverse Esters

For a more versatile and generally higher-yielding approach, the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is an excellent strategy.[9][10][18] The resulting acyl chloride is a highly reactive intermediate that readily reacts with a wide range of alcohols, including secondary and sterically hindered ones, to form the corresponding ester.

Reaction Scheme: Thionyl Chloride Method

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A This compound C 4-Phenylpiperidine-4-carbonyl chloride A->C + SOCl₂ - SO₂ - HCl B Thionyl Chloride (SOCl₂) B->C F Target Ester C->F + R-OH, Base D Alcohol (R-OH) D->F E Base (e.g., Pyridine) E->F

Caption: Two-step esterification via an acyl chloride intermediate.

Detailed Step-by-Step Protocol
  • Acyl Chloride Formation:

    • In a fume hood, suspend this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene (10 volumes).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, until the evolution of gas ceases.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-phenylpiperidine-4-carbonyl chloride is often used directly in the next step.

  • Esterification:

    • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM, THF) (10 volumes).

    • Cool the solution to 0 °C and add the desired alcohol (1.1-1.5 eq) followed by the slow addition of a base such as pyridine or triethylamine (1.5-2.0 eq) to scavenge the HCl produced.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired ester.

Protocol III: Steglich Esterification for Sensitive Substrates

The Steglich esterification is a powerful and mild method that is particularly advantageous for substrates that are sensitive to acidic or harsh conditions, or when dealing with sterically demanding alcohols.[11][12][14] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][19]

Mechanism Overview: Steglich Esterification

A Carboxylic Acid C O-Acylisourea Intermediate A->C + DCC/EDC B DCC or EDC B->C E Acyl-pyridinium Intermediate C->E + DMAP H Urea Byproduct C->H Rearrangement (side reaction) D DMAP D->E G Ester E->G + R-OH F Alcohol (R-OH) F->G

Caption: Simplified mechanism of the Steglich esterification.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) (10-20 volumes), add EDC or DCC (1.1-1.3 eq) portion-wise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous work-up.

    • Dilute the reaction mixture with the solvent and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Conclusion

The esterification of this compound is a fundamental transformation in the synthesis of pharmaceutically relevant compounds. The choice between Fischer-Speier, thionyl chloride-mediated, and Steglich esterification protocols should be guided by the specific requirements of the synthesis, including the nature of the alcohol, the presence of sensitive functional groups, and the desired scale of the reaction. By understanding the underlying principles and following these detailed protocols, researchers can effectively synthesize a diverse range of 4-phenylpiperidine-4-carboxylate esters for further investigation in drug discovery and development programs.

References

  • Chemistry Steps. Synthesis of Pethidine aka Meperidine. [Link]
  • Fiveable.
  • Organic Chemistry Portal.
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
  • Google Patents. Synthesis of meperidine. US3824242A.
  • Homi Bhabha Centre for Science Educ
  • ScholarWorks@UNO. Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). [Link]
  • MDPI.
  • Wikipedia.
  • Scribd. Pethidine: Synthesis and Metabolism. [Link]
  • Google Patents.
  • ACS Publications. A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]
  • Master Organic Chemistry.
  • Google Patents.
  • MDPI. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
  • NIST WebBook. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. [Link]
  • Cambridge University Press. Meperidine (Chapter 17) - The Essence of Analgesia and Analgesics. [Link]
  • Wikipedia.
  • Google Patents. 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. EP 3215489 B1.
  • Scholars@Duke. Meperidine. [Link]
  • PubChem.
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
  • Wikipedia. This compound ethyl ester. [Link]
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Chemistry Steps.
  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
  • Chemistry LibreTexts.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]
  • ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

Sources

Application Notes & Protocols: A Guide to the Design and Synthesis of 4-Phenylpiperidine-4-carboxylic Acid Derivative Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Phenylpiperidine-4-carboxylic Acid Scaffold

The this compound core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure, which presents substituents in a well-defined three-dimensional orientation, has proven to be an excellent framework for the development of potent and selective ligands for a variety of biological targets. Most notably, this scaffold is the cornerstone of numerous opioid receptor modulators, including the analgesic pethidine (also known as meperidine) and its many analogues.[1][2][3] The ability to systematically modify three key positions—the piperidine nitrogen, the carboxylic acid, and the phenyl ring—makes this scaffold an ideal candidate for the construction of diverse chemical libraries aimed at discovering novel therapeutics.[4][5]

This guide provides a comprehensive overview of the strategies and protocols for the design, synthesis, purification, and characterization of a library of this compound derivatives. We will delve into the chemical principles behind the synthetic transformations and provide detailed, step-by-step protocols for key reactions. Furthermore, we will discuss the analytical techniques essential for library validation and conclude with protocols for the preliminary biological evaluation of these compounds as potential opioid receptor modulators.

Strategic Overview: Library Design and Workflow

The creation of a focused library of this compound derivatives involves a multi-step process that begins with the synthesis of a common core structure, followed by diversification at specific points. A typical workflow is illustrated below.

G cluster_0 Core Synthesis cluster_1 Library Diversification cluster_2 Purification & Analysis cluster_3 Biological Screening Core_Synthesis Synthesis of 4-Phenylpiperidine- 4-carboxylic Acid Core N_Alkylation N-Alkylation/ N-Arylation Core_Synthesis->N_Alkylation Diversification Points Acid_Derivatization Carboxylic Acid Derivatization (Amides, Esters) Core_Synthesis->Acid_Derivatization Diversification Points Purification Parallel Purification (e.g., HPLC) N_Alkylation->Purification Acid_Derivatization->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Quality Control Screening In Vitro Biological Assays (e.g., Receptor Binding) Analysis->Screening Library Plates

Caption: High-level workflow for library creation.

Part 1: Synthesis of the this compound Core

The synthesis of the core scaffold can be achieved through various published routes. A common and effective method involves the reaction of benzyl cyanide and a suitable nitrogen-containing bis-electrophile.[2] For the purpose of library synthesis, it is often advantageous to start with a commercially available and protected version of the core, such as 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid, which allows for controlled deprotection and subsequent diversification at the nitrogen atom.[6]

Part 2: Library Diversification Strategies and Protocols

With the core scaffold in hand, the next step is to introduce diversity at the key modification points. The use of parallel synthesis techniques allows for the rapid generation of a large number of analogues.[4][7][8][9]

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide range of functional groups, primarily through the formation of amides and esters.

Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of diverse amine building blocks.[10] The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine.[11][12]

G cluster_0 Amide Coupling Mechanism R_COOH Carboxylic Acid Activated_Ester Activated Ester Intermediate (e.g., O-acylisourea) R_COOH->Activated_Ester Activation Amide Amide Product Activated_Ester->Amide Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Base Base (e.g., DIPEA)

Caption: General mechanism for amide bond formation.

Protocol 1: Parallel Amide Synthesis using EDC/HOBt

This protocol describes a general procedure for the parallel synthesis of an amide library in a 96-well plate format.

Materials:

  • N-Boc-4-phenylpiperidine-4-carboxylic acid

  • A diverse set of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of N-Boc-4-phenylpiperidine-4-carboxylic acid in anhydrous DMF.

    • Prepare a 0.5 M stock solution of EDC and HOBt in anhydrous DMF.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate of 0.5 M stock solutions of your chosen amines in anhydrous DMF.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL (0.05 mmol, 1.0 eq) of the carboxylic acid stock solution.

    • Add 120 µL (0.06 mmol, 1.2 eq) of the desired amine stock solution to each well.

    • Add 120 µL (0.06 mmol, 1.2 eq) of the EDC/HOBt stock solution to each well.

    • Add 100 µL (0.1 mmol, 2.0 eq) of the DIPEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Monitor reaction progress by taking a small aliquot from a few representative wells for LC-MS analysis.

    • Upon completion, quench the reaction by adding 200 µL of water to each well.

    • The crude products can then be subjected to parallel purification.

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols under acidic conditions.[13][14][15] The reaction is an equilibrium process, often driven to completion by using a large excess of the alcohol, which can also serve as the solvent.[14][16]

Protocol 2: Fischer Esterification

Materials:

  • This compound derivative

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents).

    • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[17]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

    • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.[13][17]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude ester can be purified by column chromatography or distillation.

Derivatization of the Piperidine Nitrogen

The piperidine nitrogen offers another key point for diversification. N-alkylation can be achieved through various methods, with the Eschweiler-Clarke reaction being a classic and efficient method for methylation.[18][19][20]

The Eschweiler-Clarke reaction utilizes formaldehyde and formic acid to methylate primary or secondary amines.[19][21] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[18][19]

Protocol 3: Eschweiler-Clarke N-Methylation

Materials:

  • This compound ester or amide (with a free secondary amine on the piperidine ring)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Round-bottom flask

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the piperidine derivative (1.0 eq).

    • Add an excess of formaldehyde (e.g., 2.5-3.0 eq) and formic acid (e.g., 2.5-3.0 eq).

    • Heat the mixture to 80-100°C for 2-6 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully make it basic by adding a concentrated solution of NaOH or KOH.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Part 3: Library Purification and Characterization

The success of any screening campaign relies on the purity and identity of the compounds in the library.

High-Throughput Purification

For libraries of significant size, parallel purification using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice. This allows for the rapid purification of individual compounds and collection into a 96-well plate format.

Analytical Characterization

Each compound in the library should be characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for library analysis.[22] It provides a rapid assessment of purity (by UV trace) and confirmation of the molecular weight of the desired product.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized compounds.[25] The chemical shifts and coupling patterns in the NMR spectrum provide detailed information about the molecular structure, including the stereochemistry of the piperidine ring.[26][27][28]

Technique Information Provided Application in Library QC
LC-MS Molecular Weight & PurityHigh-throughput confirmation of identity and purity for all library members.[23]
¹H NMR Proton environment, connectivityStructural confirmation for representative compounds or hits.[25][27]
¹³C NMR Carbon skeletonDetailed structural elucidation for key compounds.

Part 4: Biological Evaluation: In Vitro Opioid Receptor Assays

Given the prevalence of the 4-phenylpiperidine scaffold in opioid receptor ligands, a primary biological evaluation of a newly synthesized library would involve assessing their interaction with opioid receptors (μ, δ, and κ).[5][29][30]

G cluster_0 Biological Assay Workflow Library_Compound Library Compound Incubation Incubation Library_Compound->Incubation Receptor_Prep Opioid Receptor Preparation (Cell Membranes) Receptor_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-DAMGO for μ) Radioligand->Incubation Separation Separation of Bound/ Unbound Ligand (Filtration) Incubation->Separation Detection Scintillation Counting Separation->Detection Data_Analysis Data Analysis (IC₅₀ Determination) Detection->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 4: Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of library compounds to a specific opioid receptor subtype (e.g., the μ-opioid receptor).

Materials:

  • Cell membranes prepared from cells stably expressing the human μ-opioid receptor.

  • [³H]-DAMGO (a selective μ-opioid receptor radioligand).

  • Library compounds dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the library compound (or vehicle for total binding, and a saturating concentration of naloxone for non-specific binding).

    • Initiate the binding reaction by adding [³H]-DAMGO at a concentration close to its K_d.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the amount of bound radioactivity using a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the library compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Following the initial binding assays, "hit" compounds can be further profiled in functional assays, such as cAMP inhibition assays or β-arrestin recruitment assays, to determine their functional activity as agonists, antagonists, or biased ligands.[31][32][33][34]

Conclusion

The this compound scaffold remains a highly valuable starting point for the discovery of novel therapeutics. By employing systematic and efficient synthetic strategies, such as those outlined in these application notes, researchers can rapidly generate diverse libraries of compounds. The subsequent combination of high-throughput purification, robust analytical characterization, and targeted biological screening provides a powerful platform for identifying new lead compounds and advancing the field of drug discovery.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.
  • Vertex AI Search. (2021, February 18). Mass spectrometry applications for drug discovery and development.
  • PubMed. (2003, October 6). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor.
  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
  • ACS Publications. (n.d.). Mass Spectrometry Imaging in Drug Development | Analytical Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • PharmaFeatures. (n.d.). How is Mass Spectrometry Used in Drug Development?.
  • Benchchem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • PubMed. (n.d.). In vitro opioid receptor assays.
  • PubMed. (n.d.). Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore.
  • PubMed Central. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • ResearchGate. (2025, August 9). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Pharmacy 180. (n.d.). Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • Writing in Biology. (2018, April 11). Experimental Procedure for Esterification.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters.
  • PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Sigma-Aldrich. (n.d.). 4-phenyl-4-piperidinecarboxylic acid synthesis.
  • NIH. (n.d.). Fluorous Parallel Synthesis of a Piperazinedione-Fused Tricyclic Compound Library.
  • Wikipedia. (n.d.). Pethidine.
  • PubMed Central. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • SAGE Journals. (n.d.). A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector.
  • ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • Wikipedia. (n.d.). Piperidine.
  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ACS Publications. (n.d.). Compounds Related to Pethidine--IV. New Genaral Chemical Methods of Increading the Analgesic Activity of Pethidine.
  • MOC. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • PubMed. (1993, September). [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs].
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Wiley Online Library. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • PubMed Central. (n.d.). Structure-based design of bitopic ligands for the μ-opioid receptor.
  • RSC Publishing. (n.d.). Combinatorial Chemistry-Parallel Synthesis.
  • ChemicalBook. (n.d.). BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID synthesis.
  • Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
  • MDPI. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
  • BMC Neuroscience. (2002, November 18). Characterization of opioid ligands in cells expressing cloned mouse delta-opioid receptors.
  • Google Patents. (n.d.). US3154552A - Methylation of piperazines.
  • Ambeed.com. (n.d.). Eschweiler-Clarke Reductive Alkylation of Amines.
  • RSC Publishing. (n.d.). Parallel Synthesis and Library Design.
  • Chem-Impex. (n.d.). This compound hydrochloride.
  • MDPI. (n.d.). In Vitro Effects of Ligand Bias on Primate Mu Opioid Receptor Downstream Signaling.
  • PubMed. (n.d.). New opioid receptor modulators and agonists.
  • ResearchGate. (n.d.). Representative examples of common scaffolds in kappa opioid receptor ligands.

Sources

Topic: Analytical HPLC Methods for 4-Phenylpiperidine-4-carboxylic Acid Purity Check

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 4-Phenylpiperidine-4-carboxylic acid, a vital intermediate in pharmaceutical synthesis.[1] Addressing the unique analytical challenges posed by its zwitterionic and amphiphilic nature, this document provides two distinct, validated protocols: an Ion-Pair Reversed-Phase (IP-RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. Designed for researchers, analytical scientists, and drug development professionals, this note explains the causality behind methodological choices, provides step-by-step protocols, and outlines a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge of a Zwitterionic Intermediate

This compound is a cornerstone building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a basic piperidine nitrogen, an acidic carboxylic acid group, and a non-polar phenyl ring, confers a zwitterionic character.[2] This duality presents a significant hurdle in conventional reversed-phase chromatography, where such polar molecules often exhibit poor retention and asymmetrical peak shapes.[3][4]

Ensuring the purity of this intermediate is paramount, as impurities can carry through the synthetic process, impacting the safety and efficacy of the final drug product. Therefore, reliable and robust analytical methods are not just a regulatory expectation but a scientific necessity.[5][6] This guide provides two powerful and orthogonal HPLC solutions to confidently assess the purity of this compound.

General Experimental Workflow

The overall process for purity analysis, whether by IP-RP-HPLC or HILIC, follows a structured workflow. This ensures consistency and reproducibility, from initial sample handling to the final purity report.

G General HPLC Purity Analysis Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Phase Sample 1. Obtain Sample of This compound Standard 2. Prepare Reference Standard Solution SamplePrep 3. Prepare Sample Test Solution MobilePhase 4. Prepare Mobile Phases Equilibrate 5. Equilibrate HPLC System MobilePhase->Equilibrate SST 6. Perform System Suitability Test (SST) Equilibrate->SST Inject 7. Inject Blank, Standard, and Sample Solutions SST->Inject If SST Passes Acquire 8. Acquire Chromatographic Data Inject->Acquire Integrate 9. Integrate Peaks Acquire->Integrate Calculate 10. Calculate Purity (Area % Method) Integrate->Calculate Report 11. Generate Final Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Part 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Method

Scientific Principle

This method addresses the poor retention of the polar zwitterion on a non-polar C18 stationary phase.[7][8] By introducing an anionic ion-pairing reagent, such as sodium dodecyl sulfate (SDS), into the acidic mobile phase, a neutral, stable ion-pair is formed with the protonated piperidine nitrogen of the analyte. This complex is significantly more hydrophobic than the analyte alone, allowing for strong retention and excellent separation on a standard C18 column.[9] The acidic pH (around 2.5-3.0) also suppresses the ionization of the carboxylic acid group, further enhancing hydrophobic interaction and mitigating peak tailing from silanol interactions.[4]

Materials and Equipment
ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size
Reference Standard This compound, >99.5% purity
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade), Sodium Dodecyl Sulfate (SDS) (99%)
Glassware Class A volumetric flasks, pipettes
Filtration 0.45 µm syringe filters (PTFE or Nylon)
Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 10 mM SDS solution in water. Add phosphoric acid to adjust the pH to 2.8 ± 0.1. Filter through a 0.45 µm membrane.

    • Organic Phase (B): Acetonitrile.

  • Diluent Preparation:

    • Mix the Aqueous Phase (A) and Acetonitrile in a 70:30 (v/v) ratio.

  • Standard and Sample Solution Preparation (Target Concentration: 0.5 mg/mL):

    • Standard Solution: Accurately weigh ~12.5 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

    • Sample Solution: Accurately weigh ~12.5 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient Elution
Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 215 nm
Injection Volume 10 µL

Part 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method

Scientific Principle

HILIC is an ideal orthogonal technique for highly polar compounds.[10] This method utilizes a polar stationary phase (e.g., a zwitterionic sulfoalkylbetaine phase) and a mobile phase high in organic content. The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase surface.[11] Elution is achieved by increasing the mobile phase polarity (i.e., increasing the aqueous component), which disrupts the partitioning and moves the analyte through the column. This approach provides excellent retention for this compound without the need for ion-pairing reagents, making it compatible with mass spectrometry if required.[12][13]

Materials and Equipment
ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Analytical Column Zwitterionic HILIC, 4.6 x 150 mm, 5 µm particle size
Reference Standard This compound, >99.5% purity
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Ammonium Acetate (LC-MS Grade)
Glassware Class A volumetric flasks, pipettes
Filtration 0.45 µm syringe filters (PTFE)
Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 100 mM Ammonium Acetate solution in water.

    • Organic Phase (B): Acetonitrile.

  • Diluent Preparation:

    • Mix Acetonitrile and Water in a 90:10 (v/v) ratio.

  • Standard and Sample Solution Preparation (Target Concentration: 0.5 mg/mL):

    • Standard Solution: Accurately weigh ~12.5 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

    • Sample Solution: Accurately weigh ~12.5 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column Zwitterionic HILIC, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic Elution: 5% Aqueous (A), 95% Acetonitrile (B)
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection UV at 215 nm
Injection Volume 5 µL
Run Time 15 minutes

Trustworthiness: System Suitability and Method Validation

For any analytical protocol to be trustworthy, it must be validated to prove it is fit for its intended purpose.[14][15] This begins with a System Suitability Test (SST) before any sample analysis.

System Suitability Test (SST)

Inject the Reference Standard Solution five times. The results must meet the following criteria before proceeding with sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Method Validation Framework (ICH Q2(R1))

A fully validated method provides assurance of its reliability. The diagram below illustrates the interconnected parameters that constitute a comprehensive validation package.[6][16]

Caption: Logical relationship of key parameters for HPLC method validation.

The following table summarizes the typical validation parameters and acceptance criteria for a purity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities.Peak purity index > 0.999; baseline resolution between adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.From Limit of Quantitation (LOQ) to 120% of the specification.[16]
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% at three concentration levels.[14][17]
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for 6 preparations.[5] Intermediate: RSD ≤ 2.0% between days/analysts.
LOD & LOQ The lowest amount of analyte that can be detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method's capacity to remain unaffected by small, deliberate variations.System suitability parameters must pass when varying flow rate (±5%), temperature (±2°C), etc.

Data Presentation and Purity Calculation

The purity of the this compound sample is determined by the principle of area normalization. This assumes that all impurities have a similar UV response to the main component.

Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Example Data Table:

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
14.5215600.08Impurity A
28.91198540099.71This compound
311.2528900.14Impurity B
413.6712300.06Impurity C
Total --1991080100.00--

Conclusion

This application note presents two scientifically-grounded HPLC methods for the purity determination of this compound. The IP-RP-HPLC method is a robust, high-resolution technique suitable for routine quality control using standard C18 columns. The HILIC method offers an excellent orthogonal approach, providing strong retention for this polar zwitterion without ion-pairing reagents, which is advantageous for method development and LC-MS applications. The choice between methods will depend on available instrumentation, the impurity profile, and the specific goals of the analysis. Both protocols, when properly validated according to the outlined framework, will provide trustworthy and reliable data essential for the advancement of pharmaceutical research and development.

References

  • The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins. Journal of Liquid Chromatography & Related Technologies.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Reversed-phase chromatography. Wikipedia.
  • Polar Compounds. SIELC Technologies.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Zwitterionic ion chromatography. University of Tasmania Research Repository.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available at: [https://www.researchgate.net/publication/228681283_Validation_of_high-performance_liquid_chromatography_methods_for_pharmaceutical_analysis]([Link]_ chromatography_methods_for_pharmaceutical_analysis)
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • LC Analysis of Zwitterions with Ion-Free Mobile Phase. SIELC Technologies.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of Propyl 4-phenylpiperidine-4-carboxylate hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. ResearchGate.
  • Separation of zwitter ionic drug molecule. Chromatography Forum.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
  • Mastering HILIC-Z Separation for Polar Analytes. Agilent.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • This compound. PubChem.
  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. MDPI.

Sources

Quantitative Analysis of 4-Phenylpiperidine-4-carboxylic Acid in Biological Matrices using LC-MS/MS: An Application Note for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Phenylpiperidine-4-carboxylic acid (PPC) in biological samples, including plasma, serum, and urine. PPC, also known as pethidinic acid, is a principal metabolite of the synthetic opioid pethidine (meperidine) and serves as a critical analyte in pharmacokinetic, toxicological, and drug metabolism studies. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data acquisition and analysis, all grounded in established bioanalytical method validation principles.

Introduction: The Analytical Imperative for this compound

This compound (PPC) is a key chemical entity in pharmaceutical research and development. It is the primary hydrolytic metabolite of pethidine, a widely used opioid analgesic. The quantification of PPC is crucial for understanding the metabolic fate and pharmacokinetic profile of its parent drug. The rate of its formation and elimination can significantly influence the therapeutic efficacy and potential toxicity of pethidine. Given its polar nature as a carboxylic acid and its presence in complex biological matrices, a highly selective and sensitive analytical method is required for accurate measurement. LC-MS/MS stands as the gold standard for this application due to its superior specificity, sensitivity, and wide dynamic range.

This guide provides field-proven protocols for the extraction and quantification of PPC, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility, in alignment with regulatory expectations for bioanalytical method validation.[1][2][3][4]

Experimental Design & Rationale

The successful quantification of a small molecule like PPC from a complex biological matrix hinges on a meticulously designed experimental workflow. Our approach is trifurcated into three core stages: efficient sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection.

Analyte & Internal Standard Selection
  • Analyte: this compound (PPC)

  • Chemical Formula: C₁₂H₁₅NO₂

  • Molecular Weight: 205.25 g/mol

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog of PPC (e.g., this compound-d5) is the ideal internal standard as it co-elutes with the analyte and compensates for matrix effects and variability in extraction and ionization. If a SIL-IS is unavailable, a structurally similar compound with a close retention time and similar ionization efficiency, such as a deuterated analog of a related piperidine compound, can be used. The selection of an appropriate IS is a critical step to ensure the accuracy and precision of the bioanalytical method.

Sample Preparation: The Foundation of Accurate Quantification

The primary objective of sample preparation is to isolate PPC from endogenous matrix components (proteins, lipids, salts) that can interfere with the analysis and to concentrate the analyte to a level suitable for detection.[5][6] We present two robust extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

SamplePrepWorkflow cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction Method cluster_2 Post-Extraction Processing BiologicalSample Biological Sample (Plasma, Serum, Urine) SpikeIS Spike with Internal Standard (IS) BiologicalSample->SpikeIS Vortex Vortex Mix SpikeIS->Vortex LLE Liquid-Liquid Extraction (LLE) Vortex->LLE Option 1 SPE Solid-Phase Extraction (SPE) Vortex->SPE Option 2 Evaporate Evaporate to Dryness (under Nitrogen) LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Transfer Transfer to Autosampler Vial Reconstitute->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Inject into LC-MS/MS

Caption: Overview of the sample preparation workflow.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum and Urine

LLE is a cost-effective and efficient method for cleaning up samples, particularly for compounds that can be partitioned into an immiscible organic solvent.[7] The choice of extraction solvent and pH is critical for maximizing the recovery of the acidic PPC.

Materials:

  • Biological matrix (plasma, serum, or urine)

  • This compound certified reference standard

  • Internal Standard (IS) working solution

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS working solution to each tube (except for blank matrix samples).

  • Acidification: To ensure PPC is in its neutral, more extractable form, acidify the sample by adding 10 µL of 1% formic acid in water. Vortex briefly. The pH adjustment is a critical step for efficient extraction of acidic compounds.[8]

  • Extraction Solvent Addition: Add 600 µL of MTBE or ethyl acetate to each tube.

  • Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube, being careful not to disturb the aqueous layer or the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble material.

  • Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum and Urine

SPE offers a higher degree of selectivity and can provide cleaner extracts compared to LLE, which is particularly beneficial for complex matrices.[9][10] For PPC, a mixed-mode or a polymer-based reversed-phase sorbent is recommended.

Materials:

  • Biological matrix (plasma, serum, or urine)

  • PPC certified reference standard

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., Mixed-Mode Strong Cation Exchange or Polymeric Reversed-Phase, 30 mg/1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Collection tubes

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Plasma/Serum: Precipitate proteins by adding 300 µL of acetonitrile containing 0.1% formic acid to 100 µL of plasma/serum. Vortex and centrifuge. Use the supernatant for the SPE procedure. This initial protein crash improves the efficiency and longevity of the SPE cartridge.[11]

    • Urine: Dilute 100 µL of urine with 400 µL of water containing 0.1% formic acid.

    • Spike the pre-treated samples with 10 µL of the IS working solution.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 2-5 minutes to remove residual water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and IS with 1 mL of a 5% ammonium hydroxide in methanol solution. The basic modifier in the elution solvent ensures that the acidic PPC is deprotonated and efficiently released from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of reconstitution solution (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The chromatographic and mass spectrometric parameters must be carefully optimized to achieve the desired sensitivity, selectivity, and peak shape for PPC.

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to resolve PPC from endogenous matrix components and any potential isobaric interferences. A reversed-phase separation is suitable for this analysis.

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity.

PPC has a molecular weight of 205.25 g/mol . In positive ESI mode, it will readily form a protonated molecule [M+H]⁺ at m/z 206.2. Based on the fragmentation of structurally similar compounds like norpethidine (which fragments from m/z 234.2 to 160.0), a primary fragmentation pathway for PPC is the neutral loss of the carboxylic acid group (HCOOH), which has a mass of 46 Da. Another likely fragmentation is the loss of water (18 Da).

Caption: Proposed fragmentation of PPC in positive ESI mode.

Based on this proposed fragmentation, the following MRM transitions are recommended for monitoring:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
PPC 206.2160.2Quantifier
PPC 206.2188.2Qualifier
IS (e.g., PPC-d5) 211.2165.2Quantifier

MS Source Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument being used.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Validation Workflow

ValidationWorkflow cluster_Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Data Reliable & Reproducible Data Selectivity->Data Linearity Linearity & Range Linearity->Data Accuracy Accuracy Accuracy->Data Precision Precision (Intra- & Inter-day) Precision->Data Recovery Extraction Recovery Recovery->Data MatrixEffect Matrix Effect MatrixEffect->Data Stability Stability (Bench-top, Freeze-thaw, Long-term) Stability->Data CoreValidation->Selectivity CoreValidation->Linearity CoreValidation->Accuracy CoreValidation->Precision CoreValidation->Recovery CoreValidation->MatrixEffect CoreValidation->Stability

Caption: Key parameters for bioanalytical method validation.

Acceptance Criteria Summary
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized matrix factor CV should be ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of nominal concentration

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust workflow for the quantification of this compound in various biological matrices. The comprehensive protocols for sample preparation using both LLE and SPE, coupled with optimized LC and MS parameters, offer a reliable analytical solution for researchers in drug metabolism, pharmacokinetics, and toxicology. Adherence to the outlined method validation principles will ensure the generation of high-quality, reproducible data suitable for regulatory submissions and pivotal decision-making in the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
  • U.S. Food and Drug Administration. (2018).
  • Zhang, C., Li, X., Xu, Y., Wu, T., Ren, X., & Liu, D. (2013). Simultaneous Determination of Pethidine and Norpethidine in Mouse Plasma by Liquid Chromatography-Electrospray Ionization Source-Mass Spectrometry. Journal of Analytical Toxicology, 37(6), 351–357. [Link][3]
  • Lewis, J., Shimmon, R., & Fu, S. (2013). Pethidinic Acid: Corroboration of a Doctor's Denial of Pethidine Re-Use. Journal of Analytical Toxicology, 37(2), 118-121. [Link][1]
  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link][5]
  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][4]
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link][6]
  • Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • PubChem. (n.d.). Meperidine acid.
  • Zhang, C., Yu, Z., Li, X., Xu, Y., & Liu, D. (2014). Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice. PLOS ONE, 9(7), e102054. [Link][2]
  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link][7]
  • Wang, X., Xiang, Z., Cai, X., Wu, H., Wang, X., Li, J., & Zhang, M. (2011). Determination of pethidine in human plasma by LC-MS/MS.
  • Arslan, Z., Kartufan, F. F., Genc, M. K., Battal, D., & Turkmen, Z. (2020). Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113320. [Link][5]
  • Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
  • Wikipedia. (n.d.). Solid-phase extraction. [Link][10]
  • da Silveira, D. P. B., & Pescara, I. C. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
  • Chemistry LibreTexts. (2023).
  • Odar-Cederlöf, I., Boréus, L. O., Bondesson, U., Holmberg, L., & Heyner, L. (1985). Comparison of renal excretion of pethidine (meperidine) and its metabolites in old and young patients. European Journal of Clinical Pharmacology, 28(2), 171–175. [Link]
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link][9]
  • Silva, C. L., Passos, M., & Câmara, J. S. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link][8]

Sources

protecting group strategies for 4-Phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for 4-Phenylpiperidine-4-carboxylic Acid

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of protecting groups for this compound. This key synthetic intermediate possesses two reactive functional groups—a secondary amine and a carboxylic acid—whose selective masking and deprotection are critical for successful multi-step syntheses. This guide emphasizes the rationale behind strategic protecting group selection, offering detailed protocols and insights into achieving high-yield, chemoselective transformations.

Introduction: The Synthetic Challenge

This compound is a valuable scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its bifunctional nature, however, presents a significant synthetic challenge. The nucleophilic secondary amine can interfere with reactions targeting the carboxylic acid (e.g., amide bond formation), while the acidic proton of the carboxylic acid can disrupt base-catalyzed reactions involving the amine. Consequently, a robust and orthogonal protecting group strategy is not merely advantageous but essential for the successful elaboration of this molecular framework.

The principle of orthogonality is central to this guide. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of another by employing distinct and non-interfering reaction conditions.[1][2] This guide will explore common protecting groups for both the piperidine nitrogen and the carboxylic acid, culminating in strategies for their selective manipulation.

Workflow for Selecting a Protecting Group Strategy

The choice of protecting groups is dictated by the planned synthetic route. The following diagram illustrates a typical decision-making workflow for derivatizing this compound.

Protecting_Group_Strategy_Workflow start Start: 4-Phenylpiperidine- 4-carboxylic acid q1 Which functional group to modify first? start->q1 amine_path Amine (N-H) q1->amine_path Amine First acid_path Carboxylic Acid (COOH) q1->acid_path Acid First protect_n Protect Amine (N-H) e.g., Boc, Cbz amine_path->protect_n protect_c Protect Acid (COOH) e.g., Bn, Me, Et esters acid_path->protect_c modify_c Modify Carboxylic Acid (e.g., Amide Coupling) protect_n->modify_c modify_n Modify Amine (e.g., Alkylation) protect_c->modify_n deprotect_n Deprotect Amine modify_c->deprotect_n deprotect_c Deprotect Acid modify_n->deprotect_c end Final Product deprotect_n->end deprotect_c->end

Caption: N-Boc protection of this compound.

Materials:

  • This compound (2.05 g, 10.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (1.68 g, 20.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (50 mL)

  • Deionized water (50 mL)

  • Ethyl acetate (for extraction)

  • 1 M HCl (for acidification)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound in a mixture of 1,4-dioxane (50 mL) and water (25 mL).

  • Add sodium bicarbonate to the suspension.

  • Dissolve di-tert-butyl dicarbonate in 25 mL of 1,4-dioxane and add it dropwise to the stirring reaction mixture at room temperature.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product as a white solid. [3]

Protocol 2: N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is a robust protecting group, stable across a wide range of conditions and selectively removed by hydrogenolysis. [4] Rationale: The Schotten-Baumann reaction condition, an aqueous basic solution, is employed to neutralize the HCl byproduct generated during the reaction of the amine with benzyl chloroformate.

Materials:

  • This compound (2.05 g, 10.0 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.7 mL, 12.0 mmol, 1.2 equiv)

  • Sodium carbonate (Na₂CO₃) (2.12 g, 20.0 mmol, 2.0 equiv)

  • Dioxane or THF (40 mL)

  • Deionized water (40 mL)

  • Diethyl ether (for extraction)

  • 2 M HCl (for acidification)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound and sodium carbonate in a mixture of water (40 mL) and dioxane (40 mL) in a 250 mL flask cooled in an ice bath.

  • Add benzyl chloroformate dropwise to the vigorously stirring solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture into 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove excess Cbz-Cl.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2 M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to afford the N-Cbz protected product.

Part 2: Protection of the Carboxylic Acid

Protecting the carboxylic acid as an ester prevents its interference in base-catalyzed reactions and allows for modifications at the piperidine nitrogen.

Comparison of Common Carboxyl Protecting Groups
Protecting GroupStructureReagent for ProtectionKey StabilityDeprotection ConditionsOrthogonality & Remarks
Methyl (Me) or Ethyl (Et) Ester -CO₂Me or -CO₂EtSOCl₂/MeOH or EtOH; or MeI/K₂CO₃ [5]Stable to mild acid/base, hydrogenolysis.Saponification (e.g., LiOH, NaOH) or strong acid hydrolysis.Orthogonal to Cbz and Fmoc. Not orthogonal to Boc if strong acid is used for deprotection. Saponification can be harsh for sensitive substrates.
Benzyl (Bn) Ester -CO₂BnBenzyl bromide (BnBr) or benzyl alcohol. [6]Stable to acidic and basic conditions.Catalytic Hydrogenolysis (H₂, Pd/C). [6][7]Orthogonal to Boc and Fmoc. Note: Cleaved under the same conditions as Cbz, so not orthogonal to Cbz.
tert-Butyl (tBu) Ester -CO₂tBuIsobutylene, acid catalystStable to base and hydrogenolysis.Acidolysis (e.g., TFA, HCl).Orthogonal to Cbz, Fmoc, and Benzyl esters. Note: Cleaved under the same conditions as Boc, so not orthogonal to Boc.
Protocol 3: Benzyl Ester Protection of N-Boc-4-phenylpiperidine-4-carboxylic acid

This protocol demonstrates an orthogonal strategy where the amine is first protected with Boc, followed by esterification of the carboxylic acid.

Rationale: Cesium carbonate is used as a mild base to form the cesium carboxylate in situ. This salt exhibits high solubility in DMF and enhanced nucleophilicity, facilitating the Sₙ2 reaction with benzyl bromide to form the ester with high efficiency.

Materials:

  • N-Boc-4-phenylpiperidine-4-carboxylic acid (3.05 g, 10.0 mmol)

  • Benzyl bromide (BnBr) (1.3 mL, 11.0 mmol, 1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.95 g, 6.0 mmol, 0.6 equiv)

  • N,N-Dimethylformamide (DMF) (50 mL)

  • Ethyl acetate (for extraction)

  • Saturated aqueous NaHCO₃ solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-phenylpiperidine-4-carboxylic acid in DMF (50 mL) in a 100 mL round-bottom flask.

  • Add cesium carbonate to the solution and stir for 30 minutes at room temperature.

  • Add benzyl bromide dropwise and stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure benzyl ester.

Part 3: Orthogonal Deprotection Strategies

The true power of this methodology lies in the ability to selectively remove one protecting group while the other remains intact.

Scenario 1: Selective Deprotection of Boc in the Presence of a Benzyl Ester

Rationale: The Boc group is labile to strong acids, while the benzyl ester is stable under these conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent is a standard method for Boc deprotection. [8] Protocol:

  • Dissolve the N-Boc, C-Bn protected substrate (10 mmol) in dichloromethane (DCM, 50 mL).

  • Cool the solution in an ice bath.

  • Add trifluoroacetic acid (TFA, 20 mL) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

  • Re-dissolve the residue in DCM and co-evaporate twice to remove residual TFA.

  • Neutralize the resulting amine salt by partitioning between a saturated NaHCO₃ solution and ethyl acetate. Dry the organic layer and concentrate to obtain the free amine with the benzyl ester intact.

Scenario 2: Selective Deprotection of Benzyl Ester in the Presence of a Boc Group

Rationale: Catalytic hydrogenolysis is a mild method that cleaves the benzyl ester via hydrogenolysis of the C-O bond. The Boc group is completely stable to these conditions. [9][10] Protocol:

  • Dissolve the N-Boc, C-Bn protected substrate (10 mmol) in methanol or ethyl acetate (100 mL).

  • Add 10% Palladium on carbon (Pd/C) (10 mol % Pd).

  • Purge the flask with hydrogen gas (using a balloon or a Parr hydrogenator) and stir the suspension under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. Upon completion (typically 4-12 hours), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the N-Boc protected carboxylic acid.

Conclusion

The successful synthesis and derivatization of this compound hinges on a well-designed and executed protecting group strategy. By understanding the stability and lability of common protecting groups such as Boc, Cbz, and various esters, researchers can selectively unmask the amine and carboxylic acid functionalities as needed. The protocols provided herein offer reliable and field-tested methods for these transformations, enabling the efficient construction of complex molecules for pharmaceutical and chemical research.

References

  • Vertex AI Search. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Retrieved January 8, 2026.
  • Vertex AI Search. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. Retrieved January 8, 2026.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 8, 2026.
  • ACS Publications. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups | The Journal of Organic Chemistry. Retrieved January 8, 2026.
  • Green Chemistry (RSC Publishing). (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved January 8, 2026.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved January 8, 2026.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 8, 2026.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 8, 2026.
  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 8, 2026.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 8, 2026.
  • ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved January 8, 2026.
  • Benchchem. (n.d.). Deprotection of Boc Group from Benzyl-PEG5-NHBoc: A Technical Guide. Retrieved January 8, 2026.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved January 8, 2026.
  • lookchem. (n.d.). Cas 478646-33-2,(S)-3-N-CBZ-AMINO-PIPERIDINE. Retrieved January 8, 2026.
  • Guidechem. (n.d.). What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid? - FAQ. Retrieved January 8, 2026.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved January 8, 2026.
  • ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Retrieved January 8, 2026.
  • MDPI. (2019). Amino Acid-Protecting Groups. Retrieved January 8, 2026.
  • Master Organic Chemistry. (2018).
  • Apollo Scientific. (n.d.). 10314-98-4 Cas No. | Piperidine-4-carboxylic acid, N-CBZ protected. Retrieved January 8, 2026.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 8, 2026.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved January 8, 2026.
  • National Institutes of Health. (n.d.). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC. Retrieved January 8, 2026.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 8, 2026.
  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 8, 2026.
  • ResearchGate. (2025). Application of the PMC Protecting Group in the Efficient Synthesis of 4,4‐Disubstituted Piperidines | Request PDF. Retrieved January 8, 2026.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 8, 2026.
  • PubChem. (n.d.). 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. Retrieved January 8, 2026.
  • LGC Standards. (n.d.). 003845 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester CAS: 59084-08-1. Retrieved January 8, 2026.
  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved January 8, 2026.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved January 8, 2026.
  • Santa Cruz Biotechnology. (n.d.). cis-4-Phenylpiperidine-3-carboxylic acid, N-BOC protected. Retrieved January 8, 2026.
  • Sigma-Aldrich. (n.d.). N-boc-piperidine-4-carboxylic-acid. Retrieved January 8, 2026.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 8, 2026.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved January 8, 2026.

Sources

large-scale synthesis of 4-Phenylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-Phenylpiperidine-4-carboxylic acid hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound hydrochloride is a pivotal intermediate in the pharmaceutical industry, primarily serving as a precursor for the synthesis of analgesics, anti-inflammatory drugs, and various psychoactive agents.[1][2] Its structural motif is central to a range of bioactive molecules, including the opioid analgesic Meperidine (also known as Pethidine).[3] The escalating demand for these therapeutics necessitates a robust, scalable, and economically viable synthetic process. This document provides a detailed protocol for the , emphasizing process control, safety, and optimization for industrial application. The described multi-step synthesis is designed for high yield and purity, addressing the common challenges encountered in scaling up production from the laboratory to a manufacturing environment.

Introduction and Strategic Overview

The synthesis of 4-phenylpiperidine derivatives has been approached through various routes, including those starting from 1-benzyl-4-piperidone or modifications of 4-piperidinecarboxylic acid itself.[4][5] However, for large-scale industrial production, the ideal pathway must prioritize cost-effective starting materials, high-yield reactions, operational simplicity, and stringent purity control.

The protocol detailed herein follows a logical and field-proven synthetic strategy that constructs the piperidine ring and introduces the required functional groups in a sequential, controlled manner. This method is broken down into four primary stages:

  • Cyclization and Nitrile Formation: Construction of the core 4-phenyl-4-cyanopiperidine structure using a robust cyclization reaction.

  • Nitrile Hydrolysis: Conversion of the cyano group into a carboxylic acid moiety under controlled conditions.

  • Protective Group Removal: Cleavage of the nitrogen-protecting group to yield the secondary amine.

  • Salt Formation: Conversion of the free base into the stable and highly soluble hydrochloride salt.

This strategy incorporates the use of a protecting group on the piperidine nitrogen to prevent side reactions and enhance the overall yield and purity of the final product.

Logical Workflow of the Synthesis

The following diagram illustrates the high-level workflow from starting materials to the final active pharmaceutical ingredient (API) intermediate.

Synthesis_Workflow Start Starting Materials|{N-Benzoyl-bis(2-chloroethyl)amine | Benzyl Cyanide} StepA Step A: Cyclization|{Formation of 1-Benzoyl-4-phenyl -4-piperidinecarbonitrile} Start->StepA NaH / Toluene StepB Step B: Hydrolysis|{Conversion of Nitrile to Carboxylic Acid} StepA->StepB H2SO4 / H2O StepC Step C: Deprotection|{Removal of Benzoyl Group} StepB->StepC NaOH / Reflux StepD Step D: Salt Formation|{Precipitation of Hydrochloride Salt} StepC->StepD HCl / Isopropanol EndProduct Final Product|{4-Phenylpiperidine-4-carboxylic acid hydrochloride} StepD->EndProduct

Caption: High-level workflow for the synthesis of this compound hydrochloride.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis, designed for a representative kilogram-scale batch.

Part A: Synthesis of 1-Benzoyl-4-phenyl-4-piperidinecarbonitrile

Principle and Rationale: This step constructs the core piperidine ring via an intramolecular double alkylation. N-Benzoyl-bis(2-chloroethyl)amine serves as the nitrogen and C2/C6 and C3/C5 source, while benzyl cyanide provides the C4 atom and the phenyl group. The benzoyl group is an effective protecting group for the nitrogen, preventing unwanted side reactions. A strong base, such as sodium hydride, is required to deprotonate the benzylic carbon of benzyl cyanide, initiating the cyclization.

Materials and Reagents:

  • N-Benzoyl-bis(2-chloroethyl)amine

  • Benzyl Cyanide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Methanol (for quenching)

  • Deionized Water

Equipment:

  • 20 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and nitrogen inlet

  • Temperature Probe

  • Addition Funnel

  • Filtration unit (e.g., Nutsche filter)

Procedure:

  • Charge the reactor with anhydrous toluene (8 L) and sodium hydride (60% dispersion, ~0.5 kg, ~12.5 mol) under a nitrogen atmosphere.

  • Heat the mixture to 40-50°C with stirring.

  • In a separate vessel, dissolve benzyl cyanide (~1.17 kg, 10 mol) in anhydrous toluene (2 L).

  • Slowly add the benzyl cyanide solution to the reactor over 1-2 hours, maintaining the temperature below 60°C. Hydrogen gas will evolve.

  • Stir the mixture for 1 hour at 50-60°C after the addition is complete.

  • Slowly add a solution of N-Benzoyl-bis(2-chloroethyl)amine (~2.32 kg, 10 mol) in anhydrous toluene (3 L) to the reactor over 2-3 hours, maintaining the temperature at 90-100°C.

  • Heat the reaction mixture to reflux (~110°C) and maintain for 8-12 hours. Monitor the reaction progress using HPLC until starting materials are consumed.

  • Cool the reactor to 10-15°C.

  • Quenching: Carefully and slowly add methanol (1 L) to quench the excess sodium hydride. Then, slowly add deionized water (5 L).

  • Separate the organic layer. Wash the organic layer with deionized water (2 x 3 L).

  • Concentrate the organic layer under vacuum to obtain the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure 1-Benzoyl-4-phenyl-4-piperidinecarbonitrile.

Part B: Hydrolysis of Nitrile to 1-Benzoyl-4-phenyl-4-piperidinecarboxylic Acid

Principle and Rationale: The carbonitrile (cyano) group is converted to a carboxylic acid through acid-catalyzed hydrolysis. Concentrated sulfuric acid is a common and effective reagent for this transformation on a large scale. The reaction proceeds via the formation of a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Materials and Reagents:

  • 1-Benzoyl-4-phenyl-4-piperidinecarbonitrile

  • Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Hydroxide solution (50%)

Procedure:

  • Charge the reactor with a mixture of sulfuric acid (3 L) and deionized water (3 L) while cooling to maintain the temperature below 50°C.

  • Slowly add the 1-Benzoyl-4-phenyl-4-piperidinecarbonitrile (~2.9 kg, ~10 mol) from Part A to the acid solution with vigorous stirring. The addition is exothermic. Maintain the temperature between 60-70°C.

  • Once the addition is complete, heat the mixture to 120-130°C and maintain for 6-8 hours. Monitor for the disappearance of the nitrile intermediate by IR spectroscopy or HPLC.

  • Cool the reaction mixture to 0-5°C.

  • Slowly pour the cooled reaction mixture onto crushed ice (~10 kg) in a separate vessel.

  • Adjust the pH of the resulting slurry to 3-4 by the slow addition of 50% sodium hydroxide solution, keeping the temperature below 20°C.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum at 60-70°C.

Part C: Deprotection to Yield this compound

Principle and Rationale: The benzoyl protecting group is removed by alkaline hydrolysis. Refluxing with a strong base like sodium hydroxide cleaves the amide bond, liberating the secondary amine (the "free base") and forming sodium benzoate as a byproduct.

Materials and Reagents:

  • 1-Benzoyl-4-phenyl-4-piperidinecarboxylic Acid

  • Sodium Hydroxide

  • Deionized Water

  • Hydrochloric Acid (37%)

Procedure:

  • Charge the reactor with deionized water (8 L) and sodium hydroxide pellets (~1.6 kg, 40 mol).

  • Add the 1-Benzoyl-4-phenyl-4-piperidinecarboxylic Acid (~3.1 kg, ~10 mol) from Part B.

  • Heat the mixture to reflux and maintain for 12-18 hours, until HPLC analysis confirms the complete cleavage of the benzoyl group.

  • Cool the reaction mixture to room temperature. The byproduct, sodium benzoate, will be dissolved in the aqueous layer.

  • Carefully adjust the pH of the solution to ~6.0 using concentrated hydrochloric acid. At this isoelectric point, the amino acid product is least soluble and will precipitate.

  • Cool the mixture to 5-10°C and stir for 1 hour to maximize precipitation.

  • Filter the solid product, wash with cold deionized water, and dry under vacuum.

Part D: Formation of this compound Hydrochloride

Principle and Rationale: The final step is the formation of the hydrochloride salt. This is achieved by dissolving the free base in a suitable organic solvent and adding hydrochloric acid. The salt form generally has improved stability and solubility compared to the free base, making it ideal for pharmaceutical applications.[1]

Materials and Reagents:

  • This compound (free base)

  • Isopropanol (IPA)

  • Hydrochloric Acid (gas or concentrated solution in IPA)

Procedure:

  • Charge a clean, dry reactor with isopropanol (10 L).

  • Add the dried this compound (~2.05 kg, ~10 mol) from Part C and stir to dissolve. Gentle warming may be required.

  • Cool the solution to 15-20°C.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in isopropanol until the pH of the solution is between 1 and 2.

  • The hydrochloride salt will precipitate. Stir the resulting slurry for 2-3 hours at 10-15°C to ensure complete precipitation.

  • Filter the product, wash the filter cake with cold isopropanol (2 L), and dry under vacuum at 50-60°C to a constant weight.

  • The final product is high-purity this compound hydrochloride.

Process Parameters and Data Summary

Parameter Step A: Cyclization Step B: Nitrile Hydrolysis Step C: Deprotection Step D: Salt Formation
Primary Reagents Benzyl Cyanide, N-Benzoyl-bis(2-chloroethyl)amine1-Benzoyl-4-phenyl-4-piperidinecarbonitrile1-Benzoyl-4-phenyl-4-piperidinecarboxylic AcidThis compound
Key Solvents/Reagents Toluene, NaHH₂SO₄, H₂ONaOH, H₂OIsopropanol, HCl
Temperature 90-110°C120-130°CReflux (~100°C)10-20°C
Reaction Time 8-12 hours6-8 hours12-18 hours2-3 hours
In-Process Control HPLC for starting material consumptionIR or HPLC for nitrile disappearanceHPLC for benzoyl cleavagepH measurement (1-2)
Typical Molar Yield 80-85%90-95%85-90%95-98%
Overall Expected Yield ---~60-70%

Safety and Industrial Considerations

  • Hazardous Materials: This synthesis involves highly hazardous materials. Sodium hydride reacts violently with water and liberates flammable hydrogen gas. Benzyl cyanide is toxic. Concentrated acids and bases are highly corrosive. All operations must be conducted in appropriate reactors with proper engineering controls and personal protective equipment (PPE).

  • Exothermic Reactions: The quenching of sodium hydride and the acid/base neutralizations are highly exothermic. Slow, controlled addition and efficient cooling are critical to prevent thermal runaways.

  • Waste Disposal: The process generates both organic and aqueous waste streams. Aqueous waste containing acids and bases must be neutralized before disposal. Organic solvent waste should be collected and disposed of according to local environmental regulations.

  • Process Optimization: For commercial-scale production, solvent recovery and recycling should be implemented to improve the economic and environmental profile of the process.

Conclusion

The protocol described provides a comprehensive and scalable pathway for the synthesis of this compound hydrochloride. By utilizing a protecting group strategy and well-established chemical transformations, this method allows for the production of high-purity material with a good overall yield. The detailed step-by-step instructions, coupled with critical process controls and safety considerations, make this application note a valuable resource for researchers, scientists, and drug development professionals involved in the large-scale manufacturing of this important pharmaceutical intermediate.

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). National Center for Biotechnology Information.
  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride. (2021). Google Patents.
  • This compound hydrochloride | 3627-45-0. (n.d.). J&K Scientific.
  • CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol. (2014). Google Patents.
  • Piperidine Synthesis. (n.d.). Defense Technical Information Center (DTIC).
  • This compound, compound with toluene-p-sulphonic acid (CAS No: 3627-45-0) API Intermediate Manufacturers. (n.d.). Apicule.
  • CN1583742A - Method for preparing 4-piperidyl piperidine. (2005). Google Patents.

Sources

Fmoc-4-phenylpiperidine-4-carboxylic acid in peptide synthesis applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Fmoc-4-phenylpiperidine-4-carboxylic Acid in Peptide Synthesis

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-4-phenylpiperidine-4-carboxylic acid in solid-phase peptide synthesis (SPPS). This non-canonical amino acid is a powerful tool for introducing conformational rigidity into peptide scaffolds, a strategy widely employed to enhance biological activity, receptor selectivity, and enzymatic stability.

The unique structure of 4-phenylpiperidine-4-carboxylic acid, featuring a constrained piperidine ring and a bulky phenyl group, pre-organizes the peptide backbone. This structural constraint can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and often leading to a significant increase in potency. This guide provides the foundational knowledge and detailed protocols necessary to successfully incorporate this building block into novel peptide-based therapeutics and research tools.[1][2]

Physicochemical Characteristics

A thorough understanding of the building block's properties is fundamental to its successful application.

PropertyValueSource(s)
Synonyms Fmoc-4-phenyl-isonipecotic acid[1][3]
CAS Number 215190-19-5[1][3]
Molecular Formula C₂₇H₂₅NO₄[1][3][4]
Molecular Weight 427.51 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 98%[1]
Storage Conditions 0–8 °C, protect from moisture[1]

Core Principles & Strategic Rationale

The primary motivation for incorporating Fmoc-4-phenylpiperidine-4-carboxylic acid into a peptide sequence is to impose specific conformational constraints. Unlike natural amino acids which allow for significant rotational freedom, this cyclic structure serves as a "conformational lock."

  • Expertise & Experience: The α,α-disubstituted nature of this building block, with both a carboxyl group and a phenyl group attached to the same C4 carbon of the piperidine ring, introduces significant steric bulk. This steric hindrance is a double-edged sword. While it is responsible for the desired conformational restriction, it also poses a significant challenge during the coupling step of SPPS.[5] The reactivity of both the incoming amino acid's carboxyl group and the resin-bound free amine can be impeded. Therefore, standard coupling protocols may prove insufficient, leading to incomplete reactions and the generation of deletion sequences. The protocols outlined in this guide are specifically designed to overcome this hurdle by employing more potent activation strategies and extended reaction times.[6][7]

  • Trustworthiness through Validation: The success of each coupling cycle when using a sterically hindered amino acid must be rigorously validated. A simple negative ninhydrin test might be misleading in cases of severe aggregation.[6] Therefore, it is prudent to cleave a small sample of the resin after incorporating the hindered residue for analysis by HPLC and Mass Spectrometry to confirm successful addition before proceeding with the synthesis of the full-length peptide.

Visualizing the Building Block

Caption: Structure of Fmoc-4-phenylpiperidine-4-carboxylic acid.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely accepted Fmoc/tBu strategy.[5][8] They are designed for a standard 0.1 mmol synthesis scale but can be adjusted accordingly.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids), with a typical loading of 0.3-0.8 mmol/g.

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-4-phenylpiperidine-4-carboxylic acid.

  • Solvents: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.[9][10]

  • Coupling Reagents:

    • Standard: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • For Difficult Couplings: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][7]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solution: DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent: Cold diethyl ether.

SPPS Workflow Visualization

SPPS_Workflow start Start with Resin-Bound Peptide (Fmoc-AA...-Resin) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Step 2: DMF Wash (3-5 times) deprotection->wash1 coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA in DMF) wash1->coupling wash2 Step 4: DMF Wash (3-5 times) coupling->wash2 check Is Synthesis Complete? wash2->check check->deprotection No cleavage Final Cleavage & Deprotection (TFA Cocktail) check->cleavage Yes end Purified Peptide cleavage->end

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard SPPS Cycle

This protocol is suitable for coupling standard proteinogenic amino acids in the sequence.

  • Resin Swelling: Place the resin (e.g., 0.1 mmol) in a reaction vessel. Add DMF (5-10 mL) and allow it to swell for at least 30 minutes with gentle agitation.[5] Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Repeat with a second treatment of 20% piperidine in DMF for 10-15 minutes.[7]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (4 eq., 0.4 mmol) with HBTU (3.9 eq., 0.39 mmol) and DIPEA (8 eq., 0.8 mmol) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 45-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent standard amino acid in the sequence.

Protocol 2: Optimized Coupling for Fmoc-4-phenylpiperidine-4-carboxylic Acid

This modified protocol is essential to ensure a high coupling efficiency for the sterically hindered title compound.

  • Preparation: Perform steps 1-3 from Protocol 1 to prepare the deprotected peptide-resin.

  • Amino Acid Activation & Coupling: a. In a separate vial, dissolve Fmoc-4-phenylpiperidine-4-carboxylic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.[5][7] b. Add DIPEA (8 eq., 0.8 mmol) to the solution and allow it to pre-activate for 5 minutes. c. Add the activated solution to the resin and agitate for 2-4 hours at room temperature.

    • Expert Tip: The extended coupling time is critical for overcoming the steric hindrance of the α,α-disubstituted residue.

  • Monitoring & Optional Double Coupling: a. Perform a Kaiser (ninhydrin) test. If the test is positive (blue beads), it indicates incomplete coupling.[7] b. If the coupling is incomplete, drain the reaction vessel and repeat step 2 (a "double couple") for an additional 1-2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).

  • Capping (Optional but Recommended): To permanently block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., 10% acetic anhydride and 5% DIPEA in DMF) for 15 minutes. Wash thoroughly with DMF afterward.[5]

Protocol 3: Final Cleavage and Peptide Precipitation
  • Resin Preparation: After the final Fmoc deprotection and subsequent washing, wash the peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7][11]

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried peptide-resin. Agitate gently at room temperature for 2-4 hours.[5]

  • Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Add the TFA solution dropwise into a 50 mL conical tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether, wash the pellet with more cold ether, and re-centrifuge. Repeat this wash step twice.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Troubleshooting and Key Considerations

IssueProbable CauseRecommended Solution
Incomplete Coupling of Fmoc-4-phenylpiperidine-4-carboxylic acid Steric hindrance impeding the reaction.Use the optimized protocol (Protocol 2) with HATU as the coupling reagent.[7][12] Extend the coupling time to 2-4 hours and perform a double coupling if necessary.
Peptide Aggregation Formation of secondary structures on the resin, common in hydrophobic sequences.Use a more polar solvent mixture like DMF/NMP. Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture.[6]
Deletion Sequences in Final Product Incomplete coupling at one or more steps, often with the hindered residue.Use the optional capping step (Protocol 2, step 5) after coupling the hindered residue to block unreacted amines.
Low Yield After Cleavage Incomplete cleavage from the resin or loss during precipitation.Ensure the peptide-resin is completely dry before adding the cleavage cocktail.[11] Ensure the diethyl ether is sufficiently cold for effective precipitation.

References

  • J&K Scientific. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid | 215190-19-5.
  • ChemBK. (2024). FMOC-4-PHENYL-4-PIPERIDINECARBOXYLIC ACID.
  • Anaspec. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid - 1 g.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • Gund, T. M., & Pirkle, W. H. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(10), 1347-1353.
  • Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Lee, H. Y., et al. (2015). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 13(28), 7765-7773.

Sources

A-MNP-01: Synthesis and Characterization of Piperidine-4-carboxylic Acid Functionalized Fe3O4 Nanoparticles for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-MNP-01

Abstract

This technical guide provides a comprehensive protocol for the synthesis and functionalization of iron oxide (Fe3O4) nanoparticles with piperidine-4-carboxylic acid (PPCA). The resulting core-shell nanostructures exhibit superparamagnetic properties, high stability, and a functionalized surface amenable to further modification, making them ideal candidates for a range of applications including targeted drug delivery, biocatalysis, and magnetic resonance imaging.[1][2][3] This document details the underlying chemical principles, step-by-step experimental procedures, characterization techniques, and expected outcomes to ensure reproducible and reliable results for researchers in materials science, nanotechnology, and drug development.

Introduction: The Rationale for Piperidine-Functionalized Magnetic Nanoparticles

Iron oxide nanoparticles (Fe3O4 MNPs) are at the forefront of nanomedical research due to their unique superparamagnetic behavior, biocompatibility, and low toxicity.[4] However, pristine Fe3O4 nanoparticles are prone to aggregation and lack the specific surface chemistry required for many biomedical applications.[4] Surface functionalization addresses these limitations by introducing a protective shell that not only enhances stability but also provides chemical handles for the conjugation of therapeutic agents, targeting moieties, or catalytic molecules.[3][5]

Carboxylic acids are widely employed for the surface modification of iron oxide nanoparticles.[4] The carboxylate groups form strong bonds with the iron oxide surface, creating a stable coating.[6] Piperidine-4-carboxylic acid (PPCA) is a particularly interesting ligand for this purpose. The piperidine moiety, a common scaffold in many pharmaceuticals, can enhance biocompatibility and provides a secondary amine group that can be further functionalized.[7] This dual functionality makes PPCA-coated Fe3O4 nanoparticles a versatile platform for a variety of advanced applications.[1][8]

Experimental Overview: A Two-Step Approach

The synthesis of PPCA-functionalized Fe3O4 nanoparticles is typically achieved through a two-step process:

  • Synthesis of Bare Fe3O4 Nanoparticles: This is accomplished via a co-precipitation method, which is a robust and scalable technique for producing crystalline Fe3O4 nanoparticles.[4][9]

  • Surface Functionalization with Piperidine-4-carboxylic Acid: The pre-synthesized Fe3O4 nanoparticles are then coated with PPCA. The carboxylate group of PPCA coordinates with the iron atoms on the nanoparticle surface, forming a stable organic shell.

Below is a graphical representation of the experimental workflow:

G cluster_0 Step 1: Synthesis of Bare Fe3O4 Nanoparticles cluster_1 Step 2: Surface Functionalization A Mixing FeCl3 and FeCl2 solutions B Addition of NH4OH under vigorous stirring A->B C Formation of black Fe3O4 precipitate B->C D Magnetic separation and washing C->D E Dispersing Fe3O4 nanoparticles in water D->E Proceed to functionalization F Adding Piperidine-4-carboxylic acid solution E->F G Sonication and heating F->G H Magnetic separation, washing, and drying G->H I PPCA-Fe3O4 Nanoparticles H->I Characterization

Figure 1: Experimental workflow for the synthesis and functionalization of Fe3O4 nanoparticles.

Detailed Protocols

Materials and Equipment
Reagent/EquipmentGradeSupplier (Example)
Iron(III) chloride hexahydrate (FeCl3·6H2O)ACS reagent, ≥98%Sigma-Aldrich
Iron(II) chloride tetrahydrate (FeCl2·4H2O)ACS reagent, ≥99%Sigma-Aldrich
Ammonium hydroxide (NH4OH)28-30% NH3 basisFisher Scientific
Piperidine-4-carboxylic acid (C6H11NO2)≥98%Sigma-Aldrich
Deionized (DI) water18.2 MΩ·cm-
EthanolAnhydrous, ≥99.5%-
Magnetic stirrer with heating plate--
Ultrasonic bath--
Permanent magnet (e.g., Neodymium)--
Centrifuge--
Drying oven--

Safety Precautions: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when handling ammonium hydroxide.

Synthesis of Bare Fe3O4 Nanoparticles

This protocol is adapted from the widely used co-precipitation method.[4][9]

  • Prepare Iron Salt Solutions:

    • Dissolve 5.41 g of FeCl3·6H2O and 1.99 g of FeCl2·4H2O in 100 mL of deionized water in a 250 mL beaker. This creates a 2:1 molar ratio of Fe³⁺ to Fe²⁺.

    • Stir the solution vigorously with a magnetic stirrer until all salts are completely dissolved.

  • Precipitation:

    • Heat the iron salt solution to 80°C while stirring.

    • Rapidly add 10 mL of ammonium hydroxide (28-30%) to the solution. A black precipitate of Fe3O4 nanoparticles will form immediately.

  • Aging and Purification:

    • Continue stirring the mixture at 80°C for 1 hour to allow for crystal growth and stabilization.

    • Remove the beaker from the heat and allow it to cool to room temperature.

    • Place a strong permanent magnet against the side of the beaker to collect the black Fe3O4 nanoparticles.

    • Carefully decant and discard the supernatant.

    • Wash the nanoparticles by adding 50 mL of deionized water, removing the magnet, and redispersing the particles by stirring or sonication.

    • Recollect the nanoparticles with the magnet and decant the supernatant. Repeat this washing step three times.

    • Perform a final wash with 50 mL of ethanol.

    • After the final wash, dry the nanoparticles in an oven at 60°C overnight.

Functionalization with Piperidine-4-carboxylic Acid
  • Prepare Solutions:

    • Disperse 1.0 g of the dried, bare Fe3O4 nanoparticles in 50 mL of deionized water and sonicate for 15 minutes to obtain a uniform dispersion.

    • In a separate beaker, dissolve 1.0 g of piperidine-4-carboxylic acid in 50 mL of deionized water.

  • Coating Reaction:

    • Add the piperidine-4-carboxylic acid solution to the Fe3O4 nanoparticle dispersion.

    • Place the mixture in an ultrasonic bath for 30 minutes to ensure thorough mixing and initiate the coating process.

    • Transfer the mixture to a round-bottom flask and heat to 80°C with constant stirring for 2 hours.

  • Purification of Functionalized Nanoparticles:

    • Allow the mixture to cool to room temperature.

    • Collect the PPCA-functionalized Fe3O4 nanoparticles using a permanent magnet.

    • Decant the supernatant.

    • Wash the nanoparticles three times with deionized water and twice with ethanol to remove any unreacted piperidine-4-carboxylic acid.

    • Dry the final product in an oven at 60°C overnight.

Characterization of PPCA-Fe3O4 Nanoparticles

Thorough characterization is essential to confirm the successful synthesis and functionalization of the nanoparticles.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the presence of piperidine-4-carboxylic acid on the surface of the Fe3O4 nanoparticles.

  • Expected Results:

    • A strong absorption band around 580 cm⁻¹ corresponding to the Fe-O bond in the Fe3O4 core.[1]

    • Characteristic peaks for piperidine-4-carboxylic acid, including C-H stretching vibrations around 2900-3000 cm⁻¹ and C=O stretching from the carboxylate group around 1600-1630 cm⁻¹.[8] The shift of the C=O peak from that of free PPCA is indicative of its binding to the nanoparticle surface.

Functional GroupExpected Wavenumber (cm⁻¹)
Fe-O (Fe3O4)~580
C-H (Piperidine)~2900-3000
C=O (Carboxylate)~1600-1630
Transmission Electron Microscopy (TEM)

TEM is employed to analyze the size, shape, and morphology of the synthesized nanoparticles.

  • Expected Results:

    • The nanoparticles should be roughly spherical with a narrow size distribution.[8]

    • The average particle size is expected to be in the range of 10-20 nm.[8] A slight increase in the average diameter after functionalization may be observed due to the organic coating.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the nanoparticles.

  • Expected Results:

    • The diffraction pattern should exhibit peaks corresponding to the inverse spinel structure of Fe3O4.[8][10]

    • The positions and relative intensities of the peaks should match the standard JCPDS card for magnetite (JCPDS No. 19-0629).[10]

Vibrating Sample Magnetometry (VSM)

VSM is used to investigate the magnetic properties of the nanoparticles.

  • Expected Results:

    • The M-H hysteresis loop at room temperature should show near-zero coercivity and remanence, which is characteristic of superparamagnetic behavior.[1][8]

    • The saturation magnetization (Ms) value will be lower than that of bulk magnetite due to the presence of the non-magnetic organic coating.[1]

The chemical interaction at the heart of the functionalization process is the binding of the carboxylate group to the iron oxide surface. This is a crucial step for the stability and functionality of the final product.

G cluster_0 Fe3O4 Nanoparticle Surface cluster_1 Piperidine-4-carboxylic Acid Fe Fe³⁺/Fe²⁺ O1 O O2 O Piperidine Piperidine Ring Carboxyl COOH Carboxyl->Fe Coordination Bond Formation

Figure 2: Binding mechanism of piperidine-4-carboxylic acid to the Fe3O4 surface.

Applications and Future Perspectives

The PPCA-functionalized Fe3O4 nanoparticles synthesized using this protocol have a wide array of potential applications:

  • Drug Delivery: The piperidine moiety can be further functionalized with therapeutic agents.[3] The superparamagnetic nature of the nanoparticles allows for magnetic targeting to specific sites in the body, potentially reducing side effects and increasing therapeutic efficacy.[11]

  • Biocatalysis: These nanoparticles can serve as a magnetic support for enzymes, allowing for easy separation and reuse of the biocatalyst.[8]

  • Magnetic Resonance Imaging (MRI): As T2 contrast agents, these nanoparticles can enhance the resolution of MRI scans for improved medical diagnostics.[1]

  • Hyperthermia Treatment: When subjected to an alternating magnetic field, superparamagnetic nanoparticles can generate heat, which can be used for the localized thermal ablation of cancer cells.[12]

The versatility of the piperidine-4-carboxylic acid coating opens up numerous avenues for further research and development in the field of nanomedicine and materials science.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Brownish precipitate instead of black Incomplete reduction of Fe³⁺ or oxidation of Fe²⁺Ensure the 2:1 molar ratio of Fe³⁺ to Fe²⁺ is accurate. Maintain an inert atmosphere (e.g., with nitrogen) during precipitation.
Low yield of nanoparticles Inefficient magnetic separationUse a stronger magnet. Increase centrifugation speed if used.
Aggregated nanoparticles in TEM Incomplete surface coating or improper dispersionEnsure complete dissolution of PPCA. Increase sonication time during the coating process.
Poor magnetic response Small particle size or presence of non-magnetic iron oxidesIncrease the aging time during synthesis to promote crystal growth. Confirm the phase purity with XRD.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis and functionalization of Fe3O4 nanoparticles with piperidine-4-carboxylic acid. By following these procedures and understanding the underlying principles, researchers can produce high-quality, functionalized magnetic nanoparticles suitable for a wide range of advanced applications. The characterization data and troubleshooting guide further support the successful implementation of this methodology in the laboratory.

References

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). Materials Research Bulletin, 47(9), 2480-2486. [Link]
  • Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands. (2018). ACS Central Science, 4(3), 363–371. [Link]
  • Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes. (2019).
  • The effect of carboxylic acids on the oxidation of coated iron oxide nanoparticles. (2018). Journal of Nanoparticle Research, 20(5). [Link]
  • A Comparative Study of Iron Oxide Nanoparticles Surface Modified Using Carboxylic Acids. (2021). International Journal of Pharmaceutical Sciences Review and Research, 66(1), 133-138. [Link]
  • Shape and Size-Dependent Magnetic Properties of Fe3O4 Nanoparticles Synthesized Using Piperidine. (2017). Nanoscale Research Letters, 12(1), 287. [Link]
  • Carboxylic acid-stabilised iron oxide nanoparticles for use in magnetic hyperthermia. (2009). Journal of Materials Chemistry, 19(35), 6381-6387. [Link]
  • Surface carboxylation of iron oxide nanoparticles brings reduced macrophage inflammatory response through inhibiting macrophage autophagy. (2022). Journal of Nanobiotechnology, 20(1), 12. [Link]
  • Shape and Size-Dependent Magnetic Properties of Fe3O4 Nanoparticles Synthesized Using Piperidine. (2017). Nanoscale Research Letters, 12(1), 287. [Link]
  • Synthesis of Highly Functionalized Piperidines Using Polyphosphoric Acid Supported on Silica-coated Magnetic Nanoparticles. (2021).
  • Emerging trends in the nanomedicine applications of functionalized magnetic nanoparticles as novel therapies for acute and chronic diseases. (2022). Journal of Nanobiotechnology, 20(1), 389. [Link]
  • Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications. (2021).
  • Functionalized Magnetic Nanoparticles: Can They Revolutionize the Treatment of Neurodegenerative Disorders?. (2023). Pharmaceutics, 15(11), 2589. [Link]
  • Shape and Size-Dependent Magnetic Properties of Fe3O4 Nanoparticles Synthesized Using Piperidine. (2017). Nanoscale Research Letters, 12(1), 287. [Link]
  • Fe3O4 Nanoparticles: Structures, Synthesis, Magnetic Properties, Surface Functionalization, and Emerging Applications. (2021).
  • Modification and Characterization of Fe3O4 Nanoparticles for Use in Adsorption of Alkaloids. (2018). Molecules, 23(3), 562. [Link]
  • Modification and Characterization of Fe3O4 Nanoparticles for Use in Adsorption of Alkaloids. (2018). Molecules, 23(3), 562. [Link]
  • Recent Advances in Magnetite Nanoparticle Functionalization for Nanomedicine. (2020). Pharmaceutics, 12(9), 837. [Link]

Sources

Application Notes & Protocols: 4-Phenylpiperidine-4-carboxylic Acid as a Core Scaffold for Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-phenylpiperidine-4-carboxylic acid as a pivotal intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists. This document outlines the underlying pharmacology, detailed synthetic protocols, and essential analytical validation methods.

Introduction: The Therapeutic Significance of NK1 Receptor Antagonism

The Neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary target for the neuropeptide Substance P.[1][2] Substance P is a key mediator in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic (vomiting) reflex.[3][4] Its high concentration in the vomiting center of the brain means that when activated, it potently triggers nausea and vomiting.[2][5]

NK1 receptor antagonists function by competitively binding to the NK1 receptor, thereby blocking the binding of Substance P and preventing the downstream signaling that leads to the emetic signal.[1][6] This mechanism has proven highly effective, leading to the development of a class of drugs with powerful antiemetic properties, particularly for managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][7] Prominent examples of approved NK1 antagonists include Aprepitant, Rolapitant, and Netupitant.[7]

The this compound scaffold is a valuable starting point for the synthesis of novel NK1 antagonists.[8][9] Its rigid, 4,4-disubstituted piperidine structure provides a three-dimensional framework that can be elaborated to present the necessary pharmacophoric elements for high-affinity receptor binding.[10] This guide details the synthesis, purification, and subsequent functionalization of this critical intermediate.

NK1_Pathway Figure 1: Mechanism of NK1 Receptor Antagonism sub_p Substance P (Endogenous Ligand) nk1r NK1 Receptor (GPCR) sub_p->nk1r Binds g_protein Gq/11 Protein Activation nk1r->g_protein Activates plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release emesis Emesis, Pain & Inflammation ca_release->emesis Leads to antagonist NK1 Antagonist (e.g., Aprepitant) antagonist->nk1r Competitively Blocks

Caption: Figure 1: Mechanism of NK1 Receptor Antagonism.

Synthesis of Intermediate: this compound

The synthesis of the title intermediate is a critical first step. While various routes exist, a common and reliable method involves the catalytic hydrogenation of a pyridine precursor. This approach is advantageous due to its high yield and the relative simplicity of post-reaction workup.[11]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 4-phenyl-4-pyridinecarboxylic acid to this compound.

Causality Statement: The choice of a palladium on carbon (Pd/C) catalyst is based on its high efficiency and selectivity for pyridine ring reduction under moderate temperature and pressure conditions, minimizing side reactions.[11] The acidic conditions (using HCl) help to maintain the substrate's solubility in the aqueous medium and activate the ring towards hydrogenation.

Step-by-Step Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 4-phenyl-4-pyridinecarboxylic acid (1.0 eq) and 10% Palladium on Carbon (5-10 mol %).

  • Solvent Addition: Add a solution of 2M Hydrochloric Acid (HCl) as the reaction solvent. The volume should be sufficient to create a slurry that can be effectively stirred (approx. 10-15 mL per gram of substrate).

  • Purging: Seal the reactor and purge the system with nitrogen gas (3x) to remove atmospheric oxygen, followed by purging with hydrogen gas (3x).

  • Reaction: Pressurize the vessel with hydrogen to 4-5 MPa.[11] Begin vigorous stirring and heat the reaction mixture to 90-100°C.[11]

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The typical reaction time is 6-12 hours.

  • Cooldown & Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of deionized water.

  • Product Isolation: Adjust the pH of the filtrate to the isoelectric point of the amino acid (approx. pH 4-5) using a suitable base (e.g., 2M NaOH or NH4OH). The product will precipitate out of the solution.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified solid under vacuum at 50-60°C to a constant weight.

Reagent & Data Summary

Table 1: Reagents for Intermediate Synthesis

Reagent Formula MW ( g/mol ) Role
4-Phenyl-4-pyridinecarboxylic acid C₁₂H₉NO₂ 199.21 Starting Material
Palladium on Carbon (10%) Pd/C - Catalyst
Hydrogen H₂ 2.02 Reducing Agent
Hydrochloric Acid (2M) HCl 36.46 Solvent/Activator

| Sodium Hydroxide (2M) | NaOH | 40.00 | Neutralizing Base |

Table 2: Expected Analytical Data for this compound

Technique Expected Result
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
¹H NMR (D₂O) δ ~7.4-7.6 (m, 5H, Ar-H), ~3.2-3.4 (m, 4H, piperidine-H), ~2.1-2.3 (m, 4H, piperidine-H)
MS (ESI+) m/z = 206.12 [M+H]⁺

| Purity (HPLC) | >98%[12] |

Application: Synthesis of a Model NK1 Antagonist

The synthesized this compound serves as a scaffold for building the final antagonist. A key transformation is the coupling of the piperidine nitrogen to a side chain that fulfills the structural requirements for NK1 receptor affinity. Often, this involves incorporating a 3,5-bis(trifluoromethyl)benzyl moiety, which is a common feature in potent NK1 antagonists.[10]

Synthesis_Workflow Figure 2: General Synthetic Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Antagonist Elaboration start Pyridine Precursor react1 Catalytic Hydrogenation (Pd/C, H2) start->react1 intermed Crude Intermediate react1->intermed purify1 pH Adjustment & Crystallization intermed->purify1 final_intermed Pure Intermediate (4-Phenylpiperidine- 4-carboxylic acid) purify1->final_intermed react2 Reductive Amination or Amide Coupling final_intermed->react2 Core Scaffold reagent Side Chain Reagent (e.g., Substituted Benzyl Halide) reagent->react2 crude_final Crude NK1 Antagonist purify2 Chromatography or Recrystallization crude_final->purify2 final_product Purified NK1 Antagonist purify2->final_product

Caption: Figure 2: General Synthetic Workflow.

Experimental Protocol: N-Alkylation to a Model Antagonist

This protocol describes a representative N-alkylation of the intermediate's piperidine nitrogen.

Causality Statement: The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent side reactions with the alkylating agent. A polar aprotic solvent like dimethylformamide (DMF) is chosen for its ability to dissolve both the amino acid salt and the organic halide, facilitating the reaction.

Step-by-Step Protocol:

  • Dissolution: Suspend this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) to the suspension and stir until a clear solution is obtained. This deprotonates the carboxylic acid and the piperidine ammonium salt.

  • Alkylating Agent: Add 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.

Analytical Characterization and Validation

Rigorous analytical chemistry is required to confirm the identity, purity, and structure of the synthesized intermediate and final product. This ensures the trustworthiness and reproducibility of the protocols.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. For the final product, the appearance of new signals corresponding to the added benzyl group and the disappearance of the N-H proton signal are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for definitive formula confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups.[13] For the intermediate, characteristic peaks for the carboxylic acid (broad O-H stretch, C=O stretch) and N-H bonds should be visible.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compounds.[14] A purity level of >98% is typically desired for subsequent biological testing.[12]

Conclusion

This compound is a highly versatile and valuable intermediate for the development of novel NK1 receptor antagonists. Its robust synthesis and structurally rigid core provide a reliable platform for medicinal chemistry exploration. The protocols detailed herein offer a validated pathway from a simple precursor to a functionalized core scaffold, enabling researchers to efficiently generate and test new chemical entities targeting the Substance P/NK1 receptor system for applications in antiemesis, pain, and inflammation.

References

  • Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf - NIH. (2024-01-11).
  • How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names. (2021-06-22). RxList. [Link]
  • What are NK1 antagonists and how do they work? (2024-06-21). News-Medical.net. [Link]
  • Antiemetic Neurokinin-1 Receptor Blockers. (2024-01-11). PubMed. [Link]
  • Xiao, D., et al. (2010). Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists. Bioorganic & Medicinal Chemistry Letters, 20(21), 6313-5. [Link]
  • Medicine of the week: NK1 receptor antagonists. (2025-01-29). YouTube. [Link]
  • Intermediate for preparing aprepitant and preparation method and application thereof. (CN110746371A).
  • Preparation method of aprepitant intermediate. (CN104557760A).
  • New class of tachykinin antagonists synthesized at MS&D, particularly useful for emesis. (1999-06-18). BioWorld. [Link]
  • Preparation of aprepitant. (US8133994B2).
  • Synthesis of aprepitant. (2025-08-09).
  • Aprepitant. Wikipedia. [Link]
  • Two complementary, diversity-driven asymmetric syntheses of a 2,2-disubstituted piperidine NK1 antagonist. (2025-08-07).
  • 4-Phenylpiperidine compounds and their preparation and use. (EP0285032A1).
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link]
  • Process for Preparation of Piperidine Carboxylic Acid. (US20080269495A1).
  • This compound suppliers USA. ChemDirect. [Link]
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
  • Process for preparation of piperidine carboxylic acid. (WO2006013550A3).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15). Thieme Connect. [Link]
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023-03-10).
  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (1998-11-05). PubMed. [Link]
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (CN102174011A).
  • This compound, compound with toluene-p-sulphonic acid. PubChem. [Link]
  • NK1 receptor antagonist. Wikipedia. [Link]
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012-09-01).
  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Hindawi. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of this important synthetic intermediate.

I. Overview of the Primary Synthetic Route: The Strecker Synthesis

The most common and adaptable route to this compound is a multi-step process that begins with a Strecker reaction, followed by hydrolysis and deprotection. This guide will focus on troubleshooting and optimizing this pathway.

DOT Script for the General Synthesis Workflow:

A 1-Benzyl-4-piperidone B 1-Benzyl-4-phenylpiperidine-4-carbonitrile A->B Aniline, KCN/TMSCN, Acetic Acid C 1-Benzyl-4-phenylpiperidine-4-carboxamide B->C Conc. H2SO4 D 1-Benzyl-4-phenylpiperidine-4-carboxylic acid C->D Strong Acid/Base Hydrolysis E This compound D->E Catalytic Hydrogenation (Debenzylation)

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during each key stage of the synthesis.

Step 1: The Strecker Reaction - Formation of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

The Strecker synthesis is a three-component reaction between a ketone (1-benzyl-4-piperidone), an amine (aniline), and a cyanide source (e.g., KCN or TMSCN) to form an α-aminonitrile.[1]

Question: My Strecker reaction is showing low conversion to the desired α-aminonitrile. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Strecker reaction is a common issue. Here are several factors to investigate:

  • Reagent Quality and Stoichiometry:

    • Aniline: Ensure the aniline is freshly distilled, as impurities can interfere with the reaction.

    • Cyanide Source: Potassium cyanide (KCN) should be finely powdered and dry. Anhydrous conditions are crucial when using trimethylsilyl cyanide (TMSCN) to prevent its hydrolysis. An anhydrous modification of the Strecker reaction using TMSCN in glacial acetic acid has been shown to improve yields significantly compared to aqueous KCN.[2]

    • Stoichiometry: While equimolar amounts of the ketone and amine are standard, a slight excess of the cyanide source may be beneficial.

  • Reaction Conditions:

    • Temperature: The initial formation of the imine intermediate is often carried out at room temperature or slightly below.

    • pH Control: The reaction is sensitive to pH. An acetic acid medium is commonly used to facilitate imine formation.[2]

    • Reaction Time: The reaction time can vary. It is crucial to monitor the reaction's progress.

  • Side Reactions:

    • Cyanohydrin Formation: The ketone can react directly with the cyanide source to form a cyanohydrin intermediate. This is often in equilibrium with the starting materials.

    • Reversion to Starting Materials: The α-aminonitrile can be sensitive to acidic conditions and may revert to the starting ketone and amine.[3] Optimizing the reaction time is key to maximizing the yield of the desired product.

Experimental Protocol: Optimized Strecker Reaction

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid, add trimethylsilyl cyanide (1.1 eq) dropwise at room temperature.[2]

  • Stir the mixture for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.[4] The product, 1-benzyl-4-phenylpiperidine-4-carbonitrile, should have a distinct Rf value from the starting materials.

  • Upon completion, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

ParameterCondition A (Aqueous KCN)Condition B (Anhydrous TMSCN)
Cyanide Source Potassium CyanideTrimethylsilyl Cyanide
Solvent Aqueous Acetic AcidGlacial Acetic Acid
Typical Yield ~21%[2]~76%[2]

DOT Script for Troubleshooting the Strecker Reaction:

cluster_0 Troubleshooting the Strecker Reaction A Low Yield of α-Aminonitrile B Check Reagent Quality (Aniline, Cyanide Source) A->B C Optimize Reaction Conditions (Temperature, Time, pH) A->C E Consider Anhydrous Conditions (TMSCN in Acetic Acid) B->E D Monitor by TLC (1:1 Ethyl Acetate/Hexane) C->D

Caption: Decision tree for troubleshooting low yields in the Strecker reaction.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

The hydrolysis of the α-aminonitrile to the carboxylic acid is often the most challenging step and can proceed through the corresponding amide intermediate.

Question: I am struggling with the hydrolysis of 1-benzyl-4-phenylpiperidine-4-carbonitrile. My yields are low, and I suspect incomplete reaction or side product formation. What are the best conditions for this hydrolysis?

Answer:

Direct hydrolysis of the nitrile to the carboxylic acid can be sluggish. A two-step approach, involving hydrolysis to the amide followed by further hydrolysis to the carboxylic acid, is often more effective.

  • Hydrolysis to the Amide:

    • Reagents: Cold, concentrated sulfuric acid is a highly effective reagent for the selective hydrolysis of the nitrile to the corresponding carboxamide.[3] This method can provide good yields of the amide intermediate.

    • Procedure: The nitrile is stirred in concentrated sulfuric acid at a controlled temperature (typically ambient) for an extended period (e.g., 48 hours). The reaction is then quenched by carefully adding the mixture to ice.

  • Hydrolysis of the Amide to the Carboxylic Acid:

    • Reagents: The amide can be hydrolyzed to the carboxylic acid under either strong acidic (e.g., refluxing concentrated HCl) or basic (e.g., refluxing aqueous NaOH) conditions.

    • Challenges: The choice of conditions can be critical. For instance, in related systems, harsh basic hydrolysis has been reported to cause N-despropionylation, suggesting that the N-benzyl group could also be susceptible under certain conditions.[5]

Experimental Protocol: Two-Step Hydrolysis

  • Amide Formation: Carefully add 1-benzyl-4-phenylpiperidine-4-carbonitrile to concentrated sulfuric acid at 0°C. Allow the mixture to warm to room temperature and stir for 48 hours. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonia solution) to precipitate the 1-benzyl-4-phenylpiperidine-4-carboxamide. Filter, wash with water, and dry.

  • Carboxylic Acid Formation: Reflux the isolated amide in concentrated hydrochloric acid for 12-24 hours. Cool the reaction mixture to induce crystallization of 1-benzyl-4-phenylpiperidine-4-carboxylic acid hydrochloride. Filter, wash with cold water, and dry.

Hydrolysis StepReagentTemperatureTypical Outcome
Nitrile to Amide Conc. H₂SO₄Room TempGood yield of amide[3]
Amide to Acid Conc. HClRefluxFormation of the carboxylic acid
Step 3: Deprotection of the N-Benzyl Group

The final step is the removal of the N-benzyl protecting group to yield the target this compound.

Question: I am having difficulty with the N-debenzylation step. What are the most effective and selective methods?

Answer:

Catalytic hydrogenation is the most common and effective method for N-debenzylation.

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): This is the most widely used catalyst for debenzylation. A 10% Pd/C loading is typical.

    • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst can be more active than Pd/C and may be effective at lower pressures and temperatures.

  • Hydrogen Source:

    • Hydrogen Gas: This is the standard method, typically performed in a Parr hydrogenator at elevated pressure.

    • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in situ, such as formic acid or ammonium formate, and avoids the need for high-pressure hydrogenation equipment.[6][7][8] This can be a safer and more convenient option for laboratory-scale synthesis.

  • Reaction Conditions:

    • Solvent: Methanol or ethanol are common solvents for catalytic hydrogenation.

    • Temperature and Pressure: The reaction is typically run at room temperature to 50°C and pressures ranging from atmospheric to 50 psi of hydrogen.

    • pH: The reaction can be sensitive to pH. In some cases, the addition of a small amount of acid can accelerate the reaction, but care must be taken to avoid side reactions.

Experimental Protocol: Catalytic Transfer Hydrogenation

  • Dissolve 1-benzyl-4-phenylpiperidine-4-carboxylic acid in methanol.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Add ammonium formate (3-5 equivalents) as the hydrogen donor.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

III. Advanced Strategy: The Use of Protecting Groups

For complex syntheses or to overcome specific challenges, the use of alternative protecting groups can be highly beneficial.

Question: I am consistently getting low overall yields. Are there any alternative strategies to improve the efficiency of the synthesis?

Answer:

Yes, using a tert-butyl ester to protect the carboxylic acid can significantly improve the overall yield in related syntheses.[5] This strategy involves protecting the carboxylic acid intermediate before proceeding with other transformations.

DOT Script for the Protecting Group Strategy:

A 1-Benzyl-4-phenylpiperidine-4-carboxylic acid B tert-Butyl 1-benzyl-4-phenylpiperidine-4-carboxylate A->B Protection (e.g., isobutylene, H+) C tert-Butyl 4-phenylpiperidine-4-carboxylate B->C Debenzylation (Catalytic Hydrogenation) D This compound C->D Deprotection (e.g., TFA, HCl)

Caption: Alternative synthetic route using a tert-butyl ester protecting group.

  • Protection: The carboxylic acid can be converted to its tert-butyl ester using isobutylene in the presence of an acid catalyst.

  • Cleavage of the tert-Butyl Ester: The tert-butyl ester is stable to many reaction conditions but can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[9][10][11]

This approach can be advantageous as the tert-butyl ester intermediate is often more soluble in organic solvents, simplifying purification by chromatography.

IV. Purification and Characterization

Question: How can I effectively purify the final product, this compound?

Answer:

Recrystallization is the most common method for purifying the final product.

  • Solvent Selection: The choice of solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound when hot but not at room temperature.

    • Aqueous Ethanol or Methanol: A mixture of an alcohol and water is often a good starting point for recrystallizing polar compounds like amino acids.[12]

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol or methanol. Slowly add hot water until the solution becomes slightly cloudy. Then, add a few drops of the hot alcohol until the solution is clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Filtration and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry thoroughly under vacuum.

Characterization:

The purity of the final product can be confirmed by:

  • Melting Point: A sharp melting point indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry: To confirm the molecular weight.

V. Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot Strecker reaction and hydrolysis?

A1: While one-pot reactions are desirable for efficiency, the conditions for the Strecker reaction and the subsequent hydrolysis are often incompatible. The Strecker reaction is typically performed under mildly acidic conditions, while the hydrolysis requires strong acid or base. A stepwise approach with isolation of the intermediate is generally more reliable for achieving a good yield of the final product.

Q2: My debenzylation reaction is stalling. What can I do?

A2: If the debenzylation is incomplete, consider the following:

  • Catalyst Activity: The catalyst may be poisoned or deactivated. Try using a fresh batch of catalyst or increasing the catalyst loading.

  • Hydrogen Pressure: If using hydrogen gas, ensure there are no leaks in your system and consider increasing the pressure.

  • Reaction Time: Some debenzylation reactions can be slow and may require longer reaction times.

Q3: Are there any alternatives to the Strecker synthesis?

A3: Yes, other methods exist for the synthesis of 4-arylpiperidine-4-carboxylic acids. These include routes involving Dieckmann condensation followed by hydrolysis and decarboxylation, or palladium-catalyzed cross-coupling reactions.[11][13] However, the Strecker synthesis remains a widely used and versatile method.

VI. References

  • D. C. M. Leysen, W. F. De Borggraeve, C. E. M. De Meester, and E. V. Van der Eycken, "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids," Molecules, vol. 17, no. 11, pp. 13282–13297, Nov. 2012. [Online]. Available: [Link]

  • Recrystallization - Single Solvent - University of California, Los Angeles. [Online]. Available: [Link]

  • S. G. Rao, "Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation," Indian Journal of Chemistry - Section B, vol. 28B, no. 1, pp. 66-68, 1989.

  • T. Bieg and W. Szeja, "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation," Synthesis, vol. 1985, no. 01, pp. 76–77, 1985.

  • Strecker Synthesis - Master Organic Chemistry. [Online]. Available: [Link]

  • Catalytic Transfer Hydrodebenzylation with Low Palladium Loading - ResearchGate. [Online]. Available: [Link]

  • 4-(4-carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester - PubChem. [Online]. Available: [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. [Online]. Available: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Online]. Available: [Link]

  • A. R. Hajipour, F. Kiany, and A. E. Ruoho, "Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes," Arkivoc, vol. 2008, no. 15, pp. 241-249, 2008.

  • Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses - ResearchGate. [Online]. Available: [Link]

  • Ester cleavage conditions? - ResearchGate. [Online]. Available: [Link]

  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, and R. D. Shah, "A Mild and Selective Method for the Cleavage of tert-Butyl Esters," The Journal of Organic Chemistry, vol. 61, no. 11, pp. 3849–3862, 1996.

  • 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester - PubChem. [Online]. Available: [Link]

  • G. M. Anantharamaiah and K. M. Sivanandaiah, "Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis," Journal of the Chemical Society, Perkin Transactions 1, pp. 490-492, 1977.

  • P. L. Ornstein, D. D. Schoepp, J. M. Schaus, and D. L. G. T. M. T. M. Johnson, "Solution-Phase Parallel Synthesis of Spirohydantoins," Tetrahedron Letters, vol. 37, no. 43, pp. 7701-7704, 1996.

  • 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) - PubChem. [Online]. Available: [Link]

  • J. A. M. H. V. D. Heuvel, "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide," Defense Technical Information Center, 1986.

  • M. A. A. M. Al-Rawi, "Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters," Organic & Biomolecular Chemistry, vol. 2, no. 1, pp. 116-123, 2004.

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Online]. Available: [Link]

  • Process for Preparation of Piperidine Carboxylic Acid - Google Patents. [Online]. Available:

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. [Online]. Available: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - ResearchGate. [Online]. Available: [Link]

  • W. J. Scott, "Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling," The Journal of Organic Chemistry, vol. 54, no. 12, pp. 2951–2956, 1989.

Sources

Technical Support Center: Synthesis of 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Phenylpiperidine-4-carboxylic acid. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to navigate the complexities of this synthesis and mitigate the formation of common side products.

Introduction to Synthetic Strategies

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The molecular structure, featuring a piperidine ring with a quaternary carbon center, presents unique synthetic challenges. The most prevalent synthetic routes involve the construction of the piperidine ring followed by the introduction or modification of the carboxylic acid functionality, or vice-versa. Understanding the nuances of these pathways is key to minimizing impurities and maximizing yield.

Two common strategies for constructing the core structure are:

  • The Strecker Synthesis Approach: This route typically involves the synthesis of a 4-cyano-4-phenylpiperidine intermediate, which is then hydrolyzed to the final carboxylic acid.

  • The Dieckmann Condensation Approach: This method involves an intramolecular cyclization of a diester to form the piperidine ring with a β-keto ester functionality, which can then be further manipulated.

This guide will delve into the common side products encountered in these pathways and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant impurity with a mass corresponding to the amide. What is the likely cause and how can I prevent it?

A1: The presence of the corresponding amide, 4-Phenylpiperidine-4-carboxamide, is a common issue arising from incomplete hydrolysis of the nitrile intermediate (4-cyano-4-phenylpiperidine).

  • Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., reaction time, temperature, or concentration of the acid/base catalyst) are insufficient, the reaction can stall at the amide stage.

  • Preventative Measures:

    • Extend Reaction Time: Ensure the hydrolysis reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

    • Increase Temperature: Carefully increasing the reaction temperature can promote the hydrolysis of the amide.

    • Stronger Hydrolytic Conditions: Employing more concentrated acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) can drive the reaction to the carboxylic acid. However, be mindful of potential degradation of the desired product under harsh conditions.

Q2: I am observing a significant amount of a high molecular weight impurity in my Dieckmann condensation reaction. What could this be?

A2: A high molecular weight impurity in a Dieckmann condensation is often the result of an intermolecular condensation reaction, leading to the formation of a dimer or oligomer.[1]

  • Causality: The Dieckmann condensation is an intramolecular reaction. However, if the concentration of the diester starting material is too high, an intermolecular reaction between two diester molecules can compete, leading to dimerization. This is particularly problematic when synthesizing rings larger than six members.[1]

  • Preventative Measures:

    • High Dilution: Running the reaction at a high dilution favors the intramolecular cyclization over the intermolecular reaction.

    • Slow Addition: Adding the diester slowly to the base solution can help maintain a low concentration of the starting material throughout the reaction.

    • Choice of Base: Using a sterically hindered base can sometimes favor the intramolecular pathway.

Q3: During the Strecker synthesis of the aminonitrile precursor, my yields are low and I have several unidentified spots on my TLC. What are the potential side reactions?

A3: The Strecker synthesis, while efficient, can have competing side reactions.[2][3]

  • Causality & Potential Side Products:

    • Cyanohydrin Formation: The starting ketone can react with the cyanide source to form a cyanohydrin, especially if the imine formation is slow.

    • Aldol-type Condensation: The ketone starting material can undergo self-condensation in the presence of a base.

    • Over-alkylation: If a protecting group strategy is used on the piperidine nitrogen, over-alkylation can occur.

  • Troubleshooting:

    • Control of pH: Maintaining the optimal pH is critical for efficient imine formation.

    • Order of Reagent Addition: The order in which the reagents are added can influence the reaction pathway. For example, pre-forming the imine before the addition of the cyanide source can minimize cyanohydrin formation.

    • Temperature Control: Keeping the reaction at a controlled, often lower, temperature can minimize side reactions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause Recommended Action(s)
Low Yield of Final Product Incomplete reaction; competing side reactions; product degradation.- Monitor reaction progress closely using TLC or HPLC.- Optimize reaction temperature and time.- Re-evaluate the purity of starting materials and reagents.- Consider a different synthetic route if yields remain consistently low.
Presence of Starting Material in Final Product Incomplete reaction.- Increase reaction time or temperature.- Ensure the catalyst (if used) is active and added in the correct stoichiometric amount.
Formation of a Tar-like Substance Decomposition of starting materials, intermediates, or product.- Lower the reaction temperature.- Use a milder base or acid.- Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Difficulty in Product Isolation/Purification Presence of closely related impurities; poor crystallization.- Employ a different purification technique (e.g., column chromatography, preparative HPLC).- Try different crystallization solvents or solvent systems.- Convert the product to a salt (e.g., hydrochloride) to facilitate purification and handling.[4]

Experimental Protocols & Mechanistic Insights

Protocol 1: Hydrolysis of 4-Cyano-4-phenylpiperidine

This protocol details the hydrolysis of the nitrile intermediate to the final carboxylic acid, a critical step where the formation of the amide side product is common.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-cyano-4-phenylpiperidine in a suitable solvent (e.g., ethanol, water), add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., 50% aqueous sodium hydroxide).

  • Heating: Heat the reaction mixture to reflux. The temperature and reaction time will depend on the specific substrate and the strength of the acid or base used.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC. Look for the disappearance of the starting nitrile and the intermediate amide, and the appearance of the carboxylic acid product.

  • Work-up: Once the reaction is complete, cool the mixture and carefully neutralize it with a base (if an acid was used) or an acid (if a base was used) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Causality Explained: The nitrile group is first hydrolyzed to a more stable amide intermediate. The subsequent hydrolysis of the amide to the carboxylic acid requires more forcing conditions, which is why this step can be sluggish and lead to the amide as a major impurity if not driven to completion.

Visualizing the Reaction: Main Pathway and Side Product Formation

The following diagram illustrates the key transformation in the Strecker synthesis and the hydrolysis step, highlighting the formation of the common amide side product.

4-Piperidone 4-Piperidone 4-Cyano-4-phenylpiperidine 4-Cyano-4-phenylpiperidine 4-Piperidone->4-Cyano-4-phenylpiperidine Strecker-type Reaction Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->4-Cyano-4-phenylpiperidine Base Base Base->4-Cyano-4-phenylpiperidine 4-Phenylpiperidine-4-carboxamide 4-Phenylpiperidine-4-carboxamide 4-Cyano-4-phenylpiperidine->4-Phenylpiperidine-4-carboxamide Partial Hydrolysis H2O, H+ or OH- H2O, H+ or OH- H2O, H+ or OH-->4-Phenylpiperidine-4-carboxamide This compound This compound 4-Phenylpiperidine-4-carboxamide->this compound Complete Hydrolysis

Caption: Strecker synthesis and subsequent hydrolysis pathway.

The next diagram illustrates the Dieckmann condensation and the competing dimerization side reaction.

Acyclic Diester Acyclic Diester Intramolecular Cyclization (Desired) Intramolecular Cyclization (Desired) Acyclic Diester->Intramolecular Cyclization (Desired) High Dilution Intermolecular Condensation (Side Reaction) Intermolecular Condensation (Side Reaction) Acyclic Diester->Intermolecular Condensation (Side Reaction) High Concentration Base Base Base->Intramolecular Cyclization (Desired) Base->Intermolecular Condensation (Side Reaction) Cyclic Beta-Keto Ester Cyclic Beta-Keto Ester Intramolecular Cyclization (Desired)->Cyclic Beta-Keto Ester Dimer Dimer Intermolecular Condensation (Side Reaction)->Dimer

Caption: Dieckmann condensation: desired vs. side reaction.

Conclusion

The synthesis of this compound, while well-established, requires careful control of reaction conditions to minimize the formation of side products. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can effectively troubleshoot their experiments, leading to higher yields and purity of the final product. This guide serves as a starting point for addressing common challenges, and further optimization may be necessary for specific applications.

References

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.
  • Poulain, R. F., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(11), 8195-8211.
  • PubChem. (n.d.). This compound, compound with toluene-p-sulphonic acid.
  • Master Organic Chemistry. (2023). Strecker Synthesis.
  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.

Sources

Technical Support Center: Purification of 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Phenylpiperidine-4-carboxylic acid (CAS No: 3627-45-0). This document is designed for researchers, medicinal chemists, and drug development professionals who require this versatile building block in a high state of purity for applications ranging from pharmaceutical synthesis to neuroscience research.[1] The integrity of your downstream applications depends critically on the purity of this starting material.

This guide provides in-depth, field-proven methodologies and troubleshooting advice in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to adapt and overcome challenges in your laboratory work.

Part 1: Initial Assessment & Common Impurities

Before selecting a purification strategy, it's crucial to understand the nature of the impurities you are trying to remove.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the Strecker or a related cyanation reaction of a piperidone precursor, followed by hydrolysis.[2] Therefore, you can anticipate the following impurities:

  • Unreacted Starting Materials: Such as 1-substituted-4-piperidone.

  • Incomplete Hydrolysis Products: The corresponding amide (4-phenylpiperidine-4-carboxamide) is a frequent and often challenging impurity to remove.

  • Side-Reaction Products: Depending on the specific reagents and conditions used.

  • Residual Solvents and Reagents: Acids, bases, or organic solvents used in the synthesis and initial work-up.

Part 2: Core Purification Techniques & Troubleshooting

We will now delve into the primary methods for purifying this amphoteric compound.

Technique 1: Acid-Base Extraction

Expertise & Experience: This is the most powerful and scalable first-line purification technique for this compound. It leverages the compound's amphoteric nature—possessing both a basic secondary amine and an acidic carboxylic acid—to separate it from neutral, acidic, or basic impurities.[3]

Q2: What is the underlying principle of using acid-base extraction for this specific molecule?

A2: The strategy is to manipulate the pH of an aqueous solution to render the target compound either water-soluble (as a salt) or water-insoluble (as the neutral zwitterion), while impurities behave differently.

  • Dissolving in Base: By dissolving the crude material in an organic solvent and extracting with an aqueous base (e.g., NaOH), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer.[4]

  • Washing: The aqueous layer containing your product salt can be washed with a fresh organic solvent to remove any remaining neutral impurities.

  • Precipitation: The pH of the aqueous layer is then carefully adjusted to the isoelectric point (pI) of the molecule. At the pI, the molecule has no net charge and exhibits its lowest aqueous solubility, causing it to precipitate out as a purified solid.

Workflow: Acid-Base Purification

G crude Crude Product in Organic Solvent (e.g., EtOAc) add_base Extract with aq. NaOH (pH > 11) crude->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer: Neutral Impurities separate1->org_layer1 Discard aq_layer1 Aqueous Layer: Sodium 4-phenylpiperidine-4-carboxylate separate1->aq_layer1 wash Wash with fresh Organic Solvent aq_layer1->wash separate2 Separate Layers wash->separate2 org_layer2 Organic Layer: Trace Impurities separate2->org_layer2 Discard aq_layer2 Purified Aqueous Layer separate2->aq_layer2 adjust_ph Adjust pH to Isoelectric Point (e.g., pH ~4-6) with HCl aq_layer2->adjust_ph precipitate Precipitation / Filtration adjust_ph->precipitate pure_solid Pure this compound precipitate->pure_solid

Caption: Acid-Base extraction workflow.

Troubleshooting & FAQs: Acid-Base Extraction

Q3: My yield is very low after precipitation. Where could my product have gone?

A3: Several factors can cause low recovery:

  • Incorrect pH for Precipitation: You may have overshot or undershot the isoelectric point. The optimal pH for precipitation should be determined empirically, but typically lies between the pKa of the carboxylic acid (~2-4) and the pKa of the protonated amine (~9-11). Check the pH of the filtrate; if it is far from neutral, your product may still be dissolved as a salt.

  • Incomplete Extraction: Ensure you used a sufficient volume and concentration of aqueous base to fully extract the compound into the aqueous layer. Perform multiple extractions (e.g., 3x) and combine the aqueous layers.

  • Emulsion Formation: A stable emulsion can trap your product between layers. To break an emulsion, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

Q4: The precipitated solid seems gummy or oily, not crystalline. Why?

A4: This indicates the presence of impurities that are depressing the melting point or interfering with crystal lattice formation. It can also happen if the pH adjustment is done too quickly with a concentrated acid, causing localized pH changes and rapid, disordered precipitation.

  • Solution: Adjust the pH slowly with a more dilute acid (e.g., 1M HCl) while vigorously stirring. If it still oils out, consider redissolving the material in base and repeating the precipitation more slowly, or proceed to a secondary purification technique like recrystallization.

Technique 2: Recrystallization

Expertise & Experience: Recrystallization is a classic and effective technique for removing minor impurities from an already enriched solid. The key is selecting a solvent system where the product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Q5: What is a good solvent system for recrystallizing this compound?

A5: Due to the polar nature of the molecule, polar protic solvents are excellent candidates. Based on literature and experimental evidence, the following systems are recommended:

  • Methanol/Ethyl Acetate: A patent describing a related synthesis specifies a methanol-ethyl acetate solvent mixture for recrystallization.[5] This is a powerful two-solvent system. Dissolve the crude solid in a minimum amount of hot methanol, then slowly add ethyl acetate until turbidity persists. Re-heat to clarify and then allow to cool slowly.

  • Aqueous Ethanol or Isopropanol: Water/alcohol mixtures are often effective. The compound is soluble in hot alcohol, and adding water as an anti-solvent will decrease its solubility and promote crystallization upon cooling.[6]

Table 1: Recrystallization Solvent System Properties

Solvent SystemBoiling Point (°C)Rationale for Use
Methanol / Ethyl Acetate~65-77Good solubility in hot methanol; poor solubility in ethyl acetate. Allows for fine-tuned precipitation.
Ethanol / Water~78-100High solubility in hot ethanol; water acts as an effective and inexpensive anti-solvent.
Isopropanol / Water~82-100Similar to ethanol/water but with a slightly higher boiling point, which can sometimes improve results.

Experimental Protocol: Two-Solvent Recrystallization (Methanol/Ethyl Acetate)

  • Place the crude, dry solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of methanol and heat the mixture to a gentle boil with stirring until the solid completely dissolves.

  • Continue heating and add ethyl acetate dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of methanol until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum.

Troubleshooting & FAQs: Recrystallization

Q6: My compound "oiled out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent mixture.

  • Solution: Re-heat the mixture to dissolve the oil. Add more of the primary solvent (e.g., methanol) to decrease the supersaturation level. Then, allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.

Q7: Crystal recovery is poor, and a lot of material seems to be left in the mother liquor. How can I improve my yield?

A7: This suggests your product has significant solubility in the solvent system even at low temperatures.

  • Solution: Ensure you are using the absolute minimum amount of hot solvent required for dissolution. After cooling to room temperature, cool the flask in an ice bath or even a -20°C freezer for a longer period. You can also try to concentrate the mother liquor by partially evaporating the solvent and cooling again to recover a second crop of crystals (which may require separate purity analysis).

Technique 3: Column Chromatography

Expertise & Experience: While less common for large-scale purification of this compound, flash column chromatography is invaluable for removing stubborn, closely-related impurities or for purifying small quantities to very high levels (>99.5%).[7]

Q8: What column conditions (stationary and mobile phase) are suitable for this compound?

A8: The amphoteric nature of the compound can cause it to streak (tail) on standard silica gel due to strong interactions.

  • Stationary Phase: Standard silica gel (SiO₂) is often sufficient if the mobile phase is modified.

  • Mobile Phase (Eluent): A polar solvent system is required. A gradient of methanol in dichloromethane (DCM) or ethyl acetate is a good starting point (e.g., 0% to 10% MeOH in DCM).

  • Crucial Insight (Trustworthiness): To prevent streaking and ensure a self-validating separation, you must add a modifier to the eluent. Add ~1% acetic acid to the mobile phase. This protonates the piperidine nitrogen, minimizing its interaction with acidic silanol groups on the silica surface and ensuring the compound elutes as a sharp, well-defined band.

Workflow: Chromatographic Purification

G start Dissolve Crude Product in Minimum Mobile Phase load Load onto Silica Gel Column start->load elute Elute with Gradient (e.g., 0-10% MeOH in DCM + 1% Acetic Acid) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_prod Highly Pure Product evaporate->pure_prod

Caption: Flash chromatography workflow.

Part 3: Purity Analysis & Safety

Q9: How do I confirm the purity of my final product?

A9: A combination of methods is recommended for authoritative purity confirmation:

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment. A reverse-phase method (e.g., on a C18 column) can separate the target compound from trace impurities.[8][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any structurally related impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause melting point depression and broadening.

Q10: What are the essential safety precautions when handling this compound?

A10: Based on available Safety Data Sheets (SDS), this compound and its salts should be handled with care.[10]

  • Hazards: It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] Avoid all personal contact.[11] Wash hands thoroughly after handling.[14]

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. Retrieved from Fisher Scientific. [Link: https://www.fishersci.com/sdsitems.do?partNumber=ACR122920250&productDescription=4-PHENYL-4-PIPERIDINECARBOXYLIC+ACID+P-METHYLBENZENESULFONATE+98%25&vendorId=VN00032119&countryCode=US&language=en]
  • Fisher Scientific. (n.d.). Safety Data Sheet (Alternate). Retrieved from Fisher Scientific. [Link: https://www.fishersci.com/sdsitems.do?partNumber=AC122920050&productDescription=4-PHENYLPIPERIDINE-4-CARBOXYLIC+ACID+P-METHYLBENZENESULFONATE+98%25&vendorId=VN00032119&countryCode=US&language=en]
  • Apollo Scientific. (2023). Safety Data Sheet: Piperidine-4-carboxylic acid. Retrieved from Apollo Scientific. [Link: https://www.apolloscientific.co.uk/msds/OR6923_msds.pdf]
  • Synquest Labs. (n.d.). Safety Data Sheet: Piperidine-4-carboxylic acid, N-CBZ protected. Retrieved from Synquest Labs. [Link: https://www.synquestlabs.com/sds/49/2234-49-S15.pdf]
  • Echemi. (n.d.). BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID Safety Data Sheets. Retrieved from Echemi. [Link: https://www.echemi.com/sds/BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC-ACID-cas-167262-68-2.html]
  • SIELC Technologies. (n.d.). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link: https://sielc.com/separation-of-4-phenyl-1-p-tolylsulphonylpiperidine-4-carboxylic-acid-on-newcrom-r1-hplc-column.html]
  • Buck, J. S. (1959). U.S. Patent No. 2,904,550: 4-phenylpiperidines and their preparation. U.S. Patent and Trademark Office. [Link: https://patents.google.
  • Chem-Impex. (n.d.). This compound hydrochloride. Retrieved from Chem-Impex. [Link: https://www.chemimpex.com/products/06443]
  • Chem-Impex. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid. Retrieved from Chem-Impex. [Link: https://www.chemimpex.com/products/25697]
  • European Patent Office. (n.d.). EP 3495357 B1: 4-PHENYLPIPERIDINES, THEIR PREPARATION AND USE. Google Patents. [Link: https://patents.google.
  • Sigma-Aldrich. (n.d.). 4-phenyl-4-piperidinecarboxylic acid synthesis. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/synthesis-reactions/reaction-navigator?rb=1&id=4-phenyl-4-piperidinecarboxylic_acid]
  • Petersen, P. V. (n.d.). EP0285032A1: 4-Phenylpiperidine compounds and their preparation and use. Google Patents. [Link: https://patents.google.
  • PubChem. (n.d.). This compound, compound with toluene-p-sulphonic acid. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/19259]
  • Hoffmann, K., & Uster, H. (1949). U.S. Patent No. 2,486,795: Preparation of x-aryl-x-car. U.S. Patent and Trademark Office. [Link: https://patents.google.
  • University College London. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link: https://discovery.ucl.ac.uk/id/eprint/10196720/]
  • Cservenyi, T., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222325/]
  • Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/search/piperidine-4-carboxylic-acid?
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction]
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from Magritek. [Link: https://magritek.com/wp-content/uploads/2015/03/Lab-Manual-Separation-of-an-Acid-Base-and-a-Neutral-Compound.pdf]
  • Reddit r/chemhelp. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? [Link: https://www.reddit.com/r/chemhelp/comments/4et81s/good_solvent_for_recrystalizing_4biphenyl/]

Sources

Technical Support Center: Resolving Racemates of 4-Phenylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the chiral resolution of 4-phenylpiperidine-4-carboxylic acid derivatives. This class of compounds is a cornerstone in the synthesis of numerous pharmaceuticals, particularly opioid analgesics like pethidine (meperidine) and its analogues.[1][2][3] Achieving enantiomeric purity is often a critical determinant of therapeutic efficacy and safety.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot and optimize your resolution strategies effectively.

Part 1: Foundational Concepts & Initial Considerations

Why is Chiral Resolution of this Scaffold Important?

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry.[4] Stereochemistry plays a pivotal role in the pharmacological activity of its derivatives. Different enantiomers can exhibit vastly different binding affinities for their target receptors, leading to variations in potency, efficacy, and even toxicology. Therefore, isolating the desired enantiomer is a non-negotiable step in the drug development pipeline.

FAQ: Choosing Your Resolution Strategy

Q: I have a racemic mixture of a novel this compound derivative. Where do I start?

A: Your starting point is a strategic assessment of three primary resolution techniques:

  • Classical Resolution via Diastereomeric Salt Formation: This is often the most practical and cost-effective method on a large scale. It involves reacting your racemic carboxylic acid (or its ester, after hydrolysis) with a chiral base, or reacting the piperidine nitrogen (if it's a secondary amine) with a chiral acid.[5][6]

  • Enzymatic Kinetic Resolution: This method offers high selectivity under mild conditions. It's particularly useful for derivatives like esters, where an enzyme (typically a lipase) can selectively hydrolyze or acylate one enantiomer faster than the other.[7][8]

  • Chiral Chromatography (HPLC/SFC): This is the go-to method for analytical-scale separation and is invaluable for monitoring the success of other resolution methods.[9] It can also be used for preparative-scale separations, though it may be less cost-effective for large quantities.

Your choice will depend on factors like the scale of your synthesis, the physical properties of your derivative (e.g., crystallinity), and available resources. A preliminary screening of all three methods is often the most efficient approach.

Part 2: Troubleshooting Guide: Classical Resolution by Diastereomeric Salt Crystallization

This technique exploits the different physical properties of diastereomers.[6] By reacting your racemic acid with a single enantiomer of a chiral base (or vice-versa), you form a mixture of two diastereomeric salts. Ideally, one salt will be significantly less soluble in a given solvent system, allowing it to crystallize selectively.[10]

Logical Workflow for Diastereomeric Salt Resolution

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Isolation & Liberation Racemate Racemic this compound Derivative ScreenAgents Screen Chiral Resolving Agents (e.g., (R)-(-)-1-Phenylethylamine, (S)-(+)-Mandelic Acid) Racemate->ScreenAgents ScreenSolvents Screen Solvents (Alcohols, Ketones, Esters, Water mixtures) ScreenAgents->ScreenSolvents OptimizeRatio Optimize Stoichiometry (0.5 to 1.0 eq. Resolving Agent) ScreenSolvents->OptimizeRatio OptimizeTemp Optimize Temperature Profile (Controlled Cooling, Aging Time) OptimizeRatio->OptimizeTemp Seeding Introduce Seed Crystals OptimizeTemp->Seeding Isolate Isolate Crystals (Filtration) Seeding->Isolate Liberate Liberate Free Acid/Base (Acid/Base workup) Isolate->Liberate Analyze Analyze Enantiomeric Excess (ee%) (Chiral HPLC) Liberate->Analyze cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Isolation & Analysis RacemicEster Racemic this compound Ester ScreenEnzymes Screen Enzymes (e.g., Lipases like CAL-B, PPL) RacemicEster->ScreenEnzymes ScreenSolvents Screen Solvents (Organic vs. Biphasic systems) ScreenEnzymes->ScreenSolvents OptimizeTemp Optimize Temperature ScreenSolvents->OptimizeTemp OptimizeTime Monitor Reaction vs. Time (Target ~50% conversion) OptimizeTemp->OptimizeTime OptimizeAcyl Optimize Acylating Agent (for acylation reactions) OptimizeTime->OptimizeAcyl StopReaction Stop Reaction (e.g., Filter off enzyme) OptimizeAcyl->StopReaction Separate Separate Product & Substrate (Chromatography, Extraction) StopReaction->Separate Analyze Analyze ee% of Both Fractions (Chiral HPLC) Separate->Analyze

Sources

troubleshooting low yield in N-alkylation of 4-phenylpiperidine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of the 4-phenylpiperidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation. Here, we will dissect the potential causes of low yields and provide actionable, field-proven troubleshooting strategies to enhance the success of your experiments.

Troubleshooting Guide: Enhancing Yields in N-Alkylation

The N-alkylation of 4-phenylpiperidine is a fundamental reaction in medicinal chemistry, often serving as a gateway to novel therapeutic agents.[1][2][3] However, achieving high yields can be elusive. This section addresses specific issues you might encounter and offers systematic solutions.

Question 1: My N-alkylation reaction is showing low conversion, with a significant amount of unreacted 4-phenylpiperidine. What are the likely causes and how can I fix this?

Low conversion is a frequent hurdle in N-alkylation reactions. The primary factors to investigate are steric hindrance, the reactivity of your electrophile (alkylating agent), the choice of base and solvent, and the reaction temperature.[4][5]

Causality & Troubleshooting Steps:
  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. The reactivity order is generally Iodide > Bromide > Chloride.

    • Recommendation: If you are using an alkyl chloride or bromide and observing low reactivity, consider switching to the corresponding alkyl iodide. This will significantly accelerate the SN2 reaction rate.[4]

  • Inadequate Base: The base's role is to deprotonate the piperidine nitrogen, increasing its nucleophilicity, or to neutralize the acid byproduct formed during the reaction.[6] An inappropriate base can lead to a stalled reaction.

    • Recommendation: For standard N-alkylations with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective.[6][7] For more hindered substrates, a stronger, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) can be beneficial.[6]

  • Steric Hindrance: The 4-phenylpiperidine scaffold itself doesn't present significant steric bulk around the nitrogen. However, if your alkylating agent is sterically demanding (e.g., a secondary or tertiary alkyl halide), the reaction rate can be drastically reduced.

    • Recommendation: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[4] Solvents with higher boiling points like DMF or DMSO are suitable for this. Prolonging the reaction time (24-48 hours) may also be necessary.[4]

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate.

    • Recommendation: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) more reactive.[7]

The following workflow provides a systematic approach to troubleshooting low conversion:

G start Low Conversion Observed check_reagent 1. Assess Alkylating Agent Reactivity (I > Br > Cl) start->check_reagent check_base 2. Evaluate Base Strength and Solubility check_reagent->check_base Leaving group is good solution1 Switch to Alkyl Iodide or Triflate check_reagent->solution1 Leaving group is poor check_sterics 3. Consider Steric Hindrance check_base->check_sterics Base is appropriate solution2 Use Stronger Base (e.g., K2CO3, DIPEA) check_base->solution2 Base is too weak check_conditions 4. Optimize Reaction Conditions (Temp. & Time) check_sterics->check_conditions Low steric hindrance solution3 Increase Temperature & Prolong Reaction Time check_sterics->solution3 High steric hindrance solution4 Switch to Polar Aprotic Solvent (DMF, DMSO) check_conditions->solution4 Suboptimal solvent alt_method Consider Alternative Methods (e.g., Reductive Amination) check_conditions->alt_method Optimization fails

Caption: Troubleshooting workflow for low conversion in N-alkylation.

Question 2: I'm observing the formation of a quaternary ammonium salt, which is consuming my product. How can I prevent this over-alkylation?

Over-alkylation is a common side reaction where the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent to form a quaternary ammonium salt.[8][9] This is especially problematic when the tertiary amine product is more nucleophilic than the starting secondary amine.[10]

Causality & Troubleshooting Steps:
  • Stoichiometry Control: The relative amounts of the amine and the alkylating agent are critical.

    • Recommendation: Use a slight excess of the 4-phenylpiperidine (1.1 to 1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, minimizing its availability to react with the product.[6] Alternatively, adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration, favoring mono-alkylation.[6][11]

  • Reaction Temperature: Higher temperatures can accelerate the rate of the second alkylation.

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired mono-alkylation. This may require careful optimization.[11]

  • Choice of Base: A very strong base can deprotonate the resulting tertiary amine, making it more susceptible to quaternization.

    • Recommendation: Using a milder base, such as potassium bicarbonate (KHCO₃), may help to suppress the formation of the quaternary salt.[6]

The following diagram illustrates the competing reaction pathways:

G cluster_0 Reaction Pathways 4-Phenylpiperidine 4-Phenylpiperidine Desired Product Desired Product 4-Phenylpiperidine->Desired Product  Desired Alkylation (k1) Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Desired Product Quaternary Salt Quaternary Salt Alkyl Halide (R-X)->Quaternary Salt Desired Product\n(N-Alkyl-4-phenylpiperidine) Desired Product (N-Alkyl-4-phenylpiperidine) Quaternary Salt\n(Byproduct) Quaternary Salt (Byproduct) Desired Product->Quaternary Salt  Over-alkylation (k2)

Caption: Competing pathways in N-alkylation.

Question 3: My reaction is messy, with multiple unidentified byproducts. What are the possible side reactions, and how can I achieve a cleaner reaction?

Besides over-alkylation, other side reactions can contribute to low yields and purification challenges.

Causality & Troubleshooting Steps:
  • Elimination Reactions: If you are using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2), especially with a strong, sterically hindered base.

    • Recommendation: Use a less hindered base and a lower reaction temperature. If elimination is a persistent issue, consider an alternative synthetic route such as reductive amination.

  • Reagent Decomposition: Some alkylating agents or the 4-phenylpiperidine itself may be unstable under the reaction conditions, especially at elevated temperatures.

    • Recommendation: Ensure the purity of your starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[6] Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the N-alkylation of 4-phenylpiperidine?

A: Potassium carbonate (K₂CO₃) is an excellent and cost-effective choice for many standard N-alkylations with reactive alkyl halides.[6][7] For less reactive alkylating agents or more sterically hindered systems, N,N-diisopropylethylamine (DIPEA) is a good alternative.[6]

Q2: Which solvent should I start with for optimizing my reaction?

A: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent starting points.[6][12] They are polar aprotic solvents that effectively promote SN2 reactions.

Q3: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Q4: Is there a more reliable alternative to direct N-alkylation with alkyl halides?

A: Yes, reductive amination is a powerful and highly reliable alternative, especially for preparing tertiary amines.[9][13] This two-step, one-pot procedure involves the reaction of 4-phenylpiperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9][13] A key advantage of this method is the prevention of over-alkylation.[9]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation

This protocol describes a general method for the N-alkylation of 4-phenylpiperidine using an alkyl halide and potassium carbonate.

Materials:

  • 4-Phenylpiperidine

  • Alkyl halide (1.0-1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents), finely powdered and dried

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-phenylpiperidine (1.0 eq.) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq.) to the solution and stir vigorously.

  • Slowly add the alkyl halide (1.05 eq.) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general procedure for the N-alkylation of 4-phenylpiperidine with an aldehyde using sodium triacetoxyborohydride.[13]

Materials:

  • 4-Phenylpiperidine

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve 4-phenylpiperidine (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in anhydrous DCM.

  • Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Summary

The following table provides a general comparison of reaction parameters for the two primary N-alkylation methods discussed.

FeatureDirect Alkylation (SN2)Reductive Amination
Electrophile Alkyl HalideAldehyde/Ketone
Key Reagent Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Common Solvents DMF, AcetonitrileDCM, DCE
Typical Temp. Room Temp. to 80 °CRoom Temperature
Key Advantage Atom economicalHigh selectivity, avoids over-alkylation
Main Drawback Risk of over-alkylationRequires a carbonyl compound

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019-11-06).
  • Ch22: Alkylation of Amines.
  • troubleshooting low conversion in N-alkylation of secondary amines - Benchchem.
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017-03-16).
  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022-03-03).
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem.
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines - Benchchem.
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017-05-26).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024-06-04).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025-08-18).
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013-08-02).
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline - Benchchem.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchGate.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor - ThalesNano.
  • Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
  • Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate.
  • Direct Alkylative Reductive Amination using 1-Allylsilatrane - ChemRxiv.
  • A New Way to Amines - GalChimia. (2014-10-16).
  • Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride | Request PDF - ResearchGate. (2025-08-06).
  • Troubleshooting side reactions in the N-alkylation of aniline - Benchchem.
  • Conformation-activity study of 4-phenylpiperidine analgesics - PubMed - NIH.
  • The optimal conditions of N-alkylation reaction. - ResearchGate.
  • A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. - ResearchGate.
  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
  • Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a - ACS Publications.
  • Analgesic activity of alkyl piperidine derivatives.
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central.
  • Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines - PubMed.
  • 4-Phenylpiperidine – Knowledge and References - Taylor & Francis.
  • 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed.
  • CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents.
  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents - PubMed.

Sources

Technical Support Center: Optimizing Reaction Conditions for Esterifying 4-Phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the esterification of functionalized heterocyclic compounds like 4-Phenylpiperidine-4-carboxylic acid presents unique challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and optimize your reaction conditions for maximum yield and purity.

The structure of this compound, an important scaffold in pharmaceutical chemistry, notably as a precursor to analgesics like Pethidine (Meperidine)[1][2], contains both a basic secondary amine and a carboxylic acid. This zwitterionic nature influences its solubility and reactivity, making standard esterification protocols require careful adaptation.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the esterification of this substrate.

Q1: My Fischer esterification reaction is giving very low yields. What are the primary causes and how can I fix it?

Answer: Low yields in the Fischer esterification of this substrate are almost always linked to the reversible nature of the reaction and the zwitterionic properties of the starting material.

  • Causality: The Fischer-Speier esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water, catalyzed by a strong acid.[5] According to Le Châtelier's principle, the presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.[6] For this compound, the secondary amine is protonated by the acid catalyst, which is beneficial as it prevents N-alkylation side reactions. However, the resulting ammonium salt may have limited solubility in the alcohol solvent, potentially slowing the reaction.

  • Troubleshooting & Optimization:

    • Use a Large Excess of Alcohol: The most straightforward method to shift the equilibrium is to use the alcohol reactant as the solvent.[5][7] A 10-fold or greater excess is common. This significantly increases the concentration of one reactant, pushing the reaction toward the product side.[5]

    • Efficient Water Removal: If using a co-solvent, employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove water as it forms.[8]

    • Increase Catalyst Loading: While catalytic, insufficient acid may lead to slow reaction rates. Typical catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][8] Ensure you are using an adequate amount (typically 5-10 mol%).

    • Increase Reaction Time and Temperature: These reactions are often slow.[9] Heating the mixture to reflux is standard.[7][10] Monitor the reaction by TLC or LC-MS to ensure it has reached completion, which may take several hours (from 2 to over 20 hours in some cases).[8][11]

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I avoid them?

Answer: The formation of multiple byproducts often points to issues with the choice of esterification method or reaction conditions, particularly if you are not using a standard Fischer esterification.

  • Likely Side Products:

    • N-Alkylated Ester: If using methods that involve alkyl halides (e.g., methyl iodide with a base) without N-protection, you risk alkylating the piperidine nitrogen.[3]

    • Unreacted Starting Material: A common "spot" is simply the starting acid, indicating an incomplete reaction.

    • Decomposition Products: If using harsher reagents like acyl chlorides with organic bases (e.g., triethylamine), decomposition can occur, leading to a complex mixture.[12]

  • Preventative Measures:

    • Method Selection: For simple methyl or ethyl esters, the Fischer-Speier method or the thionyl chloride/alcohol method are superior choices as the acidic conditions protonate and effectively "protect" the piperidine nitrogen.[13]

    • N-Protection Strategy: If you must use conditions that are not acidic (e.g., for complex alcohols or base-catalyzed methods), a protection strategy is required. The N-Boc (tert-butoxycarbonyl) group is an excellent choice. It can be installed using Boc-anhydride and removed later with an acid like TFA.[14][15][16]

    • Control Reagent Addition: When using thionyl chloride to generate an acyl chloride, add it slowly at a low temperature (e.g., 0 °C) to the carboxylic acid before adding the alcohol to minimize degradation.[13]

Q3: The workup of my reaction is problematic. I'm dealing with emulsions and poor recovery of my ester. What is the best practice for isolation?

Answer: Workup challenges are common, especially with amine-containing compounds. A systematic approach is key to clean and efficient product isolation.

  • Causality: Emulsions often form during the basic wash (e.g., with NaHCO₃) intended to neutralize the acid catalyst. The protonated piperidine ester acts as a cationic surfactant, stabilizing the oil-in-water mixture. Poor recovery can result from the ester's slight solubility in the aqueous phase, especially for methyl and ethyl esters.[17]

  • Optimized Workup Protocol:

    • Solvent Removal: After cooling the reaction, first remove the excess alcohol under reduced pressure using a rotary evaporator.[7][8] This concentrates your product and removes the bulk of the water-miscible solvent.

    • Dilution: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[8][14]

    • Careful Neutralization: Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) slowly, with gentle mixing.[7] If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.[7] Allow the layers to separate fully.

    • Extraction: Separate the organic layer and extract the aqueous layer 2-3 more times with fresh organic solvent to recover any dissolved product.[7]

    • Washing and Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][18]

    • Purification: After filtering off the drying agent and evaporating the solvent, the crude ester can be purified. Column chromatography on silica gel is a highly effective method.[15][18]

Core Experimental Protocols

Below are two validated, step-by-step protocols for the synthesis of ethyl 4-phenylpiperidine-4-carboxylate.

Protocol 1: Classic Fischer-Speier Esterification

This method is cost-effective and robust, relying on a large excess of alcohol to drive the reaction to completion.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 48.7 mmol).

  • Reagent Addition: Add absolute ethanol (150 mL, ~2.5 mol). The alcohol serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, 1.35 mL, ~24.4 mmol, 0.5 eq) to the suspension. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Let the reaction proceed for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using 9:1 DCM:Methanol as eluent).

  • Workup - Part 1 (Solvent Removal): Allow the mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure.

  • Workup - Part 2 (Extraction): Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel. Slowly add saturated sodium bicarbonate solution until CO₂ evolution ceases and the aqueous phase is neutral or slightly basic (pH ~8).

  • Workup - Part 3 (Isolation): Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). Combine all organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent in vacuo to yield the crude ester. Purify via column chromatography on silica gel to obtain the pure product.[18]

Protocol 2: Thionyl Chloride Mediated Esterification

This method is often faster and benefits from the in-situ generation of HCl and the consumption of water by SOCl₂.[13][19]

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, suspend this compound (e.g., 10.0 g, 48.7 mmol) in absolute ethanol (150 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 5.3 mL, 73.1 mmol, 1.5 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 3-5 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 (Steps 5-8).

Data & Visualization

Table 1: Comparison of Common Acid Catalysts for Fischer Esterification
CatalystTypical Loading (mol%)AdvantagesDisadvantagesReference(s)
H₂SO₄ 5 - 10%Inexpensive, strong acid, acts as a dehydrating agent.Can cause charring with sensitive substrates; harsh workup.[8],[5]
p-TsOH 5 - 10%Solid, easier to handle than H₂SO₄; less oxidizing.More expensive; workup still requires neutralization.[8]
HCl (gas) N/A (Saturate)Provides anhydrous conditions.Requires specialized equipment (gas cylinder).[9]
SOCl₂ 1.1 - 1.5 eqGenerates anhydrous HCl in situ; consumes water byproduct.Corrosive, toxic, requires careful handling.[13],[19]
Diagram 1: Fischer Esterification Mechanism

This diagram illustrates the acid-catalyzed nucleophilic acyl substitution mechanism.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer & Elimination cluster_final Step 4: Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carbonyl (Electrophilic) A->B Protonation H_plus H+ D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->D Attack on Carbonyl E Protonated Intermediate D->E Proton Transfer F Protonated Ester E->F Elimination of H2O H2O H2O E->H2O G Final Ester (R-COOR') F->G Deprotonation H_plus_regen H+ (regenerated) F->H_plus_regen

Caption: The reaction mechanism for Fischer Esterification.

Diagram 2: Troubleshooting Workflow for Low Ester Yield

This workflow provides a logical sequence for diagnosing and solving issues with reaction yield.

Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction at equilibrium/complete? Yes No start->check_completion check_reagents Are reagents pure and anhydrous? Yes No check_completion:yes->check_reagents increase_time Action: Increase reaction time/temp. Monitor by TLC/LCMS. check_completion:no->increase_time check_conditions Are reaction conditions optimal? Yes No check_reagents:yes->check_conditions purify_reagents Action: Use dry alcohol. Check catalyst quality. check_reagents:no->purify_reagents consider_method Consider Alternative Method (e.g., SOCl₂ or N-Protection) check_conditions:yes->consider_method optimize_conditions Action: Increase alcohol excess. Remove water (Dean-Stark). check_conditions:no->optimize_conditions increase_time->start Re-evaluate purify_reagents->start Re-run optimize_conditions->start Re-run

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Wikipedia. Pethidine. Link
  • Chemistry Steps. Synthesis of Pethidine aka Meperidine. Link
  • Homi Bhabha Centre for Science Educ
  • Bergel, F., Morrison, A. L., & Rinderknecht, H. (1944). Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds. Journal of the Chemical Society (Resumed), 69.
  • Celik, T., & Yilmaz, O. (2022). A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. Turkish Journal of Pharmaceutical Sciences, 19(2), 230–239.
  • University of Toronto.
  • OperaChem.
  • Google Patents. Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. US20110053985A1. Link
  • BenchChem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. Link
  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Link
  • ECHEMI. thionyl chloride addtion. Link
  • YouTube.
  • Chemistry Steps.
  • MDPI. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Link
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link
  • Reddit.
  • National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Link
  • NIST WebBook. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. Link
  • Organic Chemistry Portal. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Link
  • ChemicalBook. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Link
  • National Center for Biotechnology Information. Esterification of an Unnatural Amino Acid...Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. PMC. Link
  • Reddit.
  • Wikipedia. This compound ethyl ester. Link
  • Organic Chemistry Portal.
  • PubChem. This compound, compound with toluene-p-sulphonic acid. Link
  • Google Patents. Process for Preparation of Piperidine Carboxylic Acid. US20080269495A1. Link
  • Organic Chemistry Data. Acid to Ester - Common Conditions. Link
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Link
  • ResearchGate. (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Link
  • Chemguide. esterification - alcohols and carboxylic acids. Link
  • Santa Cruz Biotechnology. cis-4-Phenylpiperidine-3-carboxylic acid, N-BOC protected. Link
  • PubChem. This compound. Link

Sources

Technical Support Center: Stability of 4-Phenylpiperidine-4-carboxylic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and formulations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, especially in the development of analgesics and other bioactive molecules.[1] Its hydrochloride salt is often used to enhance solubility.[1] While generally considered a stable compound, its behavior under acidic conditions can be a concern, potentially leading to degradation and the formation of impurities that can compromise research outcomes and drug product safety. This guide will explore the potential stability issues and provide practical solutions for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

The main stability concern for this compound under acidic conditions is its susceptibility to decarboxylation. This reaction involves the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 4-phenylpiperidine. The presence of the phenyl group at the 4-position can stabilize a potential carbocation intermediate, which may facilitate this degradation pathway.

Q2: What are the likely degradation products of this compound in an acidic medium?

The primary degradation product anticipated is 4-phenylpiperidine, formed via decarboxylation. Depending on the specific acidic conditions and the presence of other reactive species, further degradation or side reactions could occur, but decarboxylation is the most probable initial degradation step.

Q3: How can I monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation.[2][3] This method should be capable of separating the intact this compound from its potential degradation products, primarily 4-phenylpiperidine.

Q4: At what pH range does significant degradation occur?

The rate of degradation is expected to increase with decreasing pH (i.e., stronger acidic conditions). Significant degradation is more likely to be observed at pH values below 3, especially when combined with elevated temperatures. However, the exact pH at which degradation becomes significant needs to be determined experimentally through forced degradation studies.

Q5: Can the choice of acid affect the degradation rate?

Yes, the type of acid used can influence the degradation rate. Strong mineral acids like hydrochloric acid or sulfuric acid are expected to promote degradation more effectively than weaker organic acids. The concentration of the acid is also a critical factor.

Proposed Degradation Pathway: Acid-Catalyzed Decarboxylation

The most plausible degradation pathway for this compound in an acidic environment is acid-catalyzed decarboxylation. The mechanism likely proceeds through the formation of a stabilized carbocation intermediate.

G cluster_0 Acid-Catalyzed Decarboxylation of this compound A This compound B Protonation of the carbonyl oxygen A->B + H+ C Formation of a tertiary benzylic carbocation intermediate B->C Elimination of H2O (less likely) or direct decarboxylation D Loss of Carbon Dioxide (CO2) C->D - CO2 E 4-Phenylpiperidine (Degradation Product) D->E + H2O, - H+

Caption: Proposed acid-catalyzed decarboxylation pathway.

The phenyl group at the 4-position plays a crucial role in stabilizing the tertiary carbocation formed upon the departure of carbon dioxide, making this pathway energetically favorable under acidic and potentially thermal stress.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Appearance of an unexpected peak in the HPLC chromatogram during acidic sample preparation. Degradation of this compound.Confirm the identity of the new peak using a reference standard of 4-phenylpiperidine. If confirmed, adjust sample preparation conditions (e.g., lower temperature, use a less concentrated acid, reduce exposure time).
Poor peak shape (tailing or fronting) for this compound. Interaction with active sites on the HPLC column; inappropriate mobile phase pH.Use a column with low silanol activity.[5] Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.
Inconsistent degradation rates in forced degradation studies. Variability in experimental conditions (temperature, acid concentration, reaction time); sample evaporation.Ensure precise control of all experimental parameters. Use sealed reaction vessels to prevent evaporation. Run experiments in triplicate to assess variability.
Co-elution of the main peak with a degradation product. Insufficient chromatographic resolution.Optimize the HPLC method. This may involve changing the mobile phase composition (e.g., organic modifier, pH, buffer concentration), trying a different column chemistry (e.g., phenyl column for alternative selectivity), or adjusting the gradient profile.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to perform a forced degradation study to assess the stability of this compound under acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M, 1 M)

  • Sulfuric acid (0.1 M, 1 M)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Acidic Stress Conditions:

    • For each acid (HCl and H₂SO₄) and concentration (0.1 M and 1 M), add a known volume of the stock solution to a volumetric flask and dilute with the acid solution to a final drug concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

  • Incubation:

    • Incubate the acidic solutions and the control at two different temperatures: room temperature (25°C) and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for HPLC Analysis:

    • Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Quantify the amount of intact this compound and any degradation products at each time point. Calculate the percentage of degradation.

G cluster_1 Forced Degradation Study Workflow A Prepare Stock Solution (1 mg/mL) B Prepare Acidic Solutions (0.1M & 1M HCl/H2SO4) A->B C Incubate at RT and 60°C B->C D Withdraw Aliquots at Time Points C->D E Neutralize and Dilute Samples D->E F Analyze by HPLC E->F G Quantify Degradation F->G

Caption: Workflow for the forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, 4-phenylpiperidine.

Chromatographic Conditions (Starting Point):

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Method Development and Validation:

  • Specificity: Inject solutions of this compound, 4-phenylpiperidine (if available as a reference standard), and a mixture of both to ensure baseline separation. Also, analyze stressed samples from the forced degradation study to confirm that degradation product peaks do not interfere with the main peak.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the detector response.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples of known concentrations.

  • Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's robustness.

Conclusion

Understanding the stability of this compound under acidic conditions is critical for its successful application in research and drug development. The primary degradation pathway is likely acid-catalyzed decarboxylation, leading to the formation of 4-phenylpiperidine. By implementing robust forced degradation studies and developing a validated stability-indicating HPLC method, researchers can ensure the quality and integrity of their work. This guide provides the foundational knowledge and practical protocols to address and mitigate potential stability issues.

References

  • SIELC Technologies. Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
  • GSRS.
  • PubChem. This compound, compound with toluene-p-sulphonic acid. [Link]
  • Marton, J., et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 2011, 16(5), 3936-3951. [Link]
  • Chemistry Stack Exchange. The decarboxylation of phenylacetic acid via addition of acid. [Link]
  • Organic Chemistry Portal.
  • International Journal of Pharmaceutical Erudition.
  • Wikipedia. Isonipecotic acid. [Link]
  • CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. [Link]
  • Journal of Applied Pharmaceutical Science. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. [Link]
  • Revue Roumaine de Chimie.

Sources

Technical Support Center: A Guide to the Stable Storage of 4-Phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylpiperidine-4-carboxylic acid (CAS No: 3627-45-0). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. Maintaining the chemical integrity of this compound is paramount for reproducible results and the synthesis of high-quality downstream products. This document provides in-depth, experience-based guidance on preventing its degradation during storage through a series of frequently asked questions, troubleshooting scenarios, and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: Proper temperature and atmospheric control are the most critical factors. Based on supplier safety data sheets (SDS) and common laboratory practice for piperidine derivatives, the following conditions are recommended[1][2]:

Parameter Short-Term Storage (< 6 months) Long-Term Storage (> 6 months) Causality & Rationale
Temperature 2–8°C (Refrigerated)[1][2]≤ 0°C (Frozen)Lowering the temperature significantly reduces the kinetic energy of molecules, thereby slowing the rate of potential degradation reactions like oxidation or slow thermal decomposition[2].
Atmosphere Tightly sealed container.Tightly sealed container under an inert atmosphere (Argon or Nitrogen).The piperidine nitrogen can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis[2][3].
Light Protected from light (Amber vial).Protected from light (Amber vial stored in the dark).Some piperidine compounds are photosensitive. UV light can provide the activation energy for radical-based degradation pathways[2].
Humidity Store with a desiccant.Store in a desiccator or dry box.The compound is a carboxylic acid and may be hygroscopic. Absorbed moisture can lead to clumping and potentially initiate hydrolysis or other reactions[2][4].

Q2: My compound is the hydrochloride salt. Do these recommendations still apply?

A2: Yes, for the most part. The hydrochloride salt form enhances solubility and stability by protonating the piperidine nitrogen, making it less susceptible to oxidation[1]. However, it can be more hygroscopic. Therefore, stringent control over humidity is especially critical. The general temperature and light protection guidelines remain the same.

Q3: What are the immediate visual signs of degradation?

A3: The first signs are typically a change in physical appearance. A pure, stable sample should be a white to off-white crystalline powder. Any deviation, such as a developing yellow or brown tint, clumping, or an oily appearance, suggests potential degradation or moisture uptake and warrants further analytical investigation.

Q4: How long can I expect the compound to remain stable under ideal conditions?

A4: While a specific shelf life should be determined by your internal stability studies, when stored under ideal long-term conditions (frozen, desiccated, under inert gas, and protected from light), the compound should remain stable for several years. For routine use, it is best practice to re-qualify the material's purity after 1-2 years.

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for specific issues you may encounter.

Q5: I've observed a new, significant peak in my HPLC/LC-MS analysis. What could it be?

A5: The appearance of a new peak is a definitive sign of degradation or contamination. The two most probable degradation pathways for this molecule are decarboxylation and oxidation .

  • Decarboxylation: The loss of the carboxylic acid group as CO2 would result in the formation of 4-phenylpiperidine. This is often induced by thermal stress[5]. You would expect this impurity to be more nonpolar (longer retention time in reversed-phase HPLC) and have a molecular weight of 161.26 g/mol .

  • Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide. This impurity would be more polar (shorter retention time) and have a molecular weight of 221.25 g/mol .

Troubleshooting Workflow:

G observe New Peak Observed in HPLC/LC-MS check_mw Characterize Peak by Mass Spec observe->check_mw mw_decarboxy MW ~161.26 g/mol? (4-phenylpiperidine) check_mw->mw_decarboxy Yes mw_oxide MW ~221.25 g/mol? (N-oxide) check_mw->mw_oxide No cause_thermal Probable Cause: Thermal Stress / High Temp Storage mw_decarboxy->cause_thermal cause_oxidative Probable Cause: Air/Oxygen Exposure mw_oxide->cause_oxidative Yes other Other Impurity mw_oxide->other No solution Solution: 1. Quarantine Lot 2. Review Storage History 3. Implement Inert Gas Blanket 4. Store at ≤ 0°C cause_thermal->solution cause_oxidative->solution

Caption: Troubleshooting workflow for identifying unknown peaks.

Q6: My material has become clumpy and difficult to handle. What is the cause and is it still usable?

A6: This is a classic sign of moisture absorption (hygroscopicity). Carboxylic acids and amine salts are prone to absorbing water from the atmosphere[2][4].

  • Cause: Improper sealing of the container or storage in a humid environment.

  • Immediate Action: Place the material in a vacuum desiccator for 24-48 hours to remove the excess water.

  • Is it usable? Possibly. While the water can be removed, its presence may have already initiated slow hydrolysis or other degradation. It is essential to re-analyze the dried material for purity (e.g., by HPLC and Karl Fischer titration for water content) before using it in a critical experiment. To prevent recurrence, always store the material in a desiccator or a glovebox with a controlled low-humidity atmosphere[4].

Q7: Assay results using a recently opened bottle are inconsistent with previous batches. Why?

A7: This points to a potential compromise of the bulk material's integrity upon first use. When a large bottle is opened, the entire contents are exposed to the ambient atmosphere[6][7].

  • Probable Cause: Repeated opening and closing of a large stock bottle introduces atmospheric oxygen and moisture with each use-cycle, leading to gradual, heterogeneous degradation. The material at the top may be more degraded than the material at the bottom.

  • Expert Recommendation (Self-Validating Protocol): Upon receiving a new lot, immediately aliquot the material into smaller, single-use vials under an inert atmosphere (if possible). This practice ensures that the bulk of the stock remains pristine and each experiment is started with material of the same quality, thus enhancing the trustworthiness of your results.

Part 3: Protocols & Methodologies

Protocol 1: Purity Assessment via Reversed-Phase HPLC-UV

This protocol provides a baseline method to assess the purity of this compound and detect common degradation products.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1 mg/mL.

    • Vortex to dissolve, then filter through a 0.45 µm syringe filter before injection.

  • System Validation & Analysis:

    • System Suitability: Inject a standard sample five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

    • Analysis: The purity can be calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Protocol 2: Recommended Aliquoting & Long-Term Storage Procedure

This procedure minimizes the risk of contamination and degradation of your bulk supply.

  • Preparation:

    • Move the primary stock container, pre-labeled amber glass vials with screw caps, spatulas, and a balance into an inert atmosphere glovebox.

    • If a glovebox is unavailable, perform the work quickly in a fume hood with low ambient humidity.

  • Aliquoting:

    • Allow the primary container to warm to room temperature before opening to prevent condensation.

    • Dispense the desired amount of material (e.g., 50-100 mg) into each pre-labeled vial.

  • Sealing & Storage:

    • Tightly cap each vial. For extra protection, wrap the cap threads with parafilm.

    • Place all aliquoted vials into a secondary container (e.g., a small box) along with a desiccant pouch.

    • Place the secondary container in a ≤ 0°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free freezer).

Part 4: Technical Deep Dive - Degradation Pathways

Understanding the chemical liabilities of this compound is key to preventing its degradation. The primary risks involve the carboxylic acid and the piperidine nitrogen functionalities.

Caption: Primary degradation pathways for the title compound.

  • Thermal Decarboxylation: This is a common reaction for carboxylic acids[5]. The quaternary carbon alpha to both a phenyl group and a nitrogen atom can stabilize a potential reactive intermediate, though high temperatures are generally required for this pathway to become significant. Storing at reduced temperatures is the primary preventative measure[2].

  • Oxidation of the Piperidine Nitrogen: Secondary amines, like the piperidine nitrogen, are susceptible to oxidation, forming N-oxides or other degradation products[2][8]. This process is accelerated by air and potentially light. Storing under an inert gas like argon or nitrogen effectively eliminates this risk by removing the oxidizing agent[7].

By understanding these mechanisms and implementing the robust storage and handling protocols outlined in this guide, you can ensure the long-term integrity of your this compound, leading to more reliable and reproducible scientific outcomes.

References

  • This compound, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem. (URL: [Link])
  • Isonipecotic acid - Wikipedia. (URL: [Link])
  • 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem. (URL: [Link])
  • Piperidine: Human health tier II assessment. (URL: [Link])
  • Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])
  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google P
  • Piperidine | C5H11N | CID 8082 - PubChem. (URL: [Link])
  • Thermolysis of N-tetramethylpiperidinyl esters: Homolytic fragmentation and induced decomposition - ResearchG
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. (URL: [Link])
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction - ResearchG
  • What are the storage stability of Piperidine Series compounds over time? - BTC Blog. (URL: [Link])

Sources

Technical Support Center: Scale-Up of 4-Phenylpiperidine-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the process scale-up of 4-Phenylpiperidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals. It addresses common challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing scales. The content is structured in a question-and-answer format to provide direct, actionable insights into specific experimental and process-related issues.

Section 1: Synthesis Route Selection and Optimization

This section focuses on the critical decisions made at the beginning of a scale-up campaign, including the choice of synthetic pathway and the optimization of reaction conditions for safety, efficiency, and cost-effectiveness.

FAQs: Synthesis Strategy

Question: We are planning to scale up the synthesis of this compound. Which synthetic route is most amenable to industrial production?

Answer: The most commonly cited and industrially evaluated route is a variation of the Strecker synthesis.[1][2] This pathway typically begins with a protected 4-piperidone derivative, aniline, and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis yields the target carboxylic acid.

  • Causality: The Strecker approach is favored for scale-up due to the relatively low cost and wide availability of the starting materials.[3] The reaction sequence is well-understood, and the key transformations are generally robust. However, the classical Strecker synthesis involves highly toxic reagents like potassium cyanide (KCN), which necessitates stringent engineering controls and safety protocols, especially at scale.[2] An optimized process often involves careful selection of N-protecting groups and hydrolysis conditions to maximize yield and minimize hazardous steps.[1]

Question: What are the primary challenges with the Strecker synthesis at scale, and how can they be mitigated?

Answer: The two primary challenges are:

  • Handling of Cyanide: The use of KCN or HCN is a significant safety and environmental concern.[2]

  • Hydrolysis of Intermediates: The hydrolysis of the intermediate nitrile or a subsequent ester to the final carboxylic acid can be problematic, often requiring harsh conditions that lead to by-product formation.[1]

Mitigation Strategies:

  • Cyanide Handling: At an industrial scale, the use of cyanide requires closed systems, dedicated scrubbers for potential HCN off-gassing, and rigorous personnel training. An alternative is to use less hazardous cyanide sources like trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst, although this increases cost.

  • Hydrolysis Optimization: A key challenge is the hydrolysis of simple alkyl esters (e.g., methyl or ethyl esters) of the corresponding 4-anilidopiperidine, which can fail or lead to undesired N-deacylation.[1] A highly effective strategy is to synthesize a tert-butyl ester intermediate. This group is stable to many reaction conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final carboxylic acid cleanly and in high yield.[1]

Visualization: General Synthesis Workflow

The following diagram outlines the key stages of a common synthesis route employing a benzyl protecting group and subsequent hydrolysis.

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection (Optional) A 1-Benzyl-4-piperidone C α-Aminonitrile Intermediate A->C Acetic Acid B Aniline + KCN B->C D α-Aminoamide or α-Amino acid C->D Conc. H2SO4 or Strong Base (e.g., KOH) E 4-Anilino-1-benzyl-4- piperidinecarboxylic acid D->E Vigorous Hydrolysis F 4-Phenylpiperidine-4- carboxylic acid E->F Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: A typical Strecker-based synthesis pathway.

Section 2: Troubleshooting Guide: Impurities and Purification

Scaling up often magnifies minor impurities into significant problems. This section provides a structured approach to identifying, controlling, and removing process-related impurities.

Q&A: Impurity Profiling and Control

Question: During our pilot batch, we observed a persistent impurity at ~2% by HPLC. How can we identify and control it?

Answer: Identifying the impurity is the first critical step.

  • Characterization: Use LC-MS to get the molecular weight of the impurity. If possible, isolate a small amount by preparative HPLC or column chromatography for NMR analysis.

  • Plausible Sources: Based on the structure, determine the likely source. Common impurities include:

    • Unreacted Starting Materials: Such as the initial 4-piperidone or aniline.

    • Incomplete Hydrolysis: The corresponding amide or ester intermediate.

    • By-products from Deprotection: If using a benzyl protecting group, incomplete hydrogenation or side reactions can occur.[2]

    • Over-alkylation or Dimerization: Depending on the specific reagents and conditions used.

Control Strategy:

  • Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or UPLC to track the consumption of starting materials and the formation of the product and the impurity.

  • Parameter Optimization: Once the impurity's origin is known, adjust the reaction parameters. For example, if it's an unhydrolyzed amide, you may need to increase the reaction temperature, time, or concentration of the hydrolyzing agent.

Troubleshooting Decision Tree: Managing Out-of-Spec Product

G cluster_sources Potential Impurity Sources cluster_actions Corrective Actions Start Final Product Fails Purity Specification Identify Identify Impurity (LC-MS, NMR) Start->Identify Source Determine Source of Impurity Identify->Source Recrystallize Develop Re-crystallization Procedure Identify->Recrystallize If isolation is difficult SM Starting Material Source->SM Structure matches starting material Intermediate Unreacted Intermediate Source->Intermediate Structure matches precursor Byproduct Reaction By-product Source->Byproduct Novel structure PurifySM Improve SM Quality SM->PurifySM DriveRxn Increase Reaction Time/Temp Intermediate->DriveRxn Optimize Re-optimize Reaction Conditions Byproduct->Optimize PurifySM->Start Re-run Process DriveRxn->Start Re-run Process Optimize->Start Re-run Process

Caption: Decision tree for troubleshooting impurities.

Experimental Protocol: Purification by Recrystallization

The final product, this compound, often has poor solubility in many common organic solvents, which can be both a challenge and an advantage for purification.[4] Its hydrochloride salt form can offer better solubility for processing.[5]

Objective: To purify this compound (or its HCl salt) from non-polar and moderately polar impurities.

Materials:

  • Crude this compound

  • Solvent System: A protic solvent like isopropanol (IPA), ethanol, or methanol. Water can also be a component.

  • Anti-Solvent (optional): A non-polar solvent like methyl tert-butyl ether (MTBE) or heptane.

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

  • Filter-dryer or Büchner funnel with vacuum flask.

Procedure:

  • Solubility Screening: First, determine the optimal solvent system at a small scale (see table below). The goal is to find a solvent (or solvent mixture) that fully dissolves the product at elevated temperatures but provides low solubility at room temperature or below.

  • Charging the Reactor: Charge the jacketed reactor with the crude product and the chosen primary solvent (e.g., 5-10 volumes of IPA).

  • Dissolution: Begin agitation and heat the mixture to near the solvent's boiling point until all solids are dissolved. A clear solution should be obtained. If minor particulates remain, a hot filtration may be necessary.

  • Controlled Cooling (Crystallization): Slowly cool the reactor jacket at a controlled rate (e.g., 10-20 °C per hour). Slower cooling promotes the growth of larger, purer crystals. Seeding with a small amount of pure product once the solution is saturated can aid in initiating crystallization.

  • Hold Period: Once the target temperature (e.g., 0-5 °C) is reached, hold the slurry under agitation for 2-4 hours to maximize yield.

  • Isolation: Transfer the slurry to a filter. Wash the collected solid (the "cake") with a small amount of cold, fresh solvent to remove residual mother liquor containing the impurities.

  • Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Solvent Selection Guide
Solvent SystemBoiling Point (°C)Product Solubility (Cold)Product Solubility (Hot)Key Impurity SolubilitySafety ClassNotes
Isopropanol (IPA)82.6LowHighVaries3Good general-purpose solvent.
Ethanol/Water78-100ModerateHighOften High3Water content can be tuned to optimize solubility.
Acetonitrile81.6LowModerateModerate2Can be effective but is a Class 2 solvent.
Methanol64.7ModerateHighHigh2High solubility may lead to lower yields.
IPA / MTBE55-83Very LowHigh (in IPA)High (in MTBE)3Use MTBE as an anti-solvent for precipitation.

Section 3: Phase Transfer Catalysis (PTC) as a Process Intensification Strategy

For certain steps, particularly alkylations, PTC can offer a greener and more efficient alternative to traditional methods.

FAQ: Implementing Phase Transfer Catalysis

Question: Could Phase Transfer Catalysis (PTC) be used in the synthesis of this compound derivatives, and what are the benefits?

Answer: Yes, PTC is a powerful technique for reactions involving an aqueous phase and an organic phase, which is common in the synthesis of piperidine derivatives.[6] For example, if you are performing an N-alkylation on the piperidine nitrogen, PTC can be highly effective.

Mechanism & Benefits: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports a reactant (like a hydroxide or another anion) from the aqueous phase into the organic phase where the substrate is located.[7][8] This enables the reaction to proceed without requiring a single-phase solvent system.

Key Advantages for Scale-Up:

  • Reduced Use of Organic Solvents: Reactions can often be run in biphasic systems (e.g., toluene/water), reducing the need for hazardous and difficult-to-remove polar aprotic solvents like DMF or DMSO.[9]

  • Milder Reaction Conditions: PTC can facilitate reactions at lower temperatures.

  • Simplified Work-up: Separation of the organic and aqueous phases is often straightforward.

  • Use of Inexpensive Bases: Strong, inexpensive inorganic bases like NaOH or K2CO3 can be used in the aqueous phase instead of more expensive and complex organic bases.[9]

Section 4: Safety and Handling at Scale

Q&A: Key Safety Considerations

Question: What are the major safety hazards associated with the scale-up of this compound production?

Answer: The primary hazards are associated with both the reagents used and the final product itself.

  • Reagent Hazards:

    • Cyanide: As discussed, KCN or HCN used in the Strecker synthesis are acutely toxic.[2] All handling must be done in a contained environment with appropriate emergency response plans (e.g., cyanide antidote kits).

    • Strong Acids/Bases: Concentrated sulfuric acid, HCl, and KOH/NaOH used for hydrolysis are highly corrosive.[10]

    • Flammable Solvents: Many organic solvents used in the process are flammable. Scale-up requires adherence to area classifications for electrical equipment and proper grounding to prevent static discharge.

  • Product Hazards:

    • The final product and its salts are classified as harmful if swallowed and can cause serious skin and eye irritation.[10][11][12] May also cause respiratory irritation.[11][12]

    • Personal Protective Equipment (PPE): At scale, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or face shields, and lab coats. For handling powders, respiratory protection should be used to avoid inhalation.[12][13]

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL:[Link]
  • Title: A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids Source: PMC URL:[Link]
  • Title: Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol Source: Google Patents URL
  • Title: The Role of Piperidine Derivatives in Advanced Chemical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]
  • Title: this compound, compound with toluene-p-sulphonic acid Source: PubChem URL:[Link]
  • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL:[Link]
  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Preprints.org URL:[Link]
  • Title: PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS Source: Journal For Basic Sciences URL:[Link]
  • Title: SAFETY DATA SHEET - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate (UK) Source: Fisher Scientific URL:[Link]
  • Title: 1-Boc-4-(N-Boc-amino)
  • Title: Phase Transfer Catalysis Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
  • Title: (PDF)
  • Title: Overcoming Challenges in Carboxylic Acid Drug Formulations Source: P

Sources

overcoming solubility problems of 4-Phenylpiperidine-4-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Phenylpiperidine-4-carboxylic acid

Welcome to the technical support guide for this compound (4-PPC). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this valuable synthetic building block. 4-PPC is a critical precursor in the synthesis of numerous pharmaceuticals, particularly analgesics and other CNS-active agents.[1][2] However, its unique chemical nature frequently leads to significant solubility issues that can stall synthetic progress.

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these challenges effectively.

Part 1: Understanding the Core Problem: The Zwitterionic State

The primary reason for the poor solubility of this compound in many common organic solvents is its existence as a zwitterion . The molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid. In its solid, neutral state, the proton from the carboxylic acid resides on the nitrogen, creating a molecule with both a positive (piperidinium) and a negative (carboxylate) charge.

The strong intermolecular electrostatic attractions between these charged groups result in a stable crystal lattice. This high lattice energy requires a solvent with very high polarity and hydrogen-bonding capability to overcome, making it insoluble in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[3][4] Understanding this principle is the key to manipulating its solubility.

pH-Dependent Equilibrium of 4-PPC

The zwitterionic nature is pH-dependent. By altering the pH, we can shift the equilibrium to a cationic or anionic form, which disrupts the crystal lattice and dramatically improves solubility. The predicted pKa of the carboxylic acid is approximately 3.57.[2][5]

G cluster_low_ph Low pH (<2) cluster_iso Isoelectric Point (pH ~ 3-8) cluster_high_ph High pH (>9) node_low Cationic Form (Soluble in Polar Protic Solvents) node_iso Zwitterionic Form (Poorly Soluble) node_low->node_iso + OH⁻ - H₂O node_iso->node_low + H⁺ node_high Anionic Form (Soluble in Polar Solvents) node_iso->node_high + OH⁻ - H₂O node_high->node_iso + H⁺

Caption: pH-dependent forms of this compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions involving 4-PPC.

Q1: My 4-PPC won't dissolve in my chosen reaction solvent (e.g., DCM, THF, ACN). What are my options?

Answer: This is the most common issue and stems directly from the zwitterionic nature of the compound. Direct dissolution in moderately polar or non-polar aprotic solvents is not feasible. The solution is to convert the zwitterion into a soluble salt or a non-zwitterionic derivative.

Strategy A: In-Situ Salt Formation (pH Adjustment) This is the most direct method. By adding an acid or a base to your reaction mixture, you can form a salt in situ, which will then dissolve.

  • For Basic Conditions: Add an organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). This deprotonates the piperidinium cation, forming an anionic carboxylate salt that is often soluble in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). This is the preferred method for amide coupling reactions.

  • For Acidic Conditions: Add a strong acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH). This protonates the carboxylate anion, forming a cationic piperidinium salt. The hydrochloride salt form is known to have enhanced solubility, particularly in polar protic solvents like water or methanol.[1]

Strategy B: Derivatization If pH modification is incompatible with your reaction, consider derivatizing the 4-PPC first.

  • Esterification: Convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester). The resulting molecule, such as Ethyl 4-phenylpiperidine-4-carboxylate, is no longer zwitterionic and is readily soluble in a wide range of organic solvents.[6]

  • N-Protection: Protect the piperidine nitrogen with a group like Boc (tert-butoxycarbonyl). The resulting N-Boc-4-phenylpiperidine-4-carboxylic acid is also non-zwitterionic and exhibits significantly improved solubility in common solvents like THF and DCM.[7][8]

Q2: I am attempting an amide coupling reaction. What is the most reliable method to ensure my 4-PPC participates in the reaction?

Answer: Amide coupling is a primary application of 4-PPC, and solubility is a critical parameter for success. Low yields are often due to the starting material never properly entering the solution phase.[9]

The most robust strategy is in-situ solubilization with an organic base in a polar aprotic solvent.

  • Solvent Choice: Use DMF or DMSO.

  • Stoichiometry: Suspend your 4-PPC (1.0 eq) in DMF. Add at least 2.0-2.5 equivalents of a non-nucleophilic organic base like DIPEA.

  • Solubilization: Stir the suspension at room temperature. The mixture should become a clear, homogeneous solution as the soluble carboxylate salt forms.

  • Coupling: Once the solution is clear, proceed with the addition of your coupling reagent (e.g., HATU, HBTU, TBTU) followed by your amine.

This method prevents the need to isolate an intermediate salt and directly generates the soluble, reactive species in the reaction pot.

Q3: Can I use an inorganic base like K₂CO₃ or NaOH to solubilize 4-PPC for my organic reaction?

Answer: While inorganic bases will form a soluble salt, their use in anhydrous organic reactions can be problematic.

  • Solubility: Inorganic bases and the salts they form are often poorly soluble in common organic solvents like THF or DCM. This can lead to a heterogeneous reaction mixture that is difficult to manage and may result in poor reactivity.

  • Compatibility: The presence of water (if using aqueous bases) can interfere with many coupling reagents.

For most organic transformations, especially amide couplings, a soluble organic base like DIPEA or TEA is highly recommended.[10] An exception is when using a two-phase system, such as in the N-Boc protection protocol.[7]

Q4: I have the hydrochloride salt of 4-PPC. How does this change my experimental setup?

Answer: Starting with the HCl salt is an excellent way to ensure solubility in polar protic media.[1] If you are using it in an organic reaction like an amide coupling, remember that the salt is acidic. You will need to add an additional equivalent of base to your reaction to neutralize the HCl before the intended reaction can proceed.

  • Example: For an amide coupling with 4-PPC HCl salt, you would need:

    • 1.0 eq of base to neutralize the HCl.

    • 1.0-1.5 eq of base for the coupling reaction itself.

    • Total: 2.0-2.5 eq of base (e.g., DIPEA).

Solubility Summary Table
Form of 4-PPCChemical NatureRecommended SolventsPoor Solvents
Free Acid ZwitterionicDMSO, Water (sparingly)DCM, THF, ACN, Toluene
HCl Salt Cationic SaltWater, Methanol, EthanolDCM, Hexanes
Tosylate Salt Cationic SaltBoiling Water (3%), Polar Protic Solvents[11]Non-polar organics
Carboxylate Salt Anionic (formed in-situ)DMF, DMSODCM, THF, Toluene
N-Boc Derivative Non-Zwitterionic AcidTHF, DCM, Ethyl Acetate[7]Water, Hexanes
Ethyl Ester Non-Zwitterionic EsterDCM, THF, Ethyl Acetate, Alcohols[6]Water

Part 3: Experimental Protocols & Workflows

Troubleshooting Workflow Diagram

This flowchart provides a logical path for addressing solubility issues with 4-PPC.

G cluster_solutions Troubleshooting Paths start Start: 4-PPC Reaction q_dissolve Does 4-PPC dissolve in the chosen reaction solvent? start->q_dissolve q_reaction_type What is your reaction type? q_dissolve->q_reaction_type No success Proceed with Reaction q_dissolve->success Yes amide Amide Coupling q_reaction_type->amide Amide Coupling ester Esterification / Alkylation q_reaction_type->ester Esterification other Other q_reaction_type->other Other sol_amide Recommended Protocol: 1. Suspend 4-PPC in DMF. 2. Add 2.5 eq. DIPEA. 3. Stir until solution is clear. 4. Add coupling agent & amine. amide->sol_amide sol_ester Strategy: 1. Use HCl or Tosylate salt in an alcohol. 2. Or, form carboxylate salt with NaH/KH in DMF/THF before adding alkylating agent. ester->sol_ester sol_other Consider Derivatization: 1. Protect the nitrogen with Boc. 2. Esterify the carboxylic acid. This creates a more soluble intermediate. other->sol_other

Caption: Decision workflow for overcoming 4-PPC solubility issues.

Protocol 1: General Purpose Amide Coupling

This protocol describes a reliable method for coupling this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add this compound.

  • Add anhydrous DMF to create a suspension (concentration typically 0.1 - 0.5 M).

  • Add DIPEA (2.5 eq) to the suspension.

  • Stir the mixture at room temperature. The solids should completely dissolve within 15-30 minutes to yield a clear, pale-yellow solution. This step is critical. Do not proceed until the solution is homogeneous.

  • Once dissolved, add HATU (1.1 eq) to the solution and stir for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).

  • Upon completion, proceed with standard aqueous workup and purification.

Causality Note: The use of a super-stoichiometric amount of DIPEA is crucial. The first equivalent deprotonates the piperidinium ion to form the soluble carboxylate, while the additional base is required to facilitate the subsequent HATU-mediated coupling reaction.

Protocol 2: N-Boc Protection

This protocol provides a method for synthesizing the N-Boc derivative, a highly soluble intermediate for further transformations.[7]

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and K₂CO₃ (1.5 eq) in a 1:1 mixture of THF and Water.

  • Add Boc₂O (1.1 eq) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, remove the THF via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Boc-4-phenylpiperidine-4-carboxylic acid.

Causality Note: This Schotten-Baumann-type reaction uses a two-phase system. The K₂CO₃ deprotonates the piperidinium, making the nitrogen nucleophilic and allowing it to react with the Boc₂O. The product is then precipitated by acidifying the solution, which protonates the carboxylate.

References

  • Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. [Link]
  • Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]
  • How to desalt zwitterions?.
  • Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. [Link]
  • Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]
  • Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine.
  • Solubility of Piperidine-4-carboxylic Acid. Solubility of Things. [Link]
  • This compound, compound with toluene-p-sulphonic acid. PubChem. [Link]
  • pKa values in organic chemistry – making maximum use of the available d
  • This compound, compound with toluene-p-sulphonic acid. PubChem. [Link]
  • 4-Phenylpiperidine. Wikipedia. [Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Request PDF. [Link]
  • 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook. [Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]

Sources

Technical Support Center: Analytical Method Development for Resolving Impurities

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to move beyond simple procedural lists. This guide is structured to provide not just the "how," but the critical "why" behind each step in developing robust analytical methods for impurity resolution. We'll explore the foundational principles, delve into a systematic workflow, troubleshoot common experimental hurdles, and address specialized challenges, all grounded in regulatory expectations and proven scientific strategies.

Section 1: Foundational Knowledge - Core FAQs

This section addresses the fundamental questions that form the basis of any impurity analysis program. Understanding these concepts is crucial for designing meaningful and compliant analytical methods.

Q1: What are pharmaceutical impurities and why are they critical?

An impurity is any component present in a drug substance or drug product that is not the desired chemical entity.[1][2] The presence of impurities, even in trace amounts, can adversely affect the efficacy and safety of a pharmaceutical product.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines to control these impurities, ensuring patient safety.[1][4][5]

Impurities are broadly classified into three categories:

  • Organic Impurities: These can arise during the manufacturing process or storage. They include starting materials, by-products, intermediates, and degradation products.[6][7]

  • Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[6][7][8]

  • Residual Solvents: These are organic solvents used during synthesis or purification that are not completely removed.[6][7]

Q2: What are the ICH thresholds I need to be aware of?

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[4][6] The thresholds are based on the maximum daily dose (MDD) of the drug.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[7]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines.[4][7]

Q3: What is a "stability-indicating method" and why is it essential?

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[9] Its primary characteristic is specificity: the ability to produce a response that is solely from the target analyte, without interference from other potential components like impurities, degradants, or excipients.[10] A SIAM is crucial because it provides assurance that the measured potency of a drug is real and not falsely elevated by co-eluting degradation products.[9]

Q4: What is the purpose of forced degradation studies?

Forced degradation, or stress testing, involves subjecting a drug substance or product to exaggerated conditions like acid/base hydrolysis, oxidation, heat, and light.[9][11] These studies are fundamental to method development for several reasons:

  • Demonstrate Specificity: They generate potential degradation products, which are then used to prove the analytical method can separate these degradants from the intact drug.[11][12]

  • Identify Degradation Pathways: The results help elucidate the intrinsic stability of the drug molecule, revealing how it might degrade under various conditions.[9][12]

  • Support Formulation and Packaging Development: Understanding how a drug degrades helps in selecting stable formulations and appropriate packaging to protect it.[11]

Section 2: A Systematic Workflow for Method Development

A haphazard "trial-and-error" approach is inefficient. A systematic, science-driven workflow ensures the development of a robust and reliable method. High-Performance Liquid Chromatography (HPLC) remains the primary technique for impurity analysis.[3][13]

Experimental Protocol: Generic HPLC Screening for Impurity Profiling

This protocol outlines a structured approach to screen for initial chromatographic conditions.

  • Analyte Characterization:

    • Determine the pKa, logP, and UV spectrum of the Active Pharmaceutical Ingredient (API). This information is critical for selecting the initial pH and detection wavelength.

  • Column and Mobile Phase Selection:

    • Select a set of 3-4 columns with diverse selectivities (e.g., a standard C18, a C18 with polar end-capping, and a Phenyl-Hexyl).[2]

    • Prepare mobile phases using common organic modifiers like Acetonitrile (ACN) and Methanol (MeOH).

    • Prepare aqueous mobile phases at three different pH levels to assess the impact on ionizable compounds:

      • Acidic: e.g., 0.1% Formic Acid in water (pH ~2.7)

      • Neutral: e.g., 10 mM Ammonium Acetate in water (pH ~6.8)

      • Basic: e.g., 10 mM Ammonium Bicarbonate in water (pH ~8.5)

  • Initial Gradient Screening:

    • For each column/mobile phase combination, run a broad generic gradient.

    • Example Gradient:

      • Time 0 min: 5% Organic

      • Time 20 min: 95% Organic

      • Time 25 min: 95% Organic

      • Time 25.1 min: 5% Organic

      • Time 30 min: 5% Organic

    • Use a flow rate of 1.0 mL/min and a column temperature of 30 °C.

    • Inject a sample of the API, along with a spiked solution containing known related substances and samples from forced degradation studies.

  • Data Evaluation:

    • Examine the chromatograms for the best overall separation, peak shape, and resolution between the API and all impurities.

    • The goal is not a perfect separation at this stage, but to identify the most promising starting conditions (column, pH, organic modifier) for further optimization.[2]

Method_Development_Workflow cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Plan Define Analytical Target Profile (ATP) Characterize Analyte (pKa, logP) Screen Screen Columns, pH, Organic Modifiers (Generic Gradient) Plan->Screen Input Optimize Optimize Gradient Slope & Time Adjust Temperature, Flow Rate Screen->Optimize Select Best Conditions Validate Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, LOD/LOQ Optimize->Validate Final Method Robust Assess Robustness Optimize->Robust Robust->Validate Confirm

Caption: A systematic workflow for impurity method development.

Section 3: Troubleshooting Guide

Even with a systematic approach, challenges are common. This section provides direct answers to specific problems encountered during experiments.

Issue: Poor Resolution & Peak Co-elution

Q: My main API peak is very large and is obscuring a small impurity peak on its tail. What should I do?

This is a classic challenge. The goal is to retain the impurity longer or elute it sooner relative to the API.

  • Causality: The selectivity between the API and the impurity is insufficient.

  • Solution 1 (Change Organic Modifier): If you are using acetonitrile (ACN), switch to methanol (MeOH) or a mixture. MeOH has different hydrogen bonding characteristics and can significantly alter selectivity, often increasing the retention of more polar compounds.

  • Solution 2 (Adjust pH): If your API or impurity is ionizable, a small change in mobile phase pH can dramatically alter retention and selectivity. Move the pH further away from the pKa of the compounds to ensure they are fully ionized or fully neutral.[2]

  • Solution 3 (Change Stationary Phase): If mobile phase changes fail, the column chemistry is not suitable. Switch to a column with a different interaction mechanism. For example, if you are using a C18, try a Phenyl-Hexyl or a polar-embedded phase column.[2]

Q: Two of my known impurity peaks are co-eluting. How can I separate them?

  • Causality: The two impurities have very similar physicochemical properties under the current conditions. The key is to exploit subtle differences between them.

  • Solution 1 (Shallow Gradient): Make the gradient slope shallower in the region where the impurities elute. This gives more time for the separation to occur. For example, if they elute at 40% B, change the gradient from "20-60% B in 10 min" to "35-45% B in 10 min".

  • Solution 2 (Temperature Optimization): Lowering the temperature often increases retention and can improve resolution for some compound pairs. Conversely, increasing temperature can sometimes change elution order. Screen temperatures from 25 °C to 50 °C to see the effect.

  • Solution 3 (Isocratic Hold): If a shallow gradient isn't enough, consider converting that portion of the method to an isocratic hold. This provides the maximum possible time for resolution between closely eluting peaks.

Resolution_Troubleshooting cluster_selectivity Selectivity Adjustments cluster_efficiency Efficiency Adjustments cluster_retention Retention Adjustments Start Poor Resolution (Rs < 1.5) ChangeSelectivity Modify Selectivity (α) Start->ChangeSelectivity ChangeEfficiency Increase Efficiency (N) Start->ChangeEfficiency ChangeRetention Optimize Retention (k) Start->ChangeRetention ChangePhase Change Stationary Phase (e.g., C18 -> Phenyl) ChangeSelectivity->ChangePhase ChangeMobile Change Mobile Phase (ACN -> MeOH, Adjust pH) ChangeSelectivity->ChangeMobile ShallowGradient Use Shallower Gradient ChangeEfficiency->ShallowGradient LowerFlow Decrease Flow Rate ChangeEfficiency->LowerFlow LongerColumn Use Longer Column / Smaller Particles ChangeEfficiency->LongerColumn AdjustStrength Adjust Initial/Final %B ChangeRetention->AdjustStrength

Caption: Decision tree for troubleshooting poor peak resolution.

Issue: Poor Peak Shape

Q: My impurity peaks are tailing badly, especially the basic compounds. Why?

  • Causality: Peak tailing for basic compounds is often caused by secondary ionic interactions between the protonated amine group on the analyte and residual, deprotonated silanol groups on the silica surface of the column.

  • Solution 1 (Lower pH): Decrease the mobile phase pH to ~2.5-3.0. This protonates the surface silanols, minimizing the ionic interaction with the basic analyte.

  • Solution 2 (Use a High-Purity Column): Modern, high-purity silica columns have far fewer accessible silanol groups and are much less prone to this issue. Ensure you are using a quality, modern column.

  • Solution 3 (Add a Competing Base): Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, shielding the analyte from them. Note: TEA is not MS-friendly.

Q: I'm observing split peaks. What is the cause?

  • Causality: Peak splitting is usually a physical or mechanical problem, not a chemical one.

  • Solution 1 (Check for Column Void): A void or channel at the head of the column is a common cause. This happens from pressure shocks or column aging. Try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column must be replaced. Using a guard column can protect the analytical column.[14]

  • Solution 2 (Injection Solvent Incompatibility): If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., sample in 100% ACN, mobile phase starts at 5% ACN), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[15]

  • Solution 3 (Partially Clogged Frit): Particulate matter from the sample or system can clog the inlet frit of the column, causing poor flow distribution. Replace the frit or the column. Always filter your samples and mobile phases.[16]

Issue: Sensitivity & Detection

Q: My method isn't sensitive enough to meet the 0.05% reporting threshold. How can I improve the Limit of Quantitation (LOQ)?

  • Causality: The signal-to-noise ratio (S/N) for the impurity is too low. You can either increase the signal or decrease the noise.

  • Solution 1 (Increase Signal - Concentration): Prepare a more concentrated sample. This is the most straightforward approach, but be careful not to overload the column with the main API peak.

  • Solution 2 (Increase Signal - Injection Volume): Increase the injection volume. This is effective but can lead to peak broadening if the injection solvent is stronger than the mobile phase.

  • Solution 3 (Decrease Noise - Wavelength): Ensure you are monitoring at the UV maximum (λmax) of the impurity, not the API. If the impurity λmax is unknown, a photodiode array (PDA) detector is invaluable for finding the optimal wavelength.

  • Solution 4 (Decrease Noise - System): Use high-purity, MS-grade solvents and fresh mobile phase to reduce baseline noise.[15][16] Ensure the detector lamp is in good condition.

  • Solution 5 (Change Detector): If UV detection is insufficient, a more sensitive and selective detector like a mass spectrometer (MS) is the ultimate solution. MS provides unparalleled sensitivity for detecting trace impurities.[17][18]

Section 4: Specialized Impurity Challenges

Q: What are the unique challenges when developing methods for genotoxic impurities (GTIs)?

  • Causality: GTIs are compounds that can damage DNA and are potentially carcinogenic.[19] Regulatory guidelines (ICH M7) require them to be controlled at much lower levels than typical impurities, often in the ppm (µg/g of API) range.[1][20]

  • Key Consideration 1 (Extreme Sensitivity): The primary challenge is achieving extremely low detection limits. This almost always necessitates the use of mass spectrometry (LC-MS/MS or GC-MS) due to its superior sensitivity and selectivity.[19][20][21]

  • Key Consideration 2 (Method Specificity): You must prove that there is no interference from the massive excess of the API or other components in the sample matrix. This often requires optimized sample preparation (e.g., solid-phase extraction) to remove the bulk API before analysis.

Q: How does method development for chiral impurities differ?

  • Causality: Chiral impurities are enantiomers or diastereomers of the API. Enantiomers have identical physical properties in an achiral environment, making them impossible to separate on standard reversed-phase columns.[22]

  • Key Consideration 1 (Chiral Stationary Phase): Separation requires a Chiral Stationary Phase (CSP). The method development process involves screening a variety of CSPs (e.g., polysaccharide-based, protein-based) to find one that provides enantioselectivity for your molecule.[23]

  • Key Consideration 2 (Mobile Phase): Chiral separations are often performed in normal-phase (e.g., hexane/alcohol) or polar organic modes, which are less common in standard impurity analysis.[23] Reversed-phase chiral methods are also possible but less common. The choice of mobile phase and additives (like diethylamine for bases or trifluoroacetic acid for acids) is critical for achieving separation.[23]

Q: What is the strategy for analyzing extractables and leachables (E&L)?

  • Causality: Extractables are compounds that can be forced out of container closure systems or manufacturing components under aggressive laboratory conditions. Leachables are a subset of these that migrate into the drug product under normal storage conditions.[24][25] They pose a safety risk.

  • Key Consideration 1 (Orthogonal Techniques): The universe of potential E&L compounds is vast and chemically diverse (plasticizers, antioxidants, monomers, etc.). No single analytical technique can detect them all. A comprehensive E&L study requires a suite of orthogonal methods, including:

    • LC-MS: For non-volatile and semi-volatile organic compounds.[25]

    • GC-MS: For volatile and semi-volatile organic compounds.[25][26]

    • ICP-MS: For elemental impurities (metals).[27]

  • Key Consideration 2 (Unknown Identification): The goal is often to identify unknown peaks. This requires high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap instruments to obtain accurate mass data, which can be used to propose elemental formulas for the unknown compounds.[28]

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
  • Determination of Genotoxic Impurities in Pharmaceuticals.
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Forced degradation and impurity profiling: recent trends in analytical perspectives. (2013). PubMed.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.).
  • ANALYSIS OF EXTRACTABLES AND LEACHABLES. (n.d.). Agilent.
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025). ResolveMass.
  • Forced Degradation And Stability Indicating Method For Impurity Profiling. (n.d.). IJCRT.org.
  • Whitepaper: Analysis of Extractables & Leachables. (n.d.). American Chemical Society.
  • Role of Analytical Methods for Detection of Genotoxic Impurities. (2023). Research and Reviews: Journal of Pharmaceutical Analysis.
  • How to Measure Extractables and Leachables. (n.d.). Jordi Labs.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Providien.
  • Forced Degradation for Impurity Profiling in ANDA and NDA Submissions. (2025). Pharma Stability.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
  • Identifying and elucid
  • Mass Spectrometric Analysis of Process Related Impurities Introduction. (n.d.). BioPharmaSpec.
  • Analytical strategies for genotoxic impurities in the pharmaceutical industry. (2025).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). MDPI.
  • GC/MS Identification of Impurities. (2024). Medistri SA.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA.
  • Assay and impurities: Method development as part of analytical life-cycle management. (n.d.). ScienceDirect.
  • 3 Key Steps for HPLC Impurities Methods Valid
  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025). YouTube.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
  • Extractables and Leachables. (n.d.). Medical Engineering Technologies.
  • Top 7 Considerations When Conducting Extractables & Leachable Studies. (n.d.). Dalton Pharma Services.
  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Str
  • Method Development for Drug Impurity Profiling: Part 1. (n.d.).
  • Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals.
  • Validation of Impurity Methods, Part II. (2014). LCGC.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
  • Analytical Method Validation: Back to Basics, Part II. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Challenges in Analytical Method Development and Validation. (n.d.).
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (n.d.). Scirp.org.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018). Seqens.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018).
  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
  • “Chiral Impurity Methods – Case Study”. (n.d.). HPLC.
  • Challenges in Analytical Method Development For | PDF. (n.d.). Scribd.
  • Getting Started with Chiral Method Development. (2022). Regis Technologies.

Sources

Technical Support Center: Optimizing Catalyst Selection for Hydrogenation of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of pyridine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical transformations. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure successful and reproducible outcomes in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the hydrogenation of pyridine-containing molecules, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Incomplete or Sluggish Hydrogenation of the Pyridine Ring

Question: My attempt to hydrogenate a substituted pyridine to its corresponding piperidine is stalling, or the conversion is very low. What are the likely causes and how can I resolve this?

Answer: Incomplete hydrogenation of the pyridine ring is a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal surface of the catalyst, a phenomenon known as catalyst poisoning, which blocks active sites and hinders the reaction.[1][2]

Here are the primary troubleshooting steps:

  • Acidic Additives: The most effective strategy to counteract catalyst poisoning by the nitrogen lone pair is the addition of an acid.[3] Protonation of the pyridine nitrogen to form a pyridinium salt prevents it from binding to and deactivating the catalyst.[3][4] This also activates the ring towards reduction.[4]

    • Recommendation: Add a stoichiometric equivalent of a strong acid like HCl or a weaker acid like acetic acid.[3] Acetic acid can often serve as both a solvent and an activator.[5]

  • Increase Catalyst Loading: In cases of partial deactivation, increasing the catalyst-to-substrate ratio can sometimes provide enough active sites to drive the reaction to completion.[3]

  • Elevate Temperature and Pressure: The hydrogenation of the aromatic pyridine ring is often challenging due to its stability.[1][6] Increasing the hydrogen pressure and reaction temperature can provide the necessary energy to overcome this activation barrier.[6] Reactions are typically performed at pressures above 30 bar and temperatures between 60-80°C.[3][6]

  • Catalyst Selection: Ensure you are using a sufficiently active catalyst for pyridine ring saturation. Rhodium and Ruthenium-based catalysts are generally more effective for this transformation than Palladium.[1][3] Platinum oxide (PtO₂) in an acidic solvent is also a classic and highly effective choice.[3]

Troubleshooting Workflow: Incomplete Pyridine Hydrogenation

G cluster_0 Problem Identification cluster_1 Primary Intervention cluster_2 Secondary Adjustments cluster_3 Advanced Solutions cluster_4 Outcome Start Incomplete or Sluggish Pyridine Hydrogenation Acid Add Stoichiometric Acid (e.g., HCl, Acetic Acid) Start->Acid Is catalyst poisoning suspected? Conditions Increase H₂ Pressure and/or Temperature Acid->Conditions If reaction is still slow Success Complete Hydrogenation Achieved Acid->Success If successful Catalyst_Load Increase Catalyst Loading Conditions->Catalyst_Load If conversion remains low Conditions->Success If successful Catalyst_Change Switch to a More Active Catalyst (e.g., Rh/C, Ru/C, PtO₂) Catalyst_Load->Catalyst_Change If previous steps fail Catalyst_Load->Success If successful Catalyst_Change->Success If successful

Caption: A step-by-step workflow for troubleshooting incomplete pyridine hydrogenation.

Issue 2: Unwanted Hydrogenation of the Pyridine Ring

Question: I am trying to selectively reduce another functional group (e.g., a nitro group or an alkene) on my molecule, but the pyridine ring is also being reduced. How can I prevent this?

Answer: Achieving chemoselectivity in the presence of a reducible pyridine ring is a common synthetic challenge. The key is to choose reaction conditions and catalysts that favor the reduction of the target functional group over the aromatic pyridine ring.

  • Catalyst Choice is Critical: The choice of catalyst is the most important factor.

    • For selective nitro group reduction , Palladium on carbon (Pd/C) is a widely used and effective catalyst.[3]

    • Rhodium and Ruthenium catalysts are highly active for pyridine hydrogenation and should generally be avoided when selectivity is desired.[3]

  • Milder Reaction Conditions: Employing milder conditions can often provide the desired selectivity.

    • Lower Hydrogen Pressure and Temperature: This will favor the reduction of more labile functional groups over the stable pyridine ring.[3]

  • Catalyst Poisoning as a Tool: Paradoxically, the poisoning effect of pyridine can be used to your advantage. Adding a small amount of pyridine to the reaction can act as a catalyst poison, selectively inhibiting the hydrogenation of the pyridine ring on your substrate while allowing the reduction of other functional groups.[3]

  • Alternative Reducing Agents: If catalytic hydrogenation does not provide sufficient selectivity, consider alternative chemical reducing agents that are less likely to affect the pyridine ring.

    • For nitro group reductions, reagents like hydrazine hydrate with Pd/C, iron or zinc in acidic media, or tin(II) chloride can be effective.[3]

Section 2: Catalyst Selection and Performance

The selection of an appropriate catalyst is paramount for a successful hydrogenation. The following table summarizes the performance of common heterogeneous catalysts for the complete hydrogenation of pyridine to piperidine.

CatalystTypical Conditions (Temp, Pressure)ActivityKey Characteristics & Considerations
Rhodium (e.g., Rh/C, Rh₂O₃) 25-80°C, 5-70 barVery HighHighly active under mild conditions, making it ideal for laboratory-scale synthesis.[1][2] Broad functional group tolerance.[2]
Ruthenium (e.g., Ru/C) 60-100°C, 30-80 barHighVery effective for pyridine hydrogenation, often requiring slightly higher temperatures and pressures than Rhodium.[3][7]
Platinum (e.g., PtO₂, Pt/C) 20-80°C, 30-100 barHighA classic and effective catalyst, especially when used in acidic solvents like acetic acid.[3][5]
Palladium (e.g., Pd/C) 30-80°C, 6-80 barModerateGenerally less active for pyridine ring saturation than Rh, Ru, or Pt, but can be effective, often with acidic additives.[1][8] Excellent for selective reductions of other functional groups.[3]
Nickel (e.g., Raney Ni) 100-200°C, >100 barModerateA cost-effective option, but typically requires harsh conditions (high temperature and pressure).[1]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Complete Hydrogenation of a Pyridine Precursor

This protocol provides a general method for the hydrogenation of a pyridine-containing substrate to its corresponding piperidine.

Materials:

  • Pyridine-containing substrate

  • Hydrogenation catalyst (e.g., 5% Rh/C or PtO₂, 1-10 mol%)

  • Solvent (e.g., methanol, ethanol, or glacial acetic acid)

  • Acidic additive (if not using acetic acid as the solvent, e.g., concentrated HCl)

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add the pyridine-containing substrate (1.0 eq) and the hydrogenation catalyst (e.g., 5 mol%).

  • Solvent and Additive Addition: Add a suitable solvent (e.g., ethanol). If not using an acidic solvent, add a stoichiometric equivalent of an acid relative to the substrate.[3]

  • Inerting the System: Seal the vessel and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove oxygen.

  • Hydrogenation: Carefully evacuate the inert gas and backfill the vessel with hydrogen gas to the desired pressure. Repeat this purge cycle 3-5 times.[3]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC, GC, or LCMS (after safely venting the hydrogen and purging with inert gas).

  • Work-up: Once the reaction is complete, cool to room temperature, carefully vent the excess hydrogen, and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.[3] If an acid was used, neutralize the filtrate with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the product as needed.

Experimental Workflow Diagram

G A Charge Reactor: Substrate, Catalyst, Solvent, Acid B Seal and Purge with Inert Gas (N₂/Ar) A->B C Purge with H₂ Gas (3-5x) B->C D Set Temperature and Pressure, Begin Stirring C->D E Monitor Reaction Progress (H₂ uptake, TLC, GC/LCMS) D->E F Reaction Complete? E->F F->E No G Cool, Vent H₂, Purge with Inert Gas F->G Yes H Filter through Celite® to Remove Catalyst G->H I Aqueous Work-up (Neutralization, Extraction) H->I J Dry, Concentrate, and Purify Product I->J

Caption: A typical experimental workflow for pyridine hydrogenation.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally best for the complete hydrogenation of a pyridine ring to a piperidine? A1: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) and Ruthenium-based catalysts (e.g., Ru/C) are typically the most active and effective for the complete saturation of the pyridine ring, often under milder conditions than other catalysts.[1][2] Platinum oxide (PtO₂) in an acidic solvent is also a highly reliable option.[3]

Q2: Why is my reaction turning black, and is this a problem? A2: Many heterogeneous catalysts, such as Palladium or Rhodium on carbon, are fine black powders. The reaction mixture will appear as a black slurry. This is normal. The key is to ensure the catalyst is fully removed by filtration (e.g., through Celite®) during work-up.

Q3: Can I use a balloon of hydrogen for these reactions? A3: While a hydrogen balloon is suitable for some hydrogenations (e.g., reducing a double bond), it is generally insufficient for the hydrogenation of a stable aromatic ring like pyridine. These reactions typically require elevated pressures (often 30-100 bar) that can only be achieved safely in a specialized high-pressure reactor like a Parr shaker or an autoclave.[6]

Q4: My substrate has a halogen substituent. Will this be removed during hydrogenation? A4: Dehalogenation is a common side reaction during catalytic hydrogenation, particularly with Palladium catalysts. If you need to preserve a halogen substituent, you may need to carefully screen catalysts and conditions. Sometimes, using a Platinum-based catalyst or very mild conditions can minimize dehalogenation. However, it can be a significant challenge.[2]

Q5: How do I know how much acid to add? A5: A good starting point is to add one molar equivalent of acid for every pyridine nitrogen atom in your substrate. This ensures complete protonation to the pyridinium salt, which prevents catalyst poisoning and activates the ring for reduction.[3]

References

  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring - Benchchem.
  • A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers - Benchchem.
  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF - ResearchG
  • Pyridine(diimine)
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Hydrogenation of pyridine compared to other heteroarom
  • Efficient Asymmetric Hydrogen
  • ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics.
  • Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex - MDPI.
  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH.
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano.

Sources

Technical Support Center: Hydrolysis of 4-Carboxy-4-Anilidopiperidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of 4-carboxy-4-anilidopiperidine esters. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this challenging yet critical class of compounds, often used as precursors for potent analgesics like carfentanil and remifentanil analogues.[1][2][3]

The hydrolysis of the ester at the C4 position of the piperidine ring is a deceptively complex transformation. The quaternary carbon center creates significant steric hindrance, often rendering standard saponification methods ineffective.[4][5] This guide provides in-depth, field-proven insights to help you troubleshoot common issues and achieve successful, high-yield hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is my standard ester hydrolysis protocol (e.g., NaOH in aqueous methanol) failing for my 4-carboxy-4-anilidopiperidine ester?

This is the most common issue encountered. The primary reason for failure is steric hindrance. The ester carbonyl group is attached to a quaternary carbon, which is sterically crowded by the piperidine ring and the bulky anilido group. This conformation makes it difficult for a nucleophile, like a hydroxide ion, to attack the carbonyl carbon.[4] Standard conditions involving aqueous solutions and common bases often lack the reactivity needed to overcome this steric barrier, resulting in slow or incomplete reactions.[6]

Furthermore, in aqueous environments, hydroxide ions are heavily solvated by water molecules through hydrogen bonding, which increases the energy barrier for the reaction and reduces their nucleophilic potency.[4][7]

Q2: I'm observing a side product corresponding to the loss of my N-acyl group (e.g., N-propionyl). What is happening and how can I prevent it?

You are likely observing N-deacylation. This side reaction can occur under harsh basic conditions, especially at elevated temperatures. One proposed mechanism involves an intramolecular acyl-shift, particularly when attempting to hydrolyze simple alkyl esters (like methyl or ethyl esters) with strong bases at high heat.[8] To prevent this, it is crucial to use the mildest effective conditions. Prioritizing lower temperatures and exploring more specialized base/solvent systems that can facilitate hydrolysis without extreme heat is recommended.

Q3: What is the difference between acid-catalyzed and base-catalyzed hydrolysis for these substrates?

Both methods can be used, but they have distinct characteristics and outcomes:

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Mechanism AAC2: Reversible process involving protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by water.[9][10][11]BAC2: Irreversible process where a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated to form a carboxylate salt.[9][10][12]
Reversibility Reversible. Requires a large excess of water to drive the equilibrium towards the products.[12][13][14][15]Irreversible. The final deprotonation step drives the reaction to completion.[9][12]
Workup Simple extraction of the carboxylic acid.Requires an acidic workup step to protonate the carboxylate salt to isolate the final carboxylic acid product.[12]
Applicability Generally less effective for these sterically hindered esters. Can also cause cleavage of other acid-labile protecting groups (e.g., tert-butyl esters).[16][17]The preferred method, though it requires optimization to overcome steric hindrance and avoid side reactions.
Q4: Can my choice of ester protecting group simplify the hydrolysis step?

Absolutely. This is a key strategic consideration during synthesis design. While simple methyl or ethyl esters are common, they are notoriously difficult to hydrolyze in this system.[8] A more strategic choice is a tert-butyl ester .

The advantage of a tert-butyl ester is that it can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) rather than harsh basic hydrolysis.[16][18] This approach circumvents the challenges of steric hindrance and base-mediated side reactions entirely. Synthesizing the tert-butyl ester from the outset can dramatically improve the overall yield and reliability of obtaining the desired carboxylic acid.[2][8]

Troubleshooting Guide

This section addresses specific experimental failures in a logical, step-by-step format.

Problem 1: Low to No Conversion of Starting Material

Your reaction has run for the specified time, but TLC or LC-MS analysis shows predominantly unreacted starting material.

troubleshooting_workflow start Low or No Conversion check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_solubility 3. Evaluate Substrate Solubility start->check_solubility base_quality Is the base fresh and anhydrous? (e.g., KOtBu is hygroscopic) check_reagents->base_quality base_equiv Are you using a sufficient excess of base? (Min. 3-8 equivalents often needed) check_reagents->base_equiv temp_time Is the temperature high enough? Is the reaction time sufficient? check_conditions->temp_time solvent_choice Is the solvent system appropriate? check_conditions->solvent_choice solubility_issue Is the starting material fully dissolved? check_solubility->solubility_issue sol_reagents Solution: Use freshly opened/dried base. Increase equivalents of base. base_quality->sol_reagents base_equiv->sol_reagents sol_conditions Solution: Incrementally increase temperature (e.g., RT -> 50°C -> 70°C). Extend reaction time (monitor by LCMS). temp_time->sol_conditions sol_solvent Solution: Switch to a more effective solvent system. (e.g., KOtBu/H2O in DMSO or NaOH in MeOH/CH2Cl2) solvent_choice->sol_solvent sol_solubility Solution: Add a co-solvent (e.g., THF, Dioxane). Ensure vigorous stirring. solubility_issue->sol_solubility

Caption: Troubleshooting workflow for low conversion.

  • Revisit Your Base: For sterically hindered esters, standard bases are often insufficient. A stronger, "anhydrous hydroxide" system, generated by reacting potassium tert-butoxide (KOtBu) with a controlled amount of water (typically a 2:1 molar ratio), is highly effective.[6][19] This creates a less-solvated, more potent hydroxide nucleophile. Alternatively, using NaOH in a mixed solvent system like MeOH/CH₂Cl₂ can enhance reactivity by minimizing anion solvation.[4][7]

  • Increase Temperature & Time: The rate of hydrolysis is temperature-dependent.[9] If room temperature fails, gradually increasing the heat while monitoring for side-product formation is a valid strategy. These reactions can be slow, sometimes requiring 24-48 hours for completion.[19]

  • Ensure Solubility: If your substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate. Adding a co-solvent like THF or Dioxane can improve solubility and accelerate the hydrolysis.

Problem 2: Multiple Products are Observed, Including Potential Side Reactions

Your starting material is consumed, but the desired product is not the major species.

  • Suspected Side Reaction: N-deacylation.

    • Cause: Reaction temperature is too high, or the base is too harsh.[8]

    • Solution: Reduce the reaction temperature. If using a very strong base system like KOtBu, try running the reaction at room temperature for a longer period. If that fails, consider a milder base system, such as lithium hydroxide (LiOH) in a THF/water mixture, which is often successful for ester hydrolysis with minimal side reactions.[20]

  • Suspected Side Reaction: Transesterification.

    • Cause: Using an alcohol (e.g., methanol, ethanol) as a co-solvent with a strong base. The base can generate the corresponding alkoxide, which acts as a nucleophile and swaps the ester group.[20]

    • Solution: Avoid alcoholic solvents. Use aprotic solvents like THF, Dioxane, or DMSO to ensure that only hydrolysis occurs.

Recommended Experimental Protocol: Hydrolysis of a Hindered Methyl Ester

This protocol is a robust starting point for the hydrolysis of a methyl 4-(N-propionylanilino)-4-piperidinecarboxylate derivative, based on methods developed for sterically hindered esters.[4][6][19]

Materials:

  • Hindered methyl ester substrate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered methyl ester (1.0 equiv).

  • Solvent Addition: Add anhydrous DMSO to dissolve the ester (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add solid potassium tert-butoxide (8.0 equiv). Stir the resulting slurry for 15 minutes at room temperature.

  • Water Addition: Carefully add deionized water (4.0 equiv) to the mixture. The reaction of KOtBu with water is exothermic.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by LC-MS or TLC every 2-4 hours. If the reaction is slow, the temperature can be gently increased to 40-50°C. Note: For highly sensitive substrates, maintain room temperature and extend the reaction time (up to 48 hours may be necessary).[19]

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding 1M HCl until the pH is approximately 3-4. This step protonates the carboxylate salt to form the desired carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.

Reaction Mechanism: Base-Catalyzed Hydrolysis (BAC2)

The saponification of 4-carboxy-4-anilidopiperidine esters follows the well-established BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

Caption: BAC2 mechanism for ester hydrolysis.

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, breaking the pi bond and forming a tetrahedral intermediate. This step is typically rate-determining.[9]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the alkoxide ion (⁻OR) as the leaving group.

  • Deprotonation: The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is fast and irreversible, forming a stable carboxylate salt and an alcohol, which drives the entire reaction to completion.[9][12]

By understanding the underlying mechanisms and potential pitfalls, you can effectively troubleshoot and optimize the hydrolysis of these challenging substrates, ensuring a successful outcome for your synthetic campaigns.

References

  • TutorChase. (n.d.). How do esters undergo hydrolysis?
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]
  • Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.
  • Leinster, M. J., & Taylor, R. B. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
  • Feldman, P. L., & James, M. K. (2002). Methods for the syntheses of alfentanil, sufentanil and remifentanil.
  • IPL.org. (n.d.). Esters Hydrolysis Rates.
  • PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions.
  • Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?
  • Azim, K., & Faruqi, H. M. (2025). A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. Bulletin of Legal Medicine, 30(1), 71-81. [Link]
  • Save My Exams. (2024). Ester Hydrolysis.
  • ACS Publications. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from The Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • American Addiction Centers. (2020). Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects.
  • ResearchGate. (n.d.). Insights into the Chemical Discovery of Remifentanil.
  • Walz, A. J., & Hsu, F. L. (2017). SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL.
  • Pharmacy 180. (n.d.). Meperidine analogues.
  • Feldman, P. L., et al. (1991). Insights into the Chemical Discovery of Remifentanil. Journal of Medicinal Chemistry, 34(7), 2202-2208. [Link]
  • Schütz, J., et al. (1992). [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. Archiv der Pharmazie, 325(11), 703-708. [Link]
  • Khan, M. S., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 001-006. [Link]
  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Science.gov. (n.d.). ester hydrolysis rate: Topics.
  • Asatoor, A. M., et al. (1963). The excretion of pethidine and its derivatives. British Journal of Pharmacology and Chemotherapy, 20, 285-298. [Link]
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
  • Scribd. (n.d.). Pethidine: Synthesis and Metabolism.
  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832. [Link]
  • Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Retrieved from Tennessee Academy of Science. [Link]
  • Wikipedia. (n.d.). Protecting group.
  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832. [Link]
  • Reddit. (2022). Hydrolysis product troubleshooting.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Marton, J., et al. (2012). A convenient route to 4-carboxy-4-anilidopiperidine esters and acids. Molecules, 17(3), 2823-2832. [Link]
  • Unknown Source. (n.d.). HYDROLYSIS. [Link]
  • Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester.
  • Reddit. (2023). Why are my ester hydrolysis not working.
  • YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
  • ResearchGate. (n.d.). Synthesis of 4-carboxy-4-anilidopiperidine derivatives.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Khan Academy. (2014). Acid-catalyzed ester hydrolysis.

Sources

Technical Support Center: Improving Diastereoselective Reduction in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereoselective reductions, a critical step in the synthesis of many bioactive piperidine derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic routes and achieve high diastereoselectivity.

Section 1: Troubleshooting Guide for Low Diastereoselectivity

Achieving high diastereoselectivity in the reduction of substituted pyridine precursors to piperidines is often a significant hurdle. Below are common problems encountered in the lab, their underlying causes, and actionable solutions.

Issue 1: Poor Diastereomeric Ratio (d.r.) in the Reduction of Substituted Pyridiniums or Dihydropyridines

Symptoms: You are obtaining a mixture of diastereomers with a low ratio (e.g., < 5:1), making purification difficult and lowering the overall yield of the desired stereoisomer.

Potential Causes & Solutions:

  • Suboptimal Reducing Agent: The choice of hydride source is paramount. Sterically bulky reducing agents often provide higher diastereoselectivity by favoring hydride delivery from the less hindered face of the substrate.

    • Solution: If you are using a non-selective reducing agent like sodium borohydride (NaBH₄), consider switching to a bulkier reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative that has shown success in the diastereoselective reduction of cyclic iminium salts.[1] L-Selectride is another bulky option, though it may lead to incomplete reactions in some cases.[1]

  • Insufficient Stereocontrol from Substrate: The inherent stereochemistry of your starting material may not be sufficient to direct the reduction effectively.

    • Solution 1: Introduce a Chiral Auxiliary: Incorporating a chiral auxiliary can significantly influence the stereochemical outcome.[2] Auxiliaries like (R)- or (S)-phenylethylamine can be temporarily attached to the nitrogen, directing the reduction before being cleaved to yield the enantiomerically-enriched piperidine.[1] Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have also been successfully employed to achieve high diastereoselectivity.[3][4]

    • Solution 2: Chelation Control: If your substrate contains a nearby coordinating group (e.g., hydroxyl, alkoxy), you can leverage chelation to control the stereochemistry. Certain reducing agents, when used with Lewis acids, can form a rigid cyclic transition state that blocks one face of the molecule, forcing the hydride to attack from the opposite side.[5]

  • Reaction Conditions Not Optimized: Temperature, solvent, and additives can all play a crucial role in diastereoselectivity.

    • Solution: Systematically screen reaction parameters. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. The choice of solvent can influence the conformation of the substrate and its interaction with the reducing agent.[6] In some cases, additives like trimethylsilyl chloride (TMSCl) can activate the intermediate and improve diastereoselectivity.[1]

Issue 2: Inconsistent Diastereoselectivity Between Batches

Symptoms: You observe significant variations in the diastereomeric ratio from one experiment to the next, even when following the same procedure.

Potential Causes & Solutions:

  • Reagent Quality and Handling: The purity and handling of reagents, particularly the reducing agent and any Lewis acids, can impact reproducibility.

    • Solution: Use freshly opened or properly stored reagents. Lithium aluminum hydride (LiAlH₄) and other reactive hydrides can degrade upon exposure to atmospheric moisture. Ensure solvents are anhydrous, as water can interfere with the reaction.

  • Formation of Iminium Ion Intermediate: In reductions of dihydropyridines, the formation of the iminium ion intermediate is a key step.[7][8] The rate and efficiency of this step can be sensitive to the acid catalyst and reaction conditions.

    • Solution: Ensure consistent addition rates and concentrations of the acid promoter (e.g., acetic acid, trifluoroacetic acid). Monitor the formation of the iminium ion if possible before introducing the reducing agent.

Data-Driven Reagent Selection

The choice of reducing agent and reaction conditions can dramatically impact the diastereomeric ratio (d.r.). The following table summarizes results from a study on the reduction of a dihydropyridine intermediate to a tetrahydropyridine, highlighting the influence of these factors.[7]

EntryReducing AgentAcidSolventYield (%)d.r. (cis:trans)
1NaBH₄Acetic AcidToluene/Ethanol6570:30
2NaBH₄Pivalic AcidToluene/Ethanol8085:15
3NaBH(OAc)₃Acetic AcidToluene/CH₂Cl₂92>95:5
4L-SelectrideAcetic AcidToluene/THF5590:10

Data adapted from a study on a specific dihydropyridine substrate.[7] Results may vary depending on the specific molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the diastereoselective reduction of a substituted dihydropyridine?

A1: The generally accepted mechanism involves a two-step process. First, the enamine double bond of the dihydropyridine is protonated by an acid to form a more reactive iminium ion intermediate.[7] This intermediate is then reduced by a hydride source. The diastereoselectivity is determined during the hydride delivery step, where the hydride anion attacks one of the two faces of the iminium ion. The direction of attack is influenced by steric hindrance from existing substituents on the ring, leading to the preferential formation of one diastereomer.[7]

G cluster_0 Mechanism of Diastereoselective Reduction Dihydropyridine Dihydropyridine Iminium_Ion Iminium_Ion Dihydropyridine->Iminium_Ion + H⁺ (Acid) Protonation Tetrahydropyridine Tetrahydropyridine Iminium_Ion->Tetrahydropyridine + [H]⁻ (Reducing Agent) Face-selective Hydride Attack

Caption: General mechanism for dihydropyridine reduction.

Q2: How does catalytic hydrogenation compare to chemical reduction for achieving high diastereoselectivity?

A2: Both methods can yield high diastereoselectivity, but the choice depends on the substrate and desired outcome.

  • Catalytic Hydrogenation: This method often employs heterogeneous catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C).[9] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less sterically hindered face. The choice of catalyst, solvent, and hydrogen pressure can significantly influence the diastereoselectivity.[6][10][11] For example, in some cases, increasing hydrogen pressure can favor the formation of the cis isomer.[11]

  • Chemical Reduction: This involves the use of hydride-donating reagents like NaBH₄ or LiAlH₄. As discussed, the steric bulk of the reducing agent is a key factor in controlling stereoselectivity. Chemical reductions are often more versatile for complex molecules with sensitive functional groups that may not be compatible with catalytic hydrogenation conditions.

Q3: Can I use a chiral catalyst for the reduction of an achiral pyridine derivative to obtain an enantioenriched piperidine?

A3: Yes, this is a powerful strategy known as asymmetric hydrogenation. It typically involves activating the pyridine ring, for instance, by forming an N-acylimino-pyridinium ylide, which can then be reduced using a chiral catalyst, such as an iridium complex with a chiral phosphine ligand.[12] This approach has been successfully used to synthesize enantioenriched 2-alkyl piperidines.[13]

Q4: My reduction is chemoselective but not diastereoselective. What should I try first?

A4: If you have good chemoselectivity (i.e., only the desired functional group is being reduced), but poor diastereoselectivity, the first parameters to investigate are the steric environment and the reaction temperature.

  • Switch to a Bulkier Reducing Agent: As detailed in the troubleshooting section, this is often the most effective initial step. Move from NaBH₄ to NaBH(OAc)₃ or L-Selectride.

  • Lower the Reaction Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C. Lower temperatures can amplify small energy differences between the diastereomeric transition states, leading to a higher d.r.

  • Change the Solvent: The solvent can influence the conformational equilibrium of your substrate. Try screening a range of solvents with different polarities.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of a Dihydropyridine using Sodium Triacetoxyborohydride

This protocol is a starting point and may require optimization for your specific substrate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dihydropyridine substrate in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or toluene.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a Brønsted acid (e.g., 1.1 equivalents of acetic acid) in the same anhydrous solvent. Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) in the same anhydrous solvent. Add this suspension to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or gas chromatography (GC).

Protocol 2: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine using Platinum Oxide (Adam's Catalyst)

This procedure is for a typical hydrogenation reaction and should be performed with appropriate safety precautions for handling hydrogen gas.

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine substrate (1.0 eq) and a suitable solvent, such as glacial acetic acid or ethanol.[11]

  • Catalyst Addition: Carefully add the platinum oxide (PtO₂, Adam's catalyst), typically 1-5 mol%.[11]

  • Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 bar) and begin stirring. The reaction can be run at room temperature or slightly elevated temperatures (e.g., 50 °C).[10]

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by analyzing aliquots using GC-MS or TLC.[11]

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Remove the solvent under reduced pressure. If acetic acid was used as the solvent, it may need to be neutralized with a base before extraction. Purify the resulting crude piperidine derivative by distillation or column chromatography.

G cluster_1 Troubleshooting Workflow Start Low d.r. Change_Reagent Switch to Bulkier Reducing Agent (e.g., NaBH(OAc)₃) Start->Change_Reagent Is steric hindrance a likely factor? Lower_Temp Lower Reaction Temperature (e.g., 0°C to -78°C) Start->Lower_Temp Is reaction exothermic? Change_Reagent->Lower_Temp d.r. still low Success High d.r. Change_Reagent->Success d.r. improved Optimize_Conditions Screen Solvents and Additives Lower_Temp->Optimize_Conditions d.r. still low Lower_Temp->Success d.r. improved Add_Auxiliary Incorporate a Chiral Auxiliary Add_Auxiliary->Success d.r. improved Optimize_Conditions->Add_Auxiliary d.r. still low Optimize_Conditions->Success d.r. improved

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

References

  • Duttwyler, S., Lu, C., Rheingold, A. L., Bergman, R. G., & Ellman, J. A. (2008). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. [Link]
  • Chemo and Diastereoselectivity in the Heterogeneous Catalytic Hydrogenation of 2,2′-Pyridoin and Its Derivatives.
  • Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cycliz
  • Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles. Part I. Hydrogenation of pyridines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. [Link]
  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amin
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydr
  • Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines by Recyclable Novel Bifunctional C 2 -Symmetric Ionic Liquid–Supported (S)
  • Highly Diastereoselective Catalytic Meerwein-Ponndorf-Verley Reductions. Organic Letters. [Link]
  • Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign. [Link]
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed Central. [Link]
  • Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]
  • Chiral auxiliary. Wikipedia. [Link]
  • Sodium cyanoborohydride and iminium reductions. Chemistry Stack Exchange. [Link]
  • Piperidine synthesis. Organic Chemistry Portal. [Link]
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PubMed Central. [Link]
  • (PDF) Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate.
  • Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD thesis, University of Glasgow. [Link]
  • FeCl3-Catalyzed Highly Diastereoselective Synthesis of Substituted Piperidines and Tetrahydropyrans. Organic Chemistry Portal. [Link]
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
  • FeCl(3)-Catalyzed highly diastereoselective synthesis of substituted piperidines and tetrahydropyrans. PubMed. [Link]
  • Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
  • Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. PubMed. [Link]
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of Synthesized 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical techniques for verifying the successful synthesis of 4-Phenylpiperidine-4-carboxylic acid, a key building block in the development of various therapeutic agents.[1] By presenting detailed experimental protocols and expected data, this document serves as a practical resource for researchers, ensuring the integrity and validity of their synthetic products.

The Synthetic Pathway: A Foundational Overview

The synthesis of this compound can be approached through several established routes. A common and effective method involves a Strecker synthesis followed by hydrolysis, a pathway chosen for its reliability and the commercial availability of its starting materials. This multi-step process necessitates careful monitoring and purification at each stage to ensure the desired final product.

Synthesis_Workflow cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Purification cluster_3 Structural Confirmation 4-Piperidone 4-Piperidone Intermediate_Nitrile α-aminonitrile intermediate 4-Piperidone->Intermediate_Nitrile Aniline, KCN Aniline Aniline Potassium Cyanide Potassium Cyanide Target_Molecule 4-Phenylpiperidine-4- carboxylic acid Intermediate_Nitrile->Target_Molecule Acid or Base Hydrolysis Purification Purification Target_Molecule->Purification Analysis NMR, MS, IR Purification->Analysis

Caption: A generalized workflow for the synthesis and confirmation of this compound.

A Comparative Analysis of Spectroscopic Techniques for Structural Elucidation

The confirmation of the synthesized this compound's structure relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application offers a robust and self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for confirming the structure of this compound.

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20-7.40Multiplet5HAromatic protons (C₆H₅)
~3.10-3.30Multiplet4HPiperidine protons (CH₂) adjacent to N
~2.10-2.30Multiplet4HPiperidine protons (CH₂) adjacent to the quaternary carbon
~1.5-1.7 (broad)Singlet1HCarboxylic acid proton (COOH)
~1.5 (broad)Singlet1HAmine proton (NH)

Note: The chemical shifts of the COOH and NH protons can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~175-180Carboxylic acid carbon (COOH)
~140-145Quaternary aromatic carbon (C-Ar)
~125-130Aromatic carbons (CH-Ar)
~50-55Quaternary piperidine carbon (C-4)
~45-50Piperidine carbons (CH₂) adjacent to N
~30-35Piperidine carbons (CH₂) adjacent to the quaternary carbon

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Identify the chemical shifts of the carbon signals and compare them to the expected values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in deuterated solvent H1_acq Acquire ¹H Spectrum dissolve->H1_acq C13_acq Acquire ¹³C Spectrum dissolve->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process analyze Compare experimental data with expected values process->analyze

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 205.11[2]

  • Key Fragmentation Peaks: Look for fragments corresponding to the loss of the carboxyl group (-COOH, m/z = 45) and fragmentation of the piperidine ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected FTIR Data:

Wavenumber (cm⁻¹)Functional Group
~3300-2500 (broad)O-H stretch of the carboxylic acid
~3300-3400 (sharp)N-H stretch of the secondary amine
~1700-1725C=O stretch of the carboxylic acid
~1600, ~1450C=C stretches of the aromatic ring
~1200-1300C-N stretch of the amine
~1210-1320C-O stretch of the carboxylic acid[3]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule and compare them to the expected values.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, detailed structural informationCan be complex to interpret, requires deuterated solvents
¹³C NMR Carbon skeletonUnambiguous carbon countingLower sensitivity, longer acquisition times
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, confirms molecular formulaDestructive, fragmentation can be complex
FTIR Spectroscopy Functional groupsFast, non-destructive, easy to useProvides limited structural information on its own

Conclusion: A Multi-faceted Approach to Structural Validation

The structural confirmation of synthesized this compound is not reliant on a single analytical technique but rather on the convergence of data from multiple spectroscopic methods. The detailed proton and carbon framework provided by ¹H and ¹³C NMR, the definitive molecular weight from mass spectrometry, and the confirmation of key functional groups by FTIR spectroscopy collectively provide an undeniable and robust validation of the target molecule's structure. This multi-faceted approach, grounded in sound experimental protocols and a thorough understanding of the expected data, is essential for ensuring the quality and integrity of synthesized compounds in the rigorous field of drug discovery and development.

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). National Center for Biotechnology Information.
  • 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | C19H21NO2 | CID 96576. (n.d.). PubChem.
  • 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. (n.d.). NIST WebBook.
  • Piperidine-4-carboxylic acid, 4-phenyl-1-(2-phenoxyethyl)-, ethyl ester. (n.d.). SpectraBase.
  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use. (n.d.). Google Patents.
  • Piperidine-4-carboxylic acid, 4-phenyl-1-(p-tolylcarbamoylmethyl)-, ethyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • This compound, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259. (n.d.). PubChem.
  • Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827. (n.d.). PubChem.
  • FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... (n.d.). ResearchGate.
  • This compound, compound with toluene-p-sulphonic acid. (n.d.). PubChem.
  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (n.d.). ResearchGate.
  • Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. (2007). PubMed.
  • 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. (n.d.). CAS Common Chemistry.
  • US2904550A - 4-phenylpiperidines and their preparation. (n.d.). Google Patents.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • 4-Phenylpiperidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • 4-Phenylpiperidine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 4-Phenylpiperidine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). ResearchGate.
  • 1-Acetyl-4-piperidinecarboxylic acid. (n.d.). NIST WebBook.
  • Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. (2007). PubMed.
  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.
  • 1-Phenylpiperidine-4-carboxylic acid. (2018). SIELC Technologies.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Phenylpiperidine-4-carboxylic acid. Designed for professionals in chemical research and drug development, this document moves beyond a simple recitation of data to offer a comparative and interpretive perspective. We will explore the expected spectral features, compare them with a closely related analogue, 4-phenylpiperidine, and provide a detailed rationale for the anticipated chemical shifts and coupling patterns.

Introduction

This compound is a key structural motif in medicinal chemistry, serving as a scaffold for the synthesis of a wide range of pharmacologically active compounds. Its rigid framework and the presence of aromatic, amine, and carboxylic acid functionalities make it a versatile building block for targeting various receptors and enzymes. Accurate structural elucidation and purity assessment are paramount in the development of drug candidates, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide the foundational knowledge for interpreting the ¹H and ¹³C NMR spectra of this important molecule.

Molecular Structure and NMR Workflow

The structural features of this compound are central to understanding its NMR spectra. The piperidine ring typically adopts a chair conformation, with the bulky phenyl and carboxylic acid groups influencing the conformational equilibrium.

Caption: Molecular structure of this compound and the general workflow for its NMR analysis.

Experimental Protocols: Acquiring High-Quality NMR Spectra

To obtain reliable NMR data for this compound, the following experimental setup is recommended:

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (NH and OH).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay (d1): 2 seconds.

¹H NMR Spectral Analysis: A Predictive Approach

Table 1: Predicted ¹H NMR Chemical Shifts for this compound vs. Experimental Data for 4-Phenylpiperidine.

Proton AssignmentPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 4-Phenylpiperidine[1]Rationale for Predicted Shift
Phenyl (Ar-H)7.20 - 7.40 (m, 5H)7.15 - 7.31 (m, 5H)The electronic environment of the phenyl protons is largely unaffected by the carboxylic acid group.
Piperidine (H2, H6 - axial & equatorial)2.90 - 3.20 (m, 4H)2.72 & 3.15 (m, 4H)The presence of the electron-withdrawing carboxylic acid group may cause a slight downfield shift.
Piperidine (H3, H5 - axial & equatorial)1.90 - 2.20 (m, 4H)1.75 - 1.89 (m, 4H)The quaternary carbon at position 4 will influence the local magnetic environment, likely causing a downfield shift compared to the CH group in 4-phenylpiperidine.
Amine (NH)Variable (broad s, 1H)Variable (broad s, 1H)The chemical shift is highly dependent on solvent, concentration, and temperature. In acidic conditions, this proton may exchange with the carboxylic acid proton.
Carboxylic Acid (OH)10.0 - 13.0 (broad s, 1H)N/ACarboxylic acid protons are characteristically found in this downfield region due to strong deshielding.[2]

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMSO-d₆ is often preferred for compounds containing both amine and carboxylic acid groups. This is because it can slow down the rate of proton exchange, allowing for the observation of distinct NH and OH signals.

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The predicted chemical shifts are based on general principles of ¹³C NMR spectroscopy and data from related structures.[3][4][5][6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale for Predicted Shift
Carboxylic Acid (C=O)170 - 185The carbonyl carbon of a carboxylic acid is highly deshielded.[2]
Phenyl (C1')~145The ipso-carbon of the phenyl ring is a quaternary carbon and will be deshielded.
Phenyl (C2', C6')~128Aromatic carbons typically resonate in this region.
Phenyl (C3', C5')~127Aromatic carbons typically resonate in this region.
Phenyl (C4')~126Aromatic carbons typically resonate in this region.
Piperidine (C4)45 - 55This is a quaternary carbon attached to the phenyl and carboxylic acid groups, leading to a significant downfield shift.
Piperidine (C2, C6)40 - 50These carbons are adjacent to the nitrogen atom, which causes a downfield shift.
Piperidine (C3, C5)30 - 40These methylene carbons are further from the heteroatom and substituents.

Trustworthiness Through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating system. COSY would confirm the proton-proton coupling network within the piperidine ring, while HSQC would directly correlate each proton to its attached carbon, confirming the assignments made in the one-dimensional spectra.

Comparative Analysis: this compound vs. 4-Phenylpiperidine

The primary difference in the NMR spectra of these two compounds arises from the substitution at the C4 position of the piperidine ring.

  • ¹H NMR: The most significant change is the absence of the methine proton at C4 in this compound. This simplifies the upfield region of the spectrum. The signals for the remaining piperidine protons (H2, H3, H5, H6) are expected to be slightly shifted due to the electronic and steric influence of the carboxylic acid group.

  • ¹³C NMR: The C4 signal in this compound will be a quaternary carbon, which is typically weaker in intensity compared to protonated carbons. Its chemical shift will be significantly different from the methine carbon in 4-phenylpiperidine. The introduction of the carbonyl carbon from the carboxylic acid group will be a key diagnostic peak in the downfield region of the spectrum.

Logical Relationships in Spectral Interpretation

The process of spectral interpretation follows a logical progression, as illustrated in the diagram below.

cluster_interpretation Spectral Interpretation Logic HNMR 1H NMR Data (Chemical Shift, Integration, Multiplicity) FunctionalGroups Identify Functional Groups (Aromatic, Carboxylic Acid, Amine) HNMR->FunctionalGroups CNMR 13C NMR Data (Number of Signals, Chemical Shift) CNMR->FunctionalGroups CarbonSkeleton Determine Carbon Skeleton (Piperidine Ring, Phenyl Group) FunctionalGroups->CarbonSkeleton Connectivity Establish Connectivity (2D NMR: COSY, HSQC) CarbonSkeleton->Connectivity FinalStructure Confirm Final Structure Connectivity->FinalStructure

Caption: A flowchart illustrating the logical steps involved in the NMR spectral interpretation of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative for its structural verification. Key diagnostic features in the ¹H NMR spectrum include the signals for the phenyl protons, the complex multiplets for the piperidine ring protons, and the characteristic broad singlet for the carboxylic acid proton in the downfield region. In the ¹³C NMR spectrum, the presence of the carbonyl carbon signal and the quaternary carbon at the 4-position of the piperidine ring are definitive indicators of the correct structure. A comparative analysis with simpler analogues like 4-phenylpiperidine provides valuable context for understanding the subtle influences of the carboxylic acid functionality on the spectral parameters. This comprehensive analytical approach ensures a high degree of confidence in the structural assignment, a critical step in any research or development endeavor involving this important molecular scaffold.

References

  • PubChem. 1-Benzyl-4-phenylpiperidine-4-carboxylic acid.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • NIST. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. National Institute of Standards and Technology. [Link]
  • PubChem. 4-Piperidinecarboxylic acid, 4-(phenylamino)-1-(2-phenylethyl)-.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • YouTube. Carbon-13 NMR Spectroscopy. The Organic Chemistry Tutor. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • SpectraBase. 4-Phenylpiperidine - Optional[1H NMR] - Chemical Shifts. [Link]
  • PubChem. This compound, compound with toluene-p-sulphonic acid.
  • The Royal Society of Chemistry.
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate. Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. [Link]
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]
  • Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]
  • ResearchGate. List of the proton chemical shifts (ppm)
  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]
  • Scilit.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylpiperidine-4-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, most notably potent analgesics and psychoactive agents.[1] Its structural motif is a key component in drugs such as pethidine (meperidine) and its analogs. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the experimental methodologies, underlying mechanisms, and practical considerations for each approach.

Route 1: Modified Strecker Synthesis

The Strecker synthesis, a classic method for producing α-amino acids, can be adapted to synthesize this compound.[2][3][4][5] This multi-step approach typically begins with the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired carboxylic acid. A common variation for the synthesis of this compound involves the reaction of 1-benzyl-4-piperidone with aniline and a cyanide source.[6]

Reaction Workflow

Strecker Synthesis Workflow cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis 1-benzyl-4-piperidone 1-benzyl-4-piperidone Aminonitrile 1-benzyl-4-cyano-4-anilinopiperidine 1-benzyl-4-piperidone->Aminonitrile Addition Aniline_HCN Aniline, HCN Aniline_HCN->Aminonitrile Amide_Intermediate Amide Intermediate Aminonitrile->Amide_Intermediate H2SO4 Final_Product 1-benzyl-4-anilinopiperidine-4-carboxylic acid Amide_Intermediate->Final_Product HCl, Reflux Debenzylation This compound Final_Product->Debenzylation Catalytic Hydrogenation (not shown) PTC Alkylation Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis Benzyl_Cyanide Benzyl Cyanide Cycled_Nitrile 1-benzyl-4-cyano-4-phenylpiperidine Benzyl_Cyanide->Cycled_Nitrile Nitrogen_Mustard N,N-bis(2-chloroethyl)benzylamine Nitrogen_Mustard->Cycled_Nitrile NaOH (aq) PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Cycled_Nitrile Final_Product 1-benzyl-4-phenylpiperidine-4-carboxylic acid Cycled_Nitrile->Final_Product Acid or Base Hydrolysis Debenzylation This compound Final_Product->Debenzylation Catalytic Hydrogenation (not shown)

Caption: Workflow for the synthesis via phase-transfer catalyzed alkylation of benzyl cyanide.

Experimental Protocol

Step 1: Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine [7]1. A mixture of N,N-bis(2-chloroethyl)benzylamine, phenylacetonitrile (benzyl cyanide), and a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate) is prepared in a suitable organic solvent like toluene. 2. A concentrated aqueous solution of sodium hydroxide (e.g., 50%) is added portion-wise to the reaction mixture. 3. The mixture is heated (e.g., at 85 °C) for several hours. 4. After cooling, the organic layer is separated, and the product is isolated, often as its hydrochloride salt.

Step 2: Hydrolysis to 1-benzyl-4-phenylpiperidine-4-carboxylic acid

  • The nitrile from the previous step is subjected to vigorous hydrolysis, typically under strong acidic or basic conditions, to convert the nitrile group to a carboxylic acid.

Step 3: N-Debenzylation (if required) As in the Strecker route, the benzyl group can be removed via catalytic hydrogenation to yield the final product.

Mechanistic Insights

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases. [8][9]In this case, the hydroxide ion is transferred from the aqueous phase to the organic phase by the quaternary ammonium salt (the PTC). In the organic phase, the hydroxide ion is a strong enough base to deprotonate the benzyl cyanide, forming a carbanion. This carbanion then acts as a nucleophile, undergoing a double alkylation with N,N-bis(2-chloroethyl)benzylamine to form the piperidine ring in a cyclization reaction.

Comparative Analysis

FeatureModified Strecker SynthesisPhase-Transfer Catalysis Route
Starting Materials 1-benzyl-4-piperidone, aniline, HCNBenzyl cyanide, N,N-bis(2-chloroethyl)benzylamine
Key Reagents HCN (highly toxic), strong acids (H₂SO₄, HCl)NaOH, Phase-Transfer Catalyst (e.g., TBAB)
Reported Yield Overall yields can be moderate (around 41% reported in one instance, with improvements up to ~77%). [10][11]The cyclization step can achieve good yields (e.g., 70%). [7]
Scalability Can be scaled, but handling large quantities of HCN poses significant safety challenges.Generally considered highly scalable and amenable to industrial processes. [12]
Safety Considerations Use of highly toxic and volatile hydrocyanic acid requires stringent safety protocols.Avoids the use of HCN, but nitrogen mustards are alkylating agents and should be handled with care. The use of strong base requires appropriate precautions.
Green Chemistry Aspects Often involves multiple steps with solvent changes and generates significant waste.PTC is often considered a greener alternative as it can reduce the need for harsh solvents and can be performed at high concentrations. [13][14]

Conclusion

Both the modified Strecker synthesis and the phase-transfer catalysis route are viable methods for the preparation of this compound. The choice between these routes will largely depend on the specific capabilities and priorities of the laboratory or manufacturing facility.

The Strecker synthesis is a well-established method, but its reliance on highly toxic cyanide sources is a major drawback, particularly for large-scale production. While improvements have been made to increase the yield, the inherent safety risks remain a significant concern.

The phase-transfer catalysis route offers a compelling alternative that avoids the use of hydrogen cyanide. This method is often more amenable to industrial scale-up due to its enhanced safety profile and the principles of green chemistry it embodies. [14]The ready availability of the starting materials and the operational simplicity of PTC make it an attractive option for the efficient and safer production of this important pharmaceutical intermediate.

Ultimately, for researchers and drug development professionals, the PTC route represents a more modern and sustainable approach to the synthesis of this compound, aligning with the growing emphasis on safety and environmental responsibility in the chemical industry.

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). National Center for Biotechnology Information.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center.
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • Strecker Synthesis. (n.d.). Master Organic Chemistry.
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research.
  • Phase transfer catalysis: Chemistry and engineering. (n.d.). ResearchGate.
  • Piperidine Synthesis. (n.d.). Defense Technical Information Center.
  • does anyone have a good overview for the strecker synthesis. (2018). Reddit.
  • 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. (n.d.). PubChem.
  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. (n.d.). PrepChem.com.
  • This compound suppliers USA. (n.d.). Molbase.
  • 4-phenylpiperidines and their preparation. (1959). Google Patents.
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). (2010). PubMed.
  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. (n.d.). Google Patents.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • Strecker amino acid synthesis. (n.d.). ChemEurope.com.
  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics.
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (n.d.). Google Patents.
  • Studies on the Mechanism of the von Braun Reaction. (n.d.). ResearchGate.

Sources

The Ester Switch: A Comparative Guide to the Biological Activity of 4-Phenylpiperidine-4-carboxylic Acid and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Decisive Functional Group

In the landscape of medicinal chemistry, the 4-phenylpiperidine framework stands as a quintessential "privileged scaffold." Its rigid structure provides an ideal anchor for presenting pharmacophoric elements in a precise three-dimensional orientation, making it a cornerstone in the development of centrally acting agents. This guide delves into a critical chemical modification of this scaffold: the C4-carboxylic acid and its corresponding esters. We will explore how the simple conversion of a carboxylic acid to an ester group acts as a profound molecular switch, transforming a largely inactive molecule into a potent opioid analgesic.

This comparison will be centered on the most prominent example, Pethidine (also known as Meperidine), the ethyl ester of 1-methyl-4-phenylpiperidine-4-carboxylic acid. By examining the stark contrast in biological activity between the parent acid and its ester form, we will illuminate fundamental principles of drug design, metabolism, and structure-activity relationships (SAR) that are pivotal for researchers in pharmacology and drug development.

The Inactive Core: Biological Profile of 4-Phenylpiperidine-4-carboxylic Acid

The story begins with the parent acid. This compound and its N-methylated analogue, pethidinic acid, are primarily recognized not for their pharmacological effects, but as the metabolic byproducts of their active ester counterparts.[1][2]

Extensive metabolic studies show that active esters like Pethidine are rapidly hydrolyzed in the liver by carboxylesterases back to the corresponding carboxylic acid.[2] This resulting acid, pethidinic acid, is considered an inactive metabolite, possessing little to no significant affinity for opioid receptors.[2] Its increased polarity compared to the ester form limits its ability to cross the blood-brain barrier and engage with target receptors in the central nervous system (CNS). From a drug action perspective, the generation of the carboxylic acid represents a terminal, deactivating step in the lifecycle of the active drug.

The Ester Transformation: A Gateway to Potent Opioid Agonism

The conversion of the C4-carboxylic acid to an ester is the single most critical modification for imbuing the 4-phenylpiperidine scaffold with potent analgesic activity. This transformation profoundly alters the molecule's physicochemical properties, leading to a cascade of favorable pharmacological outcomes.

Key Contributions of the Ester Group:

  • Lipophilicity and CNS Penetration: The ester group significantly increases the lipophilicity of the molecule compared to the polar carboxylic acid. This enhanced lipid solubility is crucial for passive diffusion across the blood-brain barrier, allowing the compound to reach its site of action within the CNS.

  • Receptor Binding Interaction: The ester moiety is not merely a passive vehicle for CNS entry. It forms key interactions within the binding pocket of the µ (mu) and κ (kappa) opioid receptors. The size, shape, and electronic distribution of the ester are critical for optimal receptor affinity and agonist efficacy. Pethidine, for instance, exerts its analgesic effects through weak agonism of the µ-opioid receptor and also has an affinity for κ-opioid receptors.[3][4]

The prototypical example, Pethidine (Meperidine) , is the ethyl ester of 1-methyl-4-phenylpiperidine-4-carboxylic acid. It is a synthetic opioid analgesic used for the treatment of moderate to severe pain.[5] Its rapid onset of action is a direct consequence of its ability to quickly penetrate the CNS, a property conferred by the ethyl ester group.[3]

Metabolic Fate: The Divergent Paths of Pethidine

The central role of the ester is further highlighted by the metabolic pathways of Pethidine. The body employs two primary routes to modify the drug, each leading to a metabolite with a dramatically different biological profile.

  • Hydrolysis (Deactivation): As previously mentioned, hepatic carboxylesterases hydrolyze the ethyl ester of Pethidine to form pethidinic acid . This pathway effectively terminates the analgesic activity.[1][2]

  • N-Demethylation (Toxification): A second major pathway, mediated by cytochrome P450 enzymes (CYP2B6, CYP3A4, CYP2C19), involves the removal of the N-methyl group to form norpethidine .[3] Unlike pethidinic acid, norpethidine is biologically active. However, its activity profile is undesirable. It has approximately half the analgesic potency of Pethidine but acts as a CNS stimulant, which can lead to tremors, myoclonus, and seizures, particularly with high doses or in patients with renal impairment.[1][3][6][7]

This metabolic dichotomy powerfully illustrates the fine balance of structure and activity: the ester is essential for analgesia, while modifications at the nitrogen atom can introduce significant toxicity.

G Pethidine Pethidine (Active Ester) Analgesic Pethidinic_Acid Pethidinic Acid (Inactive Carboxylic Acid) Pethidine->Pethidinic_Acid Hydrolysis (Carboxylesterases) Norpethidine Norpethidine (Active Metabolite) Weak Analgesic, Neurotoxic Pethidine->Norpethidine N-Demethylation (CYP450 Enzymes)

Caption: Metabolic pathways of Pethidine.

Quantitative Comparison: Receptor Binding Affinity

The most direct measure of a compound's interaction with its target is its binding affinity (Ki). A lower Ki value indicates a higher binding affinity. While direct comparative studies testing the carboxylic acid and its esters in the same assay are scarce—owing to the established inactivity of the acid—the data clearly positions the esters as potent ligands.

CompoundFunctional GroupTarget ReceptorBinding Affinity (Ki)Biological Activity
Pethidinic AcidCarboxylic Acidµ-OpioidNot available (reported as inactive)[2]Inactive Metabolite
Pethidine (Meperidine) Ethyl Ester µ-Opioid ~100-400 nM (varies by study)Analgesic
NorpethidineEthyl Esterµ-OpioidReported as ~2x lower affinity than PethidineWeak Analgesic, Neurotoxic

This table synthesizes data from multiple sources. Direct Ki values for pethidinic acid are not typically reported in comparative binding assays due to its recognized inactivity.

Mechanism of Action: Mu-Opioid Receptor Signaling

The analgesic and euphoric effects of Pethidine and its active congeners are mediated through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).

G cluster_0 Cell Membrane cluster_1 Intracellular Effects Pethidine Pethidine (Ester) MOR μ-Opioid Receptor (GPCR) Pethidine->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Analgesia Analgesia cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Caption: Pethidine-activated μ-opioid receptor signaling.

Upon binding of Pethidine, the µ-opioid receptor undergoes a conformational change, activating the associated inhibitory G-protein (Gi/o).[8][9] This activation leads to:

  • Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (cAMP), altering downstream signaling cascades.[10]

  • Modulation of Ion Channels:

    • Inhibition of voltage-gated Ca2+ channels, which reduces neurotransmitter release from presynaptic terminals.[10]

    • Activation of G-protein-coupled inwardly rectifying K+ channels (GIRKs), which leads to hyperpolarization of the neuron and reduced excitability.[10]

Collectively, these actions decrease the transmission of nociceptive (pain) signals, resulting in analgesia.

Experimental Protocols

Protocol 1: In Vitro Opioid Receptor Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of test compounds for the µ-opioid receptor using a competitive radioligand binding assay.

Objective: To quantify the ability of a test compound (e.g., Pethidine) to displace a known radiolabeled ligand from the µ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

  • Radioligand: [³H]DAMGO (a high-affinity, selective µ-opioid agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Test compounds: this compound, Pethidine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Methodology:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds and control ligands in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes + [³H]DAMGO + Assay Buffer.

    • Non-specific Binding: Cell membranes + [³H]DAMGO + high concentration of Naloxone (e.g., 10 µM).

    • Test Compound: Cell membranes + [³H]DAMGO + serially diluted test compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[11]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis A Prepare Cell Membranes (hMOR) C Combine Membranes, [3H]DAMGO & Test Compound A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at RT to Reach Equilibrium C->D E Rapid Filtration (Separate Bound/Unbound) D->E F Wash Filters E->F G Scintillation Counting (Measure Radioactivity) F->G H Calculate IC50 from Competition Curve G->H I Calculate Ki via Cheng-Prusoff Equation H->I

Caption: Workflow for In Vitro Receptor Binding Assay.

Protocol 2: In Vivo Hot Plate Analgesia Test

This protocol describes a classic and reliable method for assessing the efficacy of centrally acting analgesics in rodents.[12][13]

Objective: To measure the analgesic effect of a test compound by quantifying the latency of a mouse's response to a thermal stimulus.

Materials:

  • Male ICR or C57BL/6 mice.

  • Hot plate apparatus with adjustable, stable temperature control.

  • Test compounds (Pethidine) and vehicle control (e.g., saline), prepared for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Stopwatch.

Methodology:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Baseline Measurement:

    • Set the hot plate surface to a constant temperature (typically 52-55°C).[14][15]

    • Gently place a mouse on the hot plate and immediately start the stopwatch.

    • Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

    • Stop the timer at the first definitive sign of a pain response. This is the baseline latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the mouse does not respond by the cut-off time, it should be removed, and the cut-off time recorded as its latency.

  • Compound Administration: Administer the test compound or vehicle to the mice (e.g., Pethidine at 10 mg/kg, i.p.).

  • Post-Treatment Measurement: At a predetermined time point after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in %MPE indicates an analgesic effect.

G A Acclimate Mice to Testing Environment B Set Hot Plate to 55°C A->B C Place Mouse on Plate Measure Baseline Latency (Paw Lick/Jump) B->C D Administer Vehicle or Test Compound (i.p.) C->D E Wait for Drug Onset (e.g., 30 min) D->E F Place Mouse on Plate Measure Post-Drug Latency E->F G Calculate %MPE and Analyze Data F->G

Caption: Workflow for the Hot Plate Analgesia Test.

Conclusion

The biological activities of this compound and its esters are a study in contrasts, dictated almost entirely by the nature of the C4 functional group. The carboxylic acid is a polar, inactive precursor or metabolite, unable to effectively penetrate the CNS or bind to opioid receptors. In stark contrast, the esterification of this acid, particularly to the ethyl ester found in Pethidine, acts as a critical switch. It unlocks potent opioid agonist activity by enhancing lipophilicity for CNS access and providing the necessary molecular architecture for high-affinity receptor binding. This clear and dramatic structure-activity relationship underscores a fundamental principle in drug design: a minor functional group modification can be the dividing line between inactivity and potent therapeutic effect. Understanding this "ester switch" provides invaluable insight for researchers aiming to design the next generation of centrally acting therapeutic agents.

References

  • Pethidine: Mechanisms, Clinical Applications and Adverse Effects. (2020). American Society of Anesthesiologists. [Link]
  • López-García, J. A., & González, M. I. (2004). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 137(2), 225-231. [Link]
  • Kam, P. (2013). 2013C08 Discuss the metabolism of morphine, codeine and pethidine. ketamine-nightmares. [Link]
  • Primary metabolic pathways of pethidine.
  • Norpethidine. Wikipedia. [Link]
  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]
  • Norpethidine. SelfDecode. [Link]
  • Pethidine. ld99.com. [Link]
  • Mondal, S., Roy, K., & Das, A. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26236-26245. [Link]
  • Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs.
  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]
  • Rodent Hot Pl
  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254. [Link]
  • Mu-opioid receptor. Wikipedia. [Link]
  • Pharm-13A08 Discuss the metabolism of morphine, codeine and pethidine. PROPOFOL DREAMS. [Link]
  • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Technology Networks. [Link]
  • Pethidinic acid. Wikipedia. [Link]
  • Weiss, D. R., & Lane, J. R. (2021). Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor. Journal of Chemical Information and Modeling, 61(8), 3895-3907. [Link]
  • Norpethidine. chemeurope.com. [Link]
  • In vitro opioid receptor assays. PubMed. [Link]
  • Wouters, J., Pauwels, P. J., & Leysen, J. E. (1995). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical pharmacology, 50(2), 229-236. [Link]
  • The principle of the delta opioid receptor – ligand binding assay...
  • Normeperidine. PubChem. [Link]
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • Norpethidine toxicity.
  • Meperidine acid. PubChem. [Link]
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Meperidine. PubChem. [Link]
  • Synthesis and biological activity study of some new pteridine derivatives.
  • Biotransformation of Pethidine: A Comparative Study of 24 H Urine in Three Ethnic Groups. PubMed. [Link]
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.

Sources

A Comparative Guide to the Analgesic Potency of 4-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the analgesic potency of various 4-phenylpiperidine derivatives, a class of synthetic opioids that form the cornerstone of modern pain management. We will delve into the structural nuances that dictate their pharmacological activity, the experimental methodologies used to quantify their potency, and the clinical implications of these differences. This document is intended for researchers, scientists, and drug development professionals engaged in the field of analgesia.

Introduction: The Central Role of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundational framework for a significant portion of clinically used synthetic opioids.[1][2] These compounds exert their effects primarily by acting as agonists at the µ-opioid receptor (MOR), mimicking the action of endogenous endorphins to produce profound analgesia.[2][3]

The versatility of this scaffold allows for chemical modifications at several key positions, leading to a wide spectrum of analgesic potencies and pharmacokinetic profiles. Understanding the relationship between these structural modifications and the resulting biological activity—the structure-activity relationship (SAR)—is paramount for the rational design of novel analgesics with improved efficacy and safety profiles. This guide will compare seminal members of this class, including Pethidine (Meperidine) and the highly potent Fentanyl, to illustrate these critical pharmacological principles.

Mechanism of Action: µ-Opioid Receptor Agonism

The analgesic effects of 4-phenylpiperidine derivatives are mediated through their interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR) located throughout the central nervous system (CNS).[2]

Signaling Pathway:

  • Binding: The drug molecule binds to the µ-opioid receptor on the neuronal cell membrane.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, activating an associated intracellular G-protein (Gi/Go).

  • Downstream Effects: The activated G-protein initiates several downstream signaling events:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Ion Channel Modulation: It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels, reducing calcium influx.

  • Reduced Neuronal Excitability: The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters (e.g., substance P, glutamate), resulting in analgesia.[3]

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intra Intracellular Space Opioid 4-Phenylpiperidine Derivative (Agonist) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds G_Protein Gi/Go Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K_out K⁺ K_Channel->K_out Efflux Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia Ca_in Ca²⁺ Ca_in->Ca_Channel Influx

Caption: µ-Opioid receptor signaling cascade initiated by a 4-phenylpiperidine agonist.

Structure-Activity Relationships (SAR): The Molecular Basis of Potency

The dramatic differences in potency among 4-phenylpiperidine derivatives can be attributed to specific substitutions on the core scaffold. The orientation of the 4-phenyl group relative to the piperidine ring (axial vs. equatorial) is also a critical determinant of receptor binding and efficacy.[4][5]

  • N-Substituent: The group attached to the piperidine nitrogen is a major driver of potency. Pethidine possesses a simple methyl group. In contrast, Fentanyl features a phenethyl group, which provides additional binding interactions with the receptor, significantly enhancing its affinity and potency.[6]

  • C4-Substituent: This position is crucial for differentiating the major families.

    • Pethidine-like: These compounds have a carboethoxy group (-COOEt) at C4. This is a relatively simple substitution.

    • Fentanyl-like: These feature a more complex N-propionylanilino group. This larger, lipophilic group dramatically increases affinity for the µ-opioid receptor, contributing to Fentanyl's high potency.[7][8]

  • Piperidine Ring Substitutions: Adding small alkyl groups, such as a 3-methyl group in prodine derivatives, can alter the conformation and stereochemistry, leading to changes in potency.[5]

Experimental Assessment of Analgesic Potency

The analgesic potency of these compounds is quantified preclinically using in vivo rodent models. These assays measure the drug's ability to reduce an animal's reflexive response to a noxious stimulus.[9] The effective dose required to produce analgesia in 50% of the test population (ED50) is a key metric derived from these studies.

In Vivo Analgesia Workflow start Acclimatize Animals admin Administer Vehicle or 4-Phenylpiperidine Derivative start->admin wait Waiting Period (for drug absorption) admin->wait test Perform Nociceptive Test (e.g., Tail-Flick, Hot-Plate) wait->test measure Measure Response Latency (e.g., time to tail flick) test->measure analyze Data Analysis (Calculate ED50) measure->analyze end Determine Potency analyze->end

Caption: General experimental workflow for assessing analgesic potency in rodents.

Key Experimental Protocols

A. Tail-Flick Test (Spinal Analgesia) This method primarily assesses centrally acting analgesics by measuring a spinal reflex to a thermal stimulus.[10]

  • Step 1: Acclimatization & Restraint: Gently restrain the rat or mouse, allowing the tail to be exposed.

  • Step 2: Baseline Measurement: Measure the baseline latency by focusing a beam of high-intensity light (radiant heat) on the ventral surface of the tail, typically 3-4 cm from the tip.[11] The instrument automatically records the time taken for the animal to flick its tail away from the heat source.

  • Step 3: Compound Administration: Administer the 4-phenylpiperidine derivative via the desired route (e.g., subcutaneous, intraperitoneal).

  • Step 4: Post-Treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90 minutes) after administration, repeat the latency measurement.

  • Step 5: Cut-off Time: A maximum cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[10][11] An increase in reaction time indicates an analgesic effect.

B. Hot-Plate Test (Supraspinal Analgesia) This test involves a more complex, supraspinal response to a thermal stimulus and is also highly effective for evaluating opioid analgesics.[12]

  • Step 1: Equipment Setup: Set the surface of the hot plate apparatus to a constant temperature (e.g., 52-55°C).[12][13]

  • Step 2: Baseline Measurement: Place the animal on the hot plate and start a timer. Observe for behavioral endpoints such as licking of the paws or jumping. The time until this response occurs is the baseline latency.

  • Step 3: Compound Administration: Administer the test compound.

  • Step 4: Post-Treatment Measurement: At set time points, place the animal back on the hot plate and record the new response latency.

  • Step 5: Cut-off Time: A cut-off time (e.g., 30-45 seconds) is used to prevent injury. A significant increase in latency compared to baseline indicates analgesia.

Comparative Analgesic Potency

The potency of opioids is often expressed relative to morphine. The following table summarizes the approximate relative potencies of key 4-phenylpiperidine derivatives.

CompoundChemical ClassKey Structural FeaturesApproximate Potency (Relative to Morphine = 1)
Morphine PhenanthreneReference Standard1
Pethidine (Meperidine)PhenylpiperidineN-Methyl, 4-Carboethoxy~0.125[14]
Fentanyl PhenylpiperidineN-Phenethyl, 4-Anilido50 - 100[3][15]

Note: Relative potency can vary depending on the route of administration, the specific pain model used, and the species.

Discussion: Bridging Structure to Clinical Reality

The vast difference in potency between Pethidine and Fentanyl is a direct consequence of their molecular structures. Fentanyl's N-phenethyl and 4-anilido groups enable it to bind to the µ-opioid receptor with much higher affinity and efficacy than Pethidine's simpler N-methyl and 4-ester substitutions.[3][6][7] This high affinity translates to a lower dose requirement to achieve the same level of pain relief.

Clinical and Pharmacological Insights:

  • Pethidine (Meperidine): Its lower potency and shorter duration of action compared to morphine made it a popular choice for managing acute pain, particularly in obstetrics.[16][17] However, its use has declined due to concerns about its neurotoxic metabolite, norpethidine, which can accumulate with repeated dosing or in patients with renal impairment, leading to seizures.[17]

  • Fentanyl: Its exceptional potency and high lipophilicity result in a rapid onset and short duration of action when administered intravenously, making it an ideal analgesic and anesthetic adjunct during surgery.[2][15] These properties also allow for its formulation into transdermal patches for the management of severe, chronic pain, providing stable drug delivery over several days.[15] However, this high potency also carries a significant risk of respiratory depression and overdose, necessitating careful dosing and monitoring.[15]

Conclusion

The 4-phenylpiperidine class of analgesics exemplifies the power of medicinal chemistry to modulate pharmacological activity through targeted structural modifications. The difference of nearly three orders of magnitude in potency between Pethidine and Fentanyl underscores the critical role of the N-substituent and the C4-position in optimizing interactions with the µ-opioid receptor. A thorough understanding of these structure-activity relationships, validated by robust preclinical models like the tail-flick and hot-plate tests, remains essential for the ongoing development of safer and more effective opioid analgesics.

References

  • Froimowitz, M., & Kollman, P. A. (1984). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of medicinal chemistry, 27(10), 1260–1267.
  • Loew, G. H., & Jester, J. R. (1975). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 18(11), 1051–1056. [Link]
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2018). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs, 7(2).
  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R. L., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(11), 3028–3033. [Link]
  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Smith Torhan, A., & Zhang, H. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & medicinal chemistry letters, 17(11), 3023–3027. [Link]
  • Jirkof, P. (2017). A Review of Pain Assessment Methods in Laboratory Rodents.
  • Kuhad, A., & Chopra, K. (2008). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. Indian journal of pharmaceutical sciences, 70(6), 796–800. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Fleet, J., Jones, M., & Belan, I. (2015). A comparison of fentanyl with pethidine for pain relief during childbirth: a randomised controlled trial. BJOG : an international journal of obstetrics and gynaecology, 122(7), 983–992. [Link]
  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153. [Link]
  • World Health Organization. (2018). WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents. NCBI Bookshelf. [Link]
  • Snyder, S. H., & Feinberg, A. P. (1975). A model explaining structure-activity relationships of opiate agonists and antagonists. Proceedings of the National Academy of Sciences of the United States of America, 72(12), 4774–4778. [Link]
  • Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. [Link]
  • Colapret, J. A., et al. (1995). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of medicinal chemistry, 38(19), 3655–3665. [Link]
  • Mushtaq, N., Naseem, H., Shafi, N., & Saeed, A. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Der Pharma Chemica, 9(6), 72-79. [Link]
  • Fleet, J. A., Jones, M., & Belan, I. (2015). A Comparison of Fentanyl With Pethidine for Pain Relief During Childbirth: A Randomized-Controlled Trial.
  • Santenna, C., Kumar, S., Balakrishnan, S., Jhaj, R., & Ahmed, S. N. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of Experimental Pharmacology, 11, 81–86. [Link]
  • Ramos-Matos, C. F., Bistas, K. G., & Lopez-Ojeda, W. (2023). Fentanyl.
  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]
  • Wikipedia. (n.d.). Fentanyl. Wikipedia. [Link]
  • Georgiev, G., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71, 1-8. [Link]
  • Kristensen, M. P., et al. (2019). The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery. Pharmacology research & perspectives, 7(5), e00510. [Link]
  • Kaye, A. D., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and therapy, 6(1), 65–76. [Link]
  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
  • Fleet, J., Jones, M., & Belan, I. (2015). A comparison of fentanyl with pethidine for pain relief during childbirth: a randomised controlled trial. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Binding Assays for 4-Phenylpiperidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of in vitro binding assays crucial for the characterization of 4-phenylpiperidine-4-carboxylic acid derivatives, a significant class of compounds targeting opioid receptors. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, integrates self-validating systems for trustworthy data, and is grounded in authoritative scientific literature.

Introduction: The Significance of 4-Phenylpiperidine Derivatives

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of analgesics.[1][2] Derivatives of this core structure are known to interact primarily with opioid receptors—mu (μ), delta (δ), and kappa (κ)—which are G protein-coupled receptors (GPCRs) integral to pain modulation.[3][4][5] All three major types of opioid receptors belong to the GPCR family and are involved in mediating the effects of opiate drugs.[6] Understanding the binding affinity and selectivity of novel chemical entities within this class is a critical first step in drug discovery, predicting both therapeutic potential and potential side effects.[7]

This guide focuses on the "gold standard" radioligand binding assays and explores modern, non-radioactive alternatives, providing the technical details necessary for their successful implementation and interpretation.

Foundational Principles: Choosing the Right Binding Assay

The primary goal of a binding assay is to quantify the interaction between a ligand (the drug candidate) and its receptor. The choice of assay depends on several factors including the required throughput, sensitivity, available equipment, and safety considerations.

Radioligand Binding Assays: The Gold Standard

For decades, radioligand binding assays have been the benchmark for measuring receptor-ligand affinity due to their high sensitivity and robustness.[8] These assays rely on a radiolabeled ligand (e.g., tritiated, [³H]) that has a known high affinity for the target receptor. The fundamental principle is competition: the unlabeled test compound (a 4-phenylpiperidine derivative) competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the test compound's inhibitory constant (Ki), a direct measure of its binding affinity.[8][9][10]

Non-Radioactive Alternatives: The Future of High-Throughput Screening

While powerful, radioligand assays involve significant safety protocols and waste disposal costs. This has driven the development of non-radioactive alternatives, which are often more amenable to high-throughput screening (HTS).[7][11][12]

  • Fluorescence Polarization (FP) Assays: FP assays are a homogeneous alternative that measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule.[11][13][14] When a small fluorescent ligand is unbound, it tumbles rapidly in solution, and its emitted light is depolarized.[13][14] Upon binding to the much larger receptor, its rotation slows, and the emitted light remains polarized.[13][15] This technique is particularly useful for studying interactions between large proteins and small ligands, making it well-suited for GPCR drug discovery.[13]

  • Mass Spectrometry (MS)-Based Assays: Recent advances have introduced label-free methods using mass spectrometry to directly quantify the unbound ligand after incubation with the receptor, offering a powerful alternative to traditional radiometric assays.[7][12][16]

The following table provides a high-level comparison of these methodologies:

FeatureRadioligand Binding AssayFluorescence Polarization (FP)Mass Spec (MS)-Based Assay
Principle Competitive displacement of a radiolabeled ligandChange in polarized light emission upon bindingDirect, label-free quantification of unbound ligand
Sensitivity Very HighHighHigh
Throughput Moderate to HighHighVery High (approaching 1 Hz)[7][12]
Safety Requires handling of radioactive materialsNon-radioactiveNon-radioactive
Cost High (radioligands, waste disposal)Moderate (fluorescent probes, instrumentation)High (initial instrument cost)
Format Heterogeneous (requires separation of bound/free)Homogeneous (no wash steps)[11][14]Heterogeneous (requires separation)

Experimental Workflow & Protocols

A meticulously executed protocol is the foundation of reliable data. Here, we detail a representative workflow for a competitive radioligand binding assay for a novel 4-phenylpiperidine derivative at the mu-opioid receptor (MOR).

Diagram: Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis Membrane Receptor Membrane Prep (e.g., CHO-hMOR cells) Incubate Incubate Components: - Membranes - Radioligand (fixed conc.) - Test Compound (varied conc.) - Controls (Total & NSB) Membrane->Incubate Radio Radioligand Stock (e.g., [3H]DAMGO) Radio->Incubate TestCmpd Test Compound Dilution Series (4-Phenylpiperidine derivative) TestCmpd->Incubate Filter Rapid Vacuum Filtration (Glass Fiber Filters) Incubate->Filter Reach Equilibrium Wash Wash Filters (Cold Assay Buffer) Filter->Wash Trap Membranes Count Scintillation Counting (Measure Radioactivity, CPM) Wash->Count Isolate Bound Radioligand Analyze Data Analysis (CPM -> IC50 -> Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Binding at the Human Mu-Opioid Receptor (hMOR)

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

A. Materials & Reagents

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).[17]

  • Radioligand: [³H]DAMGO (a selective mu-opioid peptide agonist).[18]

  • Test Compound: The this compound derivative of interest, dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity ligand like Naloxone.[6]

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[10]

  • Detection: Scintillation cocktail and a liquid scintillation counter.

B. Step-by-Step Procedure

  • Preparation: Prepare serial dilutions of the test compound. The final concentrations should span several orders of magnitude around the expected Ki.[9]

  • Assay Setup: In reaction tubes, combine the following in order:

    • Assay Buffer

    • Test compound dilution (or vehicle for "Total Binding" tubes, or Naloxone for "NSB" tubes)

    • Radioligand ([³H]DAMGO) at a fixed concentration, typically at or below its dissociation constant (Kd) (e.g., 0.5 nM).[6]

    • Receptor membrane preparation (e.g., 10-20 µg protein per tube).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6][9]

  • Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This crucial step separates the receptor-bound radioligand from the free radioligand in solution.[9][19]

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Detection: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

C. Data Analysis: From Raw Counts to Affinity (Ki)

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (NSB, CPM)

  • Generate Inhibition Curve: Plot the percent specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki using the Cheng-Prusoff Equation: The IC50 is dependent on experimental conditions (like the radioligand concentration), whereas the Ki is an absolute measure of affinity.[20][21] Convert the IC50 to a Ki value using the Cheng-Prusoff equation:[22][23]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] = Concentration of the radioligand used in the assay.

      • Kd = Dissociation constant of the radioligand for the receptor.

Comparative Binding Data

The ultimate goal is to compare the binding profiles of different 4-phenylpiperidine derivatives. The table below presents hypothetical, yet realistic, binding affinity (Ki) data for several derivatives at the three main opioid receptors. Such data allows for the assessment of both potency (a lower Ki value indicates higher affinity) and selectivity (the ratio of Ki values between different receptors).

CompoundMu-Opioid (Ki, nM)Delta-Opioid (Ki, nM)Kappa-Opioid (Ki, nM)MOR Selectivity (vs. DOR/KOR)
Derivative A 1.5150320100x / 213x
Derivative B 25.030.08001.2x / 32x
Derivative C 0.84500>10,0005625x / >12500x
Morphine 3.0[18]>1000[18]>1000[18]>333x

Data is illustrative. Actual values must be determined experimentally.

From this data, Derivative C would be identified as a highly potent and selective mu-opioid receptor ligand, a desirable profile for a targeted analgesic.

Mechanistic Context: Receptor Signaling

4-Phenylpiperidine derivatives that are agonists at opioid receptors initiate a downstream signaling cascade. Opioid receptors couple to inhibitory Gi/o proteins.[3][4] Upon agonist binding, the G protein is activated, leading to the dissociation of its Gα and Gβγ subunits.[24][25] These subunits then modulate various intracellular effectors, ultimately leading to the desired analgesic effect but also potentially to adverse effects like respiratory depression.[4][26]

Diagram: Mu-Opioid Receptor (Gi) Signaling Pathway

G cluster_membrane Cell Membrane cluster_gprotein cluster_cytosol Cytosol MOR μ-Opioid Receptor (MOR) G_alpha Gαi MOR->G_alpha Activates GDP GDP G_alpha_active Gαi-GTP G_alpha->G_alpha_active GDP/GTP Exchange G_betagamma_active Gβγ G_beta G_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_channel K+ Channel Ca_channel Ca2+ Channel Ligand Opioid Agonist (e.g., Phenylpiperidine derivative) Ligand->MOR Binds G_alpha_active->AC Inhibits G_betagamma_active->K_channel Activates G_betagamma_active->Ca_channel Inhibits

Caption: Canonical Gi-protein signaling pathway for the mu-opioid receptor.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. PubMed.
  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
  • Development of a non-radioactive mass spectrometry-based binding assay at the μ-opioid receptor and its application for the determination of the binding affinities of 17 opiates/opioids as well as of the designer opioid isotonitazene and five further 2-benzylbenzimidazoles. PubMed.
  • Fluorescence Polarization in GPCR Research. Celtarys Research.
  • Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers.
  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications (RSC Publishing).
  • Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance. PMC.
  • Fluorescent Ligands in Fluorescence Polarization Assays. Celtarys Research.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. ResearchGate.
  • Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. PubMed.
  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications (RSC Publishing).
  • Ki, IC50, & the Cheng-Prusoff equation. YouTube.
  • "Mu opioid receptor antagonist 8" binding kinetics and affinity. Benchchem.
  • Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calculator.
  • Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. PNAS.
  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.
  • Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. PubMed Central.
  • Structure of the μ Opioid Receptor-Gi Protein Complex. PMC - NIH.
  • Fluorescence Polarization (FP). Molecular Devices.
  • In vitro opioid receptor assays. PubMed.
  • The principle of the delta opioid receptor – ligand binding assay... ResearchGate.
  • High-Throughput Label-Free Opioid Receptor Binding Assays using an Automated Desorption Electrospray Ionization Mass Spectrometr. Semantic Scholar.
  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC.
  • Comparative Binding Kinetics of Opioids to Mu-Opioid Receptors: A Comprehensive Guide. Benchchem.
  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed.
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PMC - PubMed Central.
  • Validating Opioid Receptor Binding Assays: A Comparative Guide Using Morphine Hydrobromide. Benchchem.
  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target.
  • N,N -Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent ?? Opioid Receptor Agonist with Oral Bioavailability and Its Analogues | Request PDF. ResearchGate.
  • Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. FR.
  • Radioligand Binding Assay. Creative Bioarray.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central.
  • Radioligand Binding Assay Services. Perceptive.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF. ResearchGate.
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications.

Sources

The 4-Phenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships Across Key CNS Targets

The 4-phenylpiperidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally adaptable, structure provides an ideal framework for presenting pharmacophoric elements in three-dimensional space, enabling interaction with a wide array of biological targets, particularly within the central nervous system (CNS). This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 4-phenylpiperidine analogs across three major classes of G-protein coupled receptors (GPCRs): the μ-opioid receptor (MOR), the dopamine D2 receptor (D2R), and the nociceptin/orphanin FQ (NOP) receptor. We will dissect the subtle structural modifications that dictate potency, selectivity, and functional activity, providing researchers with a comprehensive understanding of this versatile chemical motif.

The Enduring Legacy of the 4-Phenylpiperidine Core

First identified in the 1930s with the synthesis of meperidine (pethidine), the 4-phenylpiperidine scaffold quickly established its therapeutic importance as a potent analgesic.[1] The key to its success lies in its structural mimicry of the tyrosine moiety of endogenous opioid peptides, allowing it to engage with the MOR. The core structure consists of a piperidine ring with a phenyl group at the 4-position. The critical pharmacophoric elements that can be systematically modified are:

  • The N-substituent of the piperidine ring: This vector allows for the exploration of lipophilic pockets and can significantly influence potency and receptor selectivity.

  • The 4-phenyl ring: Substitution on this ring can modulate receptor affinity and selectivity, as well as pharmacokinetic properties.

  • The substituent at the 4-position of the piperidine ring: This position is crucial for dictating the class of activity, with different groups leading to potent opioid agonists, dopamine receptor antagonists, or other CNS-active agents.

This guide will compare and contrast the SAR for analogs targeting the MOR, D2R, and NOP receptors, highlighting how modifications at these key positions drive the desired pharmacological profile.

I. The μ-Opioid Receptor (MOR): Engineering Potent Analgesics

The 4-phenylpiperidine scaffold is the foundation for some of the most potent synthetic opioids, including fentanyl and its numerous analogs.[2][3] The primary goal in the design of these analogs is to maximize affinity and agonist efficacy at the MOR to produce profound analgesia.

Key SAR Insights for MOR Agonists:
  • The N-Substituent: A phenethyl group at the nitrogen atom, as seen in fentanyl, is optimal for high MOR affinity.[4] This lipophilic group is believed to interact with a complementary hydrophobic pocket in the receptor. The length and nature of the linker between the nitrogen and the phenyl ring are critical; a two-carbon (ethyl) linker is generally preferred.

  • The 4-Anilino Group: The N-phenylpropanamide group at the 4-position of the piperidine ring is a hallmark of the fentanyl series and is essential for high potency.[5] The propionamide moiety is generally more potent than an acetamide group.

  • Piperidine Ring Substitution: Introduction of a methyl group at the 3-position of the piperidine ring can have a dramatic effect on potency, with the cis-isomer being significantly more potent than the trans-isomer.[5] This suggests a specific stereochemical requirement for optimal receptor fit.

Comparative Data for Fentanyl Analogs at the μ-Opioid Receptor
CompoundR1 (N-substituent)R2 (4-substituent)MOR Binding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg, mouse)
FentanylPhenethylN-phenylpropanamide1.10.011
AcetylfentanylPhenethylN-phenylacetamide5.30.044
ButyrylfentanylPhenethylN-phenylbutanamide1.90.025
FuranylfentanylPhenethylN-(furan-2-ylmethyl)propanamide3.20.02
CarfentanilPhenethylN-phenyl-N-(methoxycarbonyl)propanamide0.0340.00032
RemifentanilMethyl propanoateN-phenylpropanamide1.40.005

Data compiled from multiple sources. Absolute values may vary depending on the specific assay conditions.

The data clearly illustrates that subtle changes to the acyl group on the anilino nitrogen can modulate potency, with the propionamide of fentanyl offering a good balance. The dramatic increase in potency for carfentanil highlights the favorable interactions of the methoxycarbonyl group.

II. The Dopamine D2 Receptor (D2R): From Antagonism to Stabilization

The versatility of the 4-phenylpiperidine scaffold is showcased by its ability to target a completely different receptor class, the dopamine D2 receptor, with high affinity.[6] In this context, the goal is often to achieve antagonism for antipsychotic effects or, in more recent developments, a "dopaminergic stabilizer" profile.[6]

Key SAR Insights for D2R Ligands:
  • The N-Substituent: Instead of the phenethyl group seen in opioids, longer alkyl chains or more complex moieties are often optimal for D2R affinity. For example, the N-propyl group of pridopidine is a key feature.[6]

  • The 4-Phenyl Ring: Substitution on the phenyl ring is critical for D2R activity. Electron-withdrawing groups, such as the methylsulfonyl group in pridopidine, are often favored. The position of the substituent is also crucial, with meta-substitution being a common feature.[7]

  • The 4-Position of the Piperidine Ring: Unlike the anilino group in fentanyl, for D2R ligands, the 4-position is typically unsubstituted or may have other functionalities that are not large and bulky.

Comparative Data for 4-Phenylpiperidine Analogs at the Dopamine D2 Receptor
CompoundN-SubstituentPhenyl Ring SubstitutionD2R Binding Affinity (Ki, nM)Functional Activity
Haloperidol4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)butylUnsubstituted1.5Antagonist
Pridopidinen-Propyl3-(methylsulfonyl)7500Dopamine Stabilizer
Analog 1 n-Propyl3-methoxy>10000Inactive
Analog 2 n-Propyl4-(methylsulfonyl)8900Weak Antagonist
Analog 3 Benzyl3-hydroxy150Partial Agonist

Data compiled from multiple sources, including J Med Chem. 2010, 53(6), 2510-20.[6]

This table demonstrates the critical role of the phenyl ring substituent and its position. The 3-methylsulfonyl group of pridopidine, while resulting in lower affinity compared to classic antagonists like haloperidol, contributes to its unique "dopamine stabilizer" profile, characterized by state-dependent D2R antagonism.[6]

III. The Nociceptin/Orphanin FQ (NOP) Receptor: A Target for Novel Therapeutics

More recently, the 4-phenylpiperidine scaffold has been successfully adapted to target the NOP receptor, an opioid-like receptor implicated in pain, anxiety, and other CNS functions.[8][9] The SAR for NOP ligands differs significantly from that of classical MOR agonists.

Key SAR Insights for NOP Receptor Ligands:
  • The N-Substituent: Large, bulky N-substituents are often well-tolerated and can lead to high affinity. For instance, a bis(2-chlorophenyl)methyl group has been shown to be effective.[9]

  • The 4-Phenyl Ring: Substitution on the phenyl ring is a key determinant of affinity and functional activity. An aminomethyl group at the 2-position of the phenyl ring has been identified as a favorable modification.[9]

  • The 4-Position of the Piperidine Ring: A hydroxyl group at the 4-position is a common feature in this class of NOP ligands, forming a 4-hydroxy-4-phenylpiperidine core.[8] This hydroxyl group is believed to form a crucial hydrogen bond with the receptor.

Comparative Data for 4-Hydroxy-4-phenylpiperidine Analogs at the NOP Receptor
CompoundN-SubstituentPhenyl Ring SubstitutionNOP Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Lead Compound bis(2-chlorophenyl)methyl2-(aminomethyl)1.25.6
Analog A Diphenylmethyl2-(aminomethyl)10.545
Analog B bis(2-chlorophenyl)methylUnsubstituted>1000-
Analog C bis(2-chlorophenyl)methyl3-(aminomethyl)50.3250
Analog D cinnamyl2-(aminomethyl)8.733

Data compiled from Bioorg Med Chem Lett. 2007, 17(11), 3028-33.[9]

The data underscores the importance of the 2-(aminomethyl)phenyl substituent for high NOP affinity. Moving the aminomethyl group to the 3-position or removing it entirely leads to a significant loss of binding. The nature of the large N-substituent also fine-tunes the affinity.

Experimental Protocols

To ensure the reproducibility and validation of the data presented, detailed experimental protocols for the synthesis of a representative analog and key biological assays are provided below.

Synthesis of Fentanyl: A Representative Protocol

This three-step synthesis provides an efficient route to fentanyl.[10]

Step 1: N-alkylation of 4-piperidone

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add cesium carbonate (2.0 eq).

  • Add 2-phenylethyl bromide (1.1 eq) and heat the reaction mixture at 80 °C for 5 hours.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2-phenylethyl)-4-piperidone.

Step 2: Reductive Amination

  • Dissolve N-(2-phenylethyl)-4-piperidone (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 14 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain N-phenyl-1-(2-phenylethyl)piperidin-4-amine.

Step 3: Acylation

  • Dissolve N-phenyl-1-(2-phenylethyl)piperidin-4-amine (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add diisopropylethylamine (2.0 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to yield fentanyl as a white solid.

μ-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the MOR.

  • Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing the human MOR.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DAMGO (a selective MOR agonist) at a final concentration of ~1 nM.

  • Non-specific Binding: Determined in the presence of 10 µM naloxone.

  • Procedure: a. In a 96-well plate, incubate cell membranes (10-20 µg protein) with [³H]DAMGO and various concentrations of the test compound in a total volume of 200 µL. b. Incubate for 60 minutes at 25 °C. c. Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester. d. Wash the filters three times with ice-cold assay buffer. e. Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Dopamine D2 Receptor (D2R) Radioligand Binding Assay

This protocol measures the binding affinity of a test compound for the D2R.

  • Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing the human D2R.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Radioligand: [³H]Spiperone (a D2R antagonist) at a final concentration of ~0.2 nM.

  • Non-specific Binding: Determined in the presence of 10 µM haloperidol.

  • Procedure: a. In a 96-well plate, incubate cell membranes (20-40 µg protein) with [³H]Spiperone and various concentrations of the test compound. b. Incubate for 90 minutes at 25 °C. c. Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine. d. Wash the filters with ice-cold assay buffer. e. Determine radioactivity by liquid scintillation counting.

  • Data Analysis: Determine IC50 values from competition curves and calculate Ki values using the Cheng-Prusoff equation.

Visualizing the Drug Discovery Workflow

The development of novel 4-phenylpiperidine analogs typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

G cluster_agonist Agonist-Mediated Signaling (e.g., MOR) Ligand 4-Phenylpiperidine Agonist (e.g., Fentanyl) GPCR GPCR (e.g., MOR) Ligand->GPCR Binds & Activates G_Protein Gαi Gβγ GPCR->G_Protein Activates Effector Adenylyl Cyclase G_Protein:w->Effector:n Inhibits cAMP cAMP (decreased) Effector->cAMP Produces Response Cellular Response (e.g., Analgesia) cAMP->Response

Caption: Agonist activation of a Gi-coupled GPCR like the MOR.

Conclusion

The 4-phenylpiperidine scaffold remains a cornerstone of CNS drug discovery. Its structural simplicity belies its chemical versatility, allowing for the development of highly potent and selective ligands for diverse receptor targets. By understanding the distinct SAR for each receptor class—the N-phenethyl and 4-anilido combination for MOR agonism, the N-alkyl and meta-substituted phenyl for D2R modulation, and the N-bulky and 4-hydroxy configuration for NOP agonism—researchers can more effectively navigate the chemical space to design next-generation therapeutics. The continued exploration of this privileged scaffold, guided by the principles outlined in this guide, promises to yield novel medicines with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

References

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]
  • Valdez, C. A. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Pettersson, F., Pontén, H., Waters, N., Waters, S., & Sonesson, C. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link]
  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023–3027. [Link]
  • Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226–232. [Link]
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs.
  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R. L., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028–3033. [Link]
  • Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, Z., Stojanovic, R., Divac, N., & Mikovic, Z. (2009). Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry, 16(19), 2468–2474. [Link]
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). Synthesis of fentanyl and acetylthiofentanyl.
  • United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. [Link]
  • Ho, G. D., et al. (2007). Synthesis and structure–activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bio-Knowledge Bank. [Link]
  • Omic.ai. GPCR Ligand Screening Workflow. [Link]
  • Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, Z., Stojanovic, R., Divac, N., & Mikovic, Z. (2009).
  • Johansson, A. M., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121–3131. [Link]
  • Pettersson, F. (2010). Synthesis, Pharmacological Characterisation and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. SciSpace. [Link]
  • Pasternak, G. W. (Ed.). (2016). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. MDPI. [Link]
  • Baumann, M. H., et al. (2018). In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. Drug Testing and Analysis, 10(9), 1465–1475. [Link]
  • ChemRxiv. (2023). Synthesis and Biological Characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
  • ChemRxiv. (2023). Synthesis and Biological Characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
  • Al-Hasani, R., & Bruchas, M. R. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7253–7266. [Link]
  • Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(16), 1787–1813. [Link]
  • Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Wikipedia. Fentanyl. [Link]
  • Vardanyan, R., & Hruby, V. (2014).
  • Sadybekov, A., et al. (2016). Discovery of GPCR ligands for probing signal transduction pathways. The FEBS Journal, 283(13), 2356–2376. [Link]
  • Wang, M., et al. (2021). Flowchart of creating GPCR wordbook.
  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4081–4087. [Link]
  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. [Link]
  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127–1133. [Link]
  • Heitman, L. H., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 3(10), 737–751. [Link]
  • Vuckovic, S., et al. (2009). Fentanyl Analogs: Structure-Activity-Relationship Study.
  • Li, M., et al. (2023). QSAR-based physiologically based pharmacokinetic (PBPK) modeling for 34 fentanyl analogs. Frontiers in Pharmacology, 14, 1276851. [Link]
  • Liljefors, T., & Bøgesø, K. P. (1988). A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. Journal of Medicinal Chemistry, 31(1), 306–312. [Link]
  • Zaveri, N. T. (2018). Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. Current Medicinal Chemistry, 25(3), 321–337. [Link]
  • Yuan, Y., et al. (2020). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Medicinal Chemistry Letters, 11(4), 488–494. [Link]
  • Guerrini, R., et al. (2015). Structure activity studies of nociceptin/orphanin FQ(1-13)-NH2 derivatives modified in position 5. Bioorganic & Medicinal Chemistry, 23(7), 1497–1505. [Link]
  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589–593. [Link]
  • Trapella, C., et al. (2021). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. ACS Chemical Neuroscience, 12(23), 4419–4430. [Link]
  • Wikipedia. Nociceptin receptor. [Link]

Sources

Navigating the Synthesis of Piperidine-Containing Molecules: A Comparative Analysis of Nitrogen Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its secondary amine, however, presents a synthetic challenge due to its inherent nucleophilicity and basicity. Protecting this nitrogen is often a critical step to ensure chemoselectivity and achieve high yields in complex synthetic routes. The choice of the protecting group is a pivotal strategic decision, profoundly impacting the efficiency, robustness, and overall success of the synthesis.

This guide provides an in-depth comparative analysis of the most commonly employed protecting groups for the piperidine nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyl (Bn). We will delve into the nuances of their introduction, stability under various reaction conditions, and methods for their removal, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the strategic selection of a protecting group tailored to their specific synthetic needs.

The Imperative of Orthogonal Protection

In multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. This concept of "orthogonal protection" is a fundamental principle in modern organic synthesis.[1][2] An orthogonal protecting group strategy allows for the selective removal of a specific protecting group under a unique set of conditions that do not affect other protecting groups present in the molecule.[1][2] For instance, a Boc group, which is labile to acid, can be selectively removed in the presence of a Cbz group, which is stable to acid but cleaved by hydrogenolysis.[3] This orthogonality is paramount when dealing with complex molecules bearing multiple reactive sites.

A Comparative Overview of Piperidine Nitrogen Protecting Groups

The ideal protecting group should be introduced in high yield, remain stable throughout subsequent synthetic transformations, and be cleaved under mild conditions with high selectivity.[4] The following sections provide a detailed comparison of the Boc, Cbz, Fmoc, and Benzyl groups based on these critical parameters.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStabilityKey AdvantagesKey Disadvantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[5]Stable to base, hydrogenolysis, and weak acids[4][6]Robust, high-yielding protection; volatile byproducts[4]Requires strong acidic conditions for removal[4]
CarboxybenzylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[4][7]Stable to mild acidic and basic conditions[3][4]Orthogonal to Boc and Fmoc; stable to a wide range of non-reductive conditions[8]Requires specialized equipment for hydrogenation; can be sensitive to certain catalysts[4]
9-FluorenylmethoxycarbonylFmoc9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Base (e.g., 20% piperidine in DMF)[4][9]Stable to acid and hydrogenolysis[4][10]Very mild, basic deprotection conditions; UV-active for reaction monitoring[10][11]Labile to primary and secondary amines; dibenzofulvene byproduct can cause side reactions[11]
BenzylBnBenzyl bromide (BnBr) or Benzyl chloride (BnCl)Catalytic hydrogenolysis (H₂, Pd/C)[12][13]Stable to acidic and basic conditions, and many organometallic reagentsRobust and generally stableDeprotection often requires hydrogenation, which can affect other functional groups[14]

In-Depth Analysis of Each Protecting Group

The Robust Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group is one of the most widely used protecting groups for amines due to its general stability and the ease of its introduction.[5]

Mechanism of Protection and Deprotection:

The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The deprotection proceeds via an acid-catalyzed mechanism. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide, resulting in the free amine.[5]

G cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Boc_Piperidine N-Boc-Piperidine Piperidine->Boc_Piperidine (Boc)₂O, Base Deprotected_Piperidine Piperidine Boc_Piperidine->Deprotected_Piperidine TFA or HCl

Caption: General scheme for the protection and deprotection of piperidine with the Boc group.

Experimental Insights: The protection reaction is often high-yielding and can be performed under aqueous or anhydrous conditions.[6] For the deprotection, trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol are commonly used.[5][15] The choice of acid and solvent can be critical to avoid side reactions with other sensitive functional groups.

The Orthogonal Player: Carboxybenzyl (Cbz or Z)

The Cbz group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide synthesis and remains highly valuable for amine protection.[3] Its key advantage is its stability to both acidic and basic conditions, allowing for orthogonal manipulation of Boc and Fmoc groups, respectively.[8]

Mechanism of Protection and Deprotection:

The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[16] Deprotection is most commonly achieved by catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing toluene and the unstable carbamic acid, which readily decarboxylates to yield the free amine.[16]

G cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Cbz_Piperidine N-Cbz-Piperidine Piperidine->Cbz_Piperidine Cbz-Cl, Base Deprotected_Piperidine Piperidine Cbz_Piperidine->Deprotected_Piperidine H₂, Pd/C

Caption: General scheme for the protection and deprotection of piperidine with the Cbz group.

Experimental Insights: While hydrogenolysis is the most common deprotection method, strong acids like HBr in acetic acid can also be used, although this method is less mild.[4] The choice of catalyst and solvent for hydrogenolysis can influence the reaction rate and selectivity. For substrates containing other reducible functional groups, alternative deprotection methods might be necessary.

The Base-Labile Specialist: 9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is renowned for its lability under mild basic conditions, making it an essential tool in solid-phase peptide synthesis (SPPS).[10][11] Its stability to acid allows for its use in conjunction with acid-labile protecting groups like Boc.[4]

Mechanism of Protection and Deprotection:

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu.[10] Deprotection is achieved via a base-catalyzed β-elimination mechanism. A weak base, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine after decarboxylation.[11]

G cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Fmoc_Piperidine N-Fmoc-Piperidine Piperidine->Fmoc_Piperidine Fmoc-Cl, Base Deprotected_Piperidine Piperidine Fmoc_Piperidine->Deprotected_Piperidine 20% Piperidine in DMF

Caption: General scheme for the protection and deprotection of piperidine with the Fmoc group.

Experimental Insights: A 20% solution of piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal.[17][18] The dibenzofulvene byproduct is a reactive electrophile that is trapped by the excess piperidine to form a stable adduct.[11] This adduct has a strong UV absorbance, which can be used to monitor the progress of the deprotection reaction quantitatively.[11]

The Sturdy Guardian: Benzyl (Bn)

The N-benzyl group is a robust protecting group that is stable to a wide range of reaction conditions, including strongly acidic and basic environments, as well as many organometallic reagents.

Mechanism of Protection and Deprotection:

The benzyl group is typically introduced by alkylation with benzyl bromide or benzyl chloride in the presence of a base.[13] Deprotection is most commonly achieved by catalytic hydrogenolysis, similar to the Cbz group.[12][14]

G cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Bn_Piperidine N-Benzyl-Piperidine Piperidine->Bn_Piperidine BnBr, Base Deprotected_Piperidine Piperidine Bn_Piperidine->Deprotected_Piperidine H₂, Pd/C

Caption: General scheme for the protection and deprotection of piperidine with the Benzyl group.

Experimental Insights: While catalytic hydrogenolysis is the most common method for N-debenzylation, other methods such as oxidation or the use of strong Lewis acids can also be employed, although they are often less selective.[19] The choice of deprotection method should be carefully considered based on the other functional groups present in the molecule.

Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine[20]

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethanol

  • 25% aqueous sodium hydroxide

Procedure:

  • In a four-necked flask equipped with a stirrer, pH sensor, and two dropping funnels, charge ethanol and piperidine (1.0 eq).

  • Stir the mixture and cool to 10-15 °C.

  • Slowly add di-tert-butyl dicarbonate (1.0 eq) through one dropping funnel.

  • Simultaneously, add 25% aqueous sodium hydroxide solution through the second dropping funnel to maintain the pH between 11 and 12.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: N-Boc Deprotection using TFA in DCM[5]

Materials:

  • N-Boc-piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-piperidine derivative (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 3: N-Cbz Protection of an Amine[16]

Materials:

  • Amine substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) / Water

Procedure:

  • Dissolve the amine substrate (1.0 eq) and NaHCO₃ (2.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Slowly add Cbz-Cl (1.5 eq) and stir the solution for several hours at the same temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenation[7]

Materials:

  • N-Cbz-piperidine derivative

  • Palladium on carbon (Pd/C, 5-10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz-piperidine derivative in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 5: N-Fmoc Deprotection using Piperidine in DMF[21][22]

Materials:

  • N-Fmoc-piperidine derivative

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-piperidine derivative in anhydrous DMF.

  • Add piperidine to create a 20% (v/v) solution.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess piperidine under high vacuum to yield the crude product.

Conclusion

The selection of a protecting group for the piperidine nitrogen is a critical decision that significantly influences the outcome of a synthetic endeavor. The Boc group offers robustness and is a reliable choice for many applications. The Cbz group provides excellent orthogonality, particularly in the context of acid- and base-labile protecting groups. The Fmoc group is the preferred choice when exceptionally mild, basic deprotection is required, as is often the case in modern peptide synthesis. The Benzyl group serves as a sturdy and generally unreactive protecting group for more demanding synthetic transformations.

By carefully considering the stability, ease of introduction and removal, and the principles of orthogonality, researchers can devise more efficient, robust, and successful synthetic strategies for the construction of complex molecules containing the versatile piperidine scaffold.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9804–9805. [Link]
  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Wikipedia. (2023, October 27). Protecting group. In Wikipedia.
  • Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Bio-protocol.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Methods in Molecular Biology. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments.
  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • Barlos, K., Gatos, D., & Papaphotiou, G. (2014). Green Chemistry - In situ Fmoc removal. RSC Advances, 4(96), 53737-53740. [Link]
  • Tzani, M., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5941. [Link]
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
  • Tzani, M., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5941. [Link]
  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Wikipedia. (2023, November 28). Fluorenylmethyloxycarbonyl protecting group. In Wikipedia.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • ResearchGate. (2025, August 6). Evaluation of 2-(Piperidine-1-yl)-ethyl (PIP) as a Protecting Group for Phenols: Stability to ortho-Lithiation Conditions and Boiling Concentrated Hydrobromic Acid, Orthogonality with Most Common Protecting Group Classes, and Deprotection via Cope Elimination or by Mild Lewis Acids.
  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3904. [Link]
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • ACS Publications. (2026, January 2). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • Sciencemadness Discussion Board. (2020, February 18). Deprotection of N-benzyl piperidine compound.
  • Organic Syntheses. (n.d.). Benzoyl piperidine. Organic Syntheses.
  • ACS Publications. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Green Chemistry (RSC Publishing). (n.d.). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups.
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 4-Phenylpiperidine-4-carboxylic Acid: A Comparative Analysis of DSC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical precursors and active pharmaceutical ingredients (APIs) is not merely a quantitative metric; it is the bedrock of safety, efficacy, and reproducibility. 4-Phenylpiperidine-4-carboxylic acid (PPC) is a pivotal building block in the synthesis of numerous pharmaceutical compounds. Its purity directly influences the quality and impurity profile of the final drug product. This guide provides an in-depth, objective comparison between two orthogonal analytical techniques for assessing PPC purity: Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC).

The Principle of Purity Determination by DSC: A Thermodynamic Approach

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For purity analysis of crystalline compounds like PPC, DSC operates on the foundational principles of thermodynamics, specifically the phenomenon of melting point depression as described by the Van't Hoff equation.[2][3]

In essence, a pure, crystalline substance melts at a distinct, sharp temperature. However, the presence of impurities disrupts the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[2] DSC quantifies this change. The instrument measures the energy absorbed by the sample during melting (enthalpy of fusion), and by analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated.[4]

Causality Behind the Method: The strength of DSC lies in its ability to measure the total amount of soluble impurities without the need for impurity-specific reference standards. It is an absolute method, relying on the fundamental thermodynamic properties of the main component.[5] This makes it an invaluable tool, especially in early development stages when the full impurity profile may not be known.

However, the applicability of the DSC purity method is contingent on several key assumptions[3][6]:

  • The impurities must be soluble in the molten form of the primary substance.

  • The impurities must be insoluble in the solid (crystalline) phase.

  • The system should not form solid solutions.

  • The compound must be thermally stable and not decompose upon melting.[5][7]

Comparative Deep Dive: DSC vs. HPLC

While DSC provides a global assessment of purity, HPLC offers a more granular, specific view. HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[8] This allows for the separation, identification, and quantification of the main component and individual impurities.

The choice between these methods is not about which is "better," but which is more fit-for-purpose based on the analytical question at hand.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Measures melting point depression due to total soluble impurities (Van't Hoff Law).[9]Separates, identifies, and quantifies individual components based on their physicochemical properties.
Impurity Information Provides total mole fraction of impurities. Does not identify individual impurities.[10]Quantifies known and unknown individual impurities. Can be coupled with Mass Spectrometry (MS) for identification.
Sample Type Crystalline solids.[11]Soluble solids and liquids.
Ideal Purity Range Best suited for high-purity samples (>98.5 mole %).[3]Wide dynamic range, effective for both high and low-purity samples.
Method Development Relatively straightforward; requires knowledge of the compound's approximate melting point.Can be complex and time-consuming, requiring optimization of column, mobile phase, and detector settings.
Throughput Rapid analysis time per sample (typically 30-60 minutes).[8]Analysis time varies (5-60 minutes per sample), but requires significant upfront method development and validation.[8]
Solvent Consumption None.Significant, requiring disposal of chemical waste.
Orthogonality Provides a purity value based on a thermodynamic property (melting).Provides a purity value based on a separation property (chromatography).

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust, well-controlled experimental design. The following protocols are designed to be self-validating through system suitability checks and calibration.

DSC Purity Analysis Protocol for this compound

This protocol is designed to ensure accuracy by adhering to standards outlined in pharmacopeias such as USP General Chapter <891>.[12][13][14]

Instrumentation & Calibration:

  • Instrument: A calibrated Differential Scanning Calorimeter (e.g., power-compensated or heat-flux type).

  • Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium reference standard. The onset of melting for indium should be 156.60 ± 0.2 °C. This step is critical for ensuring the accuracy of the measured sample temperature.[15]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibration: Equilibrate the cell at a temperature at least 20°C below the expected melting point.

    • Heating Ramp: Heat the sample at a slow, constant rate, typically 0.5-2°C per minute. A slow heating rate is crucial for allowing the system to maintain thermal equilibrium, which is a key assumption of the Van't Hoff equation.[9]

    • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The instrument's software will integrate the melting endotherm and apply the Van't Hoff equation to calculate the mole percent purity. The software typically performs a linearization correction to account for undetected pre-melting.[2]

HPLC Purity Analysis Protocol for this compound

This reversed-phase HPLC (RP-HPLC) method is designed for the quantitative determination of PPC and its related impurities.

Instrumentation & System Suitability:

  • Instrument: HPLC system with a UV detector, autosampler, and column oven.

  • System Suitability: Before analysis, inject a standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 2.0. This verifies that the system is performing correctly.[16]

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (e.g., 0.02M potassium phosphate, pH adjusted to 3.0). The gradient will be optimized to separate early-eluting polar impurities from the main PPC peak and late-eluting non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (chosen based on the UV absorbance of the phenyl group).

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a reference standard solution of PPC at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample solution of the PPC batch to be tested at the same concentration as the standard.

  • Analysis Sequence: Inject a blank (diluent), the reference standard, and then the sample solution.

  • Data Analysis: Calculate the purity using the area percent method. The percentage purity is the area of the main PPC peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

Visualizing the Workflows

A clear understanding of the experimental process is essential. The following diagrams, generated using Graphviz, illustrate the logical flow of each analytical method.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg PPC seal 2. Hermetically Seal Pan weigh->seal load 3. Load Sample & Ref Pans seal->load program 4. Run Thermal Program (Heat at 1°C/min) load->program record 5. Record Thermogram (Heat Flow vs. Temp) program->record calculate 6. Apply Van't Hoff Eq. & Calculate Purity record->calculate result Result: Total Mole % Purity calculate->result

Caption: Experimental workflow for DSC purity analysis of PPC.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile 1. Prepare Mobile Phase dissolve 2. Dissolve Sample & Std mobile->dissolve setup 3. System Setup & SST dissolve->setup inject 4. Inject Blank, Std, Sample setup->inject record 5. Record Chromatogram (Absorbance vs. Time) inject->record integrate 6. Integrate Peaks & Calculate Area % record->integrate result Result: Area % Purity & Impurity Profile integrate->result

Caption: Experimental workflow for HPLC purity analysis of PPC.

Conclusion: An Orthogonal Approach for Comprehensive Quality Assessment

Neither DSC nor HPLC alone tells the complete story of a compound's purity. They are complementary, orthogonal techniques that, when used together, provide a robust and comprehensive assessment of quality.[5][7]

  • DSC serves as an excellent, rapid screening tool for determining the total purity of crystalline batches of this compound.[11] Its value is particularly high in process chemistry and for the qualification of reference standards.[5]

  • HPLC is the indispensable workhorse for quality control, providing the specificity needed to track individual known and unknown impurities, which is a regulatory requirement for drug development.[17]

As a Senior Application Scientist, my recommendation is to employ DSC for initial purity assessments and to verify the integrity of primary reference standards. For routine quality control, release testing, and stability studies, a validated, stability-indicating HPLC method is essential. This dual-pronged approach leverages the strengths of both thermodynamic and separative sciences, ensuring a scientifically sound and defensible characterization of this compound purity.

References

  • PerkinElmer Instruments. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
  • Mettler Toledo. (n.d.). DSC purity.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 934-939.
  • Gabhe, S. Y., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed, 19201524.
  • PharmaTutor. (2016, October 5). How will you ascertain purity of sample by DSC? Discuss its principle.
  • ASTM International. (2020). E928 Standard Test Method for Purity by Differential Scanning Calorimetry.
  • PubChem. (n.d.). This compound.
  • Testing Laboratory. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC.
  • uspbpep.com. (n.d.). General Chapters: <891> THERMAL ANALYSIS.
  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.
  • USP-NF. (2023). <891> Thermal Analysis.
  • Ceschel, G. C., et al. (2003). Degradation of components in drug formulations: a comparison between HPLC and DSC methods. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1067-72.
  • Creative Biolabs. (n.d.). Purity Determination by DSC.

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Derivative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the robust quantification of target analytes is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand as two pillars of separation science, each offering a unique set of advantages. The choice between them is often dictated by the physicochemical properties of the analyte . However, for many complex molecules—particularly those that are non-volatile or lack a suitable chromophore—chemical derivatization is a necessary precursor to analysis.

This guide provides an in-depth technical comparison and a framework for the cross-validation of HPLC and GC-MS methods, specifically tailored for the analysis of derivatized compounds. As a self-validating system, cross-validation provides the highest degree of confidence in analytical data, ensuring consistency and reliability, which is critical in research and regulated drug development environments.

The Rationale Behind Derivatization and Cross-Validation

Derivatization is a chemical modification process designed to enhance the analytical utility of a compound. The primary objectives of derivatization include:

  • Increasing Volatility: Essential for GC analysis, where compounds must be vaporized to travel through the column.[1]

  • Improving Thermal Stability: Preventing degradation of the analyte at the high temperatures used in the GC inlet.[1]

  • Enhancing Detection: Introducing a chromophore for UV detection in HPLC or a fluorophore for fluorescence detection, thereby increasing sensitivity.[2]

  • Improving Chromatographic Behavior: Modifying the polarity of a compound to improve peak shape and resolution.

Given that HPLC and GC-MS operate on fundamentally different separation principles—liquid-solid partitioning versus gas-solid/liquid partitioning—a successful cross-validation of methods for the same analyte provides powerful evidence of the accuracy and robustness of the obtained results. This is particularly crucial when one method is intended to replace another, when data from different laboratories are being compared, or when seeking orthogonal confirmation of results for regulatory submissions.

Core Principles: HPLC vs. GC-MS for Derivatized Analytes

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds occurs in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.[1]
Derivatization Often used to enhance detection (e.g., adding a UV-absorbing or fluorescent tag). Not typically required for volatility.Mandatory for non-volatile or polar compounds (e.g., those with -OH, -NH2, -COOH groups) to increase volatility and thermal stability.[1]
Instrumentation Consists of a pump, injector, column, and a detector (e.g., UV, DAD, Fluorescence, MS).A gas chromatograph is coupled to a mass spectrometer, requiring a heated injector port and a temperature-programmable oven.
Sample Volatility Ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable, or rendered so through derivatization.
Selectivity Good, and can be significantly enhanced with a mass spectrometer (LC-MS).Excellent, with mass spectrometry providing structural information for high-confidence identification.
Sensitivity Varies with the detector. Fluorescence and MS detectors offer high sensitivity.Generally offers very high sensitivity, especially in Selected Ion Monitoring (SIM) mode.

The Cross-Validation Workflow: A Step-by-Step Approach

Cross-validation is a formal process to demonstrate that two different analytical methods provide comparable results. The process should be governed by a pre-approved protocol that outlines the procedures and acceptance criteria.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Protocol cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation cluster_conclusion Phase 4: Conclusion & Reporting P1 Define Purpose & Acceptance Criteria P2 Develop & Validate Individual Methods (HPLC & GC-MS) P1->P2 P3 Prepare Homogenous Sample Set (e.g., Spiked Matrix, Incurred Samples) P2->P3 A1 Analyze Aliquots by Validated HPLC Method P3->A1 A2 Analyze Aliquots by Validated GC-MS Method P3->A2 E1 Collect & Tabulate Data (Concentration, RSD%, etc.) A1->E1 A2->E1 E2 Statistical Comparison of Results (e.g., Bland-Altman, t-test) E1->E2 E3 Compare Against Acceptance Criteria E2->E3 C1 Methods are Correlated (Acceptable) E3->C1 Pass C2 Investigate Discrepancy / Method Bias E3->C2 Fail C3 Final Validation Report C1->C3 C2->P2 Re-evaluate / Re-validate

Caption: Workflow for cross-validating HPLC and GC-MS methods.

Experimental Protocols: A Representative Example

Here, we outline representative protocols for the analysis of a hypothetical polar analyte (e.g., a steroid or a phenolic acid) that requires derivatization for GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method may or may not require derivatization, depending on whether the native analyte has a sufficient UV chromophore. For this example, we will assume a pre-column derivatization to enhance sensitivity.

  • Apparatus and Reagents:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analyte standard (≥98% purity).

    • HPLC-grade acetonitrile, methanol, and water.

    • Derivatizing reagent (e.g., p-nitrobenzoyl chloride for hydroxyl groups).

    • Anhydrous pyridine.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the analyte in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • For samples, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte.

  • Derivatization (Pre-column):

    • Evaporate the solvent from standards and sample extracts to dryness under a stream of nitrogen.

    • To the dried residue, add anhydrous pyridine and the derivatizing reagent solution.

    • Cap the vial and heat (e.g., 60°C for 30 minutes) to complete the reaction.

    • Cool the vial and evaporate the reagents. Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the absorbance maximum of the derivative.

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the polar analyte volatile.

  • Apparatus and Reagents:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm).

    • Analyte standard (≥98% purity).

    • Anhydrous pyridine, hexane.

    • Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) for silylation of hydroxyl or carboxyl groups.

    • Helium (carrier gas).

  • Standard and Sample Preparation:

    • Follow the same procedure as for HPLC to prepare stock solutions, calibration standards, and sample extracts.

  • Derivatization (Silylation):

    • This procedure must be performed in a moisture-free environment.

    • Evaporate the solvent from standards and sample extracts to dryness.

    • To the dried residue, add anhydrous pyridine and BSTFA + 1% TMCS.[1]

    • Cap the vial tightly and heat (e.g., 70°C for 60 minutes).[1]

    • Cool the vial to room temperature before GC-MS analysis.[1]

  • GC-MS Conditions:

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temp 150°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for quantification.

  • Quantification:

    • Identify the derivatized analyte peak by its retention time and mass spectrum.

    • Quantify using a calibration curve prepared from the derivatized standards.

Data Presentation: A Comparative Summary of Performance

The following table summarizes typical performance characteristics for the analysis of a derivatized analyte, providing a basis for comparison during cross-validation. These values are representative and should be established for each specific method.

Performance ParameterHPLC-UV (Derivatized)GC-MS (Derivatized)Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998≥ 0.99
Limit of Detection (LOD) 0.05 µg/mL1.0 ng/mLMethod-dependent
Limit of Quantitation (LOQ) 0.15 µg/mL5.0 ng/mLMethod-dependent
Precision (%RSD) < 2%< 10%≤ 15% (≤ 20% at LOQ)
Accuracy (% Recovery) 98 - 102%90 - 110%85 - 115% (80-120% at LOQ)
Specificity High; potential for interference from co-eluting impurities without MS detection.Very High; mass spectral data provides definitive identification.No interference at the retention time of the analyte.

Conclusion and Final Recommendations

Both HPLC and GC-MS are powerful techniques for the quantification of derivatized analytes. The choice of a primary method depends on the specific analytical requirements.

  • HPLC is often simpler if derivatization is not required for the native compound, or if it is used solely to enhance detection. It is the method of choice for thermally labile compounds that cannot be readily derivatized.

  • GC-MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis and for confirmation of analyte identity in complex matrices.[3] The requirement for derivatization, however, adds a layer of complexity and potential variability to the sample preparation process.

A rigorous cross-validation, as outlined in this guide, is the most effective way to ensure data integrity and comparability between these two orthogonal techniques. By demonstrating that both methods produce equivalent results within defined acceptance criteria, researchers and drug developers can have the utmost confidence in their analytical findings, satisfying both scientific and regulatory standards.

References

  • Principles and Applications of Derivatization Techniques in Chromatographic Analysis. (2025). Google Books.
  • Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. (2024). National Institutes of Health.
  • A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Dehydrodiconiferyl Alcohol. (n.d.). Benchchem.

Sources

Comparative Efficacy and Safety of Novel Piperidine Derivatives and Pethidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the analgesic efficacy and safety profiles of novel piperidine derivatives against the established opioid, pethidine. It is designed for researchers and drug development professionals seeking to understand the evolving landscape of pain management and the potential of next-generation analgesics. We will delve into mechanistic actions, comparative preclinical data, and the experimental methodologies crucial for evaluating these compounds.

Introduction: The Unmet Need in Opioid Analgesia

For decades, opioids have been the cornerstone of moderate to severe pain management. Pethidine (also known as meperidine), a synthetic opioid of the phenylpiperidine class, was once widely used due to its rapid onset and intermediate duration of action.[1][2] However, its clinical utility is increasingly questioned due to a challenging side-effect profile and the availability of safer alternatives.[3] A primary concern is its metabolism in the liver to norpethidine, a toxic metabolite with a long half-life that can accumulate, particularly in patients with renal impairment, leading to central nervous system (CNS) excitation, including tremors, myoclonus, and seizures.[1][2]

This inherent toxicity, coupled with common opioid-related adverse effects like respiratory depression and abuse potential, has fueled the search for new chemical entities.[3][4] Novel piperidine derivatives represent a promising area of research, as the piperidine scaffold is a key pharmacophore for analgesic activity, present in highly potent opioids like fentanyl.[5][6] The goal is to develop compounds that retain or enhance the analgesic efficacy of the piperidine class while minimizing or eliminating the dangerous side effects associated with older drugs like pethidine.

Mechanistic Insights: Beyond Simple Receptor Agonism

Both pethidine and many novel piperidine analgesics exert their primary effect by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][7] Activation of the MOR initiates a signaling cascade that ultimately leads to analgesia.

Pethidine's Mechanism of Action:

  • Primary Target: Pethidine is an agonist at the μ-opioid receptor.[1] This binding inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8]

  • Ion Channel Modulation: The signaling cascade also involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which leads to hyperpolarization and reduced neuronal excitability.[9][10]

  • Secondary Actions: Pethidine also possesses anticholinergic properties, which is why it doesn't cause the classic opioid-induced miosis (pupil constriction).[1] Additionally, it inhibits the reuptake of dopamine and norepinephrine, contributing to some of its unique stimulant-like side effects.[1]

Novel Piperidine Derivatives' Mechanism of Action: The piperidine scaffold is exceptionally versatile.[11] While many new derivatives are designed as potent and selective μ-opioid receptor agonists, research is also exploring compounds with mixed receptor profiles or biased agonism.[5][12]

  • Enhanced μ-Receptor Affinity: Many new derivatives are synthesized to have a higher binding affinity for the MOR compared to pethidine, which could translate to greater potency.[5]

  • Biased Agonism: A key strategy in modern drug design is "biased agonism." This involves creating ligands that preferentially activate the G-protein signaling pathway (responsible for analgesia) over the β-arrestin2 recruitment pathway, which has been linked to adverse effects like respiratory depression and tolerance.[8]

  • Multi-target Activity: Some novel piperidine derivatives are being investigated for their dual activity on opioid receptors and other targets, such as sigma (σ1R) or histamine (H3R) receptors, which may offer a synergistic approach to pain relief with a different side-effect profile.[12]

Below is a diagram illustrating the classical μ-opioid receptor signaling pathway.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) G_Protein Gαi/o Gβγ MOR->G_Protein Activates Opioid Opioid Agonist (Pethidine / Novel Derivative) Opioid->MOR Binds AC Adenylyl Cyclase (AC) G_Protein->AC Gαi inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Gβγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia ↓ cAMP leads to... K_Channel->Analgesia ↑ K+ efflux (Hyperpolarization) Ca_Channel->Analgesia ↓ Ca2+ influx (Reduced Neurotransmitter Release) experimental_workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Acclimatize Animals (≥60 min) B1 Measure Baseline Latency (Pre-drug) A1->B1 A2 Set Hot Plate Temp (52-55°C) A2->B1 B2 Randomize & Administer Compounds (Vehicle, Pethidine, Novel Derivative) B1->B2 B3 Measure Post-Treatment Latency (at 30, 60, 90, 120, 180 min) B2->B3 C1 Calculate %MPE B3->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Compare Efficacy & Duration C2->C3

Caption: Workflow for comparative analgesic testing using the hot plate method.

Conclusion and Future Directions

Pethidine, while historically significant, is burdened by a poor safety profile, primarily due to its toxic metabolite, norpethidine. [1][2]The development of novel piperidine derivatives offers a clear path toward more effective and safer analgesics. Preclinical data strongly suggest that new-generation compounds can achieve greater potency and a longer duration of action than pethidine. [6][11] The future of opioid development lies in the nuanced understanding of receptor pharmacology. By focusing on strategies like biased agonism and avoiding known metabolic liabilities, it is feasible to design piperidine-based analgesics that retain high efficacy while significantly improving the therapeutic window. Further preclinical and clinical research is imperative to validate these promising compounds and translate them into next-generation therapies for pain management.

References

  • Title: Pethidine - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Pethidine: Mechanisms, Clinical Applications and Adverse Effects Source: Anesthesia Key URL:[Link]
  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Scientific Reports URL:[Link]
  • Title: Analgesic activity of alkyl piperidine derivatives Source: Pakistan Journal of Pharmaceutical Sciences URL:[Link]
  • Title: In Vivo Pain Models Source: Charles River Labor
  • Title: Hot plate test - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation Source: National Center for Biotechnology Inform
  • Title: Screening models(IN-VIVO) for analgesics and anti inflammatory agents Source: Slideshare URL:[Link]
  • Title: Pethidine - about, usage, side effects and altern
  • Title: In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels Source: National Center for Biotechnology Inform
  • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL:[Link]
  • Title: Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl Source: Frontiers in Pharmacology URL:[Link]
  • Title: Demerol, pethidine (meperidine) dosing, indications, interactions, adverse effects, and more. Source: Medscape URL:[Link]
  • Title: Pethidine: Uses, Dosage, Side Effects and More Source: MIMS Singapore URL:[Link]
  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL:[Link]
  • Title: Rodent Hot Plate Pain Assay Source: ConductScience URL:[Link]
  • Title: Pethidine (meperidine) - Clinical Tree Source: Clinical Tree URL:[Link]
  • Title: Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs Source: ResearchG
  • Title: Rodent Hot/Cold Plate Pain Assay Source: ConductScience URL:[Link]
  • Title: Methods Used to Evaluate Pain Behaviors in Rodents Source: Frontiers in Behavioral Neuroscience URL:[Link]
  • Title: Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior Source: National Center for Biotechnology Inform
  • Title: Mu-opioid receptor - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Dose requirements, efficacy and side effects of morphine and pethidine delivered by patient-controlled analgesia after gynaecological surgery Source: National Center for Biotechnology Inform
  • Title: pethidine | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
  • Title: Mu Receptors Source: National Center for Biotechnology Inform

Sources

A Comparative Guide to the Synthesis and Validation of 1-benzyl-4-anilinepiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of synthetic strategies for 1-benzyl-4-anilinepiperidine-4-carboxylic acid and a rigorous framework for its subsequent validation. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the underlying principles and causalities of the selected methods, ensuring both scientific integrity and practical applicability. The target compound is a crucial intermediate in the synthesis of potent analgesics, such as remifentanil, making robust and verifiable synthetic routes paramount.[1][2]

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of α,α-disubstituted amino acids, particularly those with a cyclic scaffold like our target molecule, presents unique challenges. Here, we compare two powerful synthetic methodologies: the classical Strecker synthesis and the modern Ugi four-component reaction (Ugi-4CR).

Method A: The Strecker Amino Acid Synthesis

The Strecker synthesis, first reported in 1850, is a foundational method for preparing amino acids from aldehydes or ketones.[3][4] It proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[5][6] For our target molecule, the starting material is 1-benzyl-4-piperidone.

Causality of Experimental Design: This method is a robust, well-established pathway. The reaction leverages the nucleophilicity of the cyanide ion and the electrophilicity of an iminium ion intermediate. The multi-step hydrolysis at the end is necessary because direct hydrolysis of the sterically hindered tertiary nitrile to a carboxylic acid can be challenging; a stepwise conversion via the amide intermediate often provides cleaner conversion and higher yields.[1][2]

Workflow Diagram: Strecker Synthesis

G cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Nitrile Hydrolysis A 1-Benzyl-4-piperidone + Aniline B Iminium Ion Intermediate A->B Condensation C Addition of KCN/HCN B->C Nucleophilic Attack D 1-Benzyl-4-cyano-4-anilinopiperidine C->D E Intermediate Amide (via H₂SO₄) D->E Partial Hydrolysis F Final Product (via HCl reflux) E->F Full Hydrolysis

Caption: Strecker synthesis workflow for the target molecule.

Method B: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of multicomponent reaction (MCR) chemistry, prized for its convergence, efficiency, and atom economy.[7][8] It combines a ketone, an amine, a carboxylic acid, and an isocyanide in a single pot to form a dipeptide-like structure.[9]

Causality of Experimental Design: The Ugi-4CR offers a highly convergent approach, rapidly assembling the core structure in a single step. This minimizes purification steps and solvent usage compared to linear syntheses. The choice of a "convertible" isocyanide (one that can be easily cleaved post-reaction) is critical for isolating the desired carboxylic acid. The reaction's efficiency stems from a series of rapid, reversible formations of intermediates that are ultimately trapped in an irreversible intramolecular acyl transfer step.[8]

Workflow Diagram: Ugi Synthesis

G cluster_0 Part 1: Ugi-4CR Condensation cluster_1 Part 2: Post-Condensation Hydrolysis A 1-Benzyl-4-piperidone + Aniline + Formic Acid + Isocyanide B α-Adduct Intermediate A->B One-Pot Reaction C Ugi Product (N-acyl-amino acid amide) B->C Mumm Rearrangement D Final Product C->D Amide Cleavage

Caption: Ugi-4CR workflow for the target molecule.

Head-to-Head Comparison
FeatureStrecker SynthesisUgi Four-Component Reaction
Convergence Linear, multi-step process.Highly convergent, one-pot assembly.
Atom Economy Moderate; generates stoichiometric byproducts.High; incorporates most atoms from reactants.
Reagent Safety Requires handling of highly toxic cyanide salts (e.g., KCN) or HCN gas.[6]Requires volatile and odorous isocyanides, which are also toxic.
Reaction Steps Typically 2-3 distinct synthetic operations.One primary condensation step, followed by hydrolysis.
Intermediate Stable, isolable α-aminonitrile.[1]Complex equilibrium of intermediates, leading to a stable α-acylamino amide product.
Overall Yield Reported yields for the three-step process are around 77%.[1]Potentially higher due to fewer steps, though dependent on the final hydrolysis.

Part 2: A Self-Validating Protocol Framework

The trustworthiness of a synthetic procedure hinges on a robust validation framework. This involves in-process controls and final product analysis using orthogonal techniques to confirm identity, purity, and strength.[10][11]

Experimental Protocol: Strecker Synthesis

Adapted from patent literature.[1][2]

Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine

  • To a cooled (0-5 °C) solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add a solution of hydrocyanic acid (1.05 equivalents) in methanol.

  • Slowly add a catalytic amount of a base (e.g., a methanolic solution of NaOH) over 1-2 hours, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours.

  • Heat the reaction mixture to reflux and add aniline (1.05 equivalents) dropwise over 1 hour.

  • Maintain reflux for an additional 2-3 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC).

  • Cool the reaction mixture to below 5 °C and add glacial acetic acid to induce crystallization.

  • Filter the resulting solid, wash with cold water, and dry to yield the α-aminonitrile intermediate.

Step 2 & 3: Hydrolysis to 1-benzyl-4-anilinepiperidine-4-carboxylic Acid

  • Add the solid intermediate from Step 1 to 80% sulfuric acid and stir at 30-40 °C for 60-80 hours until the nitrile is converted to the amide (monitor by TLC/HPLC).

  • Carefully pour the reaction mixture into crushed ice and adjust the pH to ~8-9 with concentrated ammonia water at 0-10 °C to precipitate the amide. Filter and wash the solid.

  • Add the isolated amide to concentrated hydrochloric acid and heat to reflux for 15-20 hours.

  • Cool the solution to 0-15 °C and allow it to stand for 24-48 hours to crystallize.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum to obtain the final product as a white crystalline solid.

Analytical Validation Workflow

The validation process ensures that the final product meets the required specifications for identity and purity.[12]

Diagram: Analytical Validation Workflow

G cluster_purity Purity Assessment cluster_identity Identity Confirmation Synthesis Crude Synthetic Product Purification Purification (Crystallization) Synthesis->Purification FinalProduct Final Isolated Solid Purification->FinalProduct TLC TLC (Qualitative) FinalProduct->TLC HPLC RP-HPLC (Quantitative Purity) FinalProduct->HPLC MS Mass Spectrometry (Molecular Weight) FinalProduct->MS NMR NMR Spectroscopy (¹H, ¹³C - Structure) FinalProduct->NMR MP Melting Point (Physical Constant) FinalProduct->MP

Caption: Orthogonal approach for validating the synthesized product.

Validation Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This technique is essential for quantifying the purity of the final compound and detecting any process-related impurities.[13]

  • Protocol: RP-HPLC Method

    • System: HPLC with UV detection.

    • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid).[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 254 nm.

    • Sample Preparation: Dissolve a known quantity of the synthesized product in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Data Summary: HPLC Validation Parameters

ParameterAcceptance CriteriaPurpose
Purity >99.0% Peak AreaQuantifies the percentage of the main component.
Linearity R² > 0.999Ensures detector response is proportional to concentration.[11]
Precision (%RSD) < 2.0% for replicate injectionsDemonstrates the consistency and repeatability of the method.[11]
Limit of Detection (LOD) Signal-to-Noise Ratio > 3The lowest concentration of analyte that can be reliably detected.[15]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio > 10The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[15]

2. Spectroscopic and Physical Characterization for Identity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.[16] The piperidine ring prefers a chair conformation, which can be studied by NMR.[17]

  • Expected NMR Data

TechniqueExpected Chemical Shifts (δ, ppm)Key Features
¹H NMR ~7.2-7.5 (m, 10H) ~3.6 (s, 2H) ~2.5-3.0 (m, 8H) ~11-12 (br s, 1H)Multiplets for aromatic protons (benzyl and aniline). Singlet for benzylic CH₂. Complex multiplets for piperidine ring protons. Broad singlet for carboxylic acid proton (exchangeable with D₂O).
¹³C NMR ~175-180 ~125-145 ~60-65 ~50-55 ~30-40Carboxylic acid carbonyl carbon. Aromatic carbons. Benzylic carbon and C4 of piperidine ring. Other piperidine ring carbons.
  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. The primary fragmentation is often the formation of an acylium ion.[18]

    • Technique: Electrospray Ionization (ESI-MS).

    • Expected Ion: For C₁₉H₂₂N₂O₂, the molecular weight is 310.40 g/mol . The expected protonated molecular ion [M+H]⁺ would be observed at m/z = 311.41.

  • Melting Point (MP): A sharp, defined melting point range is indicative of high purity.[19] Any significant deviation or broad range suggests the presence of impurities.

Conclusion

Both the Strecker and Ugi syntheses represent viable pathways to 1-benzyl-4-anilinepiperidine-4-carboxylic acid. The choice between them involves a trade-off between the established reliability and linear nature of the Strecker method and the convergence and atom economy of the Ugi reaction. The inherent safety risks associated with cyanides and isocyanides require careful consideration for either route.

Ultimately, regardless of the synthetic path chosen, a rigorous validation framework is not merely a procedural formality but a fundamental component of scientific integrity. The orthogonal application of chromatographic (HPLC) and spectroscopic (NMR, MS) techniques provides a self-validating system, ensuring that the synthesized material is of the required identity and purity for its intended use in further research and development.

References

  • Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy.
  • Liu, Z., & Nefzi, A. (2011). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 13(4), 399-404.
  • Liu, Z., & Nefzi, A. (2011). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science.
  • ResearchGate. Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science.
  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives.
  • McCarthy, T. D., et al. (1997). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 2(1), 20-30.
  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • ResearchGate. Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids.
  • Wikipedia. Piperidine.
  • ResearchGate. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
  • ResearchGate. Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil.
  • Ashdin Publishing. A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules.
  • Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules.
  • ResearchGate. How to determine the purity of newly synthesized organic compound?.
  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. Pipecolic Acid.
  • ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Master Organic Chemistry. Strecker Synthesis.
  • chemeurope.com. Strecker amino acid synthesis.
  • Organic Chemistry Portal. Strecker Synthesis.
  • Oxford Analytical Services. Understanding the Four Types of Analytical Method Validation.
  • Wikipedia. Strecker amino acid synthesis.
  • YouTube. Analytical Strategies from Early Development to Validation.
  • LSU Scholarly Repository. Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid.
  • ResearchGate. Validation of a rapid and simple method for the preparation of aqueous organic compounds prior to compound specific isotope analysis.
  • Oakwood Chemical. 4-Amino-1-benzylpiperidine-4-carboxylic acid.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids.
  • Wikipedia. Isonipecotic acid.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-Phenylpiperidine Analogs on Opioid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 4-phenylpiperidine analogs targeting the primary opioid receptors: mu (μ), delta (δ), and kappa (κ). As researchers and drug development professionals, our goal extends beyond simple binding affinity prediction; we aim to understand the nuanced molecular interactions that govern selectivity and functional activity. This understanding is paramount in the rational design of next-generation analgesics with improved therapeutic windows and reduced side effects, a critical mission in the face of the ongoing opioid crisis.[1][2][3]

The 4-phenylpiperidine scaffold is a cornerstone in opioid chemistry, forming the structural basis for potent analgesics like meperidine and the fentanyl series.[2][4][5][6][7] Minor modifications to this core can dramatically alter a compound's affinity, selectivity, and downstream signaling. Computational docking serves as a powerful, cost-effective tool to predict these effects, prioritize candidates for synthesis, and generate testable hypotheses about structure-activity relationships (SAR).[8][9][10][11]

Here, we will not just outline a protocol but delve into the causality behind our methodological choices, ensuring a robust and self-validating computational workflow.

Pillar 1: The Strategic Foundation - Understanding the Targets and Tools

Opioid receptors are members of the G protein-coupled receptor (GPCR) superfamily, integral membrane proteins that mediate the physiological effects of both endogenous peptides and exogenous opioids.[12][13][14][15][16] The three main subtypes—mu, delta, and kappa—share structural homology but exhibit distinct pharmacological profiles. Understanding these differences is key to designing subtype-selective ligands.

Our primary investigative tool is molecular docking. The choice of software is critical. For this guide, we will focus on AutoDock Vina , a widely adopted open-source tool celebrated for its balance of computational speed and accuracy.[17] Its sophisticated scoring function and efficient search algorithm make it an excellent choice for virtual screening and lead optimization.[18][19] While commercial packages like Glide, GOLD, or MOE-Dock offer advanced features, the principles and workflow described here are broadly applicable.[18][19]

Pillar 2: The Experimental Protocol - A Self-Validating Workflow

Scientific integrity in computational work hinges on a meticulous, reproducible, and validated methodology. The following protocol is designed to be a self-validating system, incorporating steps to ensure the reliability of the generated predictions.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Select Receptor PDBs (e.g., 4DKL, 4EJ4, 4DJH) Clean 2. Prepare Receptor - Remove water/heteroatoms - Add polar hydrogens - Assign charges PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligand 3. Prepare Ligands - Sketch 2D structures - Convert to 3D - Minimize energy - Define rotatable bonds Dock 5. Run Docking Simulation (AutoDock Vina) Ligand->Dock Grid->Dock ReDock 6. Validation: Re-dock co-crystallized ligand Dock->ReDock RMSD 7. Calculate RMSD (<2Å indicates success) ReDock->RMSD Scores 8. Collate Binding Energies (kcal/mol) RMSD->Scores Pose 9. Analyze Binding Poses & Key Interactions Scores->Pose SAR 10. Comparative SAR Analysis (Across analogs & receptors) Pose->SAR

Caption: The computational docking workflow, from preparation to analysis.

Step-by-Step Methodology

1. Receptor Structure Acquisition and Preparation

  • Action: Download crystal structures of the target receptors from the Protein Data Bank (PDB). We recommend using high-resolution structures with co-crystallized ligands to accurately define the binding pocket.

    • Mu Opioid Receptor (μOR): PDB ID: 4DKL (mouse, antagonist-bound) or 5C1M (active-state, agonist-bound).[20][21] For fentanyl-specific studies, 8EF5 is an excellent choice.[22]

    • Delta Opioid Receptor (δOR): PDB ID: 4EJ4

    • Kappa Opioid Receptor (κOR): PDB ID: 4DJH[23]

  • Causality: Using experimentally determined structures provides a high-fidelity representation of the receptor's conformation. The choice between an agonist or antagonist-bound state can influence the pocket's shape and should be aligned with the goals of the study.

  • Protocol:

    • Load the PDB file into a molecular modeling suite (e.g., UCSF Chimera, AutoDockTools).

    • Remove all non-essential components: water molecules, co-solvents, and any non-receptor protein chains.

    • Add polar hydrogens, as these are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

    • Assign partial charges (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.

    • Save the prepared receptor as a .pdbqt file for use with AutoDock Vina.

2. Ligand Preparation

  • Action: Prepare 3D structures for the selected 4-phenylpiperidine analogs (e.g., Fentanyl, Carfentanil, Meperidine, and a novel analog for comparison).

  • Causality: The ligand's initial 3D conformation, charge distribution, and defined rotatable bonds directly impact the docking algorithm's ability to explore relevant poses.

  • Protocol:

    • Sketch the 2D structure of each analog using software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D model.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Assign partial charges and define the rotatable bonds. The software will typically identify acyclic single bonds automatically.

    • Save each prepared ligand as a .pdbqt file.

3. Defining the Binding Site (Grid Box Generation)

  • Action: Define the search space for the docking algorithm. This is a three-dimensional box centered on the active site.

  • Causality: A well-defined grid box focuses the computational effort on the relevant binding pocket, increasing efficiency and reducing the chance of finding irrelevant, low-energy poses on the protein surface.

  • Protocol:

    • Identify the binding pocket using the position of the co-crystallized ligand from the original PDB file.

    • Center the grid box on this ligand.

    • Set the dimensions of the box to be large enough to accommodate the ligands of interest and allow them to rotate freely (e.g., 24 x 24 x 24 Å).

4. Protocol Validation: Re-docking

  • Action: Before docking the test compounds, extract the co-crystallized ligand from the PDB file, prepare it, and dock it back into its own receptor.

  • Causality: This is a critical self-validation step. A successful re-docking, where the predicted pose is very close to the crystallographic pose, confirms that the chosen docking parameters and software can accurately reproduce a known binding mode.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the crystallographic pose and the top-ranked docked pose. An RMSD value below 2.0 Å is considered a successful validation.[24]

5. Executing the Docking Simulation

  • Action: Run the docking simulation for each prepared ligand with each prepared receptor.

  • Protocol (AutoDock Vina Command Line):

    The config.txt file specifies the grid box center and dimensions.

  • Causality: The Vina algorithm will exhaustively sample different conformations and orientations of the ligand within the grid box, evaluating each pose with its scoring function to estimate the binding affinity.

Pillar 3: Data Interpretation and Visualization

The output of a docking simulation is rich with data, but its value lies in rigorous and comparative interpretation.

Quantitative Data Summary

The primary quantitative output is the binding energy, reported in kcal/mol. A more negative value suggests a stronger, more stable interaction.[25][26][27]

Table 1: Comparative Docking Scores (Binding Energy in kcal/mol)

Ligandμ-Opioid Receptor (4DKL)δ-Opioid Receptor (4EJ4)κ-Opioid Receptor (4DJH)
Fentanyl -9.4-8.7-8.1
Carfentanil -10.2-9.1-8.5
Meperidine -7.5-7.1-6.8
Analog-X -8.9-9.5-7.9
Validation Ligand-10.5 (RMSD: 0.8 Å)-9.8 (RMSD: 1.1 Å)-9.2 (RMSD: 1.3 Å)

Note: These are representative values. Actual results will vary based on the precise PDB structures and software versions used.

Qualitative Analysis: Binding Poses and Molecular Interactions

Simply ranking compounds by score is insufficient. The true insight comes from analyzing the predicted binding poses to understand why certain analogs bind more tightly than others.

  • Key Interaction Motifs: For most opioids, a critical interaction is the formation of a salt bridge between the protonated amine of the piperidine ring and a conserved aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp147 in the μ-opioid receptor.[20][28][29][30]

  • Hydrophobic Pockets: The phenyl groups of the ligand typically occupy deep hydrophobic pockets within the receptor, forming favorable van der Waals contacts. The N-phenethyl group of fentanyl, for instance, often extends into a pocket between TM2 and TM3.[30]

  • Hydrogen Bonds: Other polar groups on the ligand or receptor can form additional hydrogen bonds, further stabilizing the complex.

Interaction Diagram: Fentanyl at the μ-Opioid Receptor

G cluster_ligand Fentanyl cluster_receptor μOR Binding Pocket F_Piperidine Piperidine (Protonated Amine) R_Asp147 Asp147 (TM3) F_Piperidine->R_Asp147 Ionic Bond (Critical Anchor) F_Anilide Anilide Phenyl Ring R_Tyr326 Tyr326 (TM7) F_Anilide->R_Tyr326 Pi-Pi Stacking R_Hydrophobic Hydrophobic Pocket (Val300, Trp293, Ile296) F_Anilide->R_Hydrophobic Hydrophobic Int. F_Phenethyl N-Phenethyl Group F_Phenethyl->R_Hydrophobic Hydrophobic Int.

Caption: Key molecular interactions between Fentanyl and the μ-opioid receptor.

Structure-Activity Relationship (SAR) Insights

By comparing the structures and scores, we can derive valuable SAR insights:

  • Carfentanil vs. Fentanyl: The addition of the 4-carbomethoxy group in Carfentanil results in a significantly lower (better) binding energy at the μOR. Analysis of the binding pose would likely reveal that this group forms an additional favorable interaction (e.g., a hydrogen bond or hydrophobic contact) within the pocket, explaining its higher potency.[2][3]

  • Selectivity of Analog-X: The hypothetical "Analog-X" shows a preference for the δ-opioid receptor over the μ-receptor in our table. A detailed pose analysis would be required to identify the specific residues in the δOR binding pocket that favorably accommodate Analog-X's unique substituents compared to the μOR pocket.

  • Meperidine's Lower Affinity: Meperidine, lacking the N-phenethyl group of fentanyl, cannot access the deeper hydrophobic pocket, resulting in a weaker binding affinity across all receptors. This demonstrates the critical contribution of that moiety to high-affinity binding.

Conclusion and Forward Look

This guide has established a robust, multi-pillar framework for conducting and analyzing comparative docking studies of 4-phenylpiperidine analogs. We have moved beyond a simple protocol to emphasize the causal reasoning behind experimental choices and the critical importance of self-validation.

The results from such a study provide a powerful predictive foundation. They allow for the ranking of novel compounds based on predicted affinity and selectivity, illuminate the molecular determinants of binding, and guide the next steps in the drug discovery pipeline.[31][32] It is crucial to remember that docking is a predictive tool; the hypotheses generated here must ultimately be confirmed by experimental binding assays (e.g., radioligand binding to determine Ki values) and functional assays to assess agonist or antagonist activity.[25][33] By integrating computational predictions with empirical data, we can accelerate the discovery of safer, more effective opioid therapeutics.

References

  • Vertex AI Search. (2025).
  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico.
  • Cios, A., et al. (2016). Computational methods for studying G protein-coupled receptors (GPCRs). PubMed.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • Filizola, M., & Devi, L. A. (2012). Opioid receptors: Structural and mechanistic insights into pharmacology and signaling. PubMed.
  • Ferreira, L. G., et al. (2017). Software for molecular docking: a review. PMC - PubMed Central.
  • Goodsell, D. S. (2012). Molecule of the Month: Opioid Receptors. PDB-101.
  • DNASTAR. (n.d.). NovaDock Molecular Docking Software. DNASTAR.
  • The Scripps Research Institute. (n.d.). AutoDock.
  • Vo, Q. N., et al. (2019). How μ-Opioid Receptor Recognizes Fentanyl. PMC - NIH.
  • Katritch, V. (Ed.). (n.d.).
  • Szymańska, E., et al. (2019).
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • University of Mississippi. (n.d.). Investigating the Binding of Fentanyl and Fentanyl Analogs to the µ-Opioid Receptor. eGrove.
  • Wikipedia. (n.d.). 4-Phenylpiperidine.
  • Stansfeld, P. J., et al. (2021). Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices.
  • Wikipedia. (n.d.). Opioid receptor.
  • ChemRxiv. (n.d.).
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central.
  • Jo, H., et al. (2021).
  • El Mouns, B. (2024). How to interprete and analyze molecular docking results?.
  • Raffa, R. B., & Le, T. (2024). Mu Receptors.
  • GPCR Consortium. (2018). Introduction to Computer-Aided Drug Design (CADD) and GPCR Modelling. YouTube.
  • Divulga UAB. (2021). Computational methods help finding drug binding sites on cellular receptors.
  • Simon, L. V., & Keenaghan, M. (2023). Physiology, Opioid Receptor.
  • Marti-Solano, M., et al. (2022). Opioid receptors. Proteopedia.
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One.
  • Spetea, M., et al. (2020). Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists.
  • Chen, Y. (2023). Interpretation of Molecular docking results?.
  • International Journal of Forensic Science. (2024). An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens.
  • BenchChem. (2025). A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery.
  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.
  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists.
  • Reddit. (2024).
  • Protein Data Bank Japan. (n.d.). 4dkl - Crystal structure of the mu-opioid receptor bound to a morphinan antagonist.
  • Yorodumi. (n.d.). PDB-8ef5: Fentanyl-bound mu-opioid receptor-Gi complex.
  • RCSB PDB. (2024). 9BJK: Inactive mu opioid receptor bound to Nb6, naloxone and NAM.
  • RCSB PDB. (2022). 8EF6: Morphine-bound mu-opioid receptor-Gi complex.
  • Subramanian, G., et al. (2000).

Sources

A Researcher's Guide to Assessing the Anti-Inflammatory Activity of Novel Piperidine-4-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel piperidine-4-carboxamide derivatives. We will move beyond simple protocol recitation to explore the causal relationships behind experimental choices, ensuring a robust and self-validating assessment pipeline from in vitro screening to in vivo confirmation.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives, particularly piperidine-4-carboxamides, have shown promise across a range of biological activities, including analgesic and anti-inflammatory effects.[3][4] The development of new anti-inflammatory agents is critical, and selective inhibition of enzymes like cyclooxygenase-2 (COX-2) remains a primary goal to minimize the gastrointestinal side effects associated with non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[5][6][7]

This guide will compare a hypothetical novel piperidine-4-carboxamide, designated NPC-2026 , against Celecoxib, a well-established selective COX-2 inhibitor, to illustrate the evaluation process.[8]

The Inflammatory Cascade: Targeting the NF-κB Pathway

Inflammation is a protective biological response, but its dysregulation leads to chronic diseases.[9] A pivotal mediator of inflammatory responses is the transcription factor Nuclear Factor-kappa B (NF-κB).[10][11] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), a cascade is initiated that leads to the release of NF-κB.[12][13] Translocation of NF-κB to the nucleus induces the expression of numerous pro-inflammatory genes, including those encoding for COX-2 and inducible Nitric Oxide Synthase (iNOS), key enzymes in the inflammatory process.[10][14] Many anti-inflammatory drug discovery programs, therefore, focus on compounds that can modulate this critical pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_active cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_complex p65 p50 IκBα IKK->NFkB_complex:ikb Phosphorylates IkB IκBα Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Ubiquitination & NFkB_p50 p50 NFkB_p65 p65 NFkB_active p65 p50 DNA κB DNA Sites NFkB_active->DNA Translocates & Binds Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Pro_inflammatory_genes Induces Transcription

Caption: The Canonical NF-κB Signaling Pathway.

Comparative Performance Analysis: NPC-2026 vs. Celecoxib

The initial assessment of a novel compound involves comparing its efficacy against a "gold standard" drug. This quantitative data, summarized below, is derived from the detailed experimental protocols that follow. The data presented for NPC-2026 is illustrative for this guide.

Parameter NPC-2026 (Hypothetical) Celecoxib (Reference) Rationale for Measurement
COX-2 Inhibition (IC₅₀) 0.15 µM0.04 µMMeasures direct inhibition of the target enzyme responsible for prostaglandin synthesis. Lower values indicate higher potency.[7]
COX-1 Inhibition (IC₅₀) 12.5 µM>15 µMAssesses off-target inhibition. A high IC₅₀ value is desirable to avoid gastrointestinal side effects.[5]
COX-2 Selectivity Index (SI) 83.3>375Calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for the target enzyme.[7]
NO Inhibition in LPS-Stimulated Macrophages (IC₅₀) 5.2 µM8.9 µMIndicates inhibition of the iNOS pathway, another key inflammatory mediator.[15]
Inhibition of Paw Edema at 3h (%, 30 mg/kg) 68%72%In vivo measure of acute anti-inflammatory efficacy in a whole-organism model.[16]

Experimental Workflow: A Validated Screening Cascade

A logical progression of assays is crucial for efficient drug development. The workflow should start with high-throughput in vitro assays to establish mechanism and potency, followed by more complex in vivo models to confirm efficacy and assess physiological effects.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Confirmation A Compound Synthesis (NPC-2026) B COX-1/COX-2 Enzyme Inhibition Assay A->B C LPS-Stimulated RAW 264.7 Nitric Oxide Assay A->C D Cell Viability Assay (e.g., MTT) A->D E Lead Candidate Selection B->E Determine IC₅₀ & Selectivity C->E Determine IC₅₀ D->E Confirm No Cytotoxicity F Carrageenan-Induced Paw Edema Model (Rat) E->F G Data Analysis: % Inhibition of Edema F->G

Caption: High-level workflow for anti-inflammatory drug screening.

Detailed Experimental Protocols

The trustworthiness of any comparison guide rests on the integrity of its methodologies. The following protocols are standard, validated methods for assessing anti-inflammatory activity.

In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Causality: This assay quantifies the inhibition of nitric oxide, a key inflammatory mediator produced by the iNOS enzyme. Macrophages (like the RAW 264.7 cell line) are central to the inflammatory response, and their stimulation with bacterial lipopolysaccharide (LPS) is a classic model for inducing an inflammatory state in vitro.[15] Measuring the reduction of NO in the presence of a test compound provides a strong indication of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[17]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (NPC-2026) or the reference drug (Celecoxib) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[17]

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Reaction):

    • Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[17]

  • Data Acquisition: Measure the absorbance at 540-550 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration and calculate the IC₅₀ value. A parallel MTT or resazurin assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.[15]

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Causality: This is a universally accepted and highly reproducible model for evaluating acute inflammation in vivo.[18][19][20] The subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling).[18][21] The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins, making it particularly relevant for assessing NSAIDs and COX inhibitors.[22] The reduction in paw volume is a direct measure of the compound's anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Group II: Test Compound (NPC-2026, e.g., 30 mg/kg, orally)

    • Group III: Positive Control (Celecoxib, e.g., 30 mg/kg, orally)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each rat.[18][23]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
  • Herath, H.M.M.I., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences. [Link]
  • Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
  • Zhang, Q., et al. (2017).
  • Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
  • Akarca, A. U. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience. [Link]
  • Chorsiya, A. (2016).
  • PUR-FORM (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
  • Rauf, A., et al. (2018). Anti-inflammatory Activity and SAR of some Phenacyl Halide Derivatives of Piperidine-4-Carboxamide on Rat Hind-Paw with Carrageenan-induced Edema.
  • González-Chávez, S. A., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.
  • Li, Y., et al. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Inotiv (n.d.).
  • Mhaismale, P. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
  • Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
  • Bio-protocol (n.d.). Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
  • Rauf, A., et al. (2018). Anti-inflammatory Activity and SAR of some Phenacyl Halide Derivatives of Piperidine-4-Carboxamide on Rat Hind-Paw with Carrageenan-induced Edema. Hamdard Medicus. [Link]
  • MDPI (2016). Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. [Link]
  • Shanmuganathan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Acosta-Chacón, D., et al. (2022). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. MDPI. [Link]
  • de Oliveira, A. M., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior. [Link]
  • Al-Warhi, T., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. [Link]
  • Wu, D., et al. (2007). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease. [Link]
  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. [Link]
  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • Singh, N., et al. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]
  • ResearchGate (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.
  • Akhter, S., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. Semantic Scholar. [Link]
  • Al-Ostoot, F. H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
  • Tseng, Y.-J., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]
  • Wikipedia (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]
  • Khalifa, M. M., et al. (2016).
  • Wikipedia (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
  • Alam, M. S., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry. [Link]
  • Jones, M., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Laboratory Professionals

This document provides a detailed, safety-first protocol for the proper handling and disposal of 4-Phenylpiperidine-4-carboxylic acid and its common salt forms (e.g., hydrochloride, p-methylbenzenesulfonate). As a key intermediate in pharmaceutical development, particularly in the synthesis of analgesics and psychoactive agents, its presence in the laboratory necessitates rigorous adherence to safety and waste management procedures to protect personnel and the environment.[1] This guide is designed to provide clear, actionable steps that ensure compliance with institutional and federal regulations.

Hazard Identification and Risk Assessment

This compound is an organic acidic compound that presents several health hazards.[2] Understanding these risks is the foundation of safe handling and disposal. The primary hazards, as identified in Safety Data Sheets (SDS) and aggregated GHS classifications, are summarized below.[3][4][5]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS ClassificationAssociated Risk
Acute Toxicity, Oral Category 4Harmful if swallowed.[3][4][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4][5]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity Category 3May cause respiratory tract irritation.[3][5]

Causality of Risks:

  • Oral Toxicity: Ingestion can lead to systemic toxic effects.

  • Skin and Eye Irritation: The acidic nature and chemical structure of the compound can cause irritation upon direct contact with skin and mucous membranes.

  • Respiratory Irritation: As a solid, the compound can form dust. Inhalation of this dust can irritate the respiratory system.[4][6]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any context—including weighing, transfers, or disposal—the following PPE is mandatory to mitigate the risks identified above.

  • Eye and Face Protection: Chemical safety goggles conforming to European Standard EN 166 or NIOSH-approved equivalents are required to prevent contact with dust or splashes.[3]

  • Hand Protection: Chemically resistant protective gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or splashing, such as cleaning up large spills, additional protective clothing may be necessary to prevent skin exposure.[3]

  • Respiratory Protection: Under conditions of adequate ventilation, such as within a chemical fume hood, respiratory protection is not typically required for handling small quantities.[3] For large-scale use, spill cleanup, or in areas with insufficient ventilation, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation of dust.[3]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The procedure varies based on the scale of the spill.

Methodology for Small Spills (e.g., on a benchtop)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Containment: Prevent the spread of the solid material.

  • Cleanup:

    • Carefully scoop or sweep up the solid material.[7] Crucially, avoid actions that generate dust, such as using a dry brush. [6] A dampened paper towel can be used to gently wipe up the final traces of solid.

    • Place the collected solid and any contaminated materials (e.g., paper towels) into a suitable, sealable container designated for hazardous waste.[6]

  • Decontamination: Wipe the spill area with a cloth dampened with a mild basic solution, such as 5% sodium bicarbonate, to neutralize any acidic residue.[2][8] Follow with a wipe-down using soap and water.

  • Disposal: All cleanup materials are considered hazardous waste and must be placed in the designated waste container.

Methodology for Large Spills
  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area. Close doors to the affected lab space.

  • Contact EHS: Immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without their guidance and support.

  • Ventilation: If safe to do so, ensure the area is well-ventilated, for instance by using a chemical fume hood's emergency exhaust feature.

  • Professional Cleanup: EHS or a trained response team will manage the cleanup using appropriate spill kits, which may contain absorbents like sand or vermiculite, and neutralizers like sodium bicarbonate or soda ash.[8]

Waste Containment and Disposal Workflow

The disposal of this compound is strictly regulated. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[9][10]

Step 1: Waste Collection
  • Collect all materials contaminated with this compound, including residual solids, contaminated PPE, and spill cleanup debris.

Step 2: Containerization and Labeling
  • Container: Use a chemically compatible, leak-proof container with a secure lid.[11] Ideally, use the original container if it is in good condition.[11] Do not use metal containers for acidic waste or incompatible containers like food jars.[11][12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[13][14] The label must also include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant") or corresponding GHS pictograms.[13][14]

Step 3: Segregation and Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[11][13] This area must be near the point of generation and under the control of laboratory personnel.[12][13]

  • Chemical Incompatibility: It is critical to store this acidic waste separately from incompatible materials.[11]

    • DO NOT store with bases.

    • DO NOT store with oxidizing agents.

    • DO NOT store with cyanides or sulfides, as mixing with acid can generate highly toxic gases. [11]

Step 4: Final Disposal
  • Professional Removal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][15] These entities are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[12][16]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start Initiation cluster_assessment Assessment & Action cluster_containment Containment & Storage cluster_disposal Final Disposal start Waste Generated (this compound) spill_check Spill or Routine Waste? start->spill_check spill_protocol Execute Spill Protocol (See Section 3) spill_check->spill_protocol Spill ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) spill_check->ppe Routine Waste spill_protocol->ppe collect Collect Waste into Designated Hazardous Waste Container ppe->collect label_container Securely Seal & Label Container ('Hazardous Waste', Chemical Name, Hazards) collect->label_container store Store in Satellite Accumulation Area (SAA) label_container->store segregate Segregate from Incompatibles (Bases, Oxidizers, etc.) store->segregate ehs Arrange Pickup via EHS or Licensed Waste Contractor store->ehs

Caption: Disposal workflow for this compound.

References

  • SPILL CLEANUP QUICK REFERENCE - Unknown Source. (URL: [Link])
  • SPILLS - Smith College Research and Instruction Safety. (URL: [Link])
  • This compound, compound with toluene-p-sulphonic acid - PubChem. (URL: [Link])
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (URL: [Link])
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (URL: [Link])
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: [Link])
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])
  • How to Neutralize Chemical Spills - Lab Manager Magazine. (URL: [Link])
  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. (URL: [Link])
  • Laboratory Waste Management: The New Regulations - MedicalLab Management. (URL: [Link])
  • Laboratory Environmental Sample Disposal Inform
  • Safety data sheet - Piperidine - CPAChem. (URL: [Link])
  • PIPERIDINE - HAZARD SUMMARY - NJ Department of Health. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Handling 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a foundational building block in the synthesis of numerous pharmaceutical agents, particularly analgesics and psychoactive compounds, 4-Phenylpiperidine-4-carboxylic acid and its derivatives are common reagents in the modern research laboratory[1]. However, its utility is matched by a clear set of handling requirements dictated by its chemical properties. This guide provides a direct, field-tested operational plan for the safe handling and disposal of this compound, ensuring both the integrity of your research and the safety of laboratory personnel. The protocols herein are designed to be self-validating systems, grounded in established safety principles.

Hazard Identification and Risk Assessment

Understanding the specific hazards is the first step in any safety protocol. This compound is classified with several key hazards that inform every aspect of its handling.

The primary risks associated with this compound are:

  • Acute Oral Toxicity : It is harmful if swallowed[2][3][4].

  • Skin and Eye Irritation : The compound is a known skin irritant and can cause serious eye irritation[2][4][5].

  • Respiratory Irritation : As a fine powder, it poses a risk of respiratory tract irritation if inhaled[2][4][5].

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent accidental exposure.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][4][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[2][4][5]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is non-negotiable and forms the cornerstone of safe handling. The goal is to create a complete barrier between you and the chemical, mitigating the risks identified above.

  • Eye and Face Protection :

    • Requirement : Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.

    • Causality : The "Causes serious eye irritation" classification means that even minor contact with the dust can lead to significant injury. Goggles provide a full seal around the eyes, which standard safety glasses do not[2][3]. For operations with a higher risk of splashing or dust generation (e.g., handling bulk quantities), a full face shield should be worn in addition to safety goggles[5].

  • Skin and Body Protection :

    • Requirement : A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements. For handling larger quantities, chemically resistant coveralls are recommended[6][7].

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

    • Causality : Direct skin contact can cause irritation[2][5]. A lab coat protects against incidental contact with powders on bench surfaces. Nitrile gloves provide an effective barrier for handling solid chemicals. Contaminated clothing must be removed immediately and laundered separately before reuse[8].

  • Respiratory Protection :

    • Requirement : All handling of this compound powder must be performed in a certified chemical fume hood or a powder containment hood to control airborne particles[9].

    • For Spills or Large-Scale Use : If exposure limits are exceeded or in emergency situations, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) is required[2].

    • Causality : The compound may cause respiratory irritation[2][5]. As a fine powder, it can easily become airborne during weighing and transfer. Engineering controls like fume hoods are the most effective way to prevent inhalation[10].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Designate an Area : Cordon off and label a specific area for handling the compound, preferably within a chemical fume hood.

  • Verify Ventilation : Ensure the chemical fume hood is functioning correctly (check the airflow monitor).

  • Assemble Equipment : Bring all necessary equipment (spatulas, weigh paper/boats, secondary containers) into the hood before introducing the chemical.

  • Don PPE : Put on all required PPE (lab coat, goggles, gloves) before opening the primary container.

  • Weighing : Open the container inside the hood. Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.

  • Seal and Store : Tightly close the primary container immediately after dispensing. Store it in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents[2][8].

Post-Handling and Decontamination
  • Clean Workspace : After completing the transfer, carefully wipe down the spatula and the work surface inside the fume hood with a damp cloth or towel to collect any residual powder.

  • Decontaminate Equipment : Thoroughly clean all non-disposable equipment that came into contact with the chemical.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by goggles and then the lab coat.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves[8]. Do not eat, drink, or smoke in the laboratory area[3].

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Verify Fume Hood Functionality B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Carefully Open Container & Weigh Powder B->C D 4. Transfer Chemical to Reaction Vessel C->D E 5. Tightly Seal Primary Container D->E F 6. Decontaminate Workspace & Equipment E->F G 7. Dispose of Waste in Sealed, Labeled Container F->G H 8. Doff PPE & Wash Hands G->H

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection :

    • All solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels, gloves) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Container Labeling : The waste container must be labeled "Hazardous Waste" and list "this compound" as a constituent.

  • Final Disposal :

    • The sealed container should be stored in a designated satellite accumulation area.

    • Disposal must be handled by a licensed hazardous waste disposal company, following all local, state, and federal regulations[3][8]. Never dispose of this chemical down the drain or in regular trash[11].

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists[2][9].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][5].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[3][5].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][5].

  • Minor Spills (Solid) : For small spills within a fume hood, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Wipe the area with a damp cloth.

  • Major Spills : Evacuate the area and alert laboratory personnel and safety officers. Prevent the spread of dust. Only personnel with appropriate training and respiratory protection should clean up the spill[8].

By integrating these protocols into your daily laboratory operations, you establish a robust safety system that protects researchers and ensures the responsible management of this compound from acquisition to disposal.

References

  • 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate Safety Data Sheet (Canada WHMIS 2015). Fisher Scientific.
  • This compound, compound with toluene-p-sulphonic acid Chemical Summary. PubChem, National Center for Biotechnology Information.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. National Safety Products.
  • Which equipment to select for handling toxic materials and protecting operators?. Palamatic Process.
  • PPE and Safety for Chemical Handling. ACS Material.
  • Powder Coating Safety and Regulations. International Enviroguard.
  • What to do in a chemical emergency. GOV.UK.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpiperidine-4-carboxylic acid
Reactant of Route 2
4-Phenylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.